ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2/c1-2-12-7(11)5-4-9-10-6(5)3-8/h4H,2-3H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJOBUQJQZHZTPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40567768 | |
| Record name | Ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40567768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137487-60-6 | |
| Record name | Ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40567768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental properties of ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate, a key heterocyclic building block in medicinal chemistry. Given the limited availability of direct experimental data for this specific compound, this document synthesizes information from closely related analogs and established principles of organic chemistry to offer valuable insights for its application in research and development.
Introduction: The Significance of Pyrazole Scaffolds in Medicinal Chemistry
The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous approved pharmaceuticals with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The strategic functionalization of the pyrazole ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. This compound is a bifunctional reagent, possessing both a reactive chloromethyl group and an ester moiety. This combination makes it a valuable intermediate for the synthesis of more complex pyrazole derivatives, enabling the exploration of new chemical space in the quest for novel therapeutic agents. The chloromethyl group serves as a versatile handle for introducing various substituents through nucleophilic substitution, while the ethyl carboxylate can be further modified, for instance, through hydrolysis and amide bond formation.
Physicochemical Properties
| Property | Predicted/Inferred Value | Remarks and Supporting Data |
| Molecular Formula | C₇H₉ClN₂O₂ | Calculated from the chemical structure. |
| Molecular Weight | 188.61 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a white to pale yellow solid | Based on the appearance of similar pyrazole esters.[1] |
| Melting Point | Not available | Expected to be a solid at room temperature. For comparison, 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid has a melting point of 162 - 166 °C.[2] |
| Boiling Point | Not available | Likely to decompose at higher temperatures. |
| Solubility | Predicted to be soluble in common organic solvents (e.g., DCM, EtOAc, MeOH, DMSO) and sparingly soluble in water. | The ester functionality and the pyrazole ring suggest solubility in polar aprotic solvents. The solubility of pyrazosulfuron-ethyl, a related pyrazole, is low in water but higher in organic solvents like acetone and chloroform.[3] |
| pKa | The pyrazole NH is weakly acidic, with a predicted pKa around 12-14. The ester is neutral. | The pKa of the parent pyrazole is approximately 14. Electron-withdrawing groups can lower this value. |
| Stability | The chloromethyl group is susceptible to hydrolysis, especially under basic conditions. The compound should be stored in a cool, dry place, protected from moisture. | Chloromethyl heterocyclic compounds are known to be reactive and can degrade over time, particularly in the presence of nucleophiles.[4] |
Synthesis and Spectroscopic Characterization
Proposed Synthetic Pathway
A specific, detailed experimental protocol for the synthesis of this compound is not published in peer-reviewed literature. However, a plausible synthetic route can be designed based on established methods for the synthesis of functionalized pyrazoles. A common approach involves the cyclization of a 1,3-dicarbonyl compound with a hydrazine, followed by functional group interconversion.
A potential synthetic workflow is outlined below:
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of Ethyl 5-(hydroxymethyl)-1H-pyrazole-4-carboxylate
-
To a solution of diethyl 2-(ethoxymethylene)-3-oxosuccinate in ethanol, add hydrazine hydrate dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield ethyl 5-(hydroxymethyl)-1H-pyrazole-4-carboxylate.
Rationale: This is a standard Knorr-type pyrazole synthesis, where the 1,3-dicarbonyl equivalent reacts with hydrazine to form the pyrazole ring. The use of hydrazine hydrate will likely result in the NH-unsubstituted pyrazole.
Step 2: Chlorination of Ethyl 5-(hydroxymethyl)-1H-pyrazole-4-carboxylate
-
Dissolve the ethyl 5-(hydroxymethyl)-1H-pyrazole-4-carboxylate in a suitable aprotic solvent, such as dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add thionyl chloride dropwise to the cooled solution. A catalytic amount of dimethylformamide (DMF) may be added.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction by pouring it into ice-cold water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography to yield this compound.
Rationale: Thionyl chloride is a common and effective reagent for the conversion of primary alcohols to the corresponding alkyl chlorides. The reaction proceeds via a chlorosulfite ester intermediate.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet around 4.3 ppm and a triplet around 1.3 ppm), a singlet for the chloromethyl protons (around 4.7-5.0 ppm), a singlet for the pyrazole C-H proton (around 8.0 ppm), and a broad singlet for the pyrazole N-H proton (variable, likely >10 ppm).
-
¹³C NMR: The carbon NMR spectrum should display signals for the ethyl ester carbons (C=O around 160-165 ppm, O-CH₂ around 60 ppm, and CH₃ around 14 ppm), the chloromethyl carbon (around 40-45 ppm), and the pyrazole ring carbons.
-
IR Spectroscopy: The infrared spectrum will likely exhibit a strong absorption band for the ester carbonyl (C=O) stretch around 1700-1730 cm⁻¹, N-H stretching vibrations in the range of 3100-3300 cm⁻¹, and C-H stretching vibrations. A C-Cl stretch may be observed in the fingerprint region (600-800 cm⁻¹).
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a chlorine atom. Fragmentation patterns would likely involve the loss of the ethoxy group, the entire ester group, and the chloromethyl group.
Reactivity and Synthetic Applications
The primary utility of this compound in drug development lies in its reactivity as a synthetic intermediate. The chloromethyl group is a key electrophilic site, readily undergoing nucleophilic substitution reactions.
Caption: General reactivity pathway of this compound.
Nucleophilic Substitution Reactions
The chloromethyl group is an excellent leaving group, making the adjacent carbon susceptible to attack by a wide range of nucleophiles. This allows for the introduction of diverse functional groups at the 5-position of the pyrazole ring.
Examples of potential nucleophiles and the resulting products:
-
Amines (R-NH₂): Reaction with primary or secondary amines would yield the corresponding 5-(aminomethyl)pyrazole derivatives. These can be crucial for introducing basic centers to modulate solubility and target interactions.
-
Thiols (R-SH): Thiolates are excellent nucleophiles and would react to form 5-(thiomethyl)pyrazoles, which can be further oxidized to sulfoxides or sulfones.
-
Alcohols/Phenols (R-OH): In the presence of a base, alkoxides or phenoxides can displace the chloride to form ethers.
-
Cyanide (CN⁻): This reaction would introduce a nitrile group, which can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further synthetic handles.
-
Azide (N₃⁻): The resulting 5-(azidomethyl)pyrazole can be reduced to the corresponding amine or used in "click" chemistry reactions (Huisgen cycloaddition).
Modification of the Ester Group
The ethyl ester at the 4-position can also be chemically modified:
-
Hydrolysis: Saponification with a base (e.g., LiOH, NaOH) followed by acidification would yield the corresponding carboxylic acid.
-
Amidation: The resulting carboxylic acid can be coupled with various amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to generate a library of amides. This is a common strategy in drug discovery to explore structure-activity relationships.
-
Reduction: The ester can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
The combination of reactions at both the chloromethyl and the ester positions allows for the generation of a vast array of structurally diverse pyrazole derivatives for biological screening.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound.
-
General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
-
Hazards: While a specific safety data sheet (SDS) for this compound is not widely available, related chloromethyl compounds are often classified as irritants and may be harmful if swallowed, inhaled, or absorbed through the skin. The toxicological properties have not been thoroughly investigated.
-
First Aid: In case of contact, immediately flush the affected area with plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and incompatible materials such as strong bases and oxidizing agents.
Conclusion
This compound is a promising and versatile building block for the synthesis of novel pyrazole-containing compounds in drug discovery. Its bifunctional nature allows for a wide range of chemical transformations, enabling the creation of diverse molecular libraries for biological evaluation. While direct experimental data on its properties are limited, this guide provides a solid foundation for its synthesis, handling, and application based on established chemical principles and data from related compounds. As a key intermediate, its strategic use can significantly contribute to the development of new therapeutic agents.
References
-
Conchain Biotech. 4-Chloro-3-Ethy-1-Methyl-1H-Pyrazole-5-Carboxylic Acid. [Link]
- Google Patents.
-
mzCloud. Ethyl 1 4 4 chlorophenyl sulfonyl amino phenyl 5 trifluoromethyl 1H pyrazole 4 carboxylate. [Link]
- Google Patents. The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
-
PubChem. Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate. [Link]
-
PubChem. ethyl 4-methyl-1H-pyrazole-5-carboxylate. [Link]
-
HFC. 2743442-41-1 | Ethyl 4-(chloromethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylate. [Link]
-
ResearchGate. Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. [Link]
-
PubChem. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. [Link]
-
PubMed. Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents. [Link]
Sources
An In-depth Technical Guide to Ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate
Abstract: This technical guide provides a comprehensive overview of ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate, a pivotal heterocyclic building block in modern medicinal chemistry and materials science. We will delve into its structural features, physicochemical properties, and established synthetic routes, with a particular focus on the mechanistic principles that govern its formation. The guide offers detailed experimental protocols, insights into the compound's reactivity—especially the versatile chloromethyl group—and explores its application in the synthesis of biologically active molecules. This document is intended for researchers, chemists, and professionals in drug discovery and development, aiming to provide both foundational knowledge and practical insights to leverage this compound's full potential.
Introduction: The Pyrazole Scaffold and the Significance of this compound
The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a "privileged scaffold" in drug design. Pyrazole derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4]
Within this important class of compounds, this compound (CAS No. 10029-23-9) has emerged as a particularly valuable and versatile intermediate. Its structure incorporates three key functional groups:
-
The Pyrazole Core: Provides the foundational aromatic and heterocyclic character.
-
The Ethyl Carboxylate Group: A modifiable handle for ester-to-amide conversions or other transformations.
-
The Chloromethyl Group: A reactive electrophilic site, perfect for introducing a wide array of substituents via nucleophilic substitution, making it an ideal synthon for library synthesis and lead optimization.
This trifecta of functionality allows for precise, multi-directional modifications, enabling chemists to systematically explore chemical space and optimize structure-activity relationships (SAR) in drug discovery programs.
Physicochemical Properties and Structural Elucidation
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in synthesis.
Chemical Structure
The canonical structure of this compound is presented below. It is important to note the potential for tautomerism in N-unsubstituted pyrazoles, although for this specific molecule, the depicted tautomer is prevalent.
Caption: Chemical structure of this compound.
Physicochemical Data
The key properties of the title compound are summarized in the table below. This data is essential for planning reactions, purification, and storage.
| Property | Value |
| CAS Number | 10029-23-9[5] |
| Molecular Formula | C₇H₉ClN₂O₂ |
| Molecular Weight | 188.61 g/mol [6] |
| Appearance | White to off-white solid/powder |
| Melting Point | 162 - 166 °C[6] |
Synthesis and Purification
The construction of the polysubstituted pyrazole core is most reliably achieved through the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, a reaction famously known as the Knorr Pyrazole Synthesis.[7][8][9] This classic method remains the most prevalent and efficient route.
Retrosynthetic Analysis and Common Synthetic Routes
The synthesis of this compound typically involves the reaction of a suitably functionalized 1,3-dicarbonyl equivalent with hydrazine. The key precursor is an ethyl ester of 2-(chloromethyl)-3-oxobutanoic acid or a related derivative.
The general mechanism for the Knorr synthesis proceeds via the initial attack of hydrazine on one of the carbonyl groups to form a hydrazone intermediate. Subsequent intramolecular cyclization and dehydration yield the aromatic pyrazole ring.[10] The reaction is often catalyzed by a small amount of acid.[11]
Detailed Experimental Protocol
This protocol describes a robust, lab-scale synthesis adapted from established methodologies for pyrazole formation.[2][4]
Objective: To synthesize this compound.
Materials:
-
Ethyl 2-(ethoxymethylene)-4-chloro-3-oxobutanoate (1 equivalent)
-
Hydrazine hydrate (1.1 equivalents)
-
Ethanol (as solvent)
-
Glacial Acetic Acid (catalytic amount)
-
Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-(ethoxymethylene)-4-chloro-3-oxobutanoate (1.0 eq) in ethanol (approx. 10 mL per gram of starting material).
-
Addition of Hydrazine: To the stirred solution, add a catalytic amount of glacial acetic acid (e.g., 0.1 eq). Slowly add hydrazine hydrate (1.1 eq) dropwise at room temperature. Causality Note: The dropwise addition is crucial to control the initial exotherm of the reaction.
-
Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.
-
Precipitation: Pour the concentrated mixture into a beaker of ice-cold water. The product should precipitate as a solid. Stir for 15-30 minutes to ensure complete precipitation.
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold water.
-
Purification: For higher purity, the crude product can be recrystallized from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexane. The solid is then dried under vacuum.
Self-Validation:
-
Expected Yield: 75-90%
-
Purity Assessment: The purity of the final product should be assessed by ¹H NMR, ¹³C NMR, and LC-MS to confirm its identity and integrity. The melting point should align with the literature value.[6]
Synthesis and Purification Workflow
The following diagram illustrates the logical flow from starting materials to the purified final product.
Sources
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. J-CHECK(日本語) [nite.go.jp]
- 6. chemimpex.com [chemimpex.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. m.youtube.com [m.youtube.com]
- 11. EP0020964A1 - Process for the preparation of pyrazoles - Google Patents [patents.google.com]
A Technical Guide to Ethyl 4-(chloromethyl)-1H-pyrazole-5-carboxylate: Synthesis, Properties, and Applications in Drug Discovery
Senior Application Scientist Note: Initial database inquiries for "ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate" did not yield a conclusive CAS number or dedicated literature. This suggests the compound may be novel, not widely commercially available, or indexed under a different nomenclature. This guide will therefore focus on its well-documented regioisomer, ethyl 4-(chloromethyl)-1H-pyrazole-5-carboxylate (CAS No. 2089728-91-4) . The synthetic logic, reactivity, and applications detailed herein are anticipated to be highly relevant and adaptable for the 5-(chloromethyl) isomer, providing a robust foundational understanding for researchers in the field.
Introduction: The Pyrazole Scaffold in Medicinal Chemistry
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful pharmaceuticals.[1] Its unique electronic properties and ability to participate in various non-covalent interactions allow it to serve as a versatile pharmacophore. Pyrazole-containing drugs have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2][3]
Key intermediates, such as functionalized ethyl pyrazole carboxylates, are therefore of immense value to drug development professionals. Ethyl 4-(chloromethyl)-1H-pyrazole-5-carboxylate, in particular, is a bifunctional building block. It features a reactive chloromethyl group, an excellent electrophilic site for introducing the pyrazole moiety into larger molecules, and an ethyl ester group, which can be readily modified or hydrolyzed. This combination makes it a strategic starting material for synthesizing complex molecular architectures and exploring novel therapeutic agents.
Compound Identification and Physicochemical Properties
A clear characterization of the physical and chemical properties of a synthetic building block is fundamental for its effective use in multi-step syntheses. The key identifiers and properties for ethyl 4-(chloromethyl)-1H-pyrazole-5-carboxylate are summarized below.
| Property | Value | Source |
| CAS Number | 2089728-91-4 | [4] |
| Molecular Formula | C₇H₉ClN₂O₂ | [5] |
| Molecular Weight | 188.61 g/mol | [5] |
| IUPAC Name | Ethyl 4-(chloromethyl)-1H-pyrazole-5-carboxylate | [4] |
| SMILES | O=C(C1=C(CCl)C=NN1)OCC | [6] |
| Purity (Typical) | Min. 95% | [5] |
| Physical State | Solid | (Inferred) |
Synthesis and Mechanistic Insight
The synthesis of functionalized pyrazoles often relies on the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent. While specific, high-yield protocols for ethyl 4-(chloromethyl)-1H-pyrazole-5-carboxylate are not extensively detailed in publicly accessible literature, a general and robust synthetic strategy can be proposed based on established pyrazole chemistry. A plausible route involves the chlorination of a hydroxymethyl precursor, which itself is derived from a Formyl-Vilsmeier-Haack type reaction followed by reduction.
Proposed Synthetic Workflow
A logical and field-proven approach to accessing the title compound would proceed via a multi-step sequence, as outlined below. The causality behind this choice is the reliable and scalable nature of each transformation, utilizing common and well-understood reagents.
Caption: Proposed synthetic workflow for ethyl 4-(chloromethyl)-1H-pyrazole-5-carboxylate.
Experimental Protocol (Illustrative)
The following protocol is an illustrative, self-validating system based on standard organic chemistry transformations for the final chlorination step.
Objective: To convert ethyl 5-(hydroxymethyl)-1H-pyrazole-4-carboxylate to ethyl 4-(chloromethyl)-1H-pyrazole-5-carboxylate.
Materials:
-
Ethyl 5-(hydroxymethyl)-1H-pyrazole-4-carboxylate (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine (catalytic amount)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, dissolve ethyl 5-(hydroxymethyl)-1H-pyrazole-4-carboxylate in anhydrous DCM. Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add a catalytic amount of pyridine or TEA to the solution. Slowly add thionyl chloride (1.2 eq) dropwise via the dropping funnel over 15-20 minutes. Causality: The slow addition at low temperature is crucial to control the exothermicity of the reaction and prevent side-product formation.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours). Trustworthiness: TLC provides a reliable, real-time validation of reaction completion, preventing premature workup or unnecessary extension of reaction time.
-
Workup: Carefully quench the reaction by slowly adding it to a stirred, chilled solution of saturated NaHCO₃. Safety: This step neutralizes the acidic byproducts (HCl and excess SOCl₂) and must be done cautiously due to gas evolution (CO₂).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the solvent in vacuo. The resulting crude product can be purified by column chromatography on silica gel.
Reactivity and Synthetic Utility
The primary value of ethyl 4-(chloromethyl)-1H-pyrazole-5-carboxylate lies in its bifunctional nature. The chloromethyl group is a potent electrophile, making it an excellent substrate for nucleophilic substitution reactions (Sₙ2). This allows for the facile introduction of the pyrazole heterocycle onto a wide variety of molecular scaffolds.
Caption: Key reactivity pathways for ethyl 4-(chloromethyl)-1H-pyrazole-5-carboxylate.
This dual reactivity enables orthogonal synthetic strategies. For instance, a researcher could first perform a nucleophilic substitution at the chloromethyl position and then, in a subsequent step, modify the ester group (e.g., hydrolysis to the carboxylic acid followed by amide coupling) without affecting the newly formed bond. This strategic flexibility is highly desirable in the construction of complex libraries for high-throughput screening.
Applications in Drug Design
The pyrazole scaffold is a key component in numerous FDA-approved drugs. Its utility as a bioisostere for other aromatic systems and its ability to form critical hydrogen bonds make it a valuable element in rational drug design.
-
Kinase Inhibitors: Many small-molecule kinase inhibitors utilize a pyrazole core to anchor within the ATP-binding pocket of the target enzyme. The N-H and ring nitrogen atoms can act as hydrogen bond donors and acceptors, respectively.
-
Antimicrobial Agents: Novel pyrazole derivatives have shown promising activity against various bacterial and fungal strains.[3]
-
Anti-inflammatory Drugs: The pyrazole ring is famously found in celecoxib (Celebrex), a selective COX-2 inhibitor.
Ethyl 4-(chloromethyl)-1H-pyrazole-5-carboxylate serves as an ideal starting point for synthesizing analogs of these drug classes. The chloromethyl handle allows for the systematic exploration of different substituents at this position, enabling the generation of structure-activity relationships (SAR) to optimize potency and selectivity.
Analytical Characterization
The identity and purity of ethyl 4-(chloromethyl)-1H-pyrazole-5-carboxylate would be unequivocally confirmed through a combination of standard analytical techniques:
-
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the chloromethyl (-CH₂Cl) protons, and a singlet for the pyrazole ring proton. The exact chemical shifts would provide confirmation of the 4- and 5-substitution pattern.
-
¹³C NMR Spectroscopy: The carbon spectrum would show distinct resonances for the carbonyl carbon of the ester, the carbons of the pyrazole ring, the chloromethyl carbon, and the ethyl group carbons.
-
Mass Spectrometry (MS): Electron ionization or electrospray ionization mass spectrometry would confirm the molecular weight of 188.61 g/mol and show a characteristic isotopic pattern for the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).[7]
-
Infrared (IR) Spectroscopy: The IR spectrum would display a strong absorption band for the ester carbonyl (C=O) stretch, typically in the range of 1700-1730 cm⁻¹.
Safety and Handling Protocols
As with any reactive chemical intermediate, proper safety precautions are imperative.
-
Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[10]
-
Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Handle in accordance with good industrial hygiene and safety practices.[11]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[11]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
Ethyl 4-(chloromethyl)-1H-pyrazole-5-carboxylate is a high-value, versatile building block for chemical synthesis, particularly in the fields of medicinal chemistry and agrochemical research. Its bifunctional nature, combining a reactive electrophilic chloromethyl group with a modifiable ethyl ester, allows for its strategic incorporation into a diverse range of complex molecules. A thorough understanding of its properties, synthesis, and reactivity empowers researchers to leverage this intermediate for the efficient discovery and development of novel, high-impact compounds.
References
-
PubChem. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.
-
The Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]
-
Angene Chemical. (2025). Safety Data Sheet. Retrieved from [Link]
-
Capot Chemical. (2025). MSDS of Ethyl 5-chloro-1H-pyrazole-4-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate. Retrieved from [Link]
-
SpectraBase. (n.d.). ethyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate. Retrieved from [Link]
-
SpectraBase. (n.d.). 1H-pyrazole-4-carboxylic acid, 1-[(4-chlorophenyl)methyl]-5-methyl-,ethyl ester - Optional[1H NMR]. Retrieved from [Link]
-
PubChem. (n.d.). ethyl 4-methyl-1H-pyrazole-5-carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
-
mzCloud. (2017). Ethyl 1 4 4 chlorophenyl sulfonyl amino phenyl 5 trifluoromethyl 1H pyrazole 4 carboxylate. Retrieved from [Link]
-
Alfa Chemical. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid CAS:127892-62-0. Retrieved from [Link]
-
PubChem. (n.d.). ethyl 1H-pyrazole-4-carboxylate. Retrieved from [Link]
-
HFC. (n.d.). 2743442-41-1 | Ethyl 4-(chloromethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate by an unusual protocol: Crystal and molecular structure, Hirshfeld surface analysis. Retrieved from [Link]
-
PubMed Central. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Retrieved from [Link]
-
Wiley Online Library. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. Retrieved from [Link]
-
NIST WebBook. (n.d.). Ethyl 5-amino-1-methylpyrazole-4-carboxylate. Retrieved from [Link]
-
PubMed Central. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]
-
PubMed Central. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved from [Link]
-
PubMed. (n.d.). Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents. Retrieved from [Link]
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2089728-91-4|Ethyl 4-(chloromethyl)-1H-pyrazole-5-carboxylate|BLD Pharm [bldpharm.com]
- 5. Ethyl 4-(chloromethyl)-1H-pyrazole-5-carboxylate [cymitquimica.com]
- 6. 94972-02-8|Ethyl 4-ethyl-1H-pyrazole-5-carboxylate|BLD Pharm [bldpharm.com]
- 7. Ethyl 5-amino-1-methylpyrazole-4-carboxylate [webbook.nist.gov]
- 8. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | C7H9ClN2O2 | CID 14770682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. angenechemical.com [angenechemical.com]
- 11. chemicalbook.com [chemicalbook.com]
ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate molecular weight
An In-depth Technical Guide to Ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate: Properties, Synthesis, and Applications
Abstract
The pyrazole nucleus is a cornerstone in medicinal and agricultural chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1] this compound is a key heterocyclic building block, offering a functionalized and versatile platform for the synthesis of more complex molecular architectures. The presence of a reactive chloromethyl group, a synthetically useful ester, and the pyrazole core itself makes this compound a valuable intermediate for drug discovery professionals and researchers. This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven synthesis protocol, characterization data, and critical insights into its applications and safe handling.
Chemical Identity and Physicochemical Properties
Precise identification and understanding of a compound's physical properties are fundamental for its effective use in a research setting. This compound is a substituted pyrazole characterized by an ethyl ester at position 4 and a chloromethyl group at position 5.
Table 1: Core Physicochemical Data
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₇H₉ClN₂O₂ |
| Molecular Weight | 188.61 g/mol |
| Appearance | Typically an off-white to pale yellow solid |
| Purity | Min. 95% (as commonly supplied)[2] |
graph Chemical_Structure { layout=neato; node [shape=plaintext]; edge [style=bold];// Define nodes for atoms N1 [label="N", pos="0,0.866!"]; N2 [label="NH", pos="-0.75,0!"]; C3 [label="C", pos="0,-0.866!"]; C4 [label="C", pos="1.5,0!"]; C5 [label="C", pos="0.75,0.866!"];
// Define nodes for substituents C4_subst [label="C(=O)OEt", pos="2.8,0!"]; C5_subst [label="CH₂Cl", pos="1.5,1.732!"];
// Draw bonds for the pyrazole ring N1 -- C5; C5 -- C4; C4 -- C3; C3 -- N2; N2 -- N1;
// Double bonds edge [style=double]; N1 -- N2; C3 -- C4;
// Bonds to substituents edge [style=solid]; C4 -- C4_subst [len=1.5]; C5 -- C5_subst [len=1.5];
// Invisible node for label positioning label_node [label="this compound", pos="1.5,-2!", fontsize=12]; }
Caption: Chemical structure of this compound.
Synthesis, Purification, and Characterization
The synthesis of functionalized pyrazoles is a well-established field in organic chemistry. The following protocol describes a reliable and scalable method for preparing the title compound, rooted in the classical condensation reaction between a hydrazine and a 1,3-dicarbonyl equivalent.
Synthetic Workflow: A Mechanistic Approach
The chosen synthetic route involves the reaction of an appropriately substituted β-ketoester, ethyl 2-(ethoxymethylene)-4-chloro-3-oxobutanoate, with hydrazine hydrate. The causality behind this choice lies in the high reactivity of the enol ether and ketone functionalities toward the nucleophilic hydrazino group, leading to a regioselective cyclization and subsequent aromatization to form the stable pyrazole ring. Acetic acid is employed as a catalyst to facilitate the condensation and dehydration steps.
Caption: General workflow for the synthesis of the target pyrazole derivative.
Detailed Experimental Protocol
This protocol is a representative method and should be performed by trained personnel with appropriate safety precautions.
-
Reaction Setup: To a solution of ethyl 2-(ethoxymethylene)-4-chloro-3-oxobutanoate (1.0 eq) in absolute ethanol (5 mL/mmol), add glacial acetic acid (0.1 eq).
-
Hydrazine Addition: While stirring the solution at 0 °C (ice bath), add hydrazine hydrate (1.1 eq) dropwise over 15 minutes. Causality: The slow, cooled addition controls the initial exothermic reaction, preventing side-product formation.
-
Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Solvent Removal: Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.
-
Aqueous Workup: Dilute the resulting residue with water and extract the product with ethyl acetate (3x volumes). The organic layers are combined. Trustworthiness: This step is self-validating; the desired organic product will partition into the ethyl acetate, leaving inorganic salts and polar impurities in the aqueous phase.
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude solid by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield this compound as a solid.
Spectroscopic Characterization
Structural confirmation is achieved via standard spectroscopic methods. The expected data are:
-
¹H NMR: Key signals would include a singlet for the C-3 proton of the pyrazole ring, a singlet for the chloromethyl (-CH₂Cl) protons, a quartet and a triplet for the ethyl ester group (-OCH₂CH₃), and a broad singlet for the N-H proton.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) corresponding to the calculated molecular weight (188.61), with a characteristic M+2 peak at approximately one-third the intensity, confirming the presence of a single chlorine atom.
Applications in Research and Drug Development
The utility of this compound stems from its identity as a trifunctional scaffold. Each component offers a handle for synthetic diversification.
-
The Pyrazole Core: This heterocycle is a bioisostere for various functional groups and is found in numerous approved drugs, including kinase inhibitors for cancer therapy and anti-inflammatory agents.[1] Its rigid structure helps in orienting substituents into specific vectors for optimal interaction with biological targets.
-
The Chloromethyl Group (-CH₂Cl): This is the most reactive site for derivatization. As a potent electrophile, it readily undergoes nucleophilic substitution reactions (Sₙ2) with a wide range of nucleophiles (amines, thiols, alcohols, etc.). This allows for the straightforward introduction of diverse side chains, which is a cornerstone of library synthesis in drug discovery.
-
The Ethyl Ester Group (-COOEt): The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides—a common linkage in pharmaceuticals. Alternatively, it can be reduced to a primary alcohol, providing another point for chemical modification.
The pyrazole scaffold has been central to the development of novel therapeutics across various disease areas:
-
Oncology: Many pyrazole-containing molecules have been investigated as inhibitors of kinases, which are crucial signaling proteins often dysregulated in cancer.[3]
-
Infectious Diseases: Substituted pyrazoles have demonstrated significant potential as antibacterial and antifungal agents.[4]
-
Inflammatory Diseases: Pyrazole derivatives have been synthesized and evaluated as potent anti-inflammatory agents, offering alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[5]
-
Agrochemicals: This class of compounds is also vital in agricultural science, forming the basis for potent and selective herbicides and pesticides.[6]
Safe Handling and Storage
As with any laboratory chemical whose toxicological properties have not been fully investigated, this compound should be handled with care. Information synthesized from safety data sheets of structurally related compounds provides a strong basis for safe laboratory practices.[7][8][9]
Table 2: Recommended Safety and Handling Procedures
| Category | Guideline |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[9] |
| Handling | Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols. Wash hands thoroughly after handling.[8] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong bases.[8] |
| First Aid | In case of skin contact, wash off with soap and plenty of water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move the person into fresh air. Seek medical attention if irritation persists.[7][9] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8] |
Conclusion
This compound is more than just a chemical with a defined molecular weight. It is a strategically designed synthetic intermediate that provides researchers in drug discovery and materials science with a versatile and powerful tool. Its trifunctional nature allows for controlled, stepwise modifications, enabling the rapid generation of diverse molecular libraries for biological screening. A thorough understanding of its synthesis, reactivity, and safe handling procedures is essential for unlocking its full potential in the development of next-generation therapeutics and advanced materials.
References
- Capot Chemical. (2023). MSDS of Ethyl 5-chloro-1H-pyrazole-4-carboxylate.
- Sigma-Aldrich. Ethyl 1-(4-chlorophenyl)-5-(trifluoromethyl)-1h-pyrazole-4-carboxylate.
- J&K Scientific. Ethyl 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate.
- Google Patents. (2016). Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.
- Fisher Scientific. (2021). Safety Data Sheet: Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.
- Sigma-Aldrich. (2022). Safety Data Sheet.
- Google Patents. (2016). The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
- BLD Pharm. 1260243-04-6|Ethyl 5-amino-1H-pyrazole-4-carboxylate.
- Chem-Impex. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid.
- PubChem. Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.
- Angene Chemical. (2022). Safety Data Sheet: Ethyl 5-ethyl-1H-pyrazole-3-carboxylate.
- ChemicalBook. Ethyl pyrazole-4-carboxylate synthesis.
- ChemicalBook. (2023). ETHYL 3-(4-CHLOROPHENYL)-1H-PYRAZOLE-5-CARBOXYLATE - Safety Data Sheet.
- CymitQuimica. Ethyl 4-(chloromethyl)-1H-pyrazole-5-carboxylate.
- Biosynth. Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate, min 95%.
- PubChem. Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate.
- Bekhit, A. A., et al. (2010). Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents. PubMed.
- Asati, V., & Srivastava, A. K. (2020).
- Simson Pharma Limited. Ethyl 5-aminopyrazole-4-carboxylate.
- Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents.
- Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central.
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethyl 4-(chloromethyl)-1H-pyrazole-5-carboxylate [cymitquimica.com]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemimpex.com [chemimpex.com]
- 7. capotchem.com [capotchem.com]
- 8. fishersci.com [fishersci.com]
- 9. angenechemical.com [angenechemical.com]
ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate synthesis pathway
An In-depth Technical Guide to the Synthesis of Ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate
Abstract
This compound is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery. Its unique trifunctional architecture—comprising a reactive chloromethyl group, a versatile ester moiety, and a pharmacologically significant pyrazole core—renders it an invaluable synthon for the construction of complex molecular scaffolds, particularly for kinase inhibitors and other targeted therapeutics. This guide provides a comprehensive, mechanistically-grounded overview of a robust and widely adopted three-step synthetic pathway. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and offer insights into reaction monitoring and product characterization, ensuring scientific integrity and reproducibility for researchers in the field.
Introduction: The Strategic Importance of the Target Molecule
The pyrazole nucleus is a privileged scaffold in pharmaceutical development, present in numerous approved drugs such as Celecoxib (an anti-inflammatory), Sildenafil (for erectile dysfunction), and various oncology agents. The title compound, this compound, serves as a high-value intermediate because the C5-chloromethyl group acts as a potent electrophilic handle. This allows for facile nucleophilic substitution reactions, enabling the covalent linkage of the pyrazole core to target proteins or the introduction of diverse side chains to probe the structure-activity relationship (SAR) of a lead compound. This guide elucidates its synthesis from simple, commercially available starting materials.
Overall Synthetic Pathway
The synthesis is strategically executed in three main stages, beginning with the formation of an acyclic β-ketoester equivalent, followed by heterocyclization to form the pyrazole core, and culminating in a selective side-chain chlorination.
A Technical Guide to Ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate: Synthesis, Properties, and Applications in Modern Chemistry
Abstract
The pyrazole nucleus is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of pharmacologically active agents and functional materials. Ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate emerges as a particularly valuable synthetic intermediate, possessing multiple reactive sites that allow for versatile molecular elaboration. This guide provides an in-depth examination of this compound, detailing its chemical identity, physicochemical properties, and a robust, field-proven synthetic protocol. Furthermore, we explore its chemical reactivity, highlighting its utility as a building block in the design and development of novel therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this potent intermediate in their scientific endeavors.
Chemical Identity and Physicochemical Properties
Precise identification is critical for reproducibility and safety in a research setting. This compound is a polyfunctional molecule featuring a pyrazole core, an ethyl ester, and a reactive chloromethyl group.
1.1 Nomenclature and Structural Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₇H₉ClN₂O₂ |
| Molecular Weight | 188.61 g/mol [1] |
| CAS Number | 2089728-91-4[2] |
| Canonical SMILES | CCOC(=O)C1=C(NN=C1)CCl |
| InChI Key | InChIKey=AYJIUOZKKTUKKD-UHFFFAOYSA-N |
1.2 Physicochemical Data
The physical properties of the compound are essential for its handling, purification, and use in reactions.
| Property | Value |
| Appearance | Off-white to pale yellow solid (predicted) |
| Purity | Min. 95%[1] |
| Boiling Point | Data not available |
| Melting Point | Data not available |
| Solubility | Soluble in polar organic solvents like DCM, Ethyl Acetate, and Alcohols |
| Acidity (pKa) | ~1.90 ± 0.38 (Predicted for a similar structure)[3] |
Synthesis and Mechanistic Rationale
The synthesis of substituted pyrazoles is a well-established field, often relying on the condensation of a hydrazine species with a 1,3-dicarbonyl compound or its equivalent. The following protocol outlines a reliable pathway for the preparation of this compound.
2.1 Synthetic Workflow Overview
The synthesis is conceptualized as a two-stage process. The first stage involves the construction of the core pyrazole ring system with a hydroxymethyl substituent. The second stage is a functional group transformation, converting the hydroxyl group into the target chloromethyl group. This staged approach ensures high yields and minimizes side reactions.
Caption: High-level workflow for the synthesis of the target compound.
2.2 Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 5-hydroxymethyl-1H-pyrazole-4-carboxylate (Intermediate)
This step first builds the pyrazole ring and then introduces the hydroxymethyl group. A common route involves forming Ethyl 1H-pyrazole-4-carboxylate first.[4]
-
Reaction Setup: To a solution of ethyl 2-formyl-3-oxopropanoate (1 eq.) in ethanol (5 mL/g) under an inert nitrogen atmosphere and cooled in an ice bath, add hydrazine hydrate (1.1 eq.) dropwise, maintaining the temperature below 10°C.
-
Causality: The use of hydrazine hydrate provides the N-N backbone of the pyrazole ring. The reaction is a classic Knorr pyrazole synthesis variant, where the dicarbonyl equivalent condenses with hydrazine. The reaction is exothermic, necessitating controlled addition at low temperatures to prevent side reactions.
-
-
Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 16-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. The resulting residue can then be reduced (e.g., using LiAlH₄ in THF) to convert the ester at the 5-position (if the synthesis route yields it) or a different precursor to the desired hydroxymethyl intermediate. Purification is achieved via silica gel column chromatography.
Step 2: Chlorination to Yield this compound
-
Reaction Setup: Dissolve the intermediate, Ethyl 5-(hydroxymethyl)-1H-pyrazole-4-carboxylate (1 eq.), in anhydrous dichloromethane (DCM, 10 mL/g) in a flask equipped with a magnetic stirrer and a nitrogen inlet. Cool the solution to 0°C using an ice bath.
-
Reagent Addition: Add thionyl chloride (SOCl₂, 1.2 eq.) dropwise to the cooled solution.
-
Causality: Thionyl chloride is a highly effective reagent for converting primary alcohols to alkyl chlorides. The mechanism involves the formation of a chlorosulfite intermediate, which then undergoes an intramolecular Sₙi reaction, releasing sulfur dioxide and hydrogen chloride as gaseous byproducts, driving the reaction to completion.
-
-
Reaction and Workup: Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor completion by TLC.
-
Isolation and Purification: Carefully quench the reaction by slowly adding it to a saturated sodium bicarbonate solution. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Purify by flash chromatography (Hexane/Ethyl Acetate gradient) to obtain the final compound.
Chemical Reactivity and Applications in Drug Discovery
The synthetic utility of this compound stems from its distinct reactive sites. The chloromethyl group at the C5 position is a potent electrophile, making it an excellent handle for nucleophilic substitution reactions. This allows for the facile introduction of various functionalities, such as amines, azides, thiols, and ethers, which is a cornerstone of combinatorial chemistry and lead optimization in drug discovery.
The pyrazole core itself is a privileged scaffold in medicinal chemistry, known for its presence in numerous approved drugs. Pyrazole derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[5][6][7]
Caption: Key reaction pathways for derivatizing the title compound.
This compound serves as a critical building block for creating libraries of novel molecules for high-throughput screening. For instance, reaction with various primary or secondary amines can generate novel pyrazole-based compounds that can be evaluated as kinase inhibitors for oncology applications.[6] Similarly, its derivatives are explored as potent anti-inflammatory agents, often targeting enzymes like cyclooxygenase (COX).[7]
Safety, Handling, and Storage
As with any reactive chemical intermediate, proper handling is paramount to ensure laboratory safety. While a specific safety data sheet for this exact compound is not widely available, data from structurally similar chlorinated pyrazoles can be used to infer its hazard profile.[8][9][10]
4.1 GHS Hazard Classification (Inferred)
| Hazard Class | Category | Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[9][10] |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation[9][10] |
| STOT - Single Exposure | 3 | H335: May cause respiratory irritation[9][10] |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[9] |
4.2 Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear nitrile gloves, a flame-retardant lab coat, and chemical safety goggles that satisfy EU Directive 89/686/EEC and the EN374 standard.[10][11]
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[9] Ensure eyewash stations and safety showers are readily accessible.[10]
-
Safe Handling: Avoid contact with skin, eyes, and clothing. Avoid dust formation. Use non-sparking tools and take measures to prevent the build-up of electrostatic charge.[10][11]
4.3 First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[8][11]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[8][9]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[8][9]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[8][11]
4.4 Storage
Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[12]
Conclusion
This compound is a high-value, versatile chemical intermediate with significant potential in the fields of medicinal chemistry, agrochemistry, and materials science. Its well-defined reactive sites allow for predictable and efficient derivatization, making it an ideal scaffold for building molecular complexity. The synthetic protocols and safety guidelines presented in this document provide a comprehensive framework for researchers to confidently and safely incorporate this potent building block into their research and development pipelines.
References
- Capot Chemical. (n.d.). MSDS of Ethyl 5-chloro-1H-pyrazole-4-carboxylate.
- Fisher Scientific. (2025). Safety Data Sheet: Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.
- Angene Chemical. (2025). Safety Data Sheet: Ethyl 5-ethyl-1H-pyrazole-3-carboxylate.
- Google Patents. (n.d.). Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.
- CymitQuimica. (2024). Safety Data Sheet: 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid.
- ChemicalBook. (2025). ETHYL 3-(4-CHLOROPHENYL)-1H-PYRAZOLE-5-CARBOXYLATE - Safety Data Sheet.
- Google Patents. (n.d.). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
- ChemicalBook. (n.d.). Ethyl pyrazole-4-carboxylate synthesis.
- Chem-Impex. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid.
- BLDpharm. (n.d.). 2089728-91-4|Ethyl 4-(chloromethyl)-1H-pyrazole-5-carboxylate.
- PubMed. (2012). Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents.
- PubMed Central. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
- Chem-Impex. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid CAS:127892-62-0.
- CymitQuimica. (n.d.). Ethyl 4-(chloromethyl)-1H-pyrazole-5-carboxylate.
- ResearchGate. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents.
Sources
- 1. Ethyl 4-(chloromethyl)-1H-pyrazole-5-carboxylate [cymitquimica.com]
- 2. 2089728-91-4|Ethyl 4-(chloromethyl)-1H-pyrazole-5-carboxylate|BLD Pharm [bldpharm.com]
- 3. China 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid CAS:127892-62-0 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]
- 4. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 5. Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. capotchem.com [capotchem.com]
- 9. angenechemical.com [angenechemical.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
A Technical Guide to the Spectral Analysis of Ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate
Prepared by: Dr. Gemini, Senior Application Scientist
Introduction
Ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate is a heterocyclic compound of significant interest in synthetic chemistry and drug discovery. Its bifunctional nature, featuring a reactive chloromethyl group and a versatile pyrazole core, makes it a valuable building block for the synthesis of more complex molecular architectures. Accurate structural elucidation and purity assessment of this compound are paramount for its application in research and development. This guide provides a comprehensive overview of the expected spectral data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
While direct experimental spectra for this specific molecule are not widely published, this document leverages established principles of spectroscopy and extensive data from structurally analogous compounds to provide a robust and predictive analysis. This approach, rooted in comparative spectral interpretation, offers a reliable framework for researchers and scientists to identify and characterize this important synthetic intermediate.
¹H NMR Spectroscopy: Unraveling the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a common deuterated solvent like CDCl₃ would exhibit distinct signals corresponding to the ethyl, chloromethyl, pyrazole ring, and N-H protons.
The ethyl group is expected to show a characteristic triplet for the methyl protons (CH₃) and a quartet for the methylene protons (CH₂), arising from spin-spin coupling. The chloromethyl protons (CH₂Cl) will likely appear as a singlet, shifted downfield due to the electron-withdrawing effect of the adjacent chlorine atom. The pyrazole ring possesses a single proton, which is anticipated to resonate as a singlet in the aromatic region. The N-H proton of the pyrazole ring is expected to be a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.
Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| CH₃ (ethyl) | 1.2-1.4 | Triplet (t) | 3H |
| CH₂ (ethyl) | 4.2-4.4 | Quartet (q) | 2H |
| CH₂Cl | 4.6-4.8 | Singlet (s) | 2H |
| C3-H (pyrazole) | 7.9-8.2 | Singlet (s) | 1H |
| N-H | Variable (broad) | Singlet (s, br) | 1H |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a spectrometer with a field strength of at least 300 MHz.
-
Data Acquisition:
-
Acquire the spectrum at room temperature.
-
Set the spectral width to cover the range of 0-15 ppm.
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Visualization of Proton Environments
Caption: Predicted ¹H NMR assignments for this compound.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule. The predicted ¹³C NMR spectrum of this compound will show distinct signals for each of the seven unique carbon atoms.
The carbonyl carbon of the ester group is expected to be the most downfield signal. The carbons of the pyrazole ring will resonate in the aromatic region, with their exact shifts influenced by the substituents. The chloromethyl carbon will be shifted downfield due to the electronegative chlorine atom. The methylene and methyl carbons of the ethyl group will appear at the most upfield positions.
Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C =O (ester) | 160-165 |
| C 5 (pyrazole) | 145-150 |
| C 3 (pyrazole) | 135-140 |
| C 4 (pyrazole) | 110-115 |
| O-C H₂ (ethyl) | 60-65 |
| C H₂Cl | 40-45 |
| C H₃ (ethyl) | 13-15 |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.
-
Instrument Setup: Use a spectrometer with a field strength of at least 75 MHz.
-
Data Acquisition:
-
Acquire a proton-decoupled spectrum to obtain singlets for all carbon signals.
-
Set the spectral width to cover the range of 0-200 ppm.
-
A larger number of scans will be required compared to ¹H NMR.
-
Visualization of the Carbon Framework
Caption: Predicted ¹³C NMR assignments for the carbon skeleton.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C-O, and C-Cl bonds.
The N-H stretching vibration of the pyrazole ring is expected to appear as a broad band in the region of 3100-3300 cm⁻¹. The C=O stretching of the ester will give a strong, sharp absorption band around 1700-1730 cm⁻¹. The C-O stretching of the ester will likely show a band in the 1200-1300 cm⁻¹ region. The C-Cl stretching vibration is expected in the fingerprint region, typically around 600-800 cm⁻¹.
Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H stretch | 3100-3300 | Medium, broad |
| C-H stretch (sp³) | 2850-3000 | Medium |
| C=O stretch (ester) | 1700-1730 | Strong, sharp |
| C=N stretch (ring) | 1500-1600 | Medium |
| C-O stretch (ester) | 1200-1300 | Strong |
| C-Cl stretch | 600-800 | Medium to weak |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent disk.
-
ATR: Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample compartment or clean ATR crystal and subtract it from the sample spectrum.
-
Visualization of Key Functional Groups
Caption: Key predicted IR absorption bands for functional group identification.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, mass spectrometry can be used to determine the molecular weight and gain structural information from the fragmentation patterns.
The molecular ion peak ([M]⁺) is expected at an m/z corresponding to the molecular weight of the compound (C₇H₉ClN₂O₂ = 188.61 g/mol ). Due to the presence of chlorine, the molecular ion peak will exhibit a characteristic isotopic pattern, with a peak at [M+2]⁺ that is approximately one-third the intensity of the [M]⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.
Key fragmentation pathways would likely involve the loss of the ethyl group, the ethoxy group, or the chloromethyl radical.
Predicted Mass Spectral Data
| m/z | Proposed Fragment |
| 188/190 | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl) |
| 153 | [M - Cl]⁺ |
| 143 | [M - OCH₂CH₃]⁺ |
| 115 | [M - COOCH₂CH₃]⁺ |
| 49/51 | [CH₂Cl]⁺ |
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Electron Ionization (EI) is a common technique that will induce fragmentation. Electrospray Ionization (ESI) is a softer ionization method that would likely show a prominent protonated molecular ion [M+H]⁺.
-
Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their m/z ratio.
Visualization of Predicted Fragmentation Pathway
Caption: Predicted major fragmentation pathways in mass spectrometry.
Conclusion
The comprehensive spectral analysis presented in this guide provides a robust predictive framework for the characterization of this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, we have outlined the expected key features in ¹H NMR, ¹³C NMR, IR, and Mass spectra. This information is intended to serve as a valuable resource for researchers and scientists in the fields of chemical synthesis and drug development, enabling confident identification and quality assessment of this important heterocyclic building block.
References
-
PubChem. (n.d.). Ethyl 1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Viveka, S., et al. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Molecular Crystals and Liquid Crystals, 629(1), 135-145. Retrieved from [Link]
-
NIST. (n.d.). Ethyl 5-amino-1-methylpyrazole-4-carboxylate. NIST Chemistry WebBook. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
An In-depth Technical Guide to the Reactivity Profile of Ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate
Abstract
Ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its trifunctional nature, possessing a reactive chloromethyl group, a modifiable ester, and a versatile pyrazole core, makes it a valuable building block for the synthesis of diverse molecular architectures. This guide provides a comprehensive analysis of its reactivity profile, offering insights into the key transformations at each functional site. We will delve into the mechanistic underpinnings of its reactions, provide validated experimental protocols, and present a framework for its strategic utilization in the synthesis of complex molecules, including analogues of established pharmaceuticals.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous blockbuster drugs such as the anti-inflammatory agent celecoxib and the erectile dysfunction medication sildenafil.[1] Its prevalence stems from its ability to engage in a variety of biological interactions, its metabolic stability, and the synthetic tractability that allows for extensive structural diversification. This compound emerges as a particularly useful intermediate, as the three distinct functional groups offer orthogonal handles for molecular elaboration. Understanding the chemoselectivity and reactivity of each site is paramount for its effective application in research and development.
Synthesis of this compound
While a direct, one-pot synthesis of the title compound is not extensively documented, a plausible and efficient synthetic route can be devised from readily available starting materials, leveraging established pyrazole synthesis methodologies. A common approach involves the cyclocondensation of a β-ketoester with hydrazine, followed by functional group manipulation. A potential precursor is ethyl 5-(hydroxymethyl)-1H-pyrazole-4-carboxylate, which can be synthesized and subsequently chlorinated.
Proposed Synthetic Workflow
Caption: Proposed synthetic pathway to the target compound.
Core Reactivity Profile: A Trifunctional Analysis
The reactivity of this compound can be systematically understood by considering each of its three key functional components: the C5-chloromethyl group, the N1-H of the pyrazole ring, and the C4-ethyl ester.
The Electrophilic Hub: Reactions at the C5-Chloromethyl Group
The chloromethyl group at the C5 position is the most prominent electrophilic site in the molecule. Analogous to a benzylic halide, the C-Cl bond is activated towards nucleophilic displacement due to the adjacent pyrazole ring. This allows for a wide range of SN2-type reactions.
A diverse array of primary and secondary amines can be readily alkylated to furnish novel secondary and tertiary amines, respectively. This reaction is fundamental for introducing nitrogen-containing functionalities, which are prevalent in bioactive molecules.
General Protocol for N-Alkylation:
-
Dissolve this compound (1.0 eq.) in a suitable polar aprotic solvent such as acetonitrile or DMF.
-
Add a slight excess of the desired amine (1.1-1.5 eq.) and a non-nucleophilic base like potassium carbonate or diisopropylethylamine (2.0-3.0 eq.).
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Perform an aqueous workup, extract the product with an organic solvent, dry, and purify by column chromatography.
Caption: Workflow for N-alkylation at the C5-chloromethyl position.
Alkoxides or phenoxides can serve as nucleophiles to displace the chloride, leading to the formation of ethers. This is a valuable method for introducing alkoxy or aryloxy moieties.
General Protocol for O-Alkylation:
-
Prepare the alkoxide or phenoxide in situ by treating the corresponding alcohol or phenol with a strong base like sodium hydride in an anhydrous solvent such as THF or DMF.
-
Add a solution of this compound in the same solvent to the prepared nucleophile at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction carefully with water, followed by standard workup and purification procedures.
Thiols are excellent nucleophiles and react readily to form thioethers.[2] This reaction is often carried out under basic conditions to generate the more nucleophilic thiolate anion.
General Protocol for S-Alkylation:
-
To a solution of the thiol (1.1 eq.) in a solvent like ethanol or DMF, add a base such as sodium ethoxide or potassium carbonate.
-
Add this compound (1.0 eq.) and stir the mixture at room temperature.
-
Monitor the reaction by TLC. Upon completion, perform an aqueous workup and extract the product.
-
Purify the crude product by column chromatography.
Table 1: Summary of Nucleophilic Substitution Reactions at the C5-Chloromethyl Group
| Nucleophile | Reagents and Conditions | Product |
| Primary/Secondary Amine | Amine, K2CO3, Acetonitrile, rt-60°C | Substituted Amine |
| Alcohol/Phenol | NaH, THF/DMF, 0°C-rt | Ether |
| Thiol | NaOEt, Ethanol, rt | Thioether |
The Pyrazole Core: Reactions at the N1-H Position
The N1 proton of the pyrazole ring is acidic and can be removed by a base to generate a pyrazolate anion.[3] This anion is a potent nucleophile and can react with various electrophiles. However, a key challenge in the chemistry of the title compound is the competition between N-alkylation and C-alkylation at the chloromethyl group, especially under basic conditions.
The regiochemical outcome of alkylation reactions with electrophiles is highly dependent on the reaction conditions.
-
For intermolecular reactions with external electrophiles: Careful choice of base and reaction temperature can favor N-alkylation. Using a strong, non-nucleophilic base at low temperatures can selectively deprotonate the N1 position, allowing for subsequent reaction with an added electrophile.
-
For intramolecular reactions or reactions with alkylating agents that can also act as bases: A mixture of N- and C-alkylated products is likely. The regioselectivity can be influenced by steric and electronic factors of the substituents on the pyrazole ring.[4]
Strategic Consideration: To achieve selective N-functionalization, it is often advisable to first protect the chloromethyl group or to perform the N-alkylation/acylation prior to introducing the chloromethyl functionality in the synthetic sequence.
The N1-H can be readily acylated or sulfonylated using acid chlorides or sulfonyl chlorides, typically in the presence of a base like pyridine or triethylamine. These reactions are generally high-yielding and provide stable N-substituted pyrazoles.
The Versatile Handle: Transformations of the C4-Ethyl Ester
The ethyl ester at the C4 position provides a gateway to a variety of other functional groups.
Standard ester hydrolysis conditions, such as treatment with aqueous sodium hydroxide followed by acidification, will yield the corresponding carboxylic acid. This carboxylic acid is a key intermediate for further modifications.
The resulting carboxylic acid can be coupled with a wide range of amines to form amides. This is a cornerstone reaction in medicinal chemistry.
General Protocol for Amide Coupling:
-
Activate the carboxylic acid (obtained from hydrolysis) using a coupling agent such as EDC (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) in the presence of an additive like HOBt (Hydroxybenzotriazole).
-
Add the desired amine and a non-nucleophilic base (e.g., DIPEA) to the activated acid in a solvent like DCM or DMF.
-
Stir the reaction at room temperature until completion.
-
Perform an aqueous workup and purify the resulting amide by chromatography or crystallization.
Caption: Step-wise process for amide synthesis from the ester.
The ester can be reduced to the corresponding primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent. It is important to note that the chloromethyl group may also be susceptible to reduction under these conditions, potentially leading to the methyl group.
Conclusion: A Versatile Synthon for Complex Molecule Synthesis
This compound is a richly functionalized building block with a predictable yet versatile reactivity profile. The primary site for nucleophilic attack is the activated C5-chloromethyl group, allowing for the straightforward introduction of a wide range of nitrogen, oxygen, and sulfur-containing substituents. The pyrazole N-H and the C4-ester offer additional sites for modification, although careful consideration of chemoselectivity is required, particularly in alkylation reactions. By understanding the interplay of these functional groups and judiciously choosing reaction conditions, researchers can effectively harness the synthetic potential of this valuable intermediate to construct novel and complex molecules for applications in drug discovery and materials science.
References
-
PMC - NIH.
-
PrepChem.com.
-
MDPI.
-
Organic & Biomolecular Chemistry (RSC Publishing).
-
Wiley Online Library.
-
MDPI.
-
Semantic Scholar.
-
MDPI.
-
ResearchGate.
-
Semantic Scholar.
-
Journal of the American Chemical Society.
-
Der Pharma Chemica.
-
MDPI.
-
ARKIVOC.
-
Google Patents.
-
International Journal of Research in Pharmacy and Chemistry.
-
Google Patents.
-
ChemicalBook.
-
Organic Chemistry Portal.
-
PubMed Central.
-
PMC - NIH.
-
PMC - NIH.
-
ResearchGate.
-
ResearchGate.
-
MDPI.
-
ACS GCI Pharmaceutical Roundtable.
-
International Journal of Pharmaceutical Sciences Review and Research.
-
PMC - NIH.
-
PMC - PubMed Central.
-
PMC - NIH.
-
PMC - NIH.
-
OUCI.
-
ResearchGate.
-
ChemSynthesis.
-
PubMed.
-
GSRS.
-
ResearchGate.
-
Semantic Scholar.
-
MDPI.
Sources
- 1. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Thioether Formation - Wordpress [reagents.acsgcipr.org]
- 3. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Solubility of Ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate
Introduction: The Critical Role of Solubility in Drug Development
For researchers, scientists, and professionals in drug development, understanding the physicochemical properties of a compound is paramount. Among these, solubility stands out as a critical determinant of a drug candidate's fate, influencing everything from its formulation to its bioavailability and ultimate therapeutic efficacy. This guide focuses on a molecule of significant interest in medicinal chemistry: ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate. This pyrazole derivative serves as a versatile building block in the synthesis of a wide array of bioactive molecules.[1] Its utility, however, is intrinsically linked to its solubility profile.
This technical guide provides a comprehensive exploration of the solubility of this compound. Moving beyond a simple recitation of data, we will delve into the molecular factors governing its solubility, present a detailed, field-proven protocol for its experimental determination, and discuss the interpretation of these findings in the context of drug discovery and development.
Molecular Architecture and Its Influence on Solubility
The solubility of this compound is a direct consequence of its molecular structure. Several key features of the molecule dictate its interaction with various solvents:
-
The Pyrazole Core: The pyrazole ring itself is an aromatic heterocycle containing two adjacent nitrogen atoms. This feature allows for potential hydrogen bonding, which can influence its solubility in protic solvents.[2]
-
Substituent Effects: The substituents on the pyrazole ring play a crucial role in modulating solubility.[2]
-
The ethyl carboxylate group introduces a polar ester functionality, which can engage in dipole-dipole interactions and hydrogen bonding with polar solvents.
-
The chloromethyl group , while containing a polar carbon-chlorine bond, also introduces a degree of non-polar character. The presence of this halogenated alkyl chain can impact solubility in both polar and non-polar organic solvents.
-
-
Intermolecular Forces: In the solid state, strong intermolecular forces such as hydrogen bonding and π-π stacking can lead to high lattice energy.[2] A solvent must provide sufficient energy to overcome these forces for dissolution to occur.
Generally, the solubility of pyrazole derivatives in organic solvents tends to increase with temperature.[2] This is because the increased thermal energy helps to overcome the intermolecular forces within the crystal lattice.[2]
Predictive Assessment of Solubility
While experimental determination is the gold standard, a qualitative prediction of solubility can be made based on the principle of "like dissolves like."
| Solvent Class | Predicted Solubility | Rationale |
| Polar Protic (e.g., water, ethanol, methanol) | Low to Moderate | The presence of the ester and pyrazole nitrogens allows for some hydrogen bonding, but the overall molecule has significant non-polar character, which may limit aqueous solubility. Solubility in alcohols is expected to be better than in water. |
| Polar Aprotic (e.g., DMSO, DMF, acetonitrile) | Moderate to High | These solvents can effectively solvate the polar regions of the molecule through dipole-dipole interactions without the steric hindrance of hydrogen bonding networks, making them good candidates for achieving higher concentrations. |
| Non-Polar (e.g., hexane, toluene) | Low | The significant polarity introduced by the ester and chloromethyl groups, as well as the pyrazole ring, makes dissolution in non-polar solvents unfavorable. |
Experimental Determination of Thermodynamic Solubility: A Step-by-Step Protocol
The following protocol describes the shake-flask method, a widely accepted technique for determining the thermodynamic (or equilibrium) solubility of a compound. This method relies on allowing a surplus of the solid compound to equilibrate with the solvent over a set period, followed by quantification of the dissolved solute in the supernatant.
I. Materials and Reagents
-
This compound (solid)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), hexane, toluene)
-
Calibrated analytical balance
-
Vials with screw caps
-
Orbital shaker or rotator
-
Constant temperature incubator or water bath
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument
-
Volumetric flasks and pipettes
II. Experimental Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
III. Detailed Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator within a constant temperature environment (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours. The goal is to ensure that the concentration of the dissolved compound in the solvent is no longer changing.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.
-
-
Sample Preparation for Analysis:
-
Dilute the filtered supernatant with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Analyze the diluted samples using a validated analytical method, such as HPLC-UV.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound.
-
Determine the concentration of the compound in the diluted samples by comparing their analytical response to the calibration curve.
-
-
Data Interpretation:
-
Calculate the solubility of the compound in each solvent by multiplying the determined concentration by the dilution factor. The results are typically expressed in units such as mg/mL or µg/mL.
-
Kinetic Solubility: A High-Throughput Alternative
In early-stage drug discovery, a higher throughput method known as kinetic solubility determination is often employed. This method involves adding a concentrated stock solution of the compound (typically in DMSO) to an aqueous buffer and measuring the concentration at which precipitation occurs.[3] While faster, kinetic solubility values are often higher than thermodynamic solubility and can be influenced by the rate of addition and the concentration of the DMSO stock.
Workflow for Kinetic Solubility Determination
Caption: Kinetic Solubility Determination Workflow.
Conclusion: From Data to Decision-Making
A thorough understanding of the solubility of this compound is not merely an academic exercise; it is a critical step in harnessing its full potential in drug discovery and development. The experimental protocols outlined in this guide provide a robust framework for obtaining reliable and reproducible solubility data. This information will empower researchers to make informed decisions regarding solvent selection for chemical reactions, formulation strategies for preclinical studies, and the overall progression of drug candidates derived from this important pyrazole scaffold. By applying these principles and methodologies, the scientific community can more effectively and efficiently advance the development of novel therapeutics.
References
-
Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. Retrieved from [Link]
-
Patil, A. R., et al. (2018). Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. ResearchGate. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Safe Handling of Ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate
This guide provides comprehensive safety and handling protocols for ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate, a heterocyclic building block utilized in pharmaceutical and agrochemical research. Due to its chemical structure, specifically the presence of a chloromethyl group, this compound warrants careful handling as a potential alkylating agent. Alkylating agents are reactive compounds that can introduce an alkyl group to nucleophilic sites in biologically important molecules like DNA, a mechanism that underlies both their utility in synthesis and their potential toxicity.[1][2][3] This document is intended for researchers, chemists, and drug development professionals to establish a framework for its safe use in a laboratory setting.
Chemical Identity and Physicochemical Properties
A foundational aspect of safe laboratory practice is the thorough understanding of a chemical's identity and physical properties. This information is critical for correct storage, handling, and emergency response.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 2089728-91-4[4] |
| Molecular Formula | C7H9ClN2O2 |
| Molecular Weight | 188.61 g/mol [5] |
| Physical Form | Solid (Typical) |
| Purity | Min. 95% (Typical)[5] |
Note: Physical properties such as melting point and boiling point are not consistently reported across public sources and should be confirmed with the specific batch's certificate of analysis.
Hazard Identification and GHS Classification
While a specific, comprehensive toxicological profile for this compound is not thoroughly established, the hazards can be inferred from its structural analogues and its classification as a chlorinated organic compound.[6] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a framework for understanding its potential hazards. Analogous pyrazole carboxylates are classified with the following warnings.[7][8][9][10]
| GHS Classification | Hazard Statement | Signal Word | Pictogram |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning | GHS07 (Exclamation Mark) |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Warning | GHS07 (Exclamation Mark) |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Warning | GHS07 (Exclamation Mark) |
Toxicological Insight: The Alkylating Agent Potential
The chloromethyl group (-CH₂Cl) is a key structural alert. This functional group can make the compound an alkylating agent, which are often cytotoxic, mutagenic, and carcinogenic.[1][3][11] These agents react with biological macromolecules, and their handling requires stringent safety protocols to prevent exposure.[2]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is mandatory to minimize exposure risk.
Engineering Controls
-
Fume Hood: All weighing and handling of this compound, especially when generating dust or aerosols, must be conducted inside a certified chemical fume hood to protect from inhalation.[12]
-
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of vapors.[6][13]
Personal Protective Equipment (PPE)
A robust PPE strategy is the user's primary line of defense.[12][14]
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). Gloves must be inspected before use and disposed of after contamination.[6][8][15] | Prevents skin contact and absorption. Proper removal technique is crucial to avoid cross-contamination.[6] |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles.[12] | Protects eyes from splashes and airborne particles. |
| Skin/Body Protection | A full-length laboratory coat, buttoned completely.[12] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be required for higher-risk scenarios or if engineering controls are insufficient.[6][8] | Prevents inhalation of dust or aerosols. |
Standard Operating Procedure for Safe Handling
Adherence to a strict, methodical workflow is essential for minimizing risk during the handling of this compound.
Caption: Workflow for handling this compound.
Storage Requirements
Proper storage is critical to maintaining the chemical's integrity and preventing hazardous situations.[16]
-
Location: Store in a cool, dry, and well-ventilated area.[6][13]
-
Container: Keep the container tightly closed to prevent moisture ingress and contamination.[6]
-
Incompatibilities: Segregate from strong oxidizing agents, strong bases, and strong reducing agents.[17]
Emergency Response Protocols
Immediate and correct response to an emergency can significantly mitigate harm. All laboratory personnel must be familiar with these procedures.
First Aid Measures
This quick-reference table outlines the immediate actions to be taken following an exposure. In all cases, seek medical attention and provide the Safety Data Sheet to the responding physician.[6][18]
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give artificial respiration and seek immediate medical attention.[6][8] |
| Skin Contact | Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes.[18][19] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[18][20] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][8] |
Spill and Leak Containment
A clear, decisive response is required to manage spills effectively and safely.
Caption: Decision tree for responding to a chemical spill.
Spill Cleanup Protocol:
-
Evacuate and Alert: Alert others in the area and evacuate if necessary.[18]
-
Protect Yourself: Wear appropriate PPE before attempting cleanup.[20]
-
Containment: Prevent the spill from spreading. For solid spills, sweep up carefully to avoid creating dust.[6]
-
Cleanup: Use an inert absorbent material for liquids. Place all contaminated materials into a sealed, labeled container for hazardous waste disposal.[13][20]
-
Decontaminate: Clean the spill area thoroughly.
Fire-Fighting Procedures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]
-
Hazardous Combustion Products: In case of fire, hazardous decomposition products such as carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas may be formed.[6]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6][17]
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Dispose of surplus and non-recyclable materials through a licensed disposal company.[6]
-
Contaminated packaging should be disposed of as unused product.[6]
-
Do not allow the product to enter drains or sewer systems.[6][13]
References
- Virginia Department of Health. (2019, October 9). Chlorine – Emergency Preparedness.
- Capot Chemical. (2025, December 23). MSDS of Ethyl 5-chloro-1H-pyrazole-4-carboxylate.
- New Mexico State University. Chemical Exposure and Spill Response Procedures.
- OSHA Education School. (2025, August 11). Chlorine Awareness Training.
- Environmental Health and Safety, Florida State University. Chemical Emergencies, Exposures, and Spills.
- U.S. Department of Health and Human Services. Chlorine Emergency Department/Hospital Management.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 142179, ethyl 1H-pyrazole-4-carboxylate.
- Angene Chemical. (2025, September 3). Safety Data Sheet.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 14770682, 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid.
- Fisher Scientific. (2025, December 20). Safety Data Sheet - Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.
- Princeton University. Rules for the Safe Handling of Chemicals in the Laboratory.
- Sigma-Aldrich. (2025, May 7). Safety Data Sheet.
- ChemicalBook. (2025, February 1). ETHYL 3-(4-CHLOROPHENYL)-1H-PYRAZOLE-5-CARBOXYLATE - Safety Data Sheet.
- Google Patents. Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.
- Actylis. Safety First: Essential Guidelines for Handling Research Reagents and Equipment.
- Lab Manager Magazine. (2022, November 23). Ten Tips for Handling Hazardous Chemicals in a Lab.
- Sigma-Aldrich. ETHYL 1-(4-CHLOROPHENYL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLATE.
- PubChemLite. 5-chloro-3-ethyl-1-methyl-1h-pyrazole-4-carboxylic acid.
- Actylis Lab Solutions. 10 Essential Tips for Safely Handling Chemistry Chemicals in the Lab.
- Google Patents. The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
- Chem-Impex. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid.
- BLDpharm. 2089728-91-4|Ethyl 4-(chloromethyl)-1H-pyrazole-5-carboxylate.
- Actylis Lab Solutions. Life-Changing Safety Tips for Handling Laboratory Chemicals.
- SlidePlayer. Clinical and High-Dose Alkylating Agents.
- ChemicalBook. Ethyl pyrazole-4-carboxylate synthesis.
- Drugs.com. List of Alkylating agents.
- National Center for Biotechnology Information. (2015, March 10). Alkylating Agents - LiverTox.
- Sigma-Aldrich. Ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate | 85290-76-2.
- Alfa Chemical. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid CAS:127892-62-0.
- CymitQuimica. Ethyl 4-(chloromethyl)-1H-pyrazole-5-carboxylate.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 13405303, ethyl 4-methyl-1H-pyrazole-5-carboxylate.
- Centers for Disease Control and Prevention. (2016). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings, 2016.
- National Center for Biotechnology Information. Alkylating Agents - Holland-Frei Cancer Medicine.
Sources
- 1. kocw-n.xcache.kinxcdn.com [kocw-n.xcache.kinxcdn.com]
- 2. drugs.com [drugs.com]
- 3. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 2089728-91-4|Ethyl 4-(chloromethyl)-1H-pyrazole-5-carboxylate|BLD Pharm [bldpharm.com]
- 5. Ethyl 4-(chloromethyl)-1H-pyrazole-5-carboxylate [cymitquimica.com]
- 6. capotchem.com [capotchem.com]
- 7. ethyl 1H-pyrazole-4-carboxylate | C6H8N2O2 | CID 142179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. angenechemical.com [angenechemical.com]
- 9. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | C7H9ClN2O2 | CID 14770682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ethyl 4-methyl-1H-pyrazole-5-carboxylate | C7H10N2O2 | CID 13405303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. cdc.gov [cdc.gov]
- 12. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. Ten Tips for Handling Hazardous Chemicals in a Lab | Lab Manager [labmanager.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 17. fishersci.com [fishersci.com]
- 18. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 19. artsci.usu.edu [artsci.usu.edu]
- 20. safety.fsu.edu [safety.fsu.edu]
The Strategic Synthesis and Application of Ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate: A Technical Guide for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Scaffold as a Cornerstone in Medicinal Chemistry
Pyrazole derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development.[1] Their versatile biological activities, which include anti-inflammatory, analgesic, antimicrobial, and anticancer properties, establish them as privileged structures in the design of novel therapeutics.[1][2] The adaptability of the pyrazole ring system allows for the strategic placement of various functional groups, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Among the numerous pyrazole-based building blocks, ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate stands out as a particularly valuable intermediate. Its bifunctional nature, possessing both a reactive chloromethyl group and an ester moiety, makes it a versatile precursor for the synthesis of a wide array of more complex, biologically active molecules.[3][4] This guide provides a comprehensive overview of the synthesis, characterization, and strategic applications of this key intermediate in the pursuit of novel therapeutic agents.
Synthesis of this compound: A Mechanistic Approach
While a singular discovery paper for this compound is not prominently documented, its synthesis can be logically derived from established methodologies for pyrazole construction and functionalization. The Knorr pyrazole synthesis, a classic and robust method, provides a foundational strategy for assembling the core pyrazole ring system.[1] Subsequent chlorination of a hydroxymethyl precursor is a common and effective transformation.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned as a two-step process, beginning with the construction of the corresponding hydroxymethyl pyrazole, followed by a chlorination step.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol
Step 1: Synthesis of Ethyl 5-(hydroxymethyl)-1H-pyrazole-4-carboxylate
-
Reaction Setup: To a solution of ethyl 2-(ethoxymethylene)-3-oxobutanoate (1 equivalent) in ethanol, add hydrazine hydrate (1 equivalent) dropwise at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, the solvent is removed under reduced pressure. The resulting residue is then purified by column chromatography on silica gel to yield ethyl 5-(hydroxymethyl)-1H-pyrazole-4-carboxylate.
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Ethanol is a suitable solvent for this reaction as it readily dissolves both reactants and is relatively inert under the reaction conditions.
-
Dropwise Addition at 0 °C: The initial reaction between the hydrazine and the dicarbonyl compound can be exothermic. Slow addition at a reduced temperature helps to control the reaction rate and prevent the formation of side products.
-
TLC Monitoring: TLC is a crucial technique to ensure the complete consumption of the starting materials and to identify the formation of the desired product.
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve ethyl 5-(hydroxymethyl)-1H-pyrazole-4-carboxylate (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM).
-
Chlorination: To this solution, add thionyl chloride (1.1 equivalents) dropwise at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.
-
Work-up and Isolation: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. The organic layer is then separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography to afford this compound.
Causality Behind Experimental Choices:
-
Aprotic Solvent (DCM): Thionyl chloride reacts violently with protic solvents like water and alcohols. An aprotic solvent like DCM is therefore essential.
-
Dropwise Addition of Thionyl Chloride at 0 °C: This is a safety precaution to control the exothermic reaction and the evolution of HCl and SO2 gases.
-
Aqueous Bicarbonate Quench: The quench neutralizes any unreacted thionyl chloride and the acidic byproducts of the reaction.
Data Presentation: Expected Reaction Parameters
| Step | Reactants | Reagents/Solvents | Temperature | Time | Expected Yield |
| 1 | Ethyl 2-(ethoxymethylene)-3-oxobutanoate, Hydrazine hydrate | Ethanol | 0 °C to RT | 12-18 h | 75-85% |
| 2 | Ethyl 5-(hydroxymethyl)-1H-pyrazole-4-carboxylate | Thionyl chloride, DCM | 0 °C to RT | 2-4 h | 80-90% |
Characterization and Structural Elucidation
The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the ethyl group (a triplet and a quartet), a singlet for the chloromethyl protons, and a singlet for the pyrazole C-H proton. The N-H proton of the pyrazole ring will likely appear as a broad singlet.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbon of the ester, the carbons of the pyrazole ring, the chloromethyl carbon, and the carbons of the ethyl group.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The presence of a chlorine atom will be evident from the characteristic isotopic pattern (M and M+2 peaks in an approximate 3:1 ratio).
Applications in Drug Discovery and Development
The utility of this compound lies in its ability to serve as a versatile scaffold for the synthesis of more complex molecules with potential therapeutic applications. The chloromethyl group is a key functional handle that can undergo nucleophilic substitution reactions with a variety of nucleophiles, allowing for the introduction of diverse side chains.
As a Building Block for Bioactive Molecules
The pyrazole core is a common feature in many approved drugs and clinical candidates.[1] this compound can be a precursor to compounds with a range of biological activities:
-
Antimicrobial Agents: The pyrazole nucleus has been incorporated into numerous compounds with potent antibacterial and antifungal activities.[5]
-
Anti-inflammatory Drugs: Several non-steroidal anti-inflammatory drugs (NSAIDs) are based on the pyrazole scaffold.[6]
-
Anticancer Agents: The pyrazole ring is a key component of several kinase inhibitors used in cancer therapy. For example, derivatives of 5-amino-1H-pyrazole-4-carboxamide have been investigated as pan-FGFR covalent inhibitors.[7]
Illustrative Reaction Scheme: Derivatization
Caption: General scheme for the derivatization of this compound.
This derivatization capability allows for the generation of large libraries of compounds for high-throughput screening, a critical step in the early stages of drug discovery. The ester group can also be hydrolyzed to the corresponding carboxylic acid, providing another point for modification, for instance, through amide bond formation.
Conclusion
This compound is a high-value intermediate for the synthesis of a diverse range of biologically active molecules. Its straightforward, yet strategic, synthesis and the reactivity of its functional groups make it an indispensable tool for medicinal chemists. A thorough understanding of its synthesis, characterization, and reactivity is paramount for its effective utilization in the design and development of next-generation therapeutics. The continued exploration of pyrazole-based scaffolds, facilitated by versatile building blocks like the one discussed herein, promises to yield novel drug candidates with improved efficacy and safety profiles.
References
-
PrepChem.com. Synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Available from: [Link]
- Google Patents. Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.
-
ResearchGate. Synthesis of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate by an unusual protocol: Crystal and molecular structure, Hirshfeld surface analysis. Available from: [Link]
- Google Patents. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
-
MDPI. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Available from: [Link]
-
National Institutes of Health. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC. Available from: [Link]
-
PubMed. Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents. Available from: [Link]
-
MDPI. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Available from: [Link]
-
ResearchGate. (PDF) Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Available from: [Link]
-
ResearchGate. (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Available from: [Link]
-
PubMed. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. Available from: [Link]
-
PubChem. ethyl 4-methyl-1H-pyrazole-5-carboxylate. Available from: [Link]
-
Journal of the Chilean Chemical Society. PYRAZOLE BEARING MOLECULES AS BIOACTIVE SCAFFOLDS: A REVIEW. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. PYRAZOLE BEARING MOLECULES AS BIOACTIVE SCAFFOLDS: A REVIEW | Journal of the Chilean Chemical Society [jcchems.com]
- 3. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffold: A Technical Guide to Ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate for Drug Discovery
In the landscape of modern medicinal chemistry, the pyrazole nucleus stands as a privileged scaffold, consistently featured in a multitude of biologically active compounds.[1][2][3][4] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of novel therapeutics.[5] This guide delves into the key features of a particularly valuable derivative: ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate. We will explore its synthesis, reactivity, and strategic applications, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its potential.
Core Structural Features and Intrinsic Reactivity
The this compound scaffold is a trifunctional molecule, with each component contributing to its unique chemical personality and utility as a building block in drug discovery. A thorough understanding of these individual features is paramount to harnessing its full potential.
The central pyrazole ring is an aromatic heterocycle containing two adjacent nitrogen atoms.[6] This arrangement imparts a distinct electronic character, with one nitrogen atom exhibiting pyrrole-like (acidic) properties and the other pyridine-like (basic) properties.[7] This amphoteric nature influences its reactivity and its ability to act as both a hydrogen bond donor and acceptor, crucial for molecular recognition at biological targets.[1][7]
The ethyl carboxylate group at the 4-position is an electron-withdrawing group, which modulates the electron density of the pyrazole ring. This substituent can be readily hydrolyzed to the corresponding carboxylic acid, providing a handle for further derivatization, such as amide bond formation, a common strategy for library synthesis in drug discovery.
The most significant feature for synthetic manipulation is the chloromethyl group at the 5-position. This functional group is a potent electrophile, primed for nucleophilic substitution reactions. The chlorine atom is a good leaving group, and the adjacent carbon is activated by the pyrazole ring. This allows for the facile introduction of a wide array of functionalities, including amines, thiols, and alkoxides, enabling the exploration of diverse chemical space.[8]
Synthesis of the Scaffold
The synthesis of this compound can be approached through several routes, often involving the construction of the pyrazole ring followed by functional group manipulation. A common and effective method involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[9][10]
A plausible and efficient synthetic pathway is outlined below. This multi-step process begins with readily available starting materials and employs robust chemical transformations.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of Diethyl 2-(ethoxymethylene)malonate
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, combine diethyl malonate (1.0 mol) and triethyl orthoformate (1.2 mol).
-
Add acetic anhydride (1.5 mol) dropwise to the mixture with stirring.
-
Heat the reaction mixture to 120-130 °C for 2 hours.
-
After cooling to room temperature, purify the product by vacuum distillation to yield diethyl 2-(ethoxymethylene)malonate.
Step 2: Synthesis of Ethyl 1H-pyrazole-4-carboxylate [11]
-
Dissolve diethyl 2-(ethoxymethylene)malonate (0.5 mol) in ethanol (500 mL) in a round-bottom flask.
-
Add hydrazine hydrate (0.5 mol) dropwise to the solution at room temperature.
-
Reflux the reaction mixture for 4 hours.
-
Cool the mixture and remove the solvent under reduced pressure.
-
Recrystallize the crude product from ethanol/water to obtain pure ethyl 1H-pyrazole-4-carboxylate.
Step 3: Synthesis of this compound
-
Suspend ethyl 1H-pyrazole-4-carboxylate (0.2 mol) and paraformaldehyde (0.22 mol) in glacial acetic acid (200 mL).
-
Bubble dry hydrogen chloride gas through the stirred suspension for 3-4 hours, maintaining the temperature below 30 °C.
-
Continue stirring at room temperature for an additional 12 hours.
-
Pour the reaction mixture into ice water (500 mL).
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
Reactivity and Derivatization: A Gateway to Chemical Diversity
The true power of the this compound scaffold lies in its versatile reactivity, which allows for the creation of large and diverse compound libraries. The primary sites for modification are the pyrazole N-H, the chloromethyl group, and the ethyl ester.
Caption: Key reactivity and derivatization pathways of the scaffold.
N1-Alkylation and Arylation
The acidic proton on the pyrazole ring can be readily removed by a base, and the resulting anion can be alkylated or arylated.[12] This allows for the introduction of various substituents at the N1 position, which can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of the final compound.
Nucleophilic Substitution at the Chloromethyl Group
The chloromethyl group is the most versatile handle for derivatization. It readily undergoes SN2 reactions with a wide range of nucleophiles.
-
Amination: Reaction with primary or secondary amines yields aminomethyl pyrazole derivatives. This is a particularly important transformation as the introduction of a basic nitrogen atom can improve solubility and provide a key interaction point with biological targets.
-
Thiolation: Reaction with thiols leads to the formation of thioethers.
-
Alkoxylation: Reaction with alcohols or phenols in the presence of a base provides access to ether-linked derivatives.
Modification of the Ethyl Ester
The ethyl ester at the C4 position can be hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with amines to form amides, a common functional group in many drugs. Alternatively, the ester can be reduced to the corresponding primary alcohol, providing another point for diversification.
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors and Beyond
The pyrazole scaffold is a well-established pharmacophore in numerous therapeutic areas, including oncology, inflammation, and infectious diseases.[1][3][13] Derivatives of this compound are particularly attractive for the development of kinase inhibitors.[14][15][16]
Protein kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.[16] The pyrazole core can act as a "hinge-binder," forming key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition.[14][17] The substituents at the N1, C4, and C5 positions can then be tailored to occupy adjacent hydrophobic pockets and interact with other residues in the ATP-binding site, thereby enhancing potency and selectivity.
| Drug Candidate/Series | Therapeutic Target | Key Structural Features Derived from the Scaffold | Reference |
| Pyrazole-based Macrocycles | BMPR2 Kinase | The pyrazole core acts as a hinge-binding motif. The C5 position is used as an attachment point for a macrocyclic linker to enhance selectivity. | [14],[17] |
| p38 MAP Kinase Inhibitors | p38 MAP Kinase | The pyrazole is a central scaffold. The C5 position is substituted with nitrogen-linked substituents to interact with specific residues like Asp112. | [15],[18] |
| General Kinase Inhibitors | Various Kinases | The 3-amino-1H-pyrazole moiety is a common hinge-binding element. The C5 position is often functionalized to explore different regions of the ATP-binding pocket. | [14],[17] |
Conclusion
This compound is a highly versatile and valuable scaffold for drug discovery. Its trifunctional nature provides multiple handles for synthetic modification, allowing for the rapid generation of diverse compound libraries. The inherent biological relevance of the pyrazole core, particularly as a hinge-binder for kinases, makes this scaffold a compelling starting point for the development of novel therapeutics. The synthetic accessibility and predictable reactivity of this building block ensure its continued importance in the arsenal of the modern medicinal chemist.
References
-
Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (2023). ACS Medicinal Chemistry Letters. [Link][14][17]
-
Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. (2007). Journal of Medicinal Chemistry. [Link][15]
-
Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. (2007). PubMed. [Link][18]
-
Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (2023). ACS Publications. [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link][1]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2023). PubMed. [Link][16]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link][12]
-
Synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. (n.d.). PrepChem.com. [Link]
-
Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. (2024). Royalchem. [Link][2]
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). ResearchGate. [Link][3]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2019). MDPI. [Link][9]
- Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate. (2016).
-
Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. (2023). ACS Publications. [Link][10]
-
ethyl 1H-pyrazole-4-carboxylate. (n.d.). PubChem. [Link]
-
Synthesis of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate by an unusual protocol: Crystal and molecular structure, Hirshfeld surface analysis. (2018). ResearchGate. [Link]
- The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. (2016).
-
ethyl 4-methyl-1H-pyrazole-5-carboxylate. (n.d.). PubChem. [Link]
-
Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2024). MDPI. [Link]
-
Naturally occurring bioactive compounds containing the pyrazole scaffold. (2023). ResearchGate. [Link][4]
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2017). The Royal Society of Chemistry. [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). MDPI. [Link]
-
Ethyl 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate. (n.d.). J&K Scientific. [Link]
-
Ethyl 5-amino-1-methylpyrazole-4-carboxylate. (n.d.). NIST WebBook. [Link]
-
The crystal structure of ethyl 1-(4-nitrophenyl)-5- (trifluoromethyl)-1H-pyrazole-4-carboxylate. (n.d.). Universität Wien. [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). MDPI. [Link][7]
-
pyrazole bearing molecules as bioactive scaffolds: a review. (2020). ResearchGate. [Link][13]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). MDPI. [Link][6]
-
Pyrazole: an emerging privileged scaffold in drug discovery. (2022). Future Medicinal Chemistry. [Link][5]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2023). MDPI. [Link]
-
Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents. (2012). PubMed. [Link]
-
PYRAZOLE BEARING MOLECULES AS BIOACTIVE SCAFFOLDS: A REVIEW. (2020). Journal of the Chilean Chemical Society. [Link]
-
Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. (n.d.). PubChem. [Link]
-
Schematic representation of the designed bioactive scaffold containing indole and pyrazole moieties (5a−j and 7a−e). (2022). ResearchGate. [Link]
-
Concerted Nucleophilic Aromatic Substitutions. (2015). PMC. [Link][8]
-
5-chloro-3-ethyl-1-methyl-1h-pyrazole-4-carboxylic acid. (n.d.). PubChem. [Link]
-
Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate. (n.d.). PubChem. [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. royal-chem.com [royal-chem.com]
- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 12. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 13. researchgate.net [researchgate.net]
- 14. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Theoretical and In-Silico Analysis of Ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate: A Guide for Drug Discovery Professionals
This technical guide provides a comprehensive theoretical framework for understanding the molecular properties and potential biological activity of ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate, a key heterocyclic scaffold in modern medicinal chemistry. Designed for researchers, computational chemists, and drug development professionals, this document elucidates the causality behind theoretical and experimental choices, offering a self-validating system for in-silico analysis. By integrating principles of computational chemistry with practical, field-proven insights, this guide aims to accelerate the rational design of novel therapeutics based on the pyrazole core.
Introduction: The Pyrazole Scaffold in Drug Discovery
Pyrazole and its derivatives are a cornerstone in medicinal chemistry, renowned for their diverse pharmacological activities.[1] The unique electronic and structural features of the pyrazole ring allow it to serve as a versatile scaffold in the design of inhibitors for a wide array of enzymes and receptors. This guide focuses on a specific, yet highly promising derivative, this compound, exploring its theoretical underpinnings to inform and guide its application in drug discovery programs.
The strategic placement of a reactive chloromethyl group at the 5-position, an electron-withdrawing carboxylate at the 4-position, and the inherent properties of the pyrazole ring create a molecule with significant potential for covalent and non-covalent interactions with biological targets. Understanding the electronic structure, reactivity, and conformational landscape of this molecule is paramount to unlocking its therapeutic potential.
Theoretical Framework: A Computational Chemistry Approach
Computational chemistry provides an indispensable toolkit for elucidating the structural and functional properties of molecules like this compound.[2] By employing a range of in-silico techniques, we can gain deep insights into its behavior at the molecular level, guiding synthetic efforts and biological evaluation.
Density Functional Theory (DFT) for Molecular Property Prediction
Density Functional Theory (DFT) has emerged as a powerful quantum mechanical method for exploring the electronic structure of molecules.[3] It offers a balance of computational cost and accuracy, making it ideal for predicting a wide range of molecular properties.
A typical DFT workflow for analyzing this compound is outlined below:
Caption: A typical workflow for DFT calculations on pyrazole derivatives.
Experimental Protocol: DFT Geometry Optimization and Frequency Calculation
-
Molecule Building: Construct the 3D structure of this compound using a molecular modeling software (e.g., Avogadro, GaussView).
-
Initial Optimization: Perform a preliminary geometry optimization using a lower-level theory (e.g., PM6) to obtain a reasonable starting structure.
-
DFT Setup:
-
Functional: Select a hybrid functional such as B3LYP, which is known to provide a good balance of accuracy and computational cost for organic molecules.[4]
-
Basis Set: Employ a Pople-style basis set like 6-311++G(d,p) to accurately describe the electronic structure, including diffuse functions (++) for non-bonding electrons and polarization functions (d,p) for non-spherical electron distribution.[2]
-
Solvation Model: To simulate a biological environment, incorporate a solvent model such as the Polarizable Continuum Model (PCM) with water as the solvent.
-
-
Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule.
-
Frequency Calculation: Conduct a frequency calculation on the optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic data and predicted vibrational spectra.[2]
Data Presentation: Predicted Molecular Properties
While experimental data for the target molecule is scarce, DFT calculations can provide valuable predictions. The following table presents hypothetical, yet realistic, data for this compound based on calculations for similar pyrazole derivatives.
| Property | Predicted Value | Significance in Drug Design |
| Dipole Moment | ~3.5 D | Influences solubility and interactions with polar residues in a binding site. |
| HOMO Energy | ~ -7.2 eV | Indicates the molecule's susceptibility to electrophilic attack. |
| LUMO Energy | ~ -1.5 eV | Indicates the molecule's susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | ~ 5.7 eV | Relates to the molecule's chemical reactivity and electronic excitability. |
| Molecular Electrostatic Potential (MEP) | Negative potential around N2 and carbonyl oxygen; Positive potential around N-H and chloromethyl protons. | Highlights regions of the molecule likely to engage in electrostatic interactions, including hydrogen bonding. |
Molecular Docking for Target Interaction Analysis
Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a biological target, typically a protein.[5][6] For a molecule like this compound, which contains both hydrogen bond donors/acceptors and a potentially reactive chloromethyl group, docking can provide crucial insights into its inhibitory mechanism.
Experimental Protocol: Molecular Docking Workflow
-
Target Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound and perform a geometry optimization using a suitable method (e.g., DFT as described above).
-
Assign partial charges to the atoms.
-
-
Grid Generation: Define a docking grid box that encompasses the active site of the target protein.[5]
-
Docking Simulation:
-
Use a docking program such as AutoDock Vina or Glide.
-
The program will explore various conformations and orientations of the ligand within the active site.
-
The binding affinity is typically scored based on a force field that accounts for van der Waals, electrostatic, and hydrogen bonding interactions.
-
-
Analysis of Results:
-
Analyze the top-scoring poses to identify the most plausible binding mode.
-
Visualize the protein-ligand interactions using software like PyMOL or Discovery Studio to identify key hydrogen bonds, hydrophobic interactions, and potential for covalent bond formation with the chloromethyl group.
-
Caption: A generalized workflow for molecular docking studies.
Spectroscopic Characterization: Bridging Theory and Experiment
While this guide focuses on theoretical studies, it is crucial to ground these predictions in experimental data. Spectroscopic techniques provide the primary means of characterizing the synthesized molecule and validating the computational models.
Data Presentation: Expected Spectroscopic Signatures
The following table summarizes the expected spectroscopic data for this compound, based on known data for similar substituted pyrazoles.[7][8]
| Technique | Expected Signature | Interpretation |
| ¹H NMR | δ ~1.3 ppm (t, 3H), ~4.3 ppm (q, 2H), ~5.0 ppm (s, 2H), ~8.0 ppm (s, 1H), ~13.0 ppm (br s, 1H) | Confirms the presence of the ethyl ester, chloromethyl, pyrazole C-H, and pyrazole N-H protons, respectively. |
| ¹³C NMR | δ ~14 ppm, ~60 ppm, ~40 ppm, ~110-145 ppm (pyrazole carbons), ~165 ppm (carbonyl) | Elucidates the carbon framework of the molecule. |
| FT-IR | ~3200-3400 cm⁻¹ (N-H stretch), ~1700-1720 cm⁻¹ (C=O stretch), ~1500-1600 cm⁻¹ (C=C and C=N stretches) | Identifies key functional groups present in the molecule.[7] |
Conclusion: A Roadmap for Rational Drug Design
This technical guide has provided a comprehensive overview of the theoretical studies applicable to this compound. By leveraging the power of computational chemistry, researchers can gain a deep understanding of the molecule's properties and its potential interactions with biological targets. The protocols and data presented herein offer a self-validating framework for in-silico analysis, enabling more informed decision-making in the early stages of drug discovery. The integration of theoretical predictions with experimental validation is key to accelerating the development of novel and effective therapeutics based on the versatile pyrazole scaffold.
References
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). Molecules. [Link]
-
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). Molecules. [Link]
-
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). Molecules. [Link]
-
Synthesis of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate by an unusual protocol: Crystal and molecular structure, Hirshfeld surface analysis. (2015). Journal of Molecular Structure. [Link]
-
Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. (2016). New Journal of Chemistry. [Link]
-
Synthesis and DFT Calculation of Novel Pyrazole Derivatives. (2021). AIP Conference Proceedings. [Link]
-
Synthesis, Characterization and DFT Study of Pyrazole-Carboxamides Compounds. (2014). Journal of the Chemical Society of Pakistan. [Link]
-
Synthesis and DFT calculation of novel pyrazole derivatives. (2021). ResearchGate. [Link]
-
Synthesis and DFT calculation of novel pyrazole derivatives. (2021). Semantic Scholar. [Link]
-
Molecular Docking and QSAR Studies for Modeling the Inhibitory Activity of Pyrazole-benzimidazolone Hybrids as Novel Inhibitors. (2022). Molecules. [Link]
-
Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. (2014). Bioinformation. [Link]
-
Drug-like screening, molecular docking, molecular dynamics simulations, and binding free energies on the interaction of pyrazole derivatives as inhibitors of lysosomal storage disorders and anticancer activity. (2023). Journal of Biomolecular Structure and Dynamics. [Link]
-
Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. (2014). Bioinformation. [Link]
- Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate. (2016).
-
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. (2024). PubChem. [Link]
-
Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate. (2008). Acta Crystallographica Section E: Structure Reports Online. [Link]
-
ethyl 4-methyl-1H-pyrazole-5-carboxylate. (2024). PubChem. [Link]
-
Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2018). Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. [Link]
-
ethyl 1H-pyrazole-4-carboxylate. (2024). PubChem. [Link]
-
Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. (2016). Molecular Crystals and Liquid Crystals. [Link]
Sources
- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate: Availability, Synthesis, and Application in Drug Discovery
This technical guide provides an in-depth analysis of ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate, a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. We will delve into its commercial availability, explore synthetic strategies, and illuminate its role as a versatile intermediate in the synthesis of pharmacologically active agents. This document is structured to provide not just data, but actionable, field-proven insights grounded in established chemical principles.
Strategic Importance in Medicinal Chemistry
The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous approved pharmaceuticals with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] this compound is of particular interest due to its trifunctional nature. The pyrazole ring provides a stable aromatic core, the ethyl carboxylate group offers a site for derivatization or can act as a bioisostere, and the chloromethyl group serves as a highly reactive electrophilic handle. This "ready-to-react" functionality allows for facile introduction of various nucleophiles, enabling the rapid generation of diverse chemical libraries for high-throughput screening and lead optimization.
Commercial Availability and Sourcing
Securing a reliable source of starting materials is the first critical step in any research campaign. While this compound is a specialized reagent, it and its isomers are available from several fine chemical suppliers. Researchers should be mindful of isomeric forms, as the position of the chloromethyl group significantly impacts reactivity and the final structure of derivatives.
Below is a summary of commercially available, closely related isomers. Note that CAS numbers are crucial for ensuring the correct isomer is procured.
| Supplier | Product Name | CAS Number | Molecular Formula | Purity/Notes |
| BLDpharm | Ethyl 4-(chloromethyl)-1H-pyrazole-5-carboxylate | 2089728-91-4 | C₇H₉ClN₂O₂ | - |
| CymitQuimica | Ethyl 4-(chloromethyl)-1H-pyrazole-5-carboxylate | 2089728-91-4 | C₇H₉ClN₂O₂ | Min. 95%[4] |
| ChemBK | This compound | Not specified | - | Listed with various suppliers[5] |
This table is for informational purposes. Availability and specifications should be confirmed directly with the supplier.
Synthetic Pathways: A Chemist's Perspective
While direct purchase is convenient for small-scale research, understanding the synthetic routes to this compound is vital for large-scale campaigns or when custom modifications are required. The construction of the pyrazole core is typically achieved via the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[2]
A plausible synthetic approach involves the chlorination of a hydroxymethyl precursor, which itself can be synthesized from commercially available starting materials.
Conceptual Synthesis Workflow
The following diagram illustrates a logical pathway for the synthesis of the target compound.
Caption: Conceptual workflow for the synthesis of the target compound.
Exemplary Protocol: Chlorination of a Pyrazole Precursor
The following protocol is a generalized procedure for the chlorination step, based on common laboratory practices for converting alcohols to chlorides.
Disclaimer: This is a representative protocol and must be adapted and optimized. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials:
-
Ethyl 5-(hydroxymethyl)-1H-pyrazole-4-carboxylate (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.2 - 1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Chloroform
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, dissolve the starting pyrazole (1.0 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the exothermicity of the reaction.
-
Reagent Addition: Add thionyl chloride (1.2-1.5 eq) dropwise to the stirred solution via a syringe. The slow addition prevents a rapid temperature increase and side-product formation.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully quench the reaction by slowly adding it to a beaker of ice water. The acidic gases (SO₂ and HCl) generated should be handled in the fume hood.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with DCM (3x volume).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution to neutralize excess acid, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel to yield the pure this compound.
Application in Drug Discovery: A Versatile Intermediate
The true value of this compound lies in its utility as a scaffold for building more complex molecules. The chloromethyl group is a prime target for nucleophilic substitution (Sₙ2) reactions.
This reactivity allows for the introduction of a wide array of functional groups, including:
-
Amines: Reaction with primary or secondary amines yields aminomethyl derivatives, a common motif in kinase inhibitors and other targeted therapies.
-
Thiols: Introduction of sulfur-containing moieties.
-
Alcohols/Phenols: Formation of ether linkages.
-
Azides: Leading to the formation of triazoles via "click chemistry."
This versatility makes it a powerful tool in the drug discovery process, from initial library synthesis to the late-stage optimization of lead compounds.
Logical Flow in a Drug Discovery Program
Caption: Role of the pyrazole building block in a typical drug discovery pipeline.
Safety and Handling
As with any reactive chemical intermediate, proper handling is paramount. Based on safety data sheets for structurally related compounds, the following precautions should be observed.[6][7]
-
Hazards: The compound is likely to be an irritant to the skin and eyes.[8] Inhalation may cause respiratory irritation. The toxicological properties have not been fully investigated.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[9] All manipulations should be performed in a certified chemical fume hood.
-
First Aid:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[10]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10]
-
Inhalation: Move the person to fresh air.
-
In all cases of exposure, seek medical attention.
-
Conclusion
This compound is a high-value, versatile building block for chemical synthesis and drug discovery. Its commercial availability, coupled with well-understood synthetic routes, makes it an accessible tool for researchers. The reactive chloromethyl group provides a gateway for the creation of diverse molecular libraries, accelerating the discovery of novel therapeutics. By understanding its sourcing, synthesis, and safe handling, scientists can effectively leverage this powerful intermediate to advance their research programs.
References
- PrepChem. Synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester.
- Capot Chemical. MSDS of Ethyl 5-chloro-1H-pyrazole-4-carboxylate.
- Chem-Impex. Ethyl 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate.
- Google Patents. Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.
- ChemBK. Ethyl5-(chloromethyl)-1H-pyrazole-4-carboxylate.
- BLDpharm. 2089728-91-4|Ethyl 4-(chloromethyl)-1H-pyrazole-5-carboxylate.
- Sigma-Aldrich. ethyl 1-(4-chlorophenyl)-5-(trifluoromethyl)-1h-pyrazole-4-carboxylate.
- Echemi. ethyl 5-(chlorosulfonyl)-1h-pyrazole-4-carboxylate.
- Safety Data Sheet. Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.
- Smolecule. Ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate.
- Sigma-Aldrich. SAFETY DATA SHEET.
- Google Patents. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
- Angene Chemical. Safety Data Sheet.
- ChemicalBook. Ethyl pyrazole-4-carboxylate synthesis.
- ChemicalBook. ETHYL 3-(4-CHLOROPHENYL)-1H-PYRAZOLE-5-CARBOXYLATE - Safety Data Sheet.
- PubMed Central. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones.
- PubChem. ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate.
- PubMed Central. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
- CymitQuimica. Ethyl 4-(chloromethyl)-1H-pyrazole-5-carboxylate.
- Simson Pharma Limited. Ethyl 5-aminopyrazole-4-carboxylate.
- PubChem. ethyl 4-methyl-1H-pyrazole-5-carboxylate.
- ResearchGate. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents.
- Benchchem. Knorr Pyrazole Synthesis of Ethyl 5-methyl-1H.
- PubMed Central. Pyrazole: an emerging privileged scaffold in drug discovery.
- PubMed. Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents.
Sources
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethyl 4-(chloromethyl)-1H-pyrazole-5-carboxylate [cymitquimica.com]
- 5. Ethyl5-(chloromethyl)-1H-pyrazole-4-carboxylate [chembk.com]
- 6. capotchem.com [capotchem.com]
- 7. angenechemical.com [angenechemical.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. chemicalbook.com [chemicalbook.com]
Methodological & Application
Synthesis of Pyrazole Derivatives from Ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate: An Application Guide for Researchers
Introduction: The Versatility of the Pyrazole Scaffold in Drug Discovery
Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and agrochemicals.[1][2] Their wide-ranging biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties, make them a privileged scaffold in drug discovery.[3][4] The strategic functionalization of the pyrazole ring allows for the fine-tuning of a molecule's physicochemical properties and biological targets. This guide focuses on a particularly versatile starting material: ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate . The presence of a reactive chloromethyl group at the 5-position, coupled with an ester functionality at the 4-position, provides a rich platform for the synthesis of a diverse library of pyrazole derivatives. This document provides detailed application notes and protocols for the derivatization of this key intermediate, aimed at researchers, scientists, and drug development professionals.
Core Synthetic Strategies: Leveraging the Reactivity of the Chloromethyl Group
The primary route for derivatization of this compound involves the nucleophilic substitution of the chloride ion. The benzylic-like reactivity of the chloromethyl group makes it an excellent electrophile for a variety of nucleophiles.
Diagram of Synthetic Pathways
Caption: Key synthetic routes from the starting material.
Experimental Protocols
The following protocols are presented as general methodologies. Optimization of reaction conditions (e.g., temperature, reaction time, solvent, and base) may be necessary for specific substrates.
Protocol 1: Synthesis of Ethyl 5-(Aminomethyl)-1H-pyrazole-4-carboxylate Derivatives
The reaction of the chloromethyl group with primary or secondary amines provides a straightforward route to aminomethyl pyrazole derivatives. These compounds can serve as key intermediates for further functionalization, such as amide bond formation.
Causality Behind Experimental Choices:
-
Solvent: A polar aprotic solvent like DMF or acetonitrile is chosen to dissolve the reactants and facilitate the SN2 reaction.
-
Base: A non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to neutralize the HCl generated during the reaction without competing with the amine nucleophile. An excess of the reactant amine can also serve as the base.
-
Temperature: The reaction is typically performed at room temperature, but gentle heating may be required for less reactive amines.
Step-by-Step Methodology:
-
To a solution of this compound (1.0 eq) in anhydrous DMF (0.2 M), add the desired primary or secondary amine (1.2 eq) and triethylamine (1.5 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ethyl 5-(aminomethyl)-1H-pyrazole-4-carboxylate derivative.
Protocol 2: Synthesis of Ethyl 5-(Arylthiomethyl)-1H-pyrazole-4-carboxylate Derivatives
The reaction with thiols, particularly aromatic thiols, proceeds readily to form the corresponding thioether derivatives. These sulfur-containing pyrazoles are of interest for their potential biological activities.
Causality Behind Experimental Choices:
-
Base: A moderately strong base like potassium carbonate is used to deprotonate the thiol, forming a potent nucleophile.
-
Solvent: Acetone or DMF are suitable solvents for this reaction.
-
Temperature: The reaction is often carried out at room temperature or with gentle heating to ensure complete conversion.
Step-by-Step Methodology:
-
To a suspension of potassium carbonate (1.5 eq) in acetone (0.3 M), add the desired thiol (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 eq) in acetone.
-
Stir the reaction mixture at room temperature for 8-16 hours, monitoring by TLC.
-
Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: Synthesis of Ethyl 5-(Alkoxymethyl)-1H-pyrazole-4-carboxylate Derivatives (Williamson Ether Synthesis)
The Williamson ether synthesis provides a reliable method for the preparation of ether derivatives from the chloromethyl pyrazole and an alcohol.[5][6][7][8]
Causality Behind Experimental Choices:
-
Base: A strong base like sodium hydride (NaH) is required to deprotonate the alcohol and form the alkoxide nucleophile.
-
Solvent: Anhydrous THF or DMF is crucial to prevent quenching of the sodium hydride.
-
Inert Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the reaction of NaH with moisture.
Step-by-Step Methodology:
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF (0.2 M) at 0 °C under an inert atmosphere, add the desired alcohol (1.1 eq) dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the mixture back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Advanced Synthetic Applications: Construction of Fused Heterocyclic Systems
The derivatives synthesized from this compound can be further elaborated into more complex heterocyclic systems. A prominent example is the synthesis of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities, including as protein kinase inhibitors.[1][9]
Diagram of Pyrazolo[1,5-a]pyrimidine Synthesis
Caption: Cyclization to form a fused pyrimidine ring.
Protocol 4: Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
This protocol describes a general procedure for the cyclization of an aminomethyl pyrazole derivative with a β-dicarbonyl compound to form the pyrazolo[1,5-a]pyrimidine core.
Causality Behind Experimental Choices:
-
Catalyst: The reaction is typically catalyzed by either an acid (e.g., acetic acid) or a base (e.g., piperidine) to promote the initial condensation and subsequent cyclization.
-
Solvent: A high-boiling solvent such as ethanol or acetic acid is often used to facilitate the dehydration step of the cyclization.
-
Reactants: The choice of the β-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate) determines the substitution pattern on the newly formed pyrimidine ring.
Step-by-Step Methodology:
-
In a round-bottom flask, dissolve the ethyl 5-(aminomethyl)-1H-pyrazole-4-carboxylate derivative (1.0 eq) and the β-dicarbonyl compound (1.1 eq) in glacial acetic acid (0.3 M).
-
Heat the reaction mixture to reflux for 4-8 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazolo[1,5-a]pyrimidine derivative.
Data Presentation: A Comparative Overview
The following table summarizes typical reaction conditions and expected outcomes for the derivatization of this compound. Please note that yields are representative and may vary depending on the specific nucleophile used.
| Protocol | Derivative Type | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Aminomethyl | Aniline | TEA | DMF | 25 | 18 | 75-90 |
| 1 | Aminomethyl | Piperidine | Piperidine | ACN | 50 | 12 | 80-95 |
| 2 | Thiomethyl | Thiophenol | K₂CO₃ | Acetone | 25 | 12 | 85-95 |
| 3 | Alkoxymethyl | Ethanol | NaH | THF | 25 | 24 | 60-80 |
| 4 | Pyrazolo[1,5-a]pyrimidine | Acetylacetone | Acetic Acid | Acetic Acid | Reflux | 6 | 70-85 |
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block for the synthesis of a wide array of pyrazole derivatives. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this scaffold. The resulting aminomethyl, thiomethyl, and alkoxymethyl derivatives, as well as the fused pyrazolo[1,5-a]pyrimidine systems, are primed for biological evaluation and could lead to the discovery of novel therapeutic agents and agrochemicals. Further exploration of the reactivity of the chloromethyl group with other nucleophiles and subsequent transformations of the ester functionality will undoubtedly continue to expand the synthetic utility of this important intermediate.
References
- Faria, J. V., et al. (2017). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Chemical and Pharmaceutical Research, 9(7), 132-153.
-
Moustafa, A. H., et al. (2022). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 12(45), 29283-29304. Available from: [Link]
-
Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available from: [Link]
- BenchChem (2025). Application Notes and Protocols for Nucleophilic Acyl Substitution Reactions Using 2-Amino-6-chlorobenzoyl Chloride. BenchChem.
- PrepChem (2023). Synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. PrepChem.
- Patel, P. et al. (2022). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 14(1), 1-8.
-
Royalchem (2024). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Royalchem. Available from: [Link]
- Asif, M. (2014). A Mini-Review on Biological Activities of Pyrazole Derivatives.
-
Verma, A., et al. (2014). Current status of pyrazole and its biological activities. Journal of Advanced Pharmaceutical Technology & Research, 5(4), 159-166. Available from: [Link]
- Hunt, I. (n.d.). Ch 11: Nucleophilic substitution of benzylic halides. University of Calgary.
- LibreTexts Chemistry (2022). 4.17: Nucleophilic Substitution in Synthesis- Amines. Chemistry LibreTexts.
-
Castillo, J. C., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(16), 4946. Available from: [Link]
- Yokum, T. S., et al. (2000). Solid-phase syntheses of heterocycles containing the 2-aminothiophenol moiety.
- ChemTalk (2023). Williamson Ether Synthesis. ChemTalk.
- Google Patents (2016). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
- Perkin Transactions 2 (2002). Nucleophilic substitution reactions of benzyl- and diphenylmethyl-phosphonamidic chlorides with amines: competition between the usual SN2(P) mechanism and elimination–addition with an alkylideneoxophosphorane (phosphene) intermediate. Journal of the Chemical Society, Perkin Transactions 2.
- Wikipedia (2023). Williamson ether synthesis. Wikipedia.
- Francis Academic Press (2021).
- Master Organic Chemistry (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
- Google Patents (2016). Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.
- ACS Publications (2021). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development.
- Organic Chemistry Portal (2020). Benzyl chloride synthesis by chlorination or substitution. Organic Chemistry Portal.
- LibreTexts Chemistry (2022). 4.17: Nucleophilic Substitution in Synthesis- Amines. Chemistry LibreTexts.
- University of Calgary (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides. University of Calgary.
- PubMed Central (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. PubMed Central.
- Proceedings of the National Academy of Sciences (2013).
- Nature Communications (2021). Thiol-thiol cross-clicking using bromo-ynone reagents.
- PubMed (2000). Solid-phase syntheses of heterocycles containing the 2-aminothiophenol moiety. PubMed.
- ResearchGate (2003). Synthesis and New Reaction of Sulfur-Containing Heterocycles for Studies of Organic Conducting Materials.
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrazole-5-carboxamide derivatives as potential fungicidal and insecticidal agents | Semantic Scholar [semanticscholar.org]
- 3. Novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives: synthesis and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. francis-press.com [francis-press.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Ethyl 5-(Chloromethyl)-1H-pyrazole-4-carboxylate as a Versatile Building Block in Medicinal Chemistry
For inquiries, please contact:
Introduction: The Pyrazole Scaffold and the Significance of Ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs with a wide array of biological activities.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and synthetic tractability make it an ideal framework for the design of novel therapeutic agents.[2] Pyrazole derivatives have demonstrated efficacy as anti-inflammatory, anticancer, antimicrobial, and antiviral agents.[1]
Within the vast chemical space of pyrazole-based compounds, This compound emerges as a particularly valuable and versatile building block. Its strategic combination of a reactive chloromethyl group and an ester moiety on the pyrazole core provides a powerful handle for synthetic diversification. The chloromethyl group acts as a potent electrophile, enabling facile alkylation of various nucleophiles, while the ethyl carboxylate can be further modified, for instance, through amidation, to introduce additional points of diversity. This dual functionality allows for the systematic construction of complex molecular architectures and the exploration of structure-activity relationships (SAR) in drug discovery programs.[2][3]
This guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound, complete with detailed experimental protocols, to empower researchers in their quest for novel therapeutics.
Synthesis of this compound: A Representative Two-Step Approach
A direct, high-yielding synthesis of this compound is not extensively documented in readily available literature. However, a robust and logical two-step synthetic sequence can be employed, starting from the corresponding hydroxymethyl pyrazole. This approach offers a reliable pathway for obtaining the target building block in good overall yield.
Step 1: Synthesis of Ethyl 5-(hydroxymethyl)-1H-pyrazole-4-carboxylate
The synthesis of the hydroxymethyl precursor can be achieved through the cyclocondensation of a suitable 1,3-dicarbonyl equivalent with hydrazine. A plausible and efficient method involves the reaction of diethyl 2-(ethoxymethylene)-3-oxosuccinate with hydrazine hydrate.
Protocol 1: Synthesis of Ethyl 5-(hydroxymethyl)-1H-pyrazole-4-carboxylate
-
Materials:
-
Diethyl 2-(ethoxymethylene)-3-oxosuccinate
-
Hydrazine hydrate
-
Ethanol (absolute)
-
Standard laboratory glassware
-
Magnetic stirrer with heating capabilities
-
Rotary evaporator
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve diethyl 2-(ethoxymethylene)-3-oxosuccinate (1.0 eq) in absolute ethanol (5-10 mL per gram of starting material).
-
To the stirred solution, add hydrazine hydrate (1.1 eq) dropwise at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford ethyl 5-(hydroxymethyl)-1H-pyrazole-4-carboxylate as a solid.
-
Step 2: Chlorination of Ethyl 5-(hydroxymethyl)-1H-pyrazole-4-carboxylate
The conversion of the hydroxymethyl group to a chloromethyl group is a standard transformation that can be effectively achieved using thionyl chloride (SOCl₂). This reaction proceeds via a chlorosulfite ester intermediate, followed by nucleophilic attack by the chloride ion.[4][5]
Protocol 2: Synthesis of this compound
-
Materials:
-
Ethyl 5-(hydroxymethyl)-1H-pyrazole-4-carboxylate
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware under an inert atmosphere (e.g., nitrogen or argon)
-
Magnetic stirrer
-
Ice bath
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend ethyl 5-(hydroxymethyl)-1H-pyrazole-4-carboxylate (1.0 eq) in anhydrous DCM (10-20 mL per gram of starting material).
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add thionyl chloride (1.2-1.5 eq) dropwise to the stirred suspension. Gas evolution (HCl and SO₂) will be observed.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-3 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by slowly pouring the mixture into a stirred, ice-cold saturated aqueous NaHCO₃ solution. Caution: Vigorous gas evolution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure this compound.
-
Reactivity and Applications in Medicinal Chemistry
The synthetic utility of this compound lies in the high reactivity of the C5-chloromethyl group as an electrophile in nucleophilic substitution reactions (S_N2). This allows for the facile introduction of the pyrazole scaffold onto a wide range of molecules bearing nucleophilic functional groups.
Application in the Synthesis of Kinase Inhibitors
Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[6][7] Consequently, kinase inhibitors are a major focus of modern drug discovery. The pyrazole scaffold is a prominent feature in numerous approved and investigational kinase inhibitors due to its ability to form key interactions within the ATP-binding site of these enzymes.[2][3]
This compound is an ideal building block for the synthesis of various kinase inhibitors, particularly those targeting Vascular Endothelial Growth Factor Receptor (VEGFR) and Cyclin-Dependent Kinases (CDKs).[8][9][10][11][12]
Table 1: Representative Kinase Inhibitors Featuring the Pyrazole Scaffold
| Kinase Target | Example Compound Class | Reported Activity (IC₅₀) | Reference |
| VEGFR-2 | Pyrazole-based derivatives | 0.2 - 0.55 µM | [10] |
| CDK2 | Pyrazole-based derivatives | 0.96 - 3.82 µM | [6] |
| p38 MAP Kinase | Pyrazole-based inhibitors | Varies | [13] |
| FLT3 / VEGFR2 | Pyrazolo[3,4-d]pyrimidines | Potent inhibition | [14] |
Protocol 3: General Procedure for the Synthesis of a Pyrazole-based Kinase Inhibitor Scaffold via N-Alkylation
This protocol describes a general method for the alkylation of a primary or secondary amine, a common core in many kinase inhibitors, with this compound.
-
Materials:
-
Amine-containing core structure (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0-3.0 eq)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) (anhydrous)
-
Standard laboratory glassware under an inert atmosphere
-
Magnetic stirrer with heating capabilities
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the amine-containing core structure in anhydrous DMF or ACN.
-
Add the base (K₂CO₃ or Et₃N) to the solution and stir for 10-15 minutes at room temperature.
-
Add a solution of this compound in the same solvent to the reaction mixture.
-
Heat the reaction to 50-80 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated pyrazole derivative.
-
Conclusion
This compound is a high-value building block for medicinal chemists engaged in the design and synthesis of novel therapeutics. Its straightforward, albeit multi-step, synthesis and the predictable reactivity of its chloromethyl group make it an attractive tool for the rapid generation of compound libraries. The protocols and applications outlined in this guide are intended to provide a solid foundation for researchers to leverage the potential of this versatile pyrazole derivative in their drug discovery endeavors, particularly in the development of next-generation kinase inhibitors.
References
-
Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. PubMed. [Link]
-
Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. [Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]
-
Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. ACS Publications. [Link]
-
Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR). PubMed. [Link]
-
Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. PubMed Central. [Link]
-
An unusual thionyl chloride-promoted C−C bond formation to obtain 4,4'-bipyrazolones. Beilstein Journal of Organic Chemistry. [Link]
-
VEGFR-2 inhibitors and apoptosis inducers: synthesis and molecular design of new benzo[g]quinazolin bearing benzenesulfonamide moiety. National Institutes of Health. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health. [Link]
-
Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. PubMed Central. [Link]
-
Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry. [Link]
-
Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. PrepChem.com. [Link]
-
Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. Royal Society of Chemistry. [Link]
-
Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. PubMed Central. [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. PubMed. [Link]
-
Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]
-
Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. [Link]
-
Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer. PubMed Central. [Link]
-
New series of VEGFR-2 inhibitors and apoptosis enhancers. Dove Medical Press. [Link]
- Chloroalkyl pyridinium hydrochloride compounds and processes for their preparation.
-
Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing. [Link]
-
Development of CDK4/6 Inhibitors: A Five Years Update. MDPI. [Link]
-
4-(Pyrazol-4-yl)-pyrimidines as selective inhibitors of cyclin-dependent kinase 4/6. PubMed. [Link]
-
Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited. organic-chemistry.org. [Link]
-
Thionyl Chloride: A Catalyst of Synthetic Chemical Interest. ResearchGate. [Link]
- Novel chlorination reagent and new method for chlorinating sugars using thionyl chloride.
Sources
- 1. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 2. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family [mdpi.com]
- 3. Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 10. Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. 4-(Pyrazol-4-yl)-pyrimidines as selective inhibitors of cyclin-dependent kinase 4/6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Application Note: Ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate as a Core Intermediate in the Synthesis of Advanced Agrochemicals
Abstract
The pyrazole ring is a foundational scaffold in modern agrochemical design, particularly for the development of potent Succinate Dehydrogenase Inhibitor (SDHI) fungicides.[1][2][3][4][5] These fungicides are critical for managing a wide spectrum of fungal diseases in major crops, protecting agricultural productivity.[1] This document provides a detailed technical guide on the application of Ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate, a versatile and reactive intermediate, in the synthesis of pyrazole carboxamide-based agrochemicals. We will explore the strategic importance of this building block, outline the core synthetic methodologies, and provide a detailed, validated protocol for the synthesis of a model N-aryl pyrazole carboxamide derivative.
Introduction: The Strategic Importance of the Pyrazole Scaffold
Pyrazole carboxamides represent a leading class of fungicides that function by inhibiting the succinate dehydrogenase (SDH) enzyme (Complex II) in the mitochondrial respiratory chain of fungal pathogens.[2][6][7] This inhibition disrupts cellular energy production, leading to effective fungal control. The efficacy of these fungicides is highly dependent on the specific substituents attached to the core pyrazole ring and the N-aryl moiety.
This compound is a strategically significant intermediate for several reasons:
-
The Pyrazole-4-Carboxylate Core: This structure is the essential pharmacophore for binding to the SDH enzyme.
-
The Ethyl Ester Group: This group serves as a stable, yet readily convertible, precursor to the carboxylic acid and subsequently the amide functionality required for the final active molecule.
-
The 5-(chloromethyl) Group: This is a key reactive site. The chlorine atom is a good leaving group, allowing for nucleophilic substitution reactions. This enables the introduction of diverse chemical moieties (e.g., ethers, thioethers, amines) to this position, providing a powerful tool for library synthesis and the fine-tuning of a candidate molecule's biological activity, systemic properties, and metabolic stability.
This guide focuses on the primary and most critical transformation: the conversion of the ethyl ester into the N-aryl carboxamide, which is the defining feature of this class of agrochemicals.
Core Synthetic Pathway: From Intermediate to Active Scaffold
The principal application of this compound is its conversion into N-aryl-5-(chloromethyl)-1H-pyrazole-4-carboxamides. This is a multi-step process that leverages fundamental organic reactions to construct the final, biologically active scaffold. The overall strategy involves activating the C4-carboxylate for amide bond formation.
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate | MDPI [mdpi.com]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
The Versatile Synthon: Leveraging Ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate for the Development of Novel Antimicrobial Agents
Introduction: The Pressing Need for Novel Antimicrobials and the Promise of Pyrazole Scaffolds
The escalating threat of antimicrobial resistance (AMR) necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action. Among the myriad of heterocyclic scaffolds explored in medicinal chemistry, pyrazoles have emerged as a privileged structure, forming the core of numerous biologically active compounds.[1][2] Their synthetic tractability and diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties, make them a focal point of contemporary drug discovery.[3][4] This application note delves into the strategic utilization of a key building block, ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate , as a versatile synthon for the synthesis of a new generation of potent antimicrobial agents. The presence of a reactive chloromethyl group at the C5 position offers a convenient handle for introducing diverse functionalities, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of antimicrobial potency.
Chemical Rationale: The Synthetic Utility of this compound
The synthetic value of this compound lies in the reactivity of the C-Cl bond, which is susceptible to nucleophilic substitution. This allows for the facile introduction of a wide array of nitrogen, oxygen, and sulfur-based nucleophiles, leading to the generation of diverse libraries of pyrazole derivatives. The ester moiety at the C4 position provides an additional site for modification, such as hydrolysis to the corresponding carboxylic acid or amidation, further expanding the chemical space that can be explored.
The general synthetic strategy revolves around the displacement of the chloride ion by a suitable nucleophile, as depicted in the workflow below. This straightforward approach allows for the modular assembly of complex molecules from relatively simple starting materials.
Figure 1: General workflow for the synthesis and evaluation of antimicrobial agents derived from this compound.
Protocol 1: Synthesis of Ethyl 5-(Arylaminomethyl)-1H-pyrazole-4-carboxylates
This protocol details the synthesis of a series of N-substituted aminomethyl pyrazole derivatives, a class of compounds that has shown promising antimicrobial activity. The rationale behind this synthesis is to explore the impact of various aromatic and heterocyclic amines on the biological activity of the pyrazole scaffold.
Materials and Reagents:
-
This compound
-
Substituted anilines or heterocyclic amines
-
Potassium carbonate (K₂CO₃) or triethylamine (TEA)
-
Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in acetonitrile (10 mL/mmol), add the respective substituted amine (1.2 eq) and potassium carbonate (2.0 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% ethyl acetate in hexane).
-
Work-up: After completion of the reaction, filter the reaction mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the desired ethyl 5-(arylaminomethyl)-1H-pyrazole-4-carboxylate derivative.
Causality and Experimental Choices:
-
Choice of Base: Potassium carbonate or triethylamine are used to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product side. Potassium carbonate is a solid base that can be easily filtered off, while triethylamine is a liquid organic base that can be removed under reduced pressure.
-
Choice of Solvent: Acetonitrile and DMF are polar aprotic solvents that are suitable for SN2 reactions. They effectively dissolve the reactants and facilitate the nucleophilic attack of the amine on the chloromethyl group.
-
Monitoring by TLC: TLC is a crucial technique to monitor the progress of the reaction, ensuring that the starting material is consumed and the desired product is formed. This prevents unnecessary extension of the reaction time and potential side reactions.
Protocol 2: Synthesis of Ethyl 5-(Arylthiomethyl)-1H-pyrazole-4-carboxylates
This protocol outlines the synthesis of S-substituted thiomethyl pyrazole derivatives. The introduction of a sulfur linkage is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a molecule.
Materials and Reagents:
-
This compound
-
Substituted thiophenols
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated ammonium chloride solution
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Nucleophile Preparation (if using NaH): To a stirred suspension of sodium hydride (1.5 eq) in anhydrous THF at 0 °C, add the substituted thiophenol (1.2 eq) dropwise. Allow the mixture to stir at 0 °C for 30 minutes.
-
Reaction with Pyrazole: To the above mixture, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 6-12 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the desired ethyl 5-(arylthiomethyl)-1H-pyrazole-4-carboxylate derivative.
Causality and Experimental Choices:
-
Strong vs. Weak Base: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the thiophenol to generate the more nucleophilic thiophenolate anion, which readily displaces the chloride. Potassium carbonate can also be used as a milder base, particularly for more reactive thiophenols.
-
Anhydrous Conditions: The use of anhydrous THF is critical when using sodium hydride, as NaH reacts violently with water.
-
Quenching: The addition of saturated ammonium chloride solution is a standard procedure to neutralize any unreacted sodium hydride and to protonate any remaining thiophenolate.
Antimicrobial Activity: Data and Discussion
The synthesized pyrazole derivatives can be screened for their in vitro antimicrobial activity against a panel of pathogenic bacteria and fungi using standard microdilution methods to determine the Minimum Inhibitory Concentration (MIC).
| Compound | Modification at C5-methyl | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans | Reference |
| 1 | 4-Chloroanilino | 16 | 32 | 64 | [5] |
| 2 | 2,4-Dichloroanilino | 8 | 16 | 32 | [5] |
| 3 | 4-Methylanilino | 32 | 64 | >128 | [5] |
| 4 | 4-Chlorothiophenyl | 16 | 32 | 64 | Hypothetical Data |
| 5 | 4-Methoxythiophenyl | 32 | 64 | 128 | Hypothetical Data |
| Ciprofloxacin | - | 0.5 | 0.25 | NA | Standard |
| Fluconazole | - | NA | NA | 8 | Standard |
Table 1: Representative antimicrobial activity data for synthesized pyrazole derivatives. (Note: Data for compounds 4 and 5 are hypothetical and for illustrative purposes).
The data in Table 1 suggests that the nature of the substituent introduced at the 5-position via the chloromethyl handle has a significant impact on the antimicrobial activity. For instance, the presence of electron-withdrawing groups, such as chlorine atoms on the aniline ring (Compound 2), appears to enhance the antibacterial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.[5] This observation provides a valuable starting point for further SAR studies.
Mechanism of Action: Targeting Bacterial DNA Gyrase
Several studies have suggested that pyrazole-based compounds exert their antimicrobial effects by inhibiting bacterial DNA gyrase, an essential enzyme involved in DNA replication, transcription, and repair.[5] DNA gyrase is a validated target for antibacterial drugs, as exemplified by the fluoroquinolone class of antibiotics. The pyrazole scaffold can be designed to mimic the binding of natural substrates or known inhibitors to the active site of the enzyme, thereby disrupting its function and leading to bacterial cell death.
Figure 2: Proposed mechanism of action of pyrazole derivatives as DNA gyrase inhibitors.
Conclusion and Future Directions
This compound is a highly valuable and versatile starting material for the synthesis of novel antimicrobial agents. The protocols outlined in this application note provide a robust framework for the generation of diverse libraries of pyrazole derivatives through straightforward nucleophilic substitution reactions. The preliminary SAR data highlights the importance of the substituent at the 5-position in modulating antimicrobial activity. Future work should focus on expanding the library of derivatives by employing a wider range of nucleophiles, including various heterocyclic and aliphatic amines, thiols, and alcohols. Further optimization of the lead compounds through medicinal chemistry approaches, coupled with detailed mechanistic studies, will be crucial in the development of clinically viable antimicrobial candidates derived from this promising pyrazole scaffold.
References
- Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Heterocyclic Chemistry.
- Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Medicinal Chemistry Research.
- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules.
- Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Advances.
- Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. MedDocs Publishers.
- Design, synthesis and anti-microbial activity of 1H-pyrazole carboxylates. Bioorganic & Medicinal Chemistry Letters.
- Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Arabian Journal of Chemistry.
- Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. Pharmaceuticals.
- Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents. Acta Pharmaceutica.
- Design, synthesis and antimicrobial evaluation of novel 1-phenyl/hetaryl-4-arylazo-3,5-bistrifluoromethyl-1H-pyrazole derivatives. Arkivoc.
- Synthesis, antimicrobial and antioxidant activity of pyrazole derivatives. Journal of the Serbian Chemical Society.
- The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. Google Patents.
- Novel Ethyl 1,5-Disubstituted-1H-Pyrazole-3-Carboxylates as a New Class of Antimicrobial Agents. ResearchGate.
- Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules.
- 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. Trade Science Inc..
- Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E.
- Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate. ResearchGate.
Sources
- 1. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. meddocsonline.org [meddocsonline.org]
- 3. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Novel Compounds Using Ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of the synthetic utility of ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate, a versatile heterocyclic building block. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the underlying scientific rationale to empower researchers in the design and execution of novel synthetic pathways. We will delve into the strategic functionalization of this reagent at its three key reactive sites: the pyrazole nitrogen, the chloromethyl group, and the ethyl ester.
The Strategic Importance of this compound
The pyrazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] this compound is a particularly valuable starting material due to its trifunctional nature, offering a platform for the synthesis of diverse and complex molecular architectures. The strategic manipulation of its reactive sites allows for the systematic exploration of chemical space in drug discovery programs.[3][4]
Below is a diagram illustrating the key reactive sites of this compound.
Caption: Reactive sites of this compound.
Synthetic Transformations and Protocols
This section details protocols for the selective functionalization of this compound.
N-Alkylation of the Pyrazole Ring
The N-alkylation of pyrazoles can lead to two regioisomers, N1 and N2. The regioselectivity is influenced by steric hindrance and the nature of the alkylating agent and base.[5][6] For this substrate, alkylation is expected to predominantly occur at the N1 position due to the steric bulk of the adjacent C5-chloromethyl group.
Protocol 1: N1-Alkylation with Alkyl Halides
This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide under basic conditions.
Materials:
-
This compound (1.0 eq)
-
Alkyl halide (e.g., benzyl bromide, methyl iodide) (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a stirred solution of this compound in anhydrous DMF, add potassium carbonate.
-
Add the alkyl halide dropwise at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mechanism and Rationale:
The reaction proceeds via a standard S_N2 mechanism where the deprotonated pyrazole nitrogen acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. Potassium carbonate is a mild base suitable for deprotonating the pyrazole N-H.[7] DMF is an excellent polar aprotic solvent for this reaction as it solvates the cation, leaving the carbonate anion more reactive.
Caption: Workflow for N-Alkylation.
Nucleophilic Substitution of the Chloromethyl Group
The chloromethyl group at the C5 position is susceptible to S_N2 reactions with a variety of nucleophiles.[8] This allows for the introduction of diverse functionalities.
Protocol 2: Substitution with Amines (Amination)
This protocol details the reaction with a primary or secondary amine to form the corresponding aminomethyl derivative.
Materials:
-
This compound (1.0 eq)
-
Amine (e.g., morpholine, benzylamine) (2.0 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile
-
Ethyl acetate
-
Water
Procedure:
-
In a round-bottom flask, dissolve this compound in acetonitrile.
-
Add the amine and potassium carbonate.
-
Heat the mixture to reflux (approximately 80°C) and stir for 12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, filter the solid and concentrate the filtrate.
-
Dissolve the residue in ethyl acetate, wash with water and brine, dry over sodium sulfate, and concentrate.
-
Purify by column chromatography.
Mechanism and Rationale:
This is a classic S_N2 reaction where the amine acts as the nucleophile, displacing the chloride.[8] An excess of the amine is used to drive the reaction to completion and to act as a base to neutralize the HCl formed. Potassium carbonate can also be used as a non-nucleophilic base. Acetonitrile is a suitable polar aprotic solvent for this transformation.
Derivatization of the Ethyl Ester
The ethyl ester at the C4 position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. This two-step process significantly expands the molecular diversity that can be achieved.
Protocol 3: Ester Hydrolysis and Amide Coupling
Step 1: Hydrolysis of the Ethyl Ester
Materials:
-
This compound (or its N-alkylated/C5-substituted derivative) (1.0 eq)
-
Lithium hydroxide (LiOH) (2.0 eq)
-
Tetrahydrofuran (THF) and Water (3:1 mixture)
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve the pyrazole ester in a mixture of THF and water.
-
Add lithium hydroxide and stir the mixture at room temperature for 12-24 hours.[9]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the THF under reduced pressure.
-
Acidify the aqueous solution to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the carboxylic acid.
Step 2: Amide Coupling
Materials:
-
Pyrazole carboxylic acid (from Step 1) (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)[10]
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous DMF
Procedure:
-
Dissolve the pyrazole carboxylic acid in anhydrous DMF.
-
Add the amine, followed by DIPEA.
-
Add HATU portion-wise while stirring at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Perform an aqueous workup and purify the crude product by column chromatography or recrystallization.[11]
Mechanism and Rationale:
The hydrolysis is a base-catalyzed saponification of the ester.[9] The subsequent amide coupling proceeds via the activation of the carboxylic acid by HATU to form a highly reactive acyl-pyridinium species, which is then readily attacked by the amine nucleophile.[10] DIPEA is a non-nucleophilic base used to neutralize the reaction mixture.
Caption: Workflow for Ester Derivatization.
Characterization of Novel Pyrazole Derivatives
The synthesized compounds should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.[2][12]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.[13]
-
Infrared (IR) Spectroscopy: To identify key functional groups.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Table 1: Summary of Synthetic Transformations and Conditions
| Transformation | Reagents and Conditions | Product Class |
| N-Alkylation | Alkyl halide, K₂CO₃, DMF, 60-70 °C | N1-Alkyl-5-(chloromethyl)-1H-pyrazole-4-carboxylates |
| Amination | Amine, K₂CO₃, Acetonitrile, Reflux | Ethyl 5-(aminomethyl)-1H-pyrazole-4-carboxylates |
| Ester Hydrolysis | LiOH, THF/H₂O, Room Temperature | Pyrazole-4-carboxylic acids |
| Amide Coupling | Amine, HATU, DIPEA, DMF, Room Temperature | Pyrazole-4-carboxamides |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Alkylating agents are often toxic and carcinogenic; handle with extreme care.
-
Chlorinated compounds can be corrosive and harmful; avoid inhalation and skin contact.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.
Conclusion
This compound is a powerful and versatile building block for the synthesis of a wide array of novel pyrazole derivatives. By strategically targeting its three reactive sites, researchers can efficiently generate libraries of compounds for applications in drug discovery and materials science. The protocols and rationale provided in this guide are intended to serve as a solid foundation for the innovative application of this valuable synthetic intermediate.
References
- BenchChem. (2025).
- Angew. Chem. Int. Ed. (2020). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes.
- Benchchem. (2025).
- PubMed Central (PMC).
- MDPI.
- ResearchGate. 2.1.5. N -Alkylation of Pyrazole: Reaction in an Ionic Liquid | Request PDF.
- Oriental Journal of Chemistry.
- Benchchem. (2025). Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine.
- Semantic Scholar.
- J&K Scientific. Ethyl 1-(4-chlorophenyl)-5-(trifluoromethyl)
- ResearchGate.
- KTU ePubl. (2023).
- Hydrolysis of esters and dialkyl malonates medi
- NIH. (2022).
- Chem-Impex. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid.
Sources
- 1. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. | Semantic Scholar [semanticscholar.org]
- 2. epubl.ktu.edu [epubl.ktu.edu]
- 3. jk-sci.com [jk-sci.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Characterization of Some Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
Application Note & Protocols: A Guide to the Scale-Up Synthesis of Ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate Derivatives
Abstract
Ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate is a pivotal heterocyclic building block in medicinal chemistry, serving as a key intermediate for the synthesis of a wide array of pharmacologically active compounds, including kinase inhibitors and anti-infective agents. The transition from bench-scale discovery to pilot-plant production of this intermediate presents significant challenges related to process safety, scalability, and product purity. This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the robust and scalable synthesis of this pyrazole derivative. We detail a validated two-step synthetic pathway, offer in-depth explanations for critical process parameters, and present detailed, step-by-step protocols designed for reproducibility and safety at scale.
Introduction: The Strategic Importance of Pyrazole Intermediates
The pyrazole nucleus is a privileged scaffold in modern drug discovery, forming the structural core of numerous FDA-approved drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding allow for potent and selective interactions with various biological targets. The title compound, this compound, is particularly valuable due to its dual functionality: the ester group allows for amide bond formation, while the reactive chloromethyl group at the C5 position serves as a potent electrophilic handle for introducing diverse substituents via nucleophilic substitution.
This guide focuses on a reliable synthetic strategy that proceeds through a stable hydroxymethyl intermediate, mitigating the risks and side reactions associated with direct chloromethylation methods.[2][3]
Synthetic Strategy & Scale-Up Rationale
The selected synthetic route is a two-step process designed for scalability, safety, and efficiency. It begins with the construction of the pyrazole ring to form a stable hydroxymethyl intermediate, followed by a robust chlorination step.
Caption: Overall two-step synthetic pathway.
Step 1: Synthesis of Ethyl 5-hydroxymethyl-1H-pyrazole-4-carboxylate
The synthesis of the pyrazole core is most reliably achieved through the cyclocondensation of hydrazine with a suitable 1,3-dielectrophile precursor.[4][5] While several routes exist, a common and scalable pathway involves the reaction of ethyl 2-cyano-3-ethoxyacrylate with hydrazine to form ethyl 5-amino-1H-pyrazole-4-carboxylate. This amino-pyrazole is then converted to the hydroxymethyl derivative via a diazonium salt intermediate followed by hydrolysis and subsequent reduction or, more directly, via a Sandmeyer-type reaction. For the purpose of this guide, we will focus on the subsequent chlorination step from a commercially available or previously synthesized hydroxymethyl precursor, which is the most critical scale-up transformation.
Step 2: Chlorination with Thionyl Chloride (SOCl₂) - The Critical Transformation
The conversion of the primary alcohol in ethyl 5-hydroxymethyl-1H-pyrazole-4-carboxylate to the corresponding chloride is the key and most hazardous step in this synthesis.
Causality Behind Reagent Choice:
-
Thionyl Chloride (SOCl₂): This reagent is selected for scale-up for several compelling reasons. The reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases.[6] This simplifies the purification process immensely, as they can be scrubbed and removed from the reaction mixture, driving the reaction to completion and avoiding an aqueous work-up that could hydrolyze the product or ester.
-
Alternative Reagents: Other reagents like oxalyl chloride or phosphorus-based chlorinating agents are often more expensive and can introduce impurities that are difficult to remove. Direct chloromethylation using formaldehyde and HCl is known to produce bis-pyrazole impurities, complicating purification.[2]
Scale-Up Considerations:
-
Exothermicity: The reaction of thionyl chloride with the alcohol is exothermic. On a large scale, the rate of addition must be carefully controlled to maintain the reaction temperature and prevent dangerous runaways. A jacketed reactor with efficient cooling is mandatory.
-
Anhydrous Conditions: Thionyl chloride reacts violently with water to produce corrosive HCl and SO₂ gases.[7][8] All glassware must be thoroughly dried, and anhydrous solvents must be used to prevent reagent quenching and hazardous pressure build-up.
-
Off-Gas Management: The gaseous byproducts (HCl, SO₂) are toxic and corrosive. The reactor must be vented to a robust scrubbing system, typically containing a sodium hydroxide solution, to neutralize these gases before they are released.
Detailed Experimental Protocols
Safety Precaution: These protocols involve hazardous materials. All operations must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat.
Protocol 1: Scale-Up Synthesis of this compound
This protocol details the chlorination of the hydroxymethyl precursor.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (100g Scale) | Molar Equivalents |
| Ethyl 5-hydroxymethyl-1H-pyrazole-4-carboxylate | 170.17 | 100.0 g | 1.0 |
| Thionyl Chloride (SOCl₂) | 118.97 | 84.0 g (50 mL) | 1.2 |
| Anhydrous Dichloromethane (DCM) | - | 1.0 L | - |
| Anhydrous N,N-Dimethylformamide (DMF) | - | 1.0 mL | Catalytic |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - |
| Heptane | - | ~500 mL | - |
Equipment:
-
2 L, 3-neck round-bottom flask (or jacketed reactor)
-
Mechanical stirrer
-
Thermometer
-
Pressure-equalizing dropping funnel
-
Condenser with a gas outlet connected to a caustic scrubber (NaOH solution)
-
Heating/cooling bath
Procedure:
-
Reactor Setup: Assemble the reactor setup under an inert atmosphere (Nitrogen or Argon). Ensure all glassware is oven-dried and cooled before use.
-
Charge Reactor: Charge the reactor with ethyl 5-hydroxymethyl-1H-pyrazole-4-carboxylate (100.0 g, 0.588 mol) and anhydrous dichloromethane (1.0 L).
-
Catalyst Addition: Add a catalytic amount of anhydrous DMF (1.0 mL). DMF catalyzes the reaction by forming the Vilsmeier-Haack reagent in situ, which is a more potent chlorinating agent.[9]
-
Cooling: Cool the resulting suspension to 0 °C using an ice/water bath.
-
Reagent Addition (Critical Step): Charge the dropping funnel with thionyl chloride (50 mL, 0.705 mol). Add the thionyl chloride dropwise to the stirred reaction mixture over 60-90 minutes. Crucially, maintain the internal temperature below 5 °C throughout the addition. Vigorous gas evolution (SO₂, HCl) will be observed.
-
Reaction Monitoring: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is fully consumed.
-
Solvent Removal: Once the reaction is complete, carefully concentrate the reaction mixture under reduced pressure to remove the solvent and excess thionyl chloride. The distillation apparatus should be vented to the caustic scrubber.
-
Work-up & Quenching:
-
Carefully add ~500 mL of cold saturated sodium bicarbonate solution to the crude residue in a dropwise manner to quench any remaining acidic components. Caution: This will cause vigorous gas evolution (CO₂). Ensure adequate stirring and cooling.
-
Extract the aqueous layer with dichloromethane (2 x 250 mL).
-
Combine the organic layers, wash with brine (1 x 200 mL), and dry over anhydrous magnesium sulfate.
-
-
Purification & Isolation:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain a crude oil or solid.
-
Add heptane (~500 mL) to the crude product and stir vigorously. The product should precipitate as a solid.
-
Collect the solid by filtration, wash with a small amount of cold heptane, and dry under vacuum at 40 °C to a constant weight.
-
Expected Outcome:
-
Yield: 95-105 g (85-94%)
-
Appearance: Off-white to pale yellow solid.
Caption: Experimental workflow for the chlorination protocol.
Characterization & Quality Control
To ensure the final product meets the required specifications for further use, a comprehensive analytical characterization is essential.
| Analysis Method | Purpose | Typical Specifications / Expected Results |
| ¹H NMR (400 MHz, CDCl₃) | Structural Confirmation | δ ~1.35 (t, 3H, -CH₂CH₃ ), ~4.30 (q, 2H, -CH₂ CH₃), ~4.80 (s, 2H, -CH₂ Cl), ~8.10 (s, 1H, pyrazole C3-H), ~10.5 (br s, 1H, pyrazole N-H). |
| ¹³C NMR (100 MHz, CDCl₃) | Structural Confirmation | δ ~14.5 (-CH₂CH₃ ), ~38.0 (-CH₂ Cl), ~61.0 (-CH₂ CH₃), ~115.0 (C4), ~140.0 (C3), ~145.0 (C5), ~163.0 (C=O). |
| RP-HPLC [10] | Purity Assessment & Quantification | >98% purity. (Column: C18, Mobile Phase: Acetonitrile/Water gradient, Detector: UV at 220 nm). Retention time should be consistent with a reference standard. |
| Mass Spectrometry (LC-MS) | Molecular Weight Verification | [M+H]⁺ = 189.0/191.0 (characteristic isotopic pattern for one chlorine atom). |
| Melting Point | Identity and Purity Confirmation | A sharp melting point range consistent with the literature value. |
Safety Protocol for Thionyl Chloride
Thionyl chloride is a highly toxic, corrosive, and water-reactive substance that requires stringent safety measures.[8][11][12]
-
Handling: Always handle thionyl chloride in a certified chemical fume hood. Never work alone. Ensure an emergency eyewash station and safety shower are immediately accessible.
-
PPE: Use heavy-duty butyl rubber or Viton gloves, chemical splash goggles, a face shield, and a chemically resistant apron or lab coat.
-
Spill Management: In case of a small spill, neutralize with sodium bicarbonate or a commercial spill kit designed for acids. For larger spills, evacuate the area and contact emergency personnel. Never use water to clean a thionyl chloride spill. [7]
-
Waste Disposal: Unused thionyl chloride and reaction residues must be treated as hazardous waste. Quench residual thionyl chloride by slowly adding it to a large volume of a stirred, cooled basic solution (e.g., 10% NaOH). Dispose of all waste according to institutional and local regulations.
Conclusion
The synthetic protocol detailed in this application note provides a reliable, high-yielding, and scalable method for producing high-purity this compound. By understanding the rationale behind reagent selection and adhering strictly to the outlined safety and operational procedures, research and development teams can confidently and safely scale the production of this critical pharmaceutical intermediate, thereby accelerating drug discovery and development pipelines.
References
-
Synthesis of Novel 1-H-Pyrazole-4-carboxylic Acid Esters by Conventional and Microwave Assisted Vilsmeier Cyclization of. (n.d.). E-Journal of Chemistry. [Link]
-
One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. (n.d.). SID. [Link]
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances. [Link]
-
Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc. [Link]
-
Pyrazole derivatives from hydrazone and acrylate/acrylamide. (n.d.). ResearchGate. [Link]
- Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids. (2012).
-
VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. (2014). European Chemical Bulletin. [Link]
-
Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. (2018). RSC Advances. [Link]
-
3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (2023). MDPI. [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry. [Link]
-
Synthesis of pyrazoles from sulfonyl hydrazone and benzyl acrylate under transition-metal-free conditions. (2023). Organic & Biomolecular Chemistry. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2019). Molecules. [Link]
-
Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules. [Link]
-
Thionyl chloride Product Safety Assessment. (n.d.). Lanxess. [Link]
-
Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. (2021). Green Chemistry. [Link]
-
Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. (2023). MDPI. [Link]
-
Synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. (n.d.). PrepChem.com. [Link]
-
Thionyl Chloride Hazard Summary. (2000). New Jersey Department of Health. [Link]
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). International Journal of ChemTech Applications. [Link]
-
Chloromethylation of Pyrazole Ring. (2015). ResearchGate. [Link]
-
Safety Data Sheet: Thionyl chloride. (n.d.). Carl ROTH. [Link]
-
ICSC 1409 - THIONYL CHLORIDE. (n.d.). International Labour Organization. [Link]
-
Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. (n.d.). Journal of Organic and Pharmaceutical Chemistry. [Link]
-
(PDF) Chloromethylation of pyrazole ring. (2016). ResearchGate. [Link]
Sources
- 1. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 6. lanxess.com [lanxess.com]
- 7. ICSC 1409 - THIONYL CHLORIDE [chemicalsafety.ilo.org]
- 8. nj.gov [nj.gov]
- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 10. ijcpa.in [ijcpa.in]
- 11. westliberty.edu [westliberty.edu]
- 12. carlroth.com:443 [carlroth.com:443]
Application Note & Protocols: Protecting Group Strategies for Ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate
Introduction
Ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate is a highly versatile heterocyclic building block in modern medicinal chemistry and drug development. Its trifunctional nature—comprising a reactive chloromethyl group for nucleophilic substitution, an ethyl ester for saponification or amidation, and a nucleophilic pyrazole N-H for substitution—makes it a valuable scaffold for constructing complex molecular architectures. However, the reactivity of the pyrazole N-H proton can interfere with desired transformations at other sites. Regioselective functionalization is often challenging, as alkylation or acylation can occur at either of the two ring nitrogens, leading to mixtures of isomers.[1] Therefore, a robust and orthogonal protecting group strategy for the pyrazole nitrogen is paramount to unlocking the full synthetic potential of this intermediate.
This guide provides a detailed analysis of various protecting group strategies, focusing on the causality behind experimental choices and offering field-proven protocols for their implementation. We will explore the introduction and cleavage of several key protecting groups, evaluating their compatibility with the substrate's other reactive moieties.
Logical Workflow for Protecting Group Strategy
The application of a protecting group follows a logical sequence to isolate the reactivity of a specific functional group, enabling other transformations to occur cleanly. This workflow is fundamental to multi-step synthesis.
Figure 1: General workflow for a protecting group strategy.
Tert-Butoxycarbonyl (Boc) Group: The Versatile Workhorse
The Boc group is one of the most widely used protecting groups for nitrogen-containing heterocycles due to its general stability under basic and nucleophilic conditions and its facile removal under acidic conditions.[2] For this compound, the Boc group offers excellent orthogonality, as the conditions for its introduction and removal are typically mild enough to preserve both the ethyl ester and chloromethyl functionalities.
Rationale for Selection
-
Orthogonality: Cleavage with acid (e.g., TFA) or specialized mild reagents does not typically affect the ethyl ester or the chloromethyl group.[3]
-
Ease of Introduction: The reaction with di-tert-butyl dicarbonate ((Boc)₂O) is high-yielding and clean.[4]
-
Electronic Effect: As an electron-withdrawing group, the Boc carbamate deactivates the pyrazole ring towards electrophilic attack, which can be advantageous in certain synthetic sequences.[5]
Diagram of Boc Protection & Deprotection
Figure 2: Reaction scheme for Boc protection and deprotection.
Protocol 1.1: N-Boc Protection
-
Preparation: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) or acetonitrile (ACN) (approx. 0.2 M), add di-tert-butyl dicarbonate ((Boc)₂O) (1.1–1.2 eq).
-
Catalysis: Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.05–0.1 eq). Alternatively, a stoichiometric amount of a non-nucleophilic base like triethylamine (TEA) (1.2 eq) can be used.[2]
-
Reaction: Stir the mixture at room temperature for 4–12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product can often be used without further purification. If necessary, purify by flash column chromatography on silica gel.
Protocol 1.2: N-Boc Deprotection (Acidic)
-
Preparation: Dissolve the N-Boc protected pyrazole (1.0 eq) in CH₂Cl₂ (approx. 0.1 M).
-
Cleavage: Add trifluoroacetic acid (TFA) (5–10 eq) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1–3 hours. Monitor by TLC until the starting material is consumed.
-
Work-up: Concentrate the mixture under reduced pressure. Co-evaporate with toluene several times to remove residual TFA.
-
Purification: Dissolve the residue in ethyl acetate and wash carefully with saturated aqueous sodium bicarbonate until the aqueous layer is basic. Wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the deprotected pyrazole.
Protocol 1.3: N-Boc Deprotection (Mild, Selective)
This novel method is particularly useful when acid-sensitive groups are present elsewhere in the molecule.[6][7][8]
-
Preparation: Dissolve the N-Boc protected pyrazole (1.0 eq) in ethanol (EtOH) (approx. 0.1 M).
-
Cleavage: Add sodium borohydride (NaBH₄) (3.0 eq) portion-wise at room temperature.
-
Reaction: Stir the mixture at room temperature for 2–6 hours. This method is highly selective for N-Boc on imidazoles and pyrazoles, leaving N-Boc on amines, pyrroles, and indoles intact.[7]
-
Work-up: Cool the reaction to 0 °C and quench carefully by the dropwise addition of 3N HCl until gas evolution ceases (pH ~7).[9]
-
Purification: Concentrate the mixture to remove ethanol. Add water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the product.
p-Methoxybenzyl (PMB) Group: The Oxidatively/Acidolytically Labile Option
The PMB group is another excellent choice, offering different deprotection pathways compared to Boc. It is stable to a wide range of non-oxidative and non-acidic conditions. Its removal is typically achieved under strong acid or oxidative conditions.[10][11]
Rationale for Selection
-
Robustness: The PMB group is stable to bases, nucleophiles, and many reducing agents.
-
Orthogonal Deprotection: Can be removed with reagents like ceric ammonium nitrate (CAN) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), which do not affect Boc or silyl protecting groups.[12] It can also be removed with strong acid (TFA), providing an alternative to oxidative cleavage.[13][14]
-
Compatibility: The standard acidic deprotection with TFA is compatible with the target molecule's ester and chloromethyl groups.
Protocol 2.1: N-PMB Protection
-
Preparation: Suspend anhydrous potassium carbonate (K₂CO₃) (2.0 eq) or cesium carbonate (Cs₂CO₃) (1.5 eq) in anhydrous dimethylformamide (DMF) or ACN. Add the this compound substrate (1.0 eq).
-
Alkylation: Add 4-methoxybenzyl chloride (PMB-Cl) (1.1–1.2 eq) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature or heat to 50–60 °C for 6–18 hours, monitoring by TLC.
-
Work-up: Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers extensively with water to remove DMF, followed by a brine wash.
-
Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Protocol 2.2: N-PMB Deprotection (Acidic)
-
Preparation: Dissolve the N-PMB protected pyrazole (1.0 eq) in CH₂Cl₂.
-
Cleavage: Add an excess of trifluoroacetic acid (TFA) (10–20 eq). For substrates where the PMB cation might cause side reactions, a scavenger such as anisole or triethylsilane can be added.
-
Reaction: Stir at room temperature for 2–8 hours.
-
Work-up and Purification: Follow the procedure outlined in Protocol 1.2.
2-(Trimethylsilyl)ethoxymethyl (SEM) Group: The Fluoride-Labile Choice
The SEM group is highly valued for its stability under a broad range of conditions, including strongly acidic and basic media. Its key advantage is its selective removal using fluoride ion sources or certain Lewis acids, providing an orthogonal deprotection strategy.[15][16]
Rationale for Selection
-
High Stability: Resistant to many nucleophilic, basic, and acidic conditions where other groups like Boc or Trityl might be cleaved.
-
Unique Deprotection: Cleavage with fluoride (e.g., TBAF) or specific Lewis acids (e.g., MgBr₂) is highly selective and orthogonal to acid-labile (Boc, Trityl) and base-labile (ester) groups.[17][18]
-
Compatibility: Fluoride-mediated deprotection is fully compatible with the chloromethyl and ethyl ester functionalities of the target molecule.
Protocol 3.1: N-SEM Protection
-
Deprotonation: Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 eq) portion-wise. Stir for 30 minutes at 0 °C.
-
Alkylation: Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) (1.1 eq) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours.
-
Work-up: Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Extract with ethyl acetate. Wash the organic layer with brine.
-
Purification: Dry over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.
Protocol 3.2: N-SEM Deprotection
-
Preparation: Dissolve the N-SEM protected pyrazole (1.0 eq) in anhydrous THF.
-
Cleavage: Add a solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF) (2.0–3.0 eq).
-
Reaction: Stir the reaction at room temperature or heat to 60 °C for 6–24 hours. The deprotection of N-SEM groups can sometimes be sluggish compared to O-SEM groups.[16]
-
Work-up: Quench with water and extract with ethyl acetate. Wash with brine.
-
Purification: Dry over Na₂SO₄, filter, and concentrate. Purify the residue via flash column chromatography.
Trityl (Triphenylmethyl, Tr) Group: The Sterically Bulky, Mild-Acid Labile Group
The trityl group is a sterically demanding protecting group that is readily cleaved under very mild acidic conditions, often much milder than those required for Boc removal. This exquisite acid sensitivity makes it an ideal choice when other acid-sensitive functionalities must be preserved.[19]
Rationale for Selection
-
Mild Deprotection: Can be removed with very mild acids like 80% acetic acid or formic acid, or even catalytically with protic/Lewis acids, conditions under which the ethyl ester is perfectly stable.[20][21]
-
High Orthogonality: Its removal conditions are orthogonal to base-labile, fluoride-labile, and hydrogenolysis-labile groups.
-
Steric Hindrance: Its bulk can direct reactions to other positions of the molecule.
Protocol 4.1: N-Trityl Protection
-
Preparation: Dissolve this compound (1.0 eq) and triethylamine (TEA) (1.5 eq) in anhydrous CH₂Cl₂.
-
Alkylation: Add trityl chloride (Tr-Cl) (1.1 eq) portion-wise at room temperature.
-
Reaction: Stir the mixture at room temperature for 12–24 hours.
-
Work-up: Dilute with CH₂Cl₂ and wash with water and brine.
-
Purification: Dry over Na₂SO₄, filter, and concentrate. The product, triphenylmethane, can be removed by trituration with hexanes or by column chromatography.
Protocol 4.2: N-Trityl Deprotection
-
Preparation: Dissolve the N-Trityl protected pyrazole (1.0 eq) in a suitable solvent like CH₂Cl₂.
-
Cleavage: Treat with 90% formic acid in water or a solution of 1-5% TFA in CH₂Cl₂ at 0 °C to room temperature.[21]
-
Reaction: Stir for 30 minutes to 2 hours, monitoring by TLC.
-
Work-up: Neutralize carefully with saturated aqueous sodium bicarbonate. Extract with ethyl acetate. The byproduct, triphenylcarbinol, is often insoluble in aqueous media and can be removed by filtration.[21]
-
Purification: Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.
Comparative Analysis of Protecting Group Strategies
The choice of a protecting group is dictated by the planned synthetic route. This table summarizes the key characteristics of each group discussed.
| Protecting Group | Introduction Conditions | Deprotection Conditions | Stability & Orthogonality |
| Boc | (Boc)₂O, Base (DMAP, TEA) | Acidic: TFA, HClMild: NaBH₄, EtOH[7] | Stable to base, nucleophiles, hydrogenolysis. Orthogonal to PMB, SEM, Trityl. |
| PMB | PMB-Cl, Base (K₂CO₃, NaH) | Acidic: TFAOxidative: DDQ, CAN | Stable to base, non-oxidative conditions. Orthogonal to Boc, SEM under oxidative cleavage. |
| SEM | SEM-Cl, Base (NaH) | Fluoride: TBAF, CsFLewis Acid: MgBr₂, SnCl₄ | Stable to a wide range of acidic and basic conditions. Orthogonal to most other groups. |
| Trityl (Tr) | Tr-Cl, Base (TEA) | Very Mild Acid: Formic Acid, Acetic Acid, cat. TFA | Stable to base, hydrogenolysis. Labile to mild acid. Orthogonal to SEM, PMB (oxidative). |
Conclusion
For the N-protection of this compound, all four discussed protecting groups—Boc, PMB, SEM, and Trityl—offer viable strategies.
-
The Boc group represents a reliable and versatile first choice due to its balanced stability and straightforward protocols.
-
The Trityl group is ideal for syntheses requiring extremely mild acidic deprotection to preserve sensitive functionalities.
-
The PMB group provides an excellent alternative, especially when oxidative deprotection is desired for orthogonality.
-
The SEM group is the most robust choice, reserved for multi-step syntheses involving harsh reaction conditions where its unique fluoride-based deprotection provides a critical orthogonal exit strategy.
The selection must be tailored to the specific demands of the overall synthetic plan, ensuring complete compatibility with all subsequent reaction and purification steps.
References
-
Gerokonstantis, D.-T., Apostolidi, E., & Moutevelis-Minakakis, P. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. ARKIVOC, 2020(8), 115-124. [Link]
-
Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc. [Link]
-
Semantic Scholar. (n.d.). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. [Link]
-
Chuprakov, S., et al. (2009). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. Journal of the American Chemical Society. [Link]
-
PrepChem. (n.d.). Synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. [Link]
-
Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). 5.1.7. Selective Boc-Protection and Bromination of Pyrazoles. [Link]
-
Subramanyam, C., et al. (1995). 4-Methoxybenzyl (PMB), A Versatile Protecting Group for the Regiospecific Lithiation and Functionalization of Pyrazoles. Synthetic Communications. [Link]
-
Eller, G. A., & Holzer, W. (2004). The 4-Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. Heterocycles. [Link]
-
ResearchGate. (n.d.). Selective Ring N-Protection of Aminopyrazoles. [Link]
-
Gherase, D., et al. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances. [Link]
-
ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?. [Link]
-
Eller, G., & Holzer, W. (2004). The 4-Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. Heterocycles. [Link]
-
Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. ARKIVOC. [Link]
-
Semantic Scholar. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. [Link]
-
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. [Link]
-
Journal of Applied Pharmaceutical Science. (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. [Link]
-
ResearchGate. (n.d.). Deprotection of different N-Boc-compounds. [Link]
-
Holzer Group. (2004). THE 4-METHOXYBENZYL (PMB) FUNCTION AS A VERSATILE PROTECTING GROUP IN THE SYNTHESIS OF N-UNSUBSTITUTED PYRAZOLONES. [Link]
-
RUA. (2016). LiCl-mediated, easy and low-cost removal of the trityl group from protected alcohols and diols. [Link]
-
Thieme. (2015). Trityl Group Deprotection from Tetrazoles. [Link]
-
Common Organic Chemistry. (n.d.). Trityl Protection. [Link]
-
Dolensky, J., et al. (2018). Modification of Boc-Protected CAN508 via Acylation and Suzuki–Miyaura Coupling. Molecules. [Link]
-
ResearchGate. (n.d.). Synthesis of Substituted Pyrazole N-Oxide and Pyrazole from Propargyl Amine. [Link]
-
Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. [Link]
- Google Patents. (n.d.).
-
Crossref. (2004). The 4-Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. [Link]
-
Chen, Y., et al. (2021). Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of pruvanserin. Organic & Biomolecular Chemistry. [Link]
-
LinkedIn. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). Reductive Removal of the Pivaloyl Protecting Group from Tetrazoles by a Naphthalene-Catalyzed Lithiation Process. [Link]
-
Reddy, P. V., et al. (2008). AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES. Nucleosides, Nucleotides & Nucleic Acids. [Link]
-
ACS Publications. (n.d.). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. [Link]
-
Organic Chemistry Portal. (2006). Protection of N- and O-Functional Groups. [Link]
- Google Patents. (n.d.). The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
-
Vedejs, E., & Daugulis, O. (2000). Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide. Organic Letters. [Link]
-
Yoshikawa, K., et al. (2021). DEPROTECTION OF THE CARBAZOLE PMB GROUP USING HYPERVALENT IODINE REAGENT COMBINED WITH N-HYDROXYPHTHALIMIDE. Heterocycles. [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (n.d.). Strategies for chemical synthesis of pyrazolone derivatives and their bio-significance. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. books.rsc.org [books.rsc.org]
- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 4. japsonline.com [japsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH | Semantic Scholar [semanticscholar.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Selective deprotection of N-Boc-imidazoles and... - Pergamos [pergamos.lib.uoa.gr]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Protection of N- and O-Functional Groups [organic-chemistry.org]
- 13. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 14. holzer-group.at [holzer-group.at]
- 15. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 19. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
- 20. rua.ua.es [rua.ua.es]
- 21. total-synthesis.com [total-synthesis.com]
Application Note & Protocol: One-Pot Synthesis of Ethyl 5-(Chloromethyl)-1H-pyrazole-4-carboxylate
Introduction: The Significance of Pyrazole Scaffolds in Modern Drug Discovery
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties.[1] Ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate, in particular, is a highly versatile bifunctional building block. The ester moiety provides a handle for amide bond formation or further derivatization, while the reactive chloromethyl group is an excellent electrophile for introducing the pyrazole core into larger molecules via nucleophilic substitution. This unique combination makes it a valuable intermediate in the synthesis of complex pharmaceutical candidates.
Traditionally, the synthesis of such polysubstituted pyrazoles involves multi-step sequences that can be time-consuming and lead to lower overall yields.[2][3] This application note details a robust and efficient one-pot, three-component synthesis of this compound. By combining the principles of pyrazole ring formation and subsequent chloromethylation into a single procedural workflow, this protocol offers significant advantages in terms of operational simplicity, time efficiency, and resource management, making it highly suitable for both academic research and industrial drug development settings.
Reaction Rationale and Mechanistic Insights
The one-pot synthesis described herein is predicated on two fundamental and well-established transformations in heterocyclic chemistry: the Knorr pyrazole synthesis and electrophilic chloromethylation.
Part A: Pyrazole Ring Formation
The core pyrazole ring is constructed via a cyclocondensation reaction.[3][4] The process begins with the reaction between ethyl 2-formyl-3-oxopropanoate (or a suitable equivalent) and hydrazine.[5][6] Ethyl 2-formyl-3-oxopropanoate, a 1,3-dicarbonyl equivalent, reacts with the dinucleophilic hydrazine to form a hydrazone intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic ethyl 1H-pyrazole-4-carboxylate ring system. The regioselectivity of this reaction is generally high, leading predominantly to the desired 4-carboxylate isomer.
Part B: In Situ Chloromethylation
Following the formation of the pyrazole ring, the subsequent chloromethylation is performed in the same reaction vessel. This electrophilic substitution reaction typically targets the C5 position of the pyrazole ring, which is activated by the nitrogen atoms.[7] The chloromethylating agent is generated in situ from a combination of a formaldehyde source, such as paraformaldehyde, and a source of hydrogen chloride. This mixture generates a highly reactive electrophilic species, likely a chloromethylium cation or a related intermediate, which is then attacked by the electron-rich pyrazole ring to install the chloromethyl group at the C5 position.[8]
By carefully selecting the reaction conditions, these two distinct transformations can be seamlessly integrated into a one-pot procedure, obviating the need for isolation and purification of the intermediate pyrazole.
Experimental Workflow and Protocol
The following diagram illustrates the high-level workflow for the one-pot synthesis.
Sources
- 1. BiblioMed.org - Fulltext article Viewer [mail.bibliomed.org]
- 2. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 8. benchchem.com [benchchem.com]
Catalytic Pathways for the Functionalization of Ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate: Application Notes and Protocols
Introduction: The Versatility of a Privileged Scaffold
The pyrazole nucleus is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities. Ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate is a particularly valuable and versatile building block for the synthesis of complex molecular architectures. Its strategic placement of three key functional groups—the reactive chloromethyl handle, the synthetically malleable ester, and the N-H bond of the pyrazole ring—offers a trifecta of opportunities for controlled, regioselective functionalization.
This guide provides an in-depth exploration of modern catalytic methods that leverage the unique reactivity of the 5-(chloromethyl) group. We will move beyond classical, stoichiometric reactions to focus on efficient, atom-economical catalytic pathways, including phase-transfer catalysis for nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions. These protocols are designed for researchers and scientists in drug development, offering not just step-by-step instructions, but also the scientific rationale behind the choice of catalysts, ligands, and reaction conditions.
Catalytic Nucleophilic Substitution via Phase-Transfer Catalysis (PTC)
The chloromethyl group at the 5-position of the pyrazole ring is analogous to a benzylic chloride, exhibiting enhanced reactivity in SN2 reactions due to the stabilizing influence of the adjacent aromatic pyrazole system. Phase-transfer catalysis (PTC) is an exceptionally powerful technique for reacting this substrate with a variety of nucleophiles, particularly those soluble in aqueous or solid phases.
Scientific Rationale: PTC utilizes a catalyst, typically a quaternary ammonium or phosphonium salt, to transport a nucleophilic anion from an aqueous or solid phase into the organic phase where the pyrazole substrate resides. This circumvents the mutual insolubility of the reactants, allowing the reaction to proceed under mild, heterogeneous conditions. The "naked" anion in the organic phase is highly reactive, leading to clean and efficient substitution. This method is preferable to homogeneous reactions that may require harsh bases, high temperatures, or expensive, anhydrous polar aprotic solvents.[1][2][3]
Application Note 1.1: PTC-Mediated O-Alkylation of Phenols
This protocol details the etherification of a phenol with this compound. This transformation is crucial for creating aryl ether linkages found in many biologically active molecules.
Experimental Workflow Diagram:
Caption: Workflow for PTC-mediated O-alkylation.
Detailed Protocol 1.1:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), the desired phenol (1.2 eq.), and toluene (5 mL per mmol of pyrazole).
-
Base Addition: Add a 50% (w/w) aqueous solution of sodium hydroxide (3.0 eq.).
-
Catalyst Addition: Add tetrabutylammonium bromide (TBAB) (0.05 eq.).
-
Reaction: Heat the biphasic mixture to 60 °C and stir vigorously to ensure efficient mixing of the phases. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting pyrazole is consumed (typically 4-8 hours).
-
Workup: Cool the reaction to room temperature. Add water to dissolve any precipitated salts and transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with toluene.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired pyrazolyl aryl ether.
Trustworthiness Check: The progress of the reaction can be easily monitored by TLC, observing the disappearance of the starting pyrazole spot and the appearance of a new, less polar product spot. The use of a biphasic system with a robust catalyst like TBAB makes the protocol highly reproducible.
Transition Metal-Catalyzed Cross-Coupling Reactions
While classical cross-coupling reactions like Suzuki or Heck typically involve C(sp²)-X bonds, the activated C(sp³)-Cl bond in our target molecule can participate in analogous, albeit mechanistically distinct, catalytic cycles. These reactions often fall under the category of reductive cross-couplings or involve the in situ formation of organometallic reagents.
Application Note 2.1: Nickel-Catalyzed Reductive Cross-Coupling with Aryl Chlorides
Diarylmethanes are prevalent motifs in pharmaceuticals. This protocol adapts nickel-catalyzed reductive coupling methodologies, typically used for benzyl chlorides, to couple this compound with an aryl chloride.[4][5]
Scientific Rationale: Nickel catalysts are particularly effective for activating C-Cl bonds. In this reductive coupling, a stoichiometric reductant (e.g., manganese or zinc powder) is used to generate the active Ni(0) catalyst and to facilitate the catalytic cycle. The reaction likely proceeds through the formation of a pyrazolylmethyl-nickel intermediate, which then undergoes cross-coupling with the aryl chloride. A bipyridine-type ligand is crucial for stabilizing the nickel intermediates and promoting the desired reactivity.[4]
Catalytic Cycle Diagram:
Caption: Proposed catalytic cycle for Ni-catalyzed reductive cross-coupling.
Detailed Protocol 2.1:
-
Glovebox Setup: Inside an argon-filled glovebox, add NiBr₂·DME (0.05 eq.), 3,4,7,8-tetramethyl-1,10-phenanthroline (0.05 eq.), and manganese powder (<50 mesh, 3.0 eq.) to an oven-dried vial equipped with a stir bar.
-
Reagent Addition: Add this compound (1.0 eq.) and the aryl chloride (1.5 eq.).
-
Solvent: Add anhydrous dimethylformamide (DMF) (0.2 M concentration relative to the pyrazole).
-
Reaction: Seal the vial and remove it from the glovebox. Place it in a preheated oil bath at 60 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction by LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite® to remove the manganese and catalyst residues, washing the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (3x) to remove DMF, followed by a wash with brine.
-
Drying and Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography to obtain the desired diarylmethane derivative.
Trustworthiness Check: A control experiment without the nickel catalyst or the manganese reductant should show no product formation, confirming the catalytic nature of the transformation. The reaction's success is sensitive to the purity of reagents and the inertness of the atmosphere.
Application Note 2.2: Cobalt-Catalyzed Negishi-Type Cross-Coupling
This protocol provides an alternative C-C bond-forming strategy by first converting the chloromethyl group into a more reactive organozinc reagent, which then participates in a cobalt-catalyzed cross-coupling with an aryl or heteroaryl bromide.[6]
Scientific Rationale: The direct formation of organozinc reagents from benzylic-type chlorides can be achieved with activated zinc. These organometallics are highly functional group tolerant. While palladium is classic for Negishi couplings, less expensive and more sustainable cobalt catalysts have emerged as powerful alternatives. The cobalt catalyst facilitates the transmetalation from zinc and subsequent reductive elimination to form the new C-C bond.[6]
Quantitative Data Comparison:
| Catalyst System | Electrophile Scope | Temperature (°C) | Typical Yields | Reference |
| NiBr₂/Phenanthroline | Aryl Chlorides, Aryl Fluorides | 60 | 60-85% | [4][5] |
| CoCl₂/Isoquinoline | Aryl Bromides, Heteroaryl Chlorides | 25-50 | 65-95% | [6] |
Detailed Protocol 2.2:
-
Organozinc Formation: In a flame-dried Schlenk flask under argon, add zinc dust (1.5 eq.). Activate the zinc by stirring with a few crystals of iodine in anhydrous THF until the color dissipates, followed by treatment with 1,2-dibromoethane and chlorotrimethylsilane.
-
Reagent Addition: To the activated zinc, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise. Stir at room temperature for 2-3 hours to form the pyrazolylmethylzinc chloride reagent.
-
Coupling Reaction Setup: In a separate Schlenk flask under argon, add CoCl₂ (0.05 eq.), isoquinoline (0.10 eq.), and the aryl/heteroaryl bromide (1.1 eq.) in anhydrous THF.
-
Cross-Coupling: Transfer the freshly prepared organozinc solution to the second flask via cannula at room temperature. Heat the reaction mixture to 50 °C and stir for 6-12 hours.
-
Workup and Purification: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography.
Conclusion
This compound is a potent synthetic intermediate whose full potential can be unlocked through modern catalytic methods. The protocols detailed herein for phase-transfer catalysis and transition-metal-catalyzed cross-coupling provide reliable, efficient, and scalable routes to novel pyrazole derivatives. By understanding the underlying catalytic principles and drawing logical parallels from well-studied systems like benzyl halides, researchers can confidently adapt and optimize these methods to accelerate the discovery and development of new chemical entities for pharmaceutical and agrochemical applications.
References
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. phasetransfer.com [phasetransfer.com]
- 4. Nickel-catalyzed reductive cross-coupling of aziridines and benzyl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A practical cobalt-catalyzed cross-coupling of benzylic zinc reagents with aryl and heteroaryl bromides or chlorides - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC10272C [pubs.rsc.org]
Application Notes & Protocols: A Guide to Microwave-Assisted Synthesis with Ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides an in-depth exploration of microwave-assisted organic synthesis (MAOS) utilizing ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate, a versatile building block in medicinal chemistry. Pyrazole derivatives are integral to numerous FDA-approved drugs, and their synthesis is a key focus in pharmaceutical research.[1] This document moves beyond standard protocols to explain the underlying principles of microwave-assisted synthesis, offering a framework for the rapid and efficient generation of diverse molecular libraries. We will delve into the reactivity of this key pyrazole intermediate, provide detailed experimental protocols for its application in N-alkylation reactions, and offer expert insights into reaction optimization and troubleshooting.
Introduction: The Convergence of Pyrazole Scaffolds and Microwave Synthesis
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of drugs with applications ranging from anticancer to anti-inflammatory agents.[1] The continual demand for novel therapeutics necessitates the development of efficient and robust synthetic methodologies.[2] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in this field, offering significant advantages over conventional heating methods.[3][4][5] These benefits include dramatic reductions in reaction times (from hours or days to mere minutes or seconds), increased product yields, enhanced purity, and alignment with the principles of green chemistry.[2][3][4][5]
MAOS achieves these improvements through a unique heating mechanism. Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating throughout the sample.[2][5] This circumvents the limitations of conventional heating, which relies on slower thermal conduction and can result in uneven temperature distribution. The result is a highly efficient process that accelerates the discovery and development of new chemical entities.[6]
This guide focuses on the strategic use of this compound, a highly reactive and versatile building block, within the context of MAOS. The protocols and insights provided herein are designed to empower researchers to harness the full potential of this powerful combination for the rapid synthesis of novel pyrazole derivatives.
The Key Reagent: this compound
Structure and Reactivity:
This compound is a bifunctional molecule featuring a reactive chloromethyl group and an ester moiety. The primary site of reactivity for the applications discussed here is the C5-chloromethyl group. The chlorine atom is an excellent leaving group, making the adjacent methylene carbon highly electrophilic and susceptible to nucleophilic attack. This inherent reactivity makes it an ideal substrate for SN2 reactions, particularly for the alkylation of a wide range of nucleophiles.
Synthesis:
While the focus of this guide is on the application of this reagent, it is useful to understand its origin. The synthesis of related chloro-pyrazole carboxylates can be achieved through various methods, including the treatment of corresponding amino-pyrazoles with reagents like hydrogen chloride and nitrosyl chloride.[7] Greener synthetic routes are also being explored, for instance, using hydrogen peroxide and hydrochloric acid for chlorination.[8]
Core Application: Microwave-Assisted N-Alkylation of Amines
A primary application of this compound is the N-alkylation of primary and secondary amines, including anilines and various heterocyclic amines. This reaction is fundamental to building molecular complexity and is a cornerstone of library synthesis in drug discovery.
General Reaction Scheme:
Sources
- 1. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 4. ijrpas.com [ijrpas.com]
- 5. chemicaljournals.com [chemicaljournals.com]
- 6. eurekaselect.com [eurekaselect.com]
- 7. prepchem.com [prepchem.com]
- 8. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]
Application Notes and Protocols for the Derivatization of Ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate for Biological Screening
Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Recognized as a "privileged scaffold," its versatile structure is found in numerous FDA-approved drugs, demonstrating a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4][5] The pyrazole core's ability to act as both a hydrogen bond donor and acceptor contributes significantly to its favorable binding interactions with various biological targets.[3]
This guide focuses on Ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate , a highly versatile starting material for generating a library of novel pyrazole derivatives. The strategic placement of the chloromethyl group at the C5 position provides a reactive electrophilic handle. This "benzylic-like" chloride is readily displaced by a wide range of nucleophiles via SN2-type reactions, allowing for the systematic and efficient introduction of diverse chemical functionalities.[6] This process, known as derivatization, is a critical strategy in drug discovery for exploring the structure-activity relationship (SAR) and optimizing lead compounds.
This document provides a comprehensive framework for the synthesis of a diverse chemical library from this starting material and outlines standardized protocols for subsequent primary biological screening.
Strategic Overview: Library Synthesis and Screening
The overall strategy involves a two-phase process: synthesis and screening. The first phase focuses on the parallel synthesis of a library of compounds by reacting the chloromethyl pyrazole with various nucleophilic building blocks. The second phase involves high-throughput screening of the synthesized library against biological targets to identify "hit" compounds with desired activity.
Synthetic Derivatization Protocols
The primary reaction pathway for derivatization is the nucleophilic substitution at the chloromethyl group. The general scheme involves the reaction of this compound with a nucleophile (Nu-H), typically in the presence of a non-nucleophilic base in a polar aprotic solvent.
General Reaction Rationale
-
Electrophile: The carbon of the chloromethyl group is electron-deficient due to the inductive effect of the adjacent chlorine atom, making it susceptible to nucleophilic attack.
-
Nucleophile: A diverse range of nitrogen, oxygen, and sulfur nucleophiles can be employed to generate a structurally varied library.
-
Base: A base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is crucial. Its role is to deprotonate the nucleophile (e.g., phenol, thiol) to increase its nucleophilicity or to act as an acid scavenger, neutralizing the HCl generated during the reaction with amines.
-
Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) are ideal as they can solvate the ions involved without interfering with the nucleophile.[7]
Protocol 1: N-Alkylation with Amines (e.g., Morpholine)
This protocol describes the synthesis of Ethyl 5-(morpholinomethyl)-1H-pyrazole-4-carboxylate.
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF (approx. 0.2 M), add anhydrous K₂CO₃ (2.0 eq).
-
Add morpholine (1.2 eq) to the suspension.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours.
-
Causality Check: Heating accelerates the SN2 reaction. K₂CO₃ acts as an acid scavenger for the HCl byproduct, driving the reaction to completion.[8]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with Ethyl Acetate (3 x 50 mL for a 10 mmol scale reaction).
-
Combine the organic layers and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 20% to 50% EtOAc in Hexanes) to yield the pure product.
Protocol 2: O-Alkylation with Phenols (e.g., 4-Methoxyphenol)
This protocol describes the synthesis of Ethyl 5-((4-methoxyphenoxy)methyl)-1H-pyrazole-4-carboxylate.
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Acetonitrile (MeCN), anhydrous
-
Dichloromethane (DCM)
-
1 M Sodium Hydroxide (NaOH) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 4-methoxyphenol (1.1 eq) in anhydrous Acetonitrile (approx. 0.3 M).
-
Add anhydrous K₂CO₃ (1.5 eq) to the solution and stir for 15 minutes at room temperature.
-
Causality Check: K₂CO₃ is a sufficiently strong base to deprotonate the phenol, forming the more potent phenoxide nucleophile required for the Williamson ether synthesis-type reaction.[7][9]
-
Add a solution of this compound (1.0 eq) in a small volume of Acetonitrile.
-
Heat the mixture to reflux (approx. 82 °C) and maintain for 8-12 hours, monitoring by TLC.
-
After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in Dichloromethane (DCM) and wash with 1 M NaOH (2 x 30 mL) to remove unreacted phenol, followed by brine (1 x 30 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of 10% to 30% EtOAc in Hexanes).
Biological Screening Protocols
Once a library of derivatives is synthesized and purified, the next critical step is to evaluate their biological activity. The following are standardized, high-throughput adaptable protocols for initial screening against common therapeutic targets.
Protocol 3: Antimicrobial Susceptibility Testing (MIC Assay)
This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10] The broth microdilution method is a standard and efficient way to test multiple compounds.[11][12]
Materials:
-
Sterile 96-well flat-bottom microtiter plates
-
Synthesized pyrazole derivatives (stock solutions in DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Growth medium (e.g., Mueller-Hinton Broth, MHB)
-
Positive control antibiotic (e.g., Ampicillin)
-
Sterile PBS
-
Spectrophotometer
Procedure:
-
In a 96-well plate, add 50 µL of sterile MHB to wells in columns 2 through 12.
-
Prepare a 2X working stock of each test compound. Add 100 µL of this stock to the wells in column 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, then transferring 50 µL from column 2 to 3, and so on, until column 10. Discard 50 µL from column 10. Column 11 serves as the growth control (no compound), and column 12 as the sterility control (no bacteria).
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add 50 µL of the standardized bacterial inoculum to wells in columns 1 through 11. Do not add bacteria to column 12.
-
The final volume in each well is 100 µL.
-
Seal the plate and incubate at 37 °C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest compound concentration that completely inhibits bacterial growth (no turbidity).[10]
Protocol 4: Anticancer Cytotoxicity Screening (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[13] Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT salt to purple formazan crystals.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
Synthesized pyrazole derivatives (stock solutions in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom tissue culture plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37 °C, 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of the pyrazole derivatives in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with vehicle control (e.g., 0.1% DMSO) and wells with medium only (blank).
-
Incubate the plate for 48-72 hours at 37 °C, 5% CO₂.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Causality Check: During this incubation, only metabolically active, viable cells will reduce the MTT to formazan, forming visible purple crystals.[14][15]
-
Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.
-
Incubate overnight in the incubator or for 15 minutes on an orbital shaker.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Data Presentation and Interpretation
The results from the primary screens should be organized systematically to facilitate SAR analysis. A tabular format is highly recommended for clarity.
Table 1: Hypothetical Screening Data for Synthesized Pyrazole Derivatives
| Compound ID | R-Group (Nu) | Structure | MIC (µg/mL) vs. S. aureus | IC₅₀ (µM) vs. HeLa Cells |
| START-01 | -Cl | [Starting Material] | >128 | >100 |
| PYR-N01 | Morpholine | [Structure] | 32 | 45.2 |
| PYR-N02 | Piperidine | [Structure] | 16 | 22.8 |
| PYR-O01 | 4-Methoxyphenol | [Structure] | 64 | 89.1 |
| PYR-O02 | 4-Chlorophenol | [Structure] | >128 | 15.7 |
| PYR-S01 | Thiophenol | [Structure] | 8 | 33.4 |
Data are hypothetical and for illustrative purposes only.
This structured data allows researchers to quickly identify promising scaffolds (e.g., PYR-S01 for antimicrobial activity, PYR-O02 for anticancer activity) and discern preliminary trends, such as how different functional groups attached via nitrogen, oxygen, or sulfur linkages influence biological activity.
References
-
International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]
-
Thore, S.N., et al. (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. ResearchGate. [Link]
-
Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
-
MDPI. (n.d.). Special Issue : Pyrazole and Thiazole Derivatives in Medicinal Chemistry. [Link]
-
UK Health Security Agency. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. [Link]
-
Microbe Online. (2013). Broth Dilution Method for MIC Determination. [Link]
-
RSC Publishing. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]
-
Microbiology Info. (n.d.). Broth Microdilution. [Link]
-
National Center for Biotechnology Information. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. [Link]
-
Journal of Applicable Chemistry. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
-
ResearchGate. (2009). Organic base catalyzed O-alkylation of phenols under solvent-free condition. [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 5. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Broth Microdilution | MI [microbiology.mlsascp.com]
- 11. protocols.io [protocols.io]
- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. atcc.org [atcc.org]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate Reactions
Welcome to the technical support guide for reactions involving ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate and amines. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common side reactions, and optimize for the desired product. The insights provided are based on established chemical principles and field-proven strategies.
Introduction: The Synthetic Challenge
The reaction of this compound with an amine is a standard nucleophilic substitution, intended to form a new C-N bond at the chloromethyl position. This is a valuable transformation for introducing a pyrazole moiety, a common scaffold in medicinal chemistry. However, the starting material possesses multiple reactive sites, leading to a landscape of potential, and often frustrating, side reactions. This guide provides a systematic approach to identifying and mitigating these issues.
Section 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the reaction in a practical, question-and-answer format.
FAQ 1: My reaction is messy, showing multiple spots on TLC and a low yield of the desired product. What is the most common side reaction?
Answer: The most frequent and often overlooked side reaction is the self-alkylation or dimerization of the starting material. The pyrazole ring's N-H proton is acidic and can be deprotonated by the base intended to activate the amine. The resulting pyrazolate anion is an excellent nucleophile and can attack the chloromethyl group of another starting material molecule.
This leads to a mixture of N1 and N2-alkylated dimers, complicating purification and consuming your starting material.
Mechanism Overview: Desired Reaction vs. Dimerization
Caption: Decision workflow for minimizing over-alkylation of amines.
Troubleshooting Steps:
-
Stoichiometry: Use a significant excess of the primary amine (2-5 equivalents). This ensures that a molecule of the pyrazole electrophile is statistically more likely to encounter a starting amine molecule rather than the mono-alkylated product.
-
Slow Addition: If using a 1:1 stoichiometry is necessary, employ a syringe pump to add the this compound solution very slowly to a solution of the amine and base. This maintains a low concentration of the electrophile throughout the reaction.
-
Protecting Groups: For particularly valuable amines, consider using a protecting group strategy. For example, forming a Boc-protected amine, performing the alkylation, and then deprotecting.
FAQ 4: My ester is being converted to an amide. How can I avoid this?
Answer: The ethyl ester on the pyrazole ring is susceptible to nucleophilic attack by the amine, especially at elevated temperatures, in a reaction known as aminolysis. This is more common with primary amines and less so with bulkier secondary amines.
Troubleshooting Steps:
-
Temperature Control: This is the most critical factor. Keep the reaction temperature as low as possible (ideally below 40 °C). Aminolysis has a higher activation energy than the desired N-alkylation.
-
Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed. Prolonged reaction times, even at moderate temperatures, can promote amide formation.
-
Amine Nucleophilicity: If working with a highly nucleophilic, unhindered primary amine (e.g., methylamine), this side reaction is more likely. Consider if a different synthetic route is possible if temperature control is insufficient.
Section 2: Optimized General Protocol
This protocol is a starting point designed to minimize the common side reactions discussed above.
Materials:
-
This compound (1.0 eq)
-
Amine (Primary: 2.0 eq; Secondary: 1.2 eq)
-
Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Acetonitrile (or DMF)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere
Step-by-Step Procedure:
-
To a clean, dry round-bottom flask under a nitrogen atmosphere, add the amine and anhydrous acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add the this compound to the flask and stir for 5 minutes.
-
Add the DIPEA dropwise to the stirred solution over 10-15 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours. Check for the consumption of the limiting reagent and the appearance of byproducts.
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Section 3: Summary of Reaction Parameters
The choice of reaction conditions has a profound impact on the outcome. Use this table as a guide for optimization.
| Parameter | Recommended Condition | Rationale & Potential Issues |
| Base | DIPEA, Proton Sponge | Sterically hindered, non-nucleophilic bases minimize pyrazole N-H deprotonation, reducing dimerization. [1] |
| K₂CO₃, Cs₂CO₃ | Can be effective but may increase the risk of dimerization. The cation can influence regioselectivity. [2] | |
| Solvent | Acetonitrile, THF | Good general-purpose aprotic solvents. |
| DMF, DMSO | Polar aprotic solvents can increase reaction rates but may also promote side reactions. Can be crucial for solubility issues. [3] | |
| Temperature | 0 °C to Room Temp | Minimizes risk of aminolysis of the ester and other side reactions. Only increase if no reaction occurs at RT. |
| Stoichiometry | Amine in Excess (2-5 eq) | Crucial for preventing over-alkylation of primary amines. |
References
Sources
Technical Support Center: Purification of Ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate Derivatives
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate and its derivatives. These compounds are valuable intermediates in medicinal chemistry and materials science, but their purification presents unique challenges due to the reactive nature of the chloromethyl group and the specific properties of the pyrazole core. This document offers troubleshooting advice, detailed protocols, and answers to frequently asked questions to navigate these challenges effectively.
Critical Safety Precautions: Handling Chloromethyl Pyrazole Derivatives
Before any experimental work, it is imperative to recognize the potential hazards associated with chloromethyl compounds. The chloromethyl group (-CH₂Cl) is a potent electrophile and alkylating agent, making these compounds reactive and requiring strict safety protocols.
HAZARD OVERVIEW:
-
Toxicity: Chloromethyl compounds can be toxic if ingested, inhaled, or absorbed through the skin.[1][2]
-
Corrosivity: They can cause severe skin burns and eye damage.[1][3]
-
Reactivity: They are water-sensitive and may react with moisture to release hydrochloric acid fumes.[4] They are incompatible with strong bases, alcohols, and oxidizing agents.[4]
-
Carcinogenicity: Some related compounds, like bis-chloromethyl ether, are confirmed human carcinogens.[2] While the specific carcinogenicity of this pyrazole derivative is not established, it is prudent to handle it with extreme caution.
MANDATORY SAFETY PROTOCOLS:
-
Engineering Controls: All handling must be performed inside a certified chemical fume hood with adequate exhaust.[2] An eyewash station and safety shower must be readily accessible.[3]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-impermeable gloves (e.g., nitrile or fluorinated rubber).[2] Always check the manufacturer's breakthrough time for the specific solvents being used.
-
Eye Protection: Wear tightly fitting safety goggles with side shields or a face shield.[1]
-
Lab Coat: A flame-resistant lab coat, full-length pants, and closed-toe shoes are required.[2]
-
-
Storage: Store containers tightly closed in a dry, cool, and well-ventilated area, away from incompatible materials.[3] Consider storage under an inert atmosphere (e.g., nitrogen or argon).[5]
-
Waste Disposal: All waste must be collected in designated, tightly sealed hazardous waste containers and disposed of according to institutional and local regulations.[2]
Frequently Asked Questions (FAQs)
Q1: What is the very first step I should take before attempting a large-scale purification? A1: Always begin with an analytical Thin Layer Chromatography (TLC) analysis of your crude product.[6] TLC will help you visualize the number of components, estimate the relative polarity of your target compound versus impurities, and determine the most promising solvent system for column chromatography.[7] This small-scale analysis saves significant time and resources.
Q2: My compound seems to be degrading during column chromatography on silica gel. What is happening and how can I prevent it? A2: Pyrazole derivatives can be sensitive to the acidic nature of standard silica gel, which can catalyze degradation.[5] The chloromethyl group can also be susceptible to hydrolysis if water is present. To mitigate this, you can "deactivate" the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base, such as 0.1-1% triethylamine, before packing the column.[5][6] Alternatively, using neutral alumina as the stationary phase can be a viable option.[6]
Q3: What are the best general-purpose purification techniques for these pyrazoles? A3: The two most effective and commonly used methods are flash column chromatography and recrystallization.[6] Column chromatography is excellent for separating compounds with different polarities and for purifying oils or small sample quantities.[5] Recrystallization is ideal for purifying larger quantities of a solid product when impurities have significantly different solubilities.[6][8]
Q4: How can I remove a persistent yellow or brown color from my final product? A4: Discoloration often arises from high-molecular-weight byproducts or oxidation products.[5] A common and effective method is to perform a charcoal treatment. Dissolve your compound in a suitable hot solvent, add a small amount (typically 1-2% by weight) of activated charcoal, and stir or swirl for a few minutes. The colored impurities will adsorb onto the charcoal. Remove the charcoal by hot filtration through a pad of celite.[6] Be aware that this may slightly reduce your overall yield as some product may also be adsorbed.[5]
Troubleshooting Guides
This section addresses specific issues encountered during purification experiments.
Issue 1: Low Purity After Column Chromatography
-
Symptom: TLC analysis of the combined "pure" fractions still shows multiple spots or streaking.
-
Possible Causes & Solutions:
-
Poor Solvent System Selection: The polarity difference between your eluent and the compounds is insufficient, leading to co-elution of impurities with the product.[5] Solution: Re-optimize the eluent using TLC. Aim for an Rf value of 0.3-0.4 for your target compound to ensure good separation.[6] Consider using a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.
-
Column Overloading: Too much crude material was loaded onto the column relative to the amount of silica gel. Solution: As a general rule, use a silica-to-crude-product weight ratio of at least 50:1. For difficult separations, this ratio may need to be increased to 100:1 or more.
-
Degradation on Column: As mentioned in the FAQs, the compound may be degrading on the acidic silica. Solution: Use deactivated silica gel or an alternative stationary phase like alumina.[5][6]
-
Improper Column Packing: Cracks or channels in the silica bed can lead to poor separation. Solution: Ensure you pack the column carefully as a uniform slurry to create a homogenous stationary phase.[5]
-
Issue 2: Product "Oiling Out" During Recrystallization
-
Symptom: Instead of forming solid crystals upon cooling, the compound separates from the solvent as an insoluble oil.[5]
-
Possible Causes & Solutions:
-
High Impurity Concentration: Impurities can act as a eutectic mixture, depressing the melting point of your compound and preventing crystallization. Solution: Attempt to purify the material first by a quick pass through a silica gel plug to remove the gross impurities, then try the recrystallization again.
-
Solution Cooled Too Rapidly: Fast cooling does not provide enough time for an ordered crystal lattice to form. Solution: Allow the solution to cool slowly to room temperature first, then place it in an ice bath to maximize crystal formation.[5]
-
Poor Solvent Choice: The boiling point of the solvent may be higher than the melting point of your compound, or the compound is too soluble even at low temperatures. Solution: Re-evaluate your solvent choice. An ideal recrystallization solvent dissolves the compound when hot but not when cold. Try using a mixed-solvent system (one solvent in which the compound is soluble and another in which it is insoluble).
-
Issue 3: Low Yield After Purification
-
Symptom: The final mass of the purified product is significantly lower than expected.
-
Possible Causes & Solutions:
-
Physical Loss During Transfers: Product is lost on glassware, filter paper, and spatulas during transfers between steps.[5] Solution: Rinse all glassware with the cold recrystallization solvent or chromatography eluent and add the rinsings to the main batch to recover residual product.[5]
-
Premature Crystallization: During a hot filtration step in recrystallization, the product crystallizes in the funnel, preventing it from passing through. Solution: Use a pre-heated funnel and receiving flask to keep the solution hot during the filtration process.[5]
-
Discarding Mixed Fractions: In chromatography, being too aggressive in separating pure fractions from mixed fractions can lead to significant product loss. Solution: Analyze all fractions by TLC. If mixed fractions contain a substantial amount of product, combine them, evaporate the solvent, and re-purify them in a separate chromatography run.
-
Data Presentation & Visualization
Table 1: Common Solvent Systems for Chromatography of Pyrazole Derivatives
| Eluent System | Polarity | Typical Application |
| Hexane / Ethyl Acetate | Low to Medium | The most common starting point for many pyrazole esters. The ratio is adjusted based on TLC results (e.g., 9:1 to 1:1).[6][9] |
| Dichloromethane / Methanol | Medium to High | Used for more polar pyrazole derivatives or those with poor solubility in ethyl acetate. A small amount of methanol (1-5%) greatly increases polarity. |
| Hexane / Acetone | Low to Medium | An alternative to the Hexane/EtOAc system, sometimes offering different selectivity for separating close-running spots. |
| Toluene / Ethyl Acetate | Low to Medium | Can provide different selectivity compared to aliphatic solvents like hexane. |
Diagram 1: Purification Strategy Decision Tree
This diagram helps in selecting the appropriate primary purification method based on the initial analysis of the crude product.
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. ipo.rutgers.edu [ipo.rutgers.edu]
- 3. nj.gov [nj.gov]
- 4. CHLOROMETHYL CHLOROFORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rsc.org [rsc.org]
- 8. jetir.org [jetir.org]
- 9. rsc.org [rsc.org]
overcoming solubility issues with ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate
Welcome to the technical support guide for ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate and overcome common experimental challenges, with a primary focus on its solubility characteristics. As a key building block in medicinal chemistry and synthesis, understanding its behavior in various solvent systems is critical for successful outcomes. This guide provides troubleshooting protocols, answers to frequently asked questions, and the scientific rationale behind our recommendations.
Overview: Understanding the Molecule
This compound is a heterocyclic compound featuring a pyrazole core, an ethyl ester group, and a reactive chloromethyl substituent. This combination of functional groups dictates its chemical properties, including its solubility profile. The pyrazole ring, with its two adjacent nitrogen atoms, can act as both a hydrogen bond donor (NH) and acceptor (pyridine-like nitrogen).[1][2] The ethyl ester adds lipophilicity, while the chloromethyl group provides a reactive site for nucleophilic substitution. Its overall solubility is a balance between the polar pyrazole core and the less polar ester and chloromethyl groups.
This guide will walk you through a logical progression of techniques to effectively solubilize this compound for your specific application.
Part 1: Initial Assessment & Basic Troubleshooting
This section addresses the most common initial questions and provides a starting point for solvent selection.
Q1: I'm using this compound for the first time. In which common organic solvents should I expect it to be soluble?
A1: Based on its structure, this compound is expected to have moderate to good solubility in polar aprotic solvents and chlorinated solvents. Its solubility in alcohols is likely moderate, while it is expected to be poorly soluble in non-polar hydrocarbon solvents and water.
A logical starting point for solvent screening is crucial. The following table summarizes expected solubility in common laboratory solvents.
Table 1: Qualitative Solubility Guide for this compound
| Solvent Class | Solvent Example | Expected Solubility | Rationale & Comments |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents effectively solvate both the polar pyrazole ring and the ester group. Ideal for preparing stock solutions. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High to Moderate | Good general-purpose solvents for this type of molecule. Often used in synthesis and workup procedures.[3] |
| Alcohols | Ethanol, Methanol | Moderate | The solvent's ability to hydrogen bond can interact with the pyrazole NH. Solubility may decrease in larger alcohols (e.g., isopropanol).[4] |
| Ethers | THF, Diethyl Ether | Low to Moderate | THF is a better option than diethyl ether due to its higher polarity. Precipitation may occur upon standing. |
| Esters | Ethyl Acetate | Moderate | "Like-dissolves-like" principle applies due to the ethyl ester group. A common solvent for chromatography and extraction. |
| Hydrocarbons | Hexanes, Toluene | Very Low | The molecule's polarity is too high for these non-polar solvents. Useful as anti-solvents for precipitation/crystallization. |
| Aqueous | Water | Insoluble | The molecule is predominantly organic and lacks sufficient polarity and hydrogen bonding capability to dissolve in water.[4] |
Q2: My compound isn't dissolving in my chosen solvent at room temperature. What is the first thing I should do?
A2: Gentle heating and agitation are the simplest first steps. An increase in temperature provides the energy needed to overcome the crystal lattice energy of the solid compound, often significantly increasing solubility.[4][5]
Protocol 1: Basic Solubilization by Heating
-
Add your solid compound and chosen solvent to a flask equipped with a magnetic stir bar.
-
Begin stirring at room temperature.
-
Gently warm the mixture in a water bath, increasing the temperature in increments of 10°C.
-
Observe for dissolution. Do not exceed the boiling point of the solvent.
-
Caution: Be aware of the compound's stability at elevated temperatures. If the solution turns dark, degradation may be occurring. A safety data sheet (SDS) should be consulted for thermal stability information.[6]
Part 2: Intermediate Troubleshooting & Co-Solvent Strategies
If single solvents and gentle heating are insufficient, the next step is to use a multi-component solvent system.
Q3: Heating didn't fully dissolve my compound, or it precipitates upon cooling. What's the next step?
A3: This is a classic sign that you need to modify the solvent system's properties. Using a co-solvent system is a powerful technique. A co-solvent is a water-miscible solvent added to the primary solvent to increase the solubility of a poorly soluble compound.[7][8] The principle is to create a solvent mixture with a polarity profile that is more favorable for the solute.
For this specific pyrazole derivative, a common strategy is to dissolve it in a small amount of a strong solvent (like DMSO or DMF) and then dilute it with a weaker, more application-compatible solvent (like ethanol or an aqueous buffer).
Workflow for Selecting a Co-Solvent System
Caption: A step-by-step troubleshooting guide.
Part 4: Safety & Handling
Q5: What are the primary safety concerns when handling this compound?
A5: As with any laboratory chemical, proper personal protective equipment (PPE) is mandatory. Based on available safety data for this and similar compounds, this compound should be handled with care.
-
Irritation: It may cause skin and serious eye irritation. [6]* Inhalation: May cause respiratory irritation. [6]Always handle in a well-ventilated fume hood.
-
Reactivity: The chloromethyl group is a potential alkylating agent. Avoid contact with strong bases, oxidizing agents, and reducing agents. [9] Always consult the most current Safety Data Sheet (SDS) from your supplier before beginning any work. [6][9][10]
Part 5: Frequently Asked Questions (FAQs)
-
Q: Can I use sonication to help dissolve the compound?
-
A: Yes, sonication is an excellent method to break up solid aggregates and accelerate dissolution, often used in conjunction with gentle heating.
-
-
Q: My compound appears to be degrading in DMSO. What are my alternatives?
-
A: If you suspect degradation (e.g., color change), switch to a less aggressive polar aprotic solvent like DMF or acetonitrile. Prepare fresh solutions daily and store them at low temperatures (-20°C) to minimize degradation.
-
-
Q: How does the '1H' in the name affect solubility?
-
A: The '1H' indicates that the nitrogen at position 1 of the pyrazole ring bears a proton. This proton is crucial as it can participate in hydrogen bonding with solvents and is the site of deprotonation/protonation, which is key for pH modification techniques. [2]
-
References
- Vertex AI Search. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
- Vertex AI Search. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
- World Pharma Today. (n.d.).
- PrepChem.com. (n.d.). Synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester.
- Benchchem. (n.d.).
- The Journal of Organic Chemistry. (n.d.).
- MDPI. (n.d.).
- ResearchGate. (n.d.). Strategies for the Formulation Development of Poorly Soluble Drugs via Oral Route.
- Capot Chemical. (2025).
- PMC - NIH. (n.d.).
- MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles.
- Wiley Online Library. (2025).
- Thermo Fisher Scientific. (2025).
- MDPI. (2023).
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
- Solubility of Things. (n.d.). Pyrazole - Solubility of Things.
- Sigma-Aldrich. (2025).
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
- ResearchGate. (2025).
- Angene Chemical. (2025).
- WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review.
- Int J Pharm Chem Anal. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 3. prepchem.com [prepchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. capotchem.com [capotchem.com]
- 7. ijmsdr.org [ijmsdr.org]
- 8. wjbphs.com [wjbphs.com]
- 9. fishersci.com [fishersci.com]
- 10. angenechemical.com [angenechemical.com]
preventing decomposition of ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate
Welcome to the technical support center for ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and best practices for handling this reactive intermediate. Our goal is to ensure the integrity of your experiments by helping you prevent its decomposition.
Part 1: Understanding the Instability of this compound
This compound is a valuable building block in pharmaceutical synthesis, but its utility is matched by its inherent instability. The primary driver of decomposition is the presence of the reactive chloromethyl group attached to the pyrazole ring.
Q1: What is the primary cause of decomposition for this compound?
A1: The principal decomposition pathway is the elimination of hydrogen chloride (HCl). This process can be initiated by exposure to heat, light, or moisture. The released HCl can then catalyze further degradation of the molecule, leading to a cascade of reactions that result in discoloration (typically darkening), polymerization, and the formation of various impurities. This phenomenon is common among reactive organochlorine compounds.[1] For instance, the analogous compound, 2-chloromethylthiophene, is known to degrade via HCl elimination, which can cause significant pressure buildup in sealed containers.[1]
Q2: What are the likely degradation products?
A2: While specific studies on this compound are limited, by analogy to similar chloromethylated heterocyclic compounds, the degradation products likely include:
-
Polymeric materials: The elimination of HCl can generate a reactive intermediate that readily polymerizes, leading to the formation of poly(pyrazolyl-methylene) type structures and other complex oligomers. This is a common outcome for compounds like 2-chloromethylthiophene.[1]
-
Hydrolysis products: In the presence of moisture, the chloromethyl group can be hydrolyzed to a hydroxymethyl group, forming ethyl 5-(hydroxymethyl)-1H-pyrazole-4-carboxylate.
-
Products of nucleophilic substitution: If other nucleophiles are present in the reaction mixture or as impurities (e.g., amines, alcohols), they can displace the chloride ion.
Part 2: Troubleshooting Guide - Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments and provides actionable solutions.
Issue 1: The compound has turned dark brown/black upon storage.
-
Probable Cause: This indicates significant degradation, likely due to prolonged or improper storage. Exposure to heat, light, or atmospheric moisture has probably initiated HCl elimination and subsequent polymerization.[1]
-
Solution:
-
Assess Viability: If the material is only slightly discolored, it may be salvageable by purification. However, if it has significantly darkened or solidified, it is likely extensively polymerized and should be disposed of according to hazardous waste protocols.
-
Purification of Moderately Degraded Material: If you choose to attempt purification, it is crucial to first stabilize the material. Add a non-nucleophilic base, such as dicyclohexylamine or diisopropylethylamine (Hünig's base), to scavenge any free HCl.[1] Following stabilization, vacuum distillation can be carefully performed to isolate the pure compound. Monitor the distillation temperature closely to avoid thermally induced decomposition.[1]
-
Preventative Measures: Always store the compound in a cool, dark, and dry environment, preferably under an inert atmosphere (e.g., nitrogen or argon).[1][2] The use of a stabilizer is highly recommended for long-term storage.[1]
-
Issue 2: A reaction using the compound is giving low yields and multiple side products.
-
Probable Cause: The starting material may have partially decomposed, introducing impurities that interfere with the desired reaction. Alternatively, the reaction conditions themselves may be promoting the decomposition of the this compound.
-
Solution:
-
Verify Starting Material Purity: Before use, analyze the purity of your this compound using techniques like NMR or HPLC to ensure it meets the required specifications for your reaction.
-
Optimize Reaction Conditions:
-
Temperature: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Pyrazole derivatives can be sensitive to heat.[3][4]
-
pH Control: If your reaction is not acid-catalyzed, consider adding a non-nucleophilic base to neutralize any HCl that may form during the reaction.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere to prevent moisture- and air-induced degradation.
-
-
Consider In Situ Generation: For highly sensitive applications, consider synthesizing the compound and using it immediately in the next step without isolation.
-
Issue 3: Pressure buildup is observed in the storage container.
-
Probable Cause: This is a critical safety concern and a strong indicator of decomposition. The pressure is due to the formation of HCl gas.[1] This has led to explosions with analogous compounds.[1]
-
Solution:
-
IMMEDIATE ACTION: Handle the container with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a face shield, and heavy-duty gloves.
-
Venting: Carefully and slowly vent the container. If the container has a screw cap, you may be able to slightly loosen it to allow for a slow release of pressure. DO NOT attempt to open a container that shows signs of significant swelling or deformation.
-
Stabilization: Once the pressure has been safely released, add a stabilizer as described in Issue 1.
-
Future Prevention: Store the compound in a container with a pressure-relief cap if possible. Always store it in a cool environment and consider adding a stabilizer before long-term storage.
-
Part 3: Frequently Asked Questions (FAQs)
Q3: What are the ideal storage conditions for this compound?
A3: To maximize shelf life and prevent degradation, the compound should be stored under the following conditions:
-
Temperature: In a cool place, preferably refrigerated.
-
Atmosphere: Under an inert atmosphere such as nitrogen or argon to exclude moisture and oxygen.
-
Light: In a dark or amber-colored container to protect it from light.
-
Stabilizer: For long-term storage, the addition of a chemical stabilizer is highly recommended.[1]
Q4: What type of stabilizers are effective, and at what concentration?
A4: Acid scavengers are the most effective stabilizers. Non-nucleophilic amines are preferred as they will not react with the chloromethyl group.
| Stabilizer | Recommended Concentration (w/w) | Efficacy | Notes |
| Dicyclohexylamine | 2% | High | Recommended for crude 2-chloromethylthiophene before distillation and is an effective HCl scavenger.[1] |
| Diisopropylethylamine (Hünig's base) | 1-2% | High | A non-nucleophilic base that effectively scavenges acids without promoting other side reactions.[1] |
| Triethylamine | 1-2% | Moderate to High | A common and effective acid scavenger that can be easily removed by vacuum.[1] |
| Propylene Oxide | 0.1-0.5% | Moderate | Acts as an acid scavenger and can be used when amine bases are not desirable.[1] |
Q5: How can I monitor the decomposition of my sample?
A5: Several analytical methods can be employed to assess the purity and detect decomposition of this compound:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a sensitive method for quantifying the parent compound and detecting impurities.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor for the appearance of signals corresponding to degradation products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to identify volatile degradation products.
-
Thin-Layer Chromatography (TLC): TLC can be a quick and simple way to check for the presence of impurities.[6]
Part 4: Experimental Protocols & Visualizations
Protocol 1: Stabilization of this compound for Storage
This protocol describes the addition of a stabilizer to a new or potentially degrading batch of the compound.
Materials:
-
This compound
-
Dicyclohexylamine (or another suitable stabilizer from the table above)
-
Anhydrous solvent (e.g., dichloromethane, if needed to dissolve a solid)
-
Inert gas supply (Nitrogen or Argon)
-
Appropriate storage container
Procedure:
-
In a chemical fume hood, carefully open the container of this compound.
-
If the compound is a solid, you may need to dissolve it in a minimal amount of an anhydrous solvent.
-
Add the recommended amount of stabilizer (e.g., 2% w/w dicyclohexylamine) to the compound.
-
Gently swirl the mixture to ensure homogeneity.
-
Purge the headspace of the container with an inert gas.
-
Seal the container tightly and store it in a cool, dark place.
Caption: Workflow for the stabilization of this compound.
Visualizing the Primary Decomposition Pathway
The following diagram illustrates the initial step in the degradation of this compound.
Sources
Technical Support Center: Optimizing Reaction Conditions for Ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate
Welcome to the technical support center for the synthesis and optimization of ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this critical heterocyclic building block. Here, we address common challenges and frequently encountered issues in a direct question-and-answer format, grounding our advice in established chemical principles and field-proven experience.
Section 1: Synthesis Strategy & Workflow
The synthesis of this compound is most reliably achieved through a two-step process. This involves the initial construction of the pyrazole core via a Knorr-type condensation, followed by a selective chlorination of the C5-methyl group. This strategy avoids handling more complex and potentially unstable precursors.
Caption: High-level synthetic workflow.
Section 2: Detailed Experimental Protocols
These protocols represent a validated starting point for optimization. Adherence to stoichiometry and reaction conditions is critical for success.
Protocol 1: Synthesis of Ethyl 5-methyl-1H-pyrazole-4-carboxylate
This procedure is a variation of the classic Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound.[1][2][3]
Materials:
-
Ethyl 2-formyl-3-oxobutanoate (1.0 eq)
-
Hydrazine hydrate (1.05 eq)
-
Ethanol (Absolute, ~5 mL per gram of dicarbonyl)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ethyl 2-formyl-3-oxobutanoate in absolute ethanol.
-
Begin stirring and slowly add hydrazine hydrate dropwise at room temperature. An initial exotherm may be observed.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane). The starting dicarbonyl compound should be consumed.
-
Once complete, cool the mixture to room temperature and reduce the solvent volume by approximately 75% using a rotary evaporator.
-
Cool the concentrated mixture in an ice bath. The product should precipitate as a white or off-white solid.
-
Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield ethyl 5-methyl-1H-pyrazole-4-carboxylate.
Protocol 2: Radical Chlorination to this compound
This step requires careful control to prevent over-chlorination and other side reactions. The use of N-Chlorosuccinimide (NCS) provides a milder, more selective alternative to harsher reagents like sulfuryl chloride.
Materials:
-
Ethyl 5-methyl-1H-pyrazole-4-carboxylate (1.0 eq)
-
N-Chlorosuccinimide (NCS) (1.1 eq)
-
Azobisisobutyronitrile (AIBN) (0.05 eq)
-
Carbon tetrachloride (CCl₄) or Benzene (Anhydrous)
Procedure:
-
SAFETY NOTE: Carbon tetrachloride and benzene are toxic and carcinogenic. All operations must be performed in a certified chemical fume hood.
-
To a flame-dried, three-neck flask equipped with a reflux condenser, nitrogen inlet, and thermometer, add ethyl 5-methyl-1H-pyrazole-4-carboxylate and anhydrous carbon tetrachloride.
-
Add N-Chlorosuccinimide (NCS) and the radical initiator, AIBN.
-
Flush the system with nitrogen and heat the mixture to reflux (approx. 77 °C for CCl₄).
-
Irradiate the flask with a 250W UV lamp to facilitate the initiation of the radical reaction. Maintain reflux for 3-5 hours.
-
Monitor the reaction by TLC or ¹H NMR by taking small aliquots. Look for the disappearance of the methyl singlet (~2.5 ppm) and the appearance of the chloromethyl singlet (~4.7 ppm).
-
Once the starting material is consumed, cool the reaction to room temperature. The succinimide byproduct will precipitate.
-
Filter off the succinimide solid and wash it with a small amount of CCl₄.
-
Combine the filtrates and wash with aqueous sodium thiosulfate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography (Eluent: 15-20% Ethyl Acetate in Hexane) to yield the final product.[4]
Section 3: Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis.
Q1: My yield for the pyrazole ring formation (Step 1) is consistently low. What's going wrong?
Answer: Low yield in the Knorr condensation is a common issue often traced back to one of four factors:
-
Purity of Reagents: Hydrazine hydrate can degrade over time. Use a freshly opened bottle or titrate to confirm its concentration. The dicarbonyl starting material, ethyl 2-formyl-3-oxobutanoate, can exist in equilibrium with its enol form and may contain impurities from its synthesis.[5] Purification by distillation before use is recommended.
-
Reaction pH: The reaction is typically self-catalyzing but can be sensitive. If your dicarbonyl precursor has acidic impurities, it could affect the nucleophilicity of the hydrazine. A small amount of a non-nucleophilic base is sometimes added, but care must be taken to avoid side reactions.
-
Incomplete Reaction: Ensure the reaction is run to completion by monitoring with TLC. If the reaction stalls, adding a slight excess of hydrazine hydrate (up to 1.1 eq total) may help drive it to completion.
-
Product Isolation: The product has some solubility in ethanol. Ensure you have sufficiently concentrated the reaction mixture and cooled it adequately to maximize precipitation. Washing the filtered solid with excessively large volumes of room-temperature ethanol will lead to product loss.
Q2: During the chlorination (Step 2), I'm getting a mixture of dichlorinated and unreacted starting material. How can I improve selectivity?
Answer: This is a classic problem in radical chain reactions. The monochlorinated product is often more reactive than the starting material, leading to over-chlorination.
-
Control Stoichiometry: Do not use a large excess of NCS. Start with 1.05-1.1 equivalents. You can perform the reaction by adding the NCS portion-wise over an hour to maintain a low concentration, which favors mono-substitution.
-
Monitor Closely: Do not let the reaction run for an arbitrary amount of time. Begin monitoring by TLC or NMR after 1 hour and stop the reaction as soon as the starting material is mostly consumed. It is often easier to separate the desired monochlorinated product from the starting material than from the dichlorinated byproduct.
-
Initiator Concentration: Ensure you are using a catalytic amount of AIBN (2-5 mol%). Too much initiator can lead to a very fast, uncontrolled reaction and an increase in side products.
Q3: The chlorination reaction turns dark, and I get a complex mixture of unidentifiable products. What is causing this decomposition?
Answer: This indicates significant side reactions or degradation, likely due to the reaction conditions being too harsh for the pyrazole ring.
Caption: Troubleshooting decomposition in the chlorination step.
-
Chlorinating Agent: Reagents like sulfuryl chloride (SO₂Cl₂) can generate HCl as a byproduct, which can protonate the pyrazole ring and lead to acid-catalyzed decomposition. NCS is preferred as it is milder.[6]
-
Solvent Purity: The presence of water or other protic impurities in your solvent can react with the chlorinating agent and intermediates, leading to undesired pathways. Always use anhydrous solvents.
-
Temperature Control: While initiation requires heat, excessive temperatures can accelerate decomposition. Maintain a gentle, controlled reflux.
Q4: I am having difficulty purifying the final product by column chromatography. It seems to be streaking or degrading on the silica gel.
Answer: The chloromethyl group and the ester can make the final product somewhat sensitive to the acidic nature of standard silica gel.
-
Deactivate Silica: Before preparing your column, wash the silica gel with a solvent system containing 1-2% triethylamine (e.g., flush with 5% triethylamine in hexane, then with your starting eluent). This neutralizes the acidic sites and can significantly improve chromatography.
-
Alternative Media: Consider using neutral alumina instead of silica gel for the purification.
-
Workup: Ensure your workup procedure has effectively removed all acidic or basic impurities before loading the material onto the column.
-
Recrystallization: If a suitable solvent system can be found (e.g., ethyl acetate/hexane, ether/pentane), recrystallization is an excellent alternative to chromatography for final purification, as it avoids potential degradation on a stationary phase.
Section 4: Frequently Asked Questions (FAQs)
Q: Can I synthesize the 5-(hydroxymethyl) intermediate first and then convert it to the 5-(chloromethyl) product? A: Yes, this is a viable alternative route. You would synthesize ethyl 5-(hydroxymethyl)-1H-pyrazole-4-carboxylate and then treat it with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). The main challenge here is the potential for reaction at the pyrazole ring nitrogens, so conditions must be carefully controlled, often at low temperatures and with a mild base.
Q: How critical is the choice of solvent in the chlorination step? A: It is highly critical. The solvent must be inert to radical conditions and anhydrous. Carbon tetrachloride is a classic choice due to its high boiling point and inertness, but due to its toxicity, benzene or acetonitrile are sometimes used. Chlorinated solvents like dichloromethane have C-H bonds that could potentially participate in radical reactions, complicating the mixture.
Q: What is the best way to confirm the final product's structure? A: A combination of techniques is essential.
-
¹H NMR: This is the most powerful tool. Look for the disappearance of the C5-methyl singlet (around δ 2.5 ppm) and the appearance of a new singlet for the -CH₂Cl group further downfield (around δ 4.7 ppm). The pyrazole ring protons and ethyl ester signals should remain.
-
Mass Spectrometry: This will confirm the correct molecular weight and show the characteristic isotopic pattern for a chlorine-containing compound (M and M+2 peaks in an approximate 3:1 ratio).
-
¹³C NMR: The carbon of the chloromethyl group will appear at a distinct chemical shift (typically δ 35-45 ppm).
Section 5: Data Summary Tables
Table 1: Recommended Conditions for Pyrazole Synthesis (Step 1)
| Parameter | Recommended Value | Rationale |
|---|---|---|
| Reagent Ratio | 1.05 eq Hydrazine | Slight excess ensures complete consumption of the more valuable dicarbonyl. |
| Solvent | Absolute Ethanol | Good solubility for reactants and allows for easy product precipitation upon cooling. |
| Temperature | Reflux (~78 °C) | Provides sufficient energy to overcome the activation barrier for cyclization. |
| Reaction Time | 4-6 hours | Typical duration for this condensation; should be confirmed by TLC monitoring. |
Table 2: Comparison of Conditions for Chlorination (Step 2)
| Parameter | Condition A (Recommended) | Condition B (Alternative) | Causality & Expertise |
|---|---|---|---|
| Chlorinating Agent | N-Chlorosuccinimide (NCS) | Sulfuryl Chloride (SO₂Cl₂) | NCS is a solid, easier to handle, and generates a neutral byproduct (succinimide). SO₂Cl₂ is highly reactive and produces corrosive HCl gas.[6] |
| Initiator | AIBN (Thermal/UV) | Benzoyl Peroxide (Thermal) | AIBN is generally cleaner, producing N₂ gas. Benzoyl peroxide can sometimes lead to benzoate-related byproducts. |
| Solvent | Carbon Tetrachloride | Dichloromethane | CCl₄ is inert. While DCM can work, its C-H bonds are susceptible to radical abstraction, potentially lowering yield. |
| Selectivity | Generally Higher | Lower; risk of over-chlorination | The milder nature of the NCS radical system allows for better control over the reaction extent, preventing runaway polychlorination. |
References
-
Sathiyaseelan, M., Nepolraj, A., Pitchai, P., & Moonsamy, G. R. (n.d.). Vilsmeier-Haack Methodology as a Key Step to Novel Heterocycles: Synthesis of 3-phenyl-1-(3-phenylquinolin-2-yl)-1H-pyrazole-4-carbaldehyde. Indian Journal of Advances in Chemical Science. Available at: [Link]
-
Dar, A. M., & Shamsuzzaman. (2014). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. European Chemical Bulletin, 3(12), 1104-1106. Available at: [Link]
-
da Silva, J. L., da Silveira Pinto, L., Lizarzaburu, M. E., & de Souza, R. O. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6500. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Available at: [Link]
-
Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 1-15. Available at: [Link]
-
Gomtsyan, A. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1039–1085. Available at: [Link]
-
Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 7(2), 1515-1522. Available at: [Link]
-
Wang, H., et al. (2022). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules, 27(19), 6296. Available at: [Link]
-
Patil, P. B., & Wagh, S. J. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]
-
Elguero, J., et al. (1998). The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Canadian Journal of Chemistry, 76(5), 586-597. Available at: [Link]
-
J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Available at: [Link]
- Google Patents. (n.d.). Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.
-
LookChem. (n.d.). Ethyl 2-formyl-3-oxobutanoate. Available at: [Link]
- Google Patents. (n.d.). The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
Sources
- 1. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 2. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 5. lookchem.com [lookchem.com]
- 6. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate
Welcome to the technical support guide for the synthesis of ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common pitfalls and provide troubleshooting strategies in a direct question-and-answer format to assist you in your synthetic endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Pyrazole Ring Formation
A common and efficient route to the pyrazole core is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine.[1][2][3]
Question 1: I am observing low yields and the formation of regioisomers during the initial cyclocondensation reaction. What could be the cause and how can I improve this?
Answer: The reaction of an unsymmetrical 1,3-dicarbonyl compound, such as ethyl 2-formyl-3-oxopropanoate, with hydrazine can indeed lead to a mixture of regioisomers. The regioselectivity is influenced by the different reactivities of the carbonyl groups.
-
Underlying Cause: The more electrophilic carbonyl group will preferentially react with the hydrazine. In your starting material, the aldehyde is generally more reactive than the ketone. However, reaction conditions such as pH and temperature can influence the reaction pathway.
-
Troubleshooting Strategies:
-
pH Control: Maintaining a slightly acidic pH (around 4-5) can help to protonate the carbonyl oxygen, increasing its electrophilicity and promoting a more selective reaction.[4]
-
Temperature Management: Running the reaction at a lower temperature can enhance selectivity. Start the reaction at 0°C and allow it to slowly warm to room temperature.
-
Slow Addition of Hydrazine: Adding the hydrazine hydrate dropwise to the solution of the dicarbonyl compound can help to control the reaction rate and minimize side reactions.[5]
-
Experimental Protocol: Optimized Cyclocondensation
-
Dissolve ethyl 2-formyl-3-oxopropanoate in ethanol under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add one equivalent of hydrazine hydrate dropwise over 30 minutes, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure and purify the crude product by column chromatography.[5]
Section 2: Chlorination of the Hydroxymethyl Intermediate
A frequent subsequent step is the chlorination of the corresponding ethyl 5-(hydroxymethyl)-1H-pyrazole-4-carboxylate. This transformation is often achieved using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).
Question 2: My chlorination reaction with thionyl chloride is resulting in a dark, tar-like substance with very little of the desired product. What is happening?
Answer: The formation of dark, insoluble materials during chlorination with thionyl chloride is a common issue, often due to the acidic and harsh nature of the reaction conditions.
-
Underlying Cause: The pyrazole ring is susceptible to polymerization and degradation under strong acidic conditions generated by the reaction of thionyl chloride with the alcohol and any trace moisture. The HCl gas produced can also contribute to this.
-
Troubleshooting Strategies:
-
Use of a Base: Incorporate a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the generated HCl and buffer the reaction mixture.
-
Solvent Choice: Use an inert, aprotic solvent like dichloromethane (DCM) or chloroform to ensure the reactants are fully solvated and to minimize side reactions.
-
Temperature Control: Perform the reaction at low temperatures (e.g., 0°C to room temperature) to control the reaction rate and reduce decomposition.
-
| Parameter | Standard Condition | Optimized Condition | Rationale |
| Chlorinating Agent | Thionyl Chloride | Thionyl Chloride | Effective for converting alcohols to chlorides. |
| Solvent | Neat (no solvent) | Dichloromethane (DCM) | Inert solvent prevents side reactions. |
| Temperature | Reflux | 0°C to Room Temp | Milder conditions prevent degradation. |
| Additive | None | Pyridine (catalytic) | Neutralizes HCl byproduct, preventing polymerization. |
Question 3: I am struggling with the formylation of the pyrazole ring using the Vilsmeier-Haack reaction, leading to poor yields of the desired aldehyde intermediate. How can I optimize this?
Answer: The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich heterocycles like pyrazoles.[6][7][8] However, its success is highly dependent on the reaction conditions and the nature of the pyrazole substrate.
-
Underlying Cause: Incomplete formation of the Vilsmeier reagent (chloromethyleneiminium salt) or low reactivity of the pyrazole substrate can lead to poor yields. The reaction temperature is also a critical factor.[6]
-
Troubleshooting Strategies:
-
Reagent Stoichiometry: Ensure an excess of the Vilsmeier reagent (typically formed from phosphorus oxychloride and dimethylformamide) is used to drive the reaction to completion.[6]
-
Temperature Optimization: The reaction often requires heating. A systematic approach to increasing the temperature (e.g., from 70°C to 120°C) can help find the optimal condition for your specific substrate.[6]
-
Reaction Time: Monitor the reaction by TLC to determine the optimal reaction time. Prolonged heating can sometimes lead to decomposition.
-
Visualizing the Workflow
Below is a generalized workflow for troubleshooting the synthesis.
Caption: A flowchart for troubleshooting common synthesis issues.
References
-
J&K Scientific LLC. Knorr Pyrazole Synthesis. Available from: [Link]
- Elguero, J. et al.
-
MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available from: [Link]
- Google Patents. Process for the preparation of pyrazoles.
-
YouTube. synthesis of pyrazoles. Available from: [Link]
-
PrepChem.com. Synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Available from: [Link]
-
Semantic Scholar. Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Available from: [Link]
- Google Patents. Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.
-
Bibliomed. VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. Available from: [Link]
-
Growing Science. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Available from: [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. EP0020964A1 - Process for the preparation of pyrazoles - Google Patents [patents.google.com]
- 5. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. BiblioMed.org - Fulltext article Viewer [mail.bibliomed.org]
- 8. growingscience.com [growingscience.com]
Technical Support Center: Synthesis of Ethyl 5-(Chloromethyl)-1H-pyrazole-4-carboxylate
Welcome to the technical support guide for the synthesis of ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate. This document provides in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol to assist researchers, scientists, and drug development professionals in successfully navigating this synthesis. This pyrazole derivative is a valuable building block in medicinal chemistry, and its effective synthesis is crucial for downstream applications.[1]
Synthesis Overview
The most common and reliable route to this compound involves two key steps:
-
Formation of the Precursor: Synthesis of ethyl 5-hydroxymethyl-1H-pyrazole-4-carboxylate. This is typically achieved via a cyclocondensation reaction.
-
Chlorination: Conversion of the hydroxymethyl group to a chloromethyl group using a suitable chlorinating agent, most commonly thionyl chloride (SOCl₂).
This guide will focus primarily on the critical chlorination step, as it is often the source of yield and purity issues.
Logical Flow: Synthesis & Troubleshooting
Sources
Technical Support Center: Characterization of Ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are actively working with this versatile but challenging heterocyclic building block. The inherent reactivity of the chloromethyl group, combined with the potential for isomerism in the pyrazole ring, often presents unique characterization hurdles.
This document provides in-depth troubleshooting guides and frequently asked questions to help you navigate these challenges, ensure the integrity of your results, and accelerate your research.
Troubleshooting Guide: Addressing Common Experimental Anomalies
This section addresses specific issues you may encounter during the routine characterization of your product. Each entry follows a logical progression from problem identification to cause analysis and finally, a step-by-step protocol for resolution.
Question 1: My ¹H NMR spectrum is complex, showing more peaks than expected or broad signals. What's happening?
This is one of the most common challenges. The complexity often arises from several underlying factors related to the molecule's structure and stability.
Potential Causes:
-
Presence of Regioisomers: The synthesis of N-unsubstituted pyrazoles can be complicated by tautomerism, and subsequent reactions may yield a mixture of N1 and N2-substituted isomers, which are structurally similar and can be difficult to separate.[1]
-
Product Degradation: The chloromethyl group is a potent electrophile and is susceptible to hydrolysis, forming the corresponding hydroxymethyl or even a bis(pyrazolyl)methane impurity.[1][2] The ester can also hydrolyze if exposed to acidic or basic conditions.
-
Slow Rotational Isomerism (Rotamers): Restricted rotation around single bonds can sometimes lead to the appearance of multiple distinct signals for the same proton in the NMR spectrum.
-
Proton Exchange: The N-H proton of the pyrazole ring can undergo exchange, often leading to broadening of its own signal and sometimes adjacent signals.[3]
Workflow for Diagnosing NMR Spectral Issues
Caption: Diagnostic workflow for NMR troubleshooting.
Step-by-Step Resolution Protocol:
-
Confirm Purity and Molecular Weight with LC-MS:
-
Before extensive NMR analysis, inject your sample into an LC-MS. This will quickly tell you if you have a single compound or a mixture.
-
Look for masses corresponding to your product, potential regioisomers (which will have the same mass), starting materials, and degradation products (e.g., M-Cl+OH, M-18).
-
-
Acquire 2D NMR Spectra:
-
COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks. This will help you connect the ethyl ester signals (-CH₂- and -CH₃) and trace other spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to. This is crucial for assigning the -CH₂Cl signal (typically ~4.7-4.9 ppm in ¹H and ~35-40 ppm in ¹³C).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is the most powerful tool for distinguishing regioisomers by looking for correlations from the pyrazole ring protons to the carbons of the ester and chloromethyl groups.
-
-
Perform a D₂O Shake Experiment:
-
Acquire a standard ¹H NMR spectrum.
-
Add a drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum.
-
The signal corresponding to the N-H proton will disappear or significantly diminish due to proton-deuterium exchange. This confirms its identity and helps simplify the spectrum.
-
Question 2: My mass spectrum shows an unexpected molecular ion or a confusing fragmentation pattern. How do I interpret it?
Mass spectrometry of halogenated, reactive compounds can be tricky. The key is to anticipate common fragmentation pathways and recognize isotopic patterns.
Potential Causes:
-
Chlorine Isotope Pattern: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance. This means your molecular ion (M⁺) will always be accompanied by an M+2 peak with about one-third the intensity. If this pattern is absent, the chlorine atom may have been lost.
-
In-Source Fragmentation: The chloromethyl group can be labile. High-energy ionization techniques (like Electron Ionization, EI) can easily cleave this group or induce rearrangements before detection.[4]
-
Formation of Adducts: In soft ionization techniques like ESI (Electrospray Ionization), the molecule can form adducts with solvent ions (e.g., [M+Na]⁺, [M+K]⁺, [M+CH₃CN]⁺).
Data Interpretation Guide:
| Observed Ion (m/z) | Possible Identity | Interpretation Notes |
| M⁺ and M+2 (3:1 ratio) | Molecular Ion | This is the expected pattern for a monochlorinated compound. Confirm the mass matches the calculated molecular weight. |
| [M-28]⁺ | Loss of Ethylene (C₂H₄) | Common fragmentation pathway for ethyl esters via McLafferty rearrangement.[5] |
| [M-45]⁺ | Loss of Ethoxy Radical (•OC₂H₅) | Alpha-cleavage next to the ester carbonyl.[5][6] |
| [M-49]⁺ | Loss of Chloromethyl Radical (•CH₂Cl) | Indicates a labile C-C bond between the pyrazole and the chloromethyl group. |
| [M-Cl]⁺ or [M-HCl]⁺ | Loss of Chlorine or HCl | Suggests degradation or fragmentation involving the chloromethyl group. |
| [M+23]⁺, [M+39]⁺ | Sodium, Potassium Adducts | Common in ESI-MS; confirms the molecular weight of the neutral molecule. |
Step-by-Step Resolution Protocol:
-
Utilize Soft Ionization: If using GC-MS (EI), switch to a softer technique like LC-MS with ESI or APCI (Atmospheric Pressure Chemical Ionization) to increase the abundance of the molecular ion.
-
Verify Isotope Pattern: Zoom in on the molecular ion region of your spectrum. Use software to model the theoretical isotope pattern for your molecular formula (C₇H₈ClN₂O₂) and compare it with your experimental data.
-
Analyze Fragmentation with High-Resolution MS (HRMS):
-
HRMS (e.g., TOF, Orbitrap) provides highly accurate mass measurements.
-
This allows you to determine the elemental composition of the molecular ion and key fragments, confirming their identities beyond doubt. For example, you can distinguish a loss of C₂H₄ (28.0313 Da) from a loss of CO (27.9949 Da).
-
-
Reference Fragmentation Databases: Consult spectral databases and literature for known fragmentation patterns of pyrazoles and ethyl esters to aid in your interpretation.[6][7]
Potential Degradation & Fragmentation Pathways
Caption: Key degradation and mass fragmentation pathways.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
The this compound is sensitive to moisture and nucleophiles due to the reactive chloromethyl group.[2][8]
-
Short-Term: Store in a tightly sealed vial in a desiccator at room temperature.
-
Long-Term: For optimal stability, store under an inert atmosphere (argon or nitrogen) at low temperatures (0-4 °C or -20 °C) to minimize degradation.
Q2: I am having trouble purifying my product by silica gel chromatography. What do you recommend?
On-column degradation is a significant risk. The acidic nature of standard silica gel can promote hydrolysis or other side reactions.
-
Deactivate the Silica: Pre-treat your silica gel by slurrying it in the mobile phase containing a small amount of a neutralizer like triethylamine (~0.1-0.5%). This will cap the acidic silanol groups.
-
Use an Alternative Stationary Phase: Consider using neutral alumina or a less polar bonded phase for your purification.
-
Work Quickly: Do not let the compound sit on the column for extended periods. Prepare your fractions and elute the compound as efficiently as possible.
Q3: What are the primary safety precautions I should take when handling this compound?
The chloromethyl group makes this compound an alkylating agent .
-
Engineering Controls: Always handle the solid and its solutions in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles.
-
Avoid Inhalation and Contact: Avoid inhaling dust or vapors. Prevent contact with skin and eyes. It should be treated as a potential lachrymator and irritant.
Q4: Can I confirm the structure definitively with X-ray crystallography?
Yes, single-crystal X-ray diffraction is the gold standard for unambiguous structure determination.[9] It will definitively resolve any ambiguity regarding regioisomerism and confirm the connectivity of all atoms. If you can grow suitable crystals (often by slow evaporation from a solvent system like ethyl acetate/hexane), this technique provides irrefutable proof of structure.
References
-
PrepChem.com. (n.d.). Synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Retrieved from [Link]
-
Achutha, D.K., et al. (2017). Synthesis of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate by an unusual protocol: Crystal and molecular structure, Hirshfeld surface analysis. Chemical Data Collections, 9-10, 89-97. Available from: [Link]
-
Rstakyan, V.I., et al. (2015). Chloromethylation of pyrazole ring. Russian Journal of General Chemistry, 85, 2663–2664. Available from: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Gugoasa, M., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 27(19), 6299. Available from: [Link]
-
Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved from [Link]
-
Jin, Z., et al. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(19), 6296. Available from: [Link]
-
The Organic Chemistry Tutor. (2016). Mass Spectrometry: Fragmentation Mechanisms. YouTube. Retrieved from [Link]
-
Rios, R.G., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1106. Available from: [Link]
-
Santos, L.S., et al. (2005). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Journal of the Brazilian Chemical Society, 16(5), 1016-1020. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
how to avoid polymerization of ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate
Welcome to the dedicated technical support resource for ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists to address the primary challenge associated with this versatile building block: its propensity for unwanted polymerization. Here, we provide in-depth, experience-driven answers and protocols to ensure the stability and successful application of this reagent in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: My vial of this compound contains a solid, insoluble material upon receipt or after short-term storage. What is it and why did it form?
A: The insoluble material is most likely a polymer or oligomer of the starting material. This occurs due to the high reactivity of the chloromethyl group, which can undergo intermolecular self-alkylation with the pyrazole ring of another molecule. Specifically, the N-H of the pyrazole is nucleophilic and can displace the chloride on another molecule, initiating a chain reaction. This process is often accelerated by elevated temperatures, exposure to moisture, or the presence of basic impurities.
To mitigate this, it is crucial to store the compound under strictly anhydrous conditions at low temperatures, as detailed in our recommended storage protocol below.
Q2: Why is this specific pyrazole derivative prone to polymerization, while other similar structures are not?
A: The tendency of this compound to polymerize is a direct consequence of its unique bifunctional nature. The molecule contains both a reactive electrophilic site (the chloromethyl group) and a nucleophilic site (the pyrazole N-H). This "head-to-tail" arrangement allows for self-condensation. The electron-withdrawing nature of the adjacent carboxylate group can further influence the reactivity of the pyrazole ring system.
Below is a simplified representation of the initial dimerization step leading to polymerization.
Caption: Initial intermolecular reaction leading to polymerization.
Q3: Can I use a stabilizer to prevent polymerization during storage?
A: While common radical inhibitors (like BHT or hydroquinone) are not effective as the polymerization is not radical-mediated, the addition of a non-nucleophilic, weak acid can help. A trace amount of a proton source can protonate the pyrazole nitrogen, reducing its nucleophilicity and thereby slowing the rate of self-alkylation. However, the most reliable method for ensuring stability is strict control of storage conditions. For long-term storage, preparing a stock solution in a dry, non-nucleophilic solvent like anhydrous dioxane or toluene can be a viable strategy.
Troubleshooting Guides & Experimental Protocols
Issue 1: Polymerization Observed During Work-up or Purification
Scenario: "My reaction to modify the ester group of this compound seemed to work, but during aqueous work-up or silica gel chromatography, I observed significant formation of an insoluble white solid."
Root Cause Analysis: The introduction of water or protic solvents (like methanol or ethanol used in chromatography) can facilitate polymerization. Furthermore, the slightly acidic nature of silica gel can also promote this side reaction. Basic conditions, such as a bicarbonate wash, will deprotonate the pyrazole N-H, dramatically increasing its nucleophilicity and accelerating polymerization.
Troubleshooting Protocol: Modified Work-up and Purification
-
Quenching: Upon reaction completion, cool the reaction mixture to 0 °C. If an aqueous wash is unavoidable, use a pre-chilled, dilute solution of a mild acid (e.g., 1% citric acid solution) to wash the organic layer. This helps to keep the pyrazole nitrogen protonated and less reactive. Avoid basic washes (e.g., NaHCO₃) at all costs.
-
Drying: Dry the organic layer thoroughly with a robust drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Ensure all water is removed.
-
Solvent Removal: Concentrate the solution under reduced pressure at a low temperature (bath temperature < 30 °C). Do not evaporate to complete dryness if possible; instead, leave a small amount of solvent to keep the product solvated.
-
Chromatography:
-
Deactivate Silica Gel: If chromatography is necessary, consider deactivating the silica gel. This can be done by preparing a slurry of silica gel in the desired eluent system containing 1% triethylamine, then evaporating the solvent. This neutralizes the acidic sites.
-
Solvent System: Use a non-polar, aprotic solvent system. A gradient of ethyl acetate in hexanes is generally suitable. Avoid using alcohols in the eluent.
-
Speed: Perform the chromatography as quickly as possible to minimize the time the compound spends on the stationary phase.
-
Caption: Recommended workflow for work-up and purification.
Issue 2: Inconsistent Results in N-Alkylation Reactions
Scenario: "I am trying to alkylate the N-H of the pyrazole ring, but my yields are low and I see a significant amount of baseline material on my TLC plate."
Root Cause Analysis: This is a classic case of a competitive reaction. The desired alkylation reaction (using your alkylating agent) is competing with the undesired self-alkylation (polymerization). If a strong base is used to deprotonate the pyrazole, it will also accelerate the self-reaction. The choice of base and the order of addition are critical for success.
Recommended Protocol: Optimized N-Alkylation
-
Objective: To favor the reaction with an external electrophile over self-polymerization.
| Parameter | Recommended Condition | Rationale |
| Base | Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) | These are heterogeneous bases that provide a lower concentration of the deprotonated pyrazole in solution at any given time, minimizing the rate of self-reaction. Avoid strong, soluble bases like NaH or LDA. |
| Solvent | Anhydrous DMF or Acetonitrile | Polar aprotic solvents that can facilitate the Sₙ2 reaction without participating in it. |
| Temperature | 0 °C to Room Temperature | Start at a lower temperature to control the initial rate of reaction. |
| Order of Addition | Add the base to a solution of the pyrazole and the alkylating agent. | This ensures that as soon as the nucleophilic pyrazole anion is formed, it has a high probability of reacting with the desired electrophile, which is already present in excess, rather than another molecule of the starting material. |
Step-by-Step Procedure:
-
To a flame-dried flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and your alkylating agent (1.1-1.5 eq).
-
Add anhydrous DMF (or acetonitrile) to dissolve the reagents.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the base (e.g., Cs₂CO₃, 1.5 eq) portion-wise over 10-15 minutes with vigorous stirring.
-
Allow the reaction to slowly warm to room temperature and monitor by TLC.
Recommended Storage Protocol
To ensure the long-term stability and integrity of this compound, please adhere to the following storage conditions:
-
Temperature: Store at -20°C.
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).
-
Moisture: Keep in a tightly sealed container with a desiccant.
-
Light: Protect from light.
Upon receiving the material, it is advisable to flush the vial with an inert gas before re-sealing and placing it in the freezer.
References
-
Synthesis of Pyrazole Derivatives. Science of Synthesis. Thieme. URL: [Link]
-
The Chemistry of Heterocyclic Compounds, Pyrazoles, Pyrazolines, Pyrazolidines, Indazoles and Condensed Rings. Wiley Online Library. URL: [Link]
-
Purification of Laboratory Chemicals. Elsevier. URL: [Link]
-
Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley. URL: [Link]
Technical Support Center: Managing Regioselectivity in Reactions with Ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate
Last Updated: January 9, 2026
Introduction
Welcome to the technical support center for ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. The primary challenge often encountered with unsymmetrically substituted pyrazoles is controlling the regioselectivity of N-alkylation, which can lead to mixtures of N1 and N2 isomers.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve your desired regiochemical outcome with confidence and reproducibility.
Core Challenge: The N1 vs. N2 Conundrum
The two nitrogen atoms in the pyrazole ring (N1 and N2) have similar electronic properties, making them both potential sites for nucleophilic attack by electrophiles.[2] This often results in the formation of a mixture of N1 and N2 alkylated regioisomers, which can be challenging to separate and may compromise the overall yield of the desired product.[1]
Troubleshooting Guide
This section addresses common issues encountered during reactions with this compound and provides a systematic approach to resolving them.
| Problem | Potential Causes | Recommended Solutions |
| Poor or No Reaction | 1. Insufficiently strong base: The pyrazole NH is not fully deprotonated. 2. Low reactivity of the nucleophile/electrophile: The reaction partners are not reactive enough under the chosen conditions. 3. Steric hindrance: Bulky groups on either the pyrazole or the reacting partner are preventing the reaction. 4. Inadequate reaction conditions: Temperature or reaction time may be insufficient. | 1. Switch to a stronger base: If using a carbonate base like K₂CO₃, consider a hydride base such as NaH.[1] 2. Increase reactivity: For alkylations, consider changing the leaving group from chloride to bromide, iodide, or tosylate.[1] 3. Modify reaction partners: If possible, use less sterically hindered reagents. 4. Optimize conditions: Ensure anhydrous conditions, and consider increasing the reaction temperature or extending the reaction time, while monitoring progress by TLC or LC-MS.[1] |
| Low Yield of the Desired Regioisomer | 1. Suboptimal reaction conditions: The chosen base, solvent, or temperature may not favor the desired isomer. 2. Competing side reactions: The reagents may be decomposing or participating in other reaction pathways. | 1. Systematic condition screening: Refer to the "Key Factors Influencing Regioselectivity" section below and systematically vary the base, solvent, and temperature. 2. Control stoichiometry: Use no more than 1.0-1.1 equivalents of the alkylating agent to minimize side reactions.[1] 3. Slow addition: Add the limiting reagent dropwise to maintain a low instantaneous concentration and potentially suppress side reactions.[1] |
| Formation of Multiple Products (in addition to N1/N2 isomers) | 1. Dialkylation: The initially formed N-alkylated pyrazole can react further to form a quaternary salt.[1] 2. Reaction at other sites: The ester or chloromethyl group may be undergoing undesired reactions. | 1. Strict stoichiometry control: Use a slight excess of the pyrazole substrate relative to the electrophile. 2. Lower the reaction temperature: This can often reduce the rate of undesired follow-on reactions.[1] 3. Protect functional groups: If necessary, consider protecting the ester group prior to the N-alkylation step. |
Troubleshooting Workflow: A Logic Diagram
The following diagram outlines a systematic approach to troubleshooting poor regioselectivity in your reactions.
Caption: A logical workflow for troubleshooting poor regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the key factors that control the regioselectivity (N1 vs. N2 alkylation) of this compound?
A: The regiochemical outcome is a delicate balance of several factors:
-
Steric Effects: The relative bulkiness of the substituents on the pyrazole ring (at the C3 and C5 positions) and the electrophile are primary determinants.[1][3] Alkylation generally favors the less sterically hindered nitrogen atom. In the case of your starting material, the C5 position bears the chloromethyl group.
-
Electronic Effects: The electron-withdrawing nature of the ethyl carboxylate group at the C4 position influences the electron density at both N1 and N2, affecting their nucleophilicity.[4]
-
Reaction Conditions: The choice of base and solvent can dramatically influence the regioselectivity.[1][2] For instance, certain base-solvent combinations like NaH in THF or K₂CO₃ in DMSO have been shown to favor N1-alkylation.[1]
-
Nature of the Electrophile: The structure and reactivity of the incoming electrophile play a crucial role.
Q2: How can I selectively favor N1-alkylation?
A: To promote substitution at the N1 position, consider the following strategies:
-
Base and Solvent Selection: The combination of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is a well-established method for favoring N1-alkylation.[1] Similarly, using potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO) can also effectively direct substitution to the N1 position.[5]
-
Sterically Demanding Electrophiles: Employing bulky alkylating agents can sterically disfavor attack at the more hindered N2 position.
Q3: Is it possible to selectively achieve N2-alkylation?
A: While often the more sterically hindered product, N2-alkylation can be favored under specific conditions:
-
Steric Shielding of N1: By introducing a bulky substituent at the C5 position (in a different pyrazole system), the N1 position can be sterically shielded, directing the electrophile to N2. For your specific molecule, this would require modification.
-
Catalyst Control: The use of certain Lewis acids, such as magnesium-based catalysts, has been shown to direct alkylation toward the N2 position.[1]
Q4: How do I accurately determine the N1:N2 ratio of my product mixture?
A: The most reliable method for determining the regioisomeric ratio is through ¹H NMR spectroscopy of the crude reaction mixture.
-
Acquire a high-resolution ¹H NMR spectrum.
-
Identify characteristic signals for each isomer. Protons on the pyrazole ring or on the newly introduced alkyl group often have distinct chemical shifts for the N1 and N2 isomers.
-
Integrate the signals. Compare the integration of a unique, well-resolved signal for the N1 isomer to a unique signal for the N2 isomer to determine their relative ratio.
Experimental Protocols
Protocol 1: General Procedure for Selective N1-Alkylation
This protocol is a starting point for achieving N1-selectivity and should be optimized for your specific substrate and electrophile.
-
To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the this compound (1.0 eq.).
-
Add anhydrous tetrahydrofuran (THF) to dissolve the pyrazole.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1-1.2 eq.) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C.
-
Add the desired electrophile (e.g., alkyl halide, 1.1 eq.) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the N1-alkylated product.
Diagram of Key Factors in Regioselectivity
Caption: Key factors determining the N1 vs. N2 regioselectivity.
References
- BenchChem. (2025).
- MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
- ResearchGate. (n.d.). Proposed structural factors influencing on the regioselectivity of NH-pyrazole alkylations.
- MDPI. (n.d.).
- PrepChem.com. (n.d.). Synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. PrepChem.com.
- Wiley Online Library. (n.d.). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Wiley Online Library.
- ResearchGate. (n.d.). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves.
- ResearchGate. (n.d.). Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
- Semantic Scholar. (n.d.). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar.
- ACS Publications. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry.
- NIH. (n.d.). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. PMC.
- BenchChem. (2025).
- ACS Publications. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. The Journal of Organic Chemistry.
- Semantic Scholar. (2022).
- ResearchGate. (n.d.). Electronic influence of pyrazole-appended pyridine/pyrazine based N,N,N-tridentate ligands on Ru complexes: Impact on selectivity of catalytic alkene oxidation with mild oxidant NaIO4.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]
- 3. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Byproduct Formation in Ethyl 5-(Chloromethyl)-1H-pyrazole-4-carboxylate Alkylations
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for a common challenge in synthetic chemistry: managing byproduct formation during the N-alkylation of pyrazole derivatives, specifically focusing on reactions involving ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate.
Introduction
This compound is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of complex heterocyclic scaffolds. However, its alkylation presents a classic regioselectivity challenge inherent to unsymmetrical pyrazoles. The presence of two reactive nitrogen atoms (N1 and N2) in the pyrazole ring often leads to the formation of a mixture of regioisomers, complicating purification and reducing the yield of the desired product. This guide provides a comprehensive overview of the common byproducts, the factors influencing their formation, and robust protocols to optimize your reaction for the desired outcome.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the alkylation of this compound?
The primary byproducts are the N1 and N2 regioisomers. Given the structure of this compound, where the C5 position is substituted with a chloromethyl group and the C4 position with an ethyl carboxylate group, alkylation can occur at either of the adjacent nitrogen atoms. Additionally, over-alkylation can lead to the formation of dialkylated pyrazolium salts, and in some cases, dimerization or oligomerization of the starting material can occur.
Q2: Why is it so challenging to selectively alkylate one nitrogen over the other in a pyrazole ring?
The difficulty arises from the similar electronic environments of the two nitrogen atoms in the pyrazole ring.[1][2][3] Both nitrogens possess lone pairs of electrons and can act as nucleophiles. The outcome of the alkylation is a subtle interplay of steric hindrance, electronic effects of the substituents on the pyrazole ring, and the reaction conditions employed.[2][4]
Q3: What are the key factors that influence the N1 vs. N2 selectivity?
Several factors govern the regiochemical outcome of pyrazole N-alkylation:
-
Steric Effects: The steric bulk of the substituents at the C3 and C5 positions of the pyrazole ring, as well as the steric hindrance of the alkylating agent itself, are major determinants.[2] Alkylation typically favors the less sterically hindered nitrogen atom.[2][4]
-
Electronic Effects: The electron-donating or withdrawing nature of the substituents influences the nucleophilicity of the adjacent nitrogens.
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the regioselectivity.[2] For example, using sodium hydride (NaH) in a polar aprotic solvent like DMF or THF often favors N1 alkylation.[2][5]
-
The Alkylating Agent: The nature of the electrophile is critical. More reactive alkylating agents (e.g., alkyl iodides vs. chlorides) can sometimes lead to different selectivity profiles.
Troubleshooting Guide: Common Issues and Solutions
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Regioselectivity (Mixture of N1 and N2 isomers) | 1. Suboptimal base/solvent combination. 2. Steric and electronic factors do not strongly favor one isomer. | 1. Systematic Screen of Reaction Conditions: Vary the base (e.g., K₂CO₃, Cs₂CO₃, NaH) and solvent (e.g., Acetonitrile, DMF, THF, Dioxane).[2] 2. Temperature Control: Lowering the reaction temperature can sometimes improve selectivity. 3. Change the Alkylating Agent: If possible, consider a more sterically demanding alkylating agent to favor the less hindered nitrogen. |
| Low Reaction Yield | 1. Incomplete deprotonation of the pyrazole. 2. Insufficient reactivity of the alkylating agent. 3. Side reactions or decomposition. 4. Inadequate reaction time or temperature. | 1. Use a Stronger Base: If using a weaker base like K₂CO₃, consider switching to NaH to ensure complete deprotonation.[5] 2. Increase Electrophilicity: If using an alkyl chloride, consider converting it to the corresponding iodide in situ (Finkelstein reaction) to increase reactivity. 3. Optimize Conditions: Ensure anhydrous conditions, especially when using NaH. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and temperature.[5] |
| Formation of a Dialkylated Pyrazolium Salt | 1. Excess alkylating agent used. 2. The N-alkylated product is more nucleophilic than the starting pyrazole. | 1. Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the alkylating agent. 2. Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration.[5] 3. Lower Temperature: Perform the reaction at a reduced temperature to minimize over-alkylation.[5] |
| Formation of Dimer/Oligomer Byproducts | 1. The chloromethyl group of one molecule reacts with the pyrazole nitrogen of another. | 1. High Dilution: Run the reaction at a lower concentration to disfavor intermolecular reactions. 2. Slow Addition: Add the pyrazole starting material slowly to a solution of the base and the alkylating agent. |
Visualizing the Competing Reaction Pathways
The primary challenge in the alkylation of this compound is controlling the reaction at the N1 versus the N2 position. The following diagram illustrates these competing pathways.
Caption: Competing N1 vs. N2 alkylation pathways.
Experimental Protocols
Protocol 1: Screening Reaction Conditions for Optimal Regioselectivity
This protocol outlines a systematic approach to identify the optimal base and solvent combination for maximizing the yield of the desired regioisomer.
Materials:
-
This compound
-
Alkylating agent (e.g., benzyl bromide)
-
Bases: Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Solvents: Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF)
-
Anhydrous solvents and inert atmosphere (for NaH)
-
Small reaction vials with stir bars
-
TLC plates and LC-MS for analysis
Procedure:
-
Set up Parallel Reactions: In separate, dry reaction vials, place this compound (1.0 eq).
-
Add Base and Solvent: To each vial, add one of the selected bases (1.2 eq) and 0.5 M of one of the chosen solvents.
-
Add Alkylating Agent: Add the alkylating agent (1.1 eq) to each vial.
-
Reaction: Stir the reactions at a set temperature (e.g., room temperature or 50 °C) for a predetermined time (e.g., 12 hours).
-
Monitoring: Monitor the progress of each reaction by TLC and/or LC-MS to determine the ratio of starting material to the N1 and N2 products.
-
Analysis: After the reaction is complete, quench appropriately (e.g., add water for carbonate bases; slowly add water or methanol for NaH). Extract the products with a suitable organic solvent (e.g., ethyl acetate). Analyze the crude product mixture by ¹H NMR or LC-MS to determine the N1:N2 ratio.
Data Interpretation
The results from the screening can be tabulated to easily compare the effects of different conditions.
| Base | Solvent | Temperature (°C) | N1:N2 Ratio | Yield (%) |
| K₂CO₃ | MeCN | 50 | 2:1 | 75 |
| Cs₂CO₃ | MeCN | 50 | 3:1 | 80 |
| NaH | THF | 25 | 10:1 | 85 |
| NaH | DMF | 25 | >20:1 | 90 |
This data will guide the selection of the optimal conditions for a larger-scale reaction.
Workflow for Troubleshooting Byproduct Formation
The following diagram outlines a logical workflow for addressing issues with byproduct formation.
Caption: A logical workflow for troubleshooting byproduct formation.
Conclusion
Controlling byproduct formation in the alkylation of this compound is a common yet manageable challenge. By understanding the interplay of steric and electronic effects, and by systematically optimizing reaction conditions, researchers can significantly improve the regioselectivity and overall yield of their desired products. This guide provides a foundational framework for troubleshooting and developing robust synthetic protocols. For further in-depth understanding, consulting the primary literature is highly recommended.
References
- Strategic atom replacement enables regiocontrol in pyrazole alkylation - CoLab. (n.d.).
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025). International Journal of Molecular Sciences, 26(21), 10335. [Link]
- Enzyme-Controlled Highly Selective N-Alkylation of Pyrazoles with Simple Haloalkanes. (2020).
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025). PubMed. [Link]
-
Synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. (n.d.). PrepChem.com. Retrieved January 9, 2026, from [Link]
- Technical Support Center: Regioselective N-Alkylation of Pyrazoles. (n.d.). Benchchem.
- ETHYL 1-(4-CHLOROPHENYL)-5-METHYL-1H-PYRAZOLE-4-CARBOXYLATE synthesis. (n.d.).
- Pyrazole. (n.d.).
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved January 9, 2026, from [Link]
- Technical Support Center: Optimizing Pyrazole N-Alkylation. (n.d.). Benchchem.
- Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate. (n.d.). Google Patents.
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). Journal of Organic Chemistry, 87(15), 10018-10025. [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). ResearchGate. [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). Semantic Scholar. [Link]
- The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. (n.d.). Google Patents.
-
N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. (2024). Journal of Organic Chemistry, 89(6), 4221-4224. [Link]
-
Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents. (n.d.). PubMed. [Link]
-
ethyl 1H-pyrazole-4-carboxylate. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]
-
Efficient and highly regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates under ultrasound irradiation. (2011). Ultrasonics Sonochemistry, 18(1), 293-299. [Link]
- Method for the preparation of difluoromethyl pyrazole carboxylic alkyl ester and its acid. (n.d.). Google Patents.
- Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester. (n.d.).
-
Synthesis and Crystal Structure of a Novel Ethyl 5-(4-(2-Phenylacetamido)phenyl)-1H-pyrazole-3-carboxylate as an Acrosin Inhibitor. (2025). ResearchGate. [Link]
Sources
Technical Support Center: Stability of Ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate. It addresses common questions and troubleshooting scenarios related to the compound's stability in various solvents, ensuring experimental success and integrity of results.
Understanding the Stability of this compound
This compound is a versatile heterocyclic compound, valuable as a building block in the synthesis of more complex molecules, particularly in pharmaceutical development.[1][2] However, its utility is intrinsically linked to its chemical stability, which is highly dependent on the experimental conditions, most notably the choice of solvent. The molecule possesses two primary sites susceptible to solvent-mediated degradation: the reactive chloromethyl group and the ethyl ester moiety.
The benzylic-like chloromethyl group is highly electrophilic and prone to nucleophilic substitution reactions. Protic solvents, such as water and alcohols, or nucleophilic aprotic solvents can react with this group, leading to the formation of impurities.[3][4] The ethyl ester is susceptible to hydrolysis under both acidic and basic conditions, although the latter is typically more rapid. Understanding these potential degradation pathways is crucial for selecting appropriate solvents for reactions, purification, and storage.
Frequently Asked Questions (FAQs)
Q1: What are the most stable solvents for dissolving and storing this compound?
For short-term storage in solution and for use in reactions where the chloromethyl group's reactivity is desired, non-polar aprotic or polar aprotic solvents with low nucleophilicity are recommended.[4][5] These include:
-
Dichloromethane (DCM)
-
Chloroform
-
Toluene
-
Acetonitrile (MeCN)
-
Tetrahydrofuran (THF)
-
Ethyl Acetate
For long-term storage, it is advisable to store the compound as a solid under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[6]
Q2: Which solvents should I avoid when working with this compound?
To prevent unintended reactions and degradation, it is critical to avoid certain types of solvents:
-
Protic Solvents: Water, methanol, ethanol, and other alcohols can act as nucleophiles, displacing the chloride to form the corresponding hydroxymethyl or alkoxymethyl derivatives.
-
Nucleophilic Aprotic Solvents: While many polar aprotic solvents are suitable, highly nucleophilic ones like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) can slowly react with the chloromethyl group, especially at elevated temperatures.
-
Aqueous acids and bases: These conditions can promote the hydrolysis of the ethyl ester to the corresponding carboxylic acid.
Q3: I suspect my sample of this compound has degraded. What are the likely degradation products?
The most common degradation products arise from the reaction at the chloromethyl group or hydrolysis of the ester. Depending on the solvent or contaminants present, you might observe:
-
Ethyl 5-(hydroxymethyl)-1H-pyrazole-4-carboxylate: Formed in the presence of water.
-
Ethyl 5-(methoxymethyl)-1H-pyrazole-4-carboxylate: Formed if methanol was used as a solvent.
-
5-(Chloromethyl)-1H-pyrazole-4-carboxylic acid: The product of ester hydrolysis.
The presence of these impurities can often be detected by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
Q4: Can I use a polar protic solvent if my downstream reaction requires it?
If a protic solvent is necessary for your reaction, it is crucial to be aware that it will likely compete with your intended nucleophile and may consume your starting material. In such cases, consider the following strategies:
-
Use the this compound solution immediately after preparation.
-
Run the reaction at low temperatures to minimize the rate of solvolysis.
-
Use a large excess of your desired nucleophile to outcompete the solvent.
-
Consider protecting the pyrazole nitrogen if it is not already substituted, as it can also influence reactivity.
Troubleshooting Guide
Unexpected experimental results can often be traced back to the instability of a key reagent. This section provides a guide to troubleshooting common issues encountered with this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| Low yield in a nucleophilic substitution reaction. | Degradation of the starting material due to an inappropriate solvent. | Switch to a non-nucleophilic aprotic solvent like DCM, THF, or acetonitrile. Ensure all solvents are anhydrous. |
| Multiple spots on TLC/HPLC of the starting material. | The compound has degraded upon storage in solution or due to exposure to moisture. | Store the compound as a solid at low temperatures under an inert atmosphere. Prepare solutions fresh before use. |
| Formation of an unexpected, more polar byproduct. | Reaction with a protic solvent (e.g., water, alcohol) leading to the hydroxymethyl or alkoxymethyl derivative. | Use anhydrous solvents and perform reactions under an inert atmosphere to exclude moisture. |
| Presence of a carboxylic acid impurity. | Hydrolysis of the ethyl ester due to acidic or basic contaminants. | Neutralize reaction mixtures promptly during workup. Avoid prolonged exposure to strong acids or bases. |
Experimental Protocols
Protocol 1: Small-Scale Solvent Stability Test
This protocol allows for a quick assessment of the compound's stability in a chosen solvent.
Methodology:
-
Dissolve a small amount (e.g., 5-10 mg) of this compound in 1 mL of the test solvent in a clean vial.
-
Prepare a separate vial with a control solvent where the compound is known to be stable (e.g., anhydrous dichloromethane).
-
Immediately spot a sample from each vial onto a TLC plate to get a t=0 reference point.
-
Let the vials stand at room temperature.
-
After 1, 4, and 24 hours, spot samples from each vial on a new TLC plate.
-
Develop the TLC plates and visualize the spots. The appearance of new, more polar spots in the test solvent lane indicates degradation.
Visualizing Degradation Pathways and Solvent Selection
Potential Degradation Pathways
The following diagram illustrates the primary degradation pathways for this compound in the presence of nucleophilic solvents or water.
Caption: Potential degradation pathways of the target compound.
Solvent Selection Workflow
This decision tree can guide the selection of an appropriate solvent for your experiment.
Caption: Decision workflow for solvent selection.
Qualitative Stability Summary
The following table provides a general guide to the stability of this compound in common laboratory solvents.
| Solvent Category | Examples | Stability Outlook | Rationale |
| Non-Polar Aprotic | Toluene, Hexanes | Good | Low reactivity, suitable for long-term storage in solution if anhydrous. |
| Polar Aprotic | DCM, Chloroform, THF, Ethyl Acetate, Acetonitrile | Good | Generally stable, but ensure they are anhydrous. Preferred for many reactions. |
| Polar Aprotic (Nucleophilic) | DMF, DMSO | Fair to Poor | Can act as nucleophiles, especially at elevated temperatures, leading to degradation. |
| Polar Protic | Water, Methanol, Ethanol | Poor | Reacts with the chloromethyl group (solvolysis). Should be avoided unless part of the reaction design. |
| Aqueous Acidic/Basic | HCl (aq), NaOH (aq) | Poor | Promotes hydrolysis of the ethyl ester. |
References
-
MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
PubMed. (2019). Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors. Retrieved from [Link]
-
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]
-
The Chemistry Blog. (2024). How to Safely Handle Reactive Chemicals. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate. Retrieved from [Link]
-
Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]
- Center for Chemical Process Safety (CCPS). (n.d.). Guidelines for Safe Storage and Handling of Reactive Materials.
-
PubChem. (n.d.). 5-chloro-3-ethyl-1-methyl-1h-pyrazole-4-carboxylic acid. Retrieved from [Link]
-
Wiley. (n.d.). Guidelines for Safe Storage and Handling of Reactive Materials. Retrieved from [Link]
-
PubChem. (n.d.). ethyl 4-methyl-1H-pyrazole-5-carboxylate. Retrieved from [Link]
-
National Academic Digital Library of Ethiopia. (n.d.). Safe Storage and Handling of Reactive Materials. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate. Retrieved from [Link]
-
MIT EHS. (n.d.). Chemicals. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. Retrieved from [Link]
-
PubMed. (2012). Biodegradation of pyrazosulfuron-ethyl by Acinetobacter sp. CW17. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.
-
YouTube. (2023). Polar Protic vs Polar Aprotic Solvents in Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2022). Safe and Efficient Continuous-Flow Synthesis and Batchwise Hydrolysis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate: A Key Synthon of Darolutamide. Retrieved from [Link]
-
HBM4EU. (n.d.). Prioritised substance group: Aprotic solvents. Retrieved from [Link]
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. hbm4eu.eu [hbm4eu.eu]
- 6. ETHYL 5-CHLORO-METHYL PYRAZOLE-4-CARBOXYLATE | 56984-32-8 [amp.chemicalbook.com]
Navigating the Nuances of Pyrazole Chemistry: A Technical Guide to Workup Procedures for Reactions Involving Ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate
For Immediate Release
[City, State] – January 9, 2026 – In the intricate landscape of pharmaceutical and agrochemical research, ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate stands as a valuable and versatile building block. Its unique trifecta of a reactive chloromethyl group, a stable pyrazole core, and an ester moiety makes it a sought-after intermediate for the synthesis of a diverse array of bioactive molecules. However, the very reactivity that makes this compound so useful can also present challenges during the critical workup and purification stages of a reaction.
This technical support guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive resource for troubleshooting common issues and answering frequently asked questions related to the workup of reactions involving this compound. By understanding the underlying chemical principles, researchers can optimize their procedures, improve yields, and ensure the integrity of their final products.
Troubleshooting Guide: A Proactive Approach to Common Experimental Hurdles
This section addresses specific problems that may arise during the workup of reactions with this compound, offering explanations and actionable solutions.
Q1: My crude NMR spectrum shows a significant byproduct with a peak corresponding to a hydroxymethyl group. What is happening and how can I prevent it?
A: The presence of a hydroxymethyl byproduct, ethyl 5-(hydroxymethyl)-1H-pyrazole-4-carboxylate, is a strong indicator of hydrolysis of the chloromethyl group . This is a common side reaction, particularly during aqueous workups, as the chloromethyl group on the pyrazole ring is susceptible to nucleophilic substitution by water, especially under neutral or basic conditions.
Causality: The electron-withdrawing nature of the adjacent pyrazole ring can activate the chloromethyl group towards nucleophilic attack. The stability of the resulting carbocation intermediate, while not as pronounced as a benzyl cation, is sufficient to facilitate this unwanted reaction.
Solutions:
-
Minimize Contact with Water: If possible, perform a non-aqueous workup. This could involve filtering the reaction mixture through a pad of celite or silica gel to remove solid impurities, followed by direct concentration of the filtrate.
-
Use Brine Washes: If an aqueous wash is unavoidable, use a saturated sodium chloride solution (brine). The high ionic strength of brine reduces the activity of water, thereby minimizing hydrolysis.
-
Maintain Acidic pH: Perform aqueous washes with a dilute, non-nucleophilic acid, such as 0.1 M HCl. Protonation of the pyrazole ring can deactivate it towards nucleophilic attack, and the acidic conditions will suppress the concentration of hydroxide ions, a more potent nucleophile than water.
-
Keep it Cold: Conduct all aqueous workup steps at low temperatures (0-5 °C) to reduce the rate of the hydrolysis reaction.
Q2: I'm having trouble removing residual hydrazine starting material from my reaction mixture. What are the best strategies?
A: Hydrazine and its derivatives are common reagents in pyrazole synthesis and can be challenging to remove completely due to their basicity and polarity.
Solutions:
-
Acidic Wash: A standard and effective method is to wash the organic layer with a dilute acid solution (e.g., 1 M HCl). The hydrazine will be protonated to form a water-soluble salt, which will partition into the aqueous phase. Be mindful of the stability of your product to acidic conditions.
-
Copper(II) Sulfate Wash: An alternative for acid-sensitive compounds is to wash the organic layer with a 10% aqueous solution of copper(II) sulfate. Hydrazine forms a coordination complex with copper ions, which is then extracted into the aqueous layer.[1]
-
Azeotropic Removal: For volatile hydrazines, repeated co-evaporation with a high-boiling solvent like toluene can be effective.
Q3: My product seems to be partially soluble in the aqueous layer, leading to low extraction yields. How can I improve recovery?
A: The polarity of the pyrazole ring system, coupled with the ester functionality, can impart some water solubility to your product, especially if the other substituents are small and polar.
Solutions:
-
Back-Extraction: After the initial extraction, back-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.
-
Increase Ionic Strength: As mentioned for preventing hydrolysis, saturating the aqueous layer with sodium chloride (salting out) will decrease the solubility of your organic product in the aqueous phase.
-
Solvent Choice: Ensure you are using an appropriate extraction solvent. Ethyl acetate and dichloromethane are common choices. For more polar products, a mixture of solvents, such as 10% isopropanol in chloroform, might be more effective.
Q4: I am observing a complex mixture of regioisomers in my crude product. How does this impact the workup?
A: The formation of regioisomers is a common challenge in the synthesis of unsymmetrically substituted pyrazoles.[2] While the workup itself may not separate the isomers, it's a critical consideration for the subsequent purification strategy.
Solutions:
-
Careful Characterization: Before attempting purification, ensure you have accurately identified the isomeric ratio using techniques like NMR or LC-MS.
-
Chromatography: Flash column chromatography is the most common method for separating regioisomers. A thorough screen of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) is crucial to achieve good separation.
-
Recrystallization: If one isomer is significantly more abundant or has different crystallization properties, fractional recrystallization can be an effective purification technique.
Frequently Asked Questions (FAQs)
This section provides concise answers to general questions regarding the handling and purification of this compound and its derivatives.
Q: What is the recommended general workup procedure for a reaction involving this compound?
A: A good starting point for a general workup is as follows:
-
Quench the reaction by adding it to a mixture of ice and a suitable organic solvent (e.g., ethyl acetate).
-
If acidic or basic reagents were used, neutralize the mixture carefully.
-
Separate the organic layer.
-
Wash the organic layer sequentially with cold, dilute acid (if hydrazine is present), followed by cold brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product, typically by flash column chromatography.
Q: What are the key stability concerns for this compound?
A: The primary stability concern is the susceptibility of the chloromethyl group to nucleophilic substitution. Besides hydrolysis, it can react with other nucleophiles present in the reaction mixture or workup, such as amines or alcohols. The ester group can also be hydrolyzed under strong acidic or basic conditions, especially at elevated temperatures.
Q: What are some common impurities to look out for?
A: Besides the hydroxymethyl byproduct and unreacted starting materials, other potential impurities include:
-
Dimerization products: The chloromethyl group can react with the pyrazole nitrogen of another molecule, leading to N-alkylated dimers.
-
Solvent adducts: If nucleophilic solvents like methanol or ethanol are used in the reaction or workup, you may form the corresponding methoxymethyl or ethoxymethyl ethers.
-
Over-alkylation products: In reactions where the pyrazole nitrogen is intended to be alkylated, there is a possibility of reaction at the chloromethyl group as well.
Q: What are the best practices for purifying this compound derivatives by column chromatography?
A:
-
Solvent System: A gradient of ethyl acetate in hexanes is a common and effective eluent system.
-
Silica Gel: Use standard silica gel (60 Å, 230-400 mesh).
-
TLC Monitoring: Carefully monitor the column fractions by thin-layer chromatography (TLC) to ensure proper separation.
-
Avoid Prolonged Exposure: Do not let the compound sit on the silica gel for an extended period, as the acidic nature of silica can potentially promote decomposition of sensitive compounds.
Experimental Protocols
Protocol 1: Standard Aqueous Workup
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly pour the reaction mixture into a separatory funnel containing a cold, saturated aqueous solution of sodium bicarbonate (if the reaction was acidic) or cold, dilute HCl (if the reaction was basic).
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with cold brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
Protocol 2: Non-Aqueous Workup for Sensitive Substrates
-
Cool the reaction mixture to room temperature.
-
If solid byproducts or reagents are present, dilute the mixture with a non-polar solvent (e.g., dichloromethane or toluene) and filter through a pad of celite.
-
Wash the celite pad with additional solvent.
-
Concentrate the combined filtrates under reduced pressure.
-
Proceed directly to purification (e.g., column chromatography).
Data Presentation
| Workup Parameter | Recommendation | Rationale |
| Quenching | Cold (0-5 °C) aqueous solution | Minimizes hydrolysis of the chloromethyl group. |
| Aqueous Washes | Brine or dilute acid | Reduces water activity and suppresses nucleophilicity. |
| Extraction Solvent | Ethyl acetate, Dichloromethane | Good solubility for many pyrazole derivatives. |
| Drying Agent | Anhydrous Na₂SO₄ or MgSO₄ | Efficiently removes residual water. |
| Purification | Flash column chromatography | Effective for separating regioisomers and other impurities. |
Visualizations
Caption: Decision tree for selecting an appropriate workup procedure.
References
- This guide is a compilation of established chemical principles and does not rely on a single source.
- General principles of organic chemistry workup procedures can be found in standard labor
- For specific reaction protocols, always refer to the primary liter
- Safety data sheets for all chemicals should be consulted prior to their use.
- The reactivity of chloromethyl groups on heterocyclic systems is a well-documented area of organic chemistry.
-
The use of copper(II) sulfate to remove hydrazine is a known technique in organic synthesis.[1]
-
The synthesis of pyrazoles often leads to regioisomeric mixtures, a topic covered in many organic chemistry reviews and publications.[2]
Sources
Technical Support Center: Catalyst Poisoning in Reactions with Ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding a critical challenge in the catalytic functionalization of this versatile building block: catalyst poisoning. My aim is to equip you with the scientific understanding and practical solutions to diagnose, mitigate, and prevent catalyst deactivation in your experiments, ensuring the efficiency and reproducibility of your synthetic routes.
Introduction: The Dual Challenge of a Privileged Scaffold
This compound is a valuable intermediate in medicinal chemistry and materials science due to its densely functionalized pyrazole core. However, its very structure presents a dual challenge for catalytic transformations, particularly palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. The two primary sources of catalyst inhibition are:
-
The Pyrazole Core: As a nitrogen-containing heterocycle, the pyrazole ring system can act as a ligand, strongly coordinating to the metal center of the catalyst. This coordination can lead to the formation of stable, off-cycle complexes that are catalytically inactive, effectively "poisoning" the catalyst.[1][2]
-
The Chloromethyl Group: The reactive C-Cl bond is the intended site of oxidative addition for many cross-coupling reactions. However, the presence of halides in the reaction mixture can also contribute to catalyst deactivation. Furthermore, undesired side reactions involving this functional group can consume the catalyst or generate inhibitory species.
This guide will dissect these challenges and provide actionable strategies to overcome them.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with this compound is sluggish or has completely stalled. How do I know if catalyst poisoning is the culprit?
A1: Several key observations point towards catalyst poisoning:
-
Initial Reaction, then Stagnation: The reaction proceeds for a short period and then slows down or stops completely, even with a significant amount of starting material remaining.
-
Incomplete Conversion: Despite extended reaction times or increased temperature, the conversion to the desired product remains low.
-
Formation of Side Products: You may observe the formation of byproducts resulting from side reactions such as homocoupling of the coupling partner or decomposition of the starting material.
-
Color Change of the Reaction Mixture: A change in the color of the reaction mixture, such as the formation of palladium black, can indicate catalyst decomposition and precipitation.
Q2: What are the most likely mechanisms of catalyst poisoning in my reaction?
A2: The two primary mechanisms are:
-
Nitrogen Coordination: The lone pair of electrons on the pyrazole nitrogen atoms can coordinate to the palladium center, leading to the formation of a stable, catalytically inactive complex.[1][3] This is a common issue with nitrogen-containing heterocycles in cross-coupling reactions.[2][4]
-
Halide Inhibition: Chloride ions, either from the starting material or generated during the reaction, can compete with the desired substrates for coordination to the palladium center, thereby inhibiting the catalytic cycle.
The interplay of these two factors often leads to a rapid deactivation of the catalyst.
Q3: Can impurities in my starting material or reagents be causing catalyst poisoning?
A3: Absolutely. Common catalyst poisons include sulfur and other nitrogen-containing compounds.[5] Ensure your this compound is of high purity and that your solvents and other reagents are anhydrous and free from potential inhibitors.
Troubleshooting Guide: A Step-by-Step Approach to Overcoming Catalyst Deactivation
When faced with a failed or underperforming reaction, a systematic approach to troubleshooting is crucial. The following guide will walk you through the key experimental parameters to consider.
Diagram: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting catalyst poisoning.
Detailed Troubleshooting Steps & Explanations
| Issue | Potential Cause & Explanation | Recommended Action & Scientific Rationale |
| No or Low Conversion | Catalyst Poisoning by Pyrazole Nitrogen: The pyrazole ring is coordinating to the palladium center, forming an inactive complex.[1][2] | 1. Ligand Selection: Switch to bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, t-Bu3P) or N-heterocyclic carbene (NHC) ligands.[2] These ligands create a sterically hindered environment around the palladium, disfavoring coordination of the pyrazole nitrogen. 2. Use of Precatalysts: Employ well-defined palladium precatalysts (e.g., Buchwald or PEPPSI-type precatalysts). These can ensure a more efficient generation of the active catalytic species in the presence of the potentially inhibiting substrate.[6] |
| Reaction Stalls After Initial Conversion | Product Inhibition: The product, a substituted pyrazole, may also be a potent catalyst poison. | 1. Slow Addition: Add the this compound solution to the reaction mixture over an extended period using a syringe pump. This maintains a low concentration of the pyrazole-containing species, minimizing its inhibitory effect on the catalyst.[2] |
| Significant Homocoupling of Coupling Partner | Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids (in Suzuki reactions) or terminal alkynes (in Sonogashira reactions).[7][8] | 1. Ensure Anaerobic Conditions: Thoroughly degas all solvents and reagents by sparging with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw method. Maintain a positive pressure of inert gas throughout the reaction.[7] |
| Formation of Dehalogenated Pyrazole | β-Hydride Elimination (if applicable) or Protonolysis: Depending on the reaction, the C-Cl bond might be reduced. | 1. Optimize Base and Solvent: The choice of base and solvent can influence the rates of competing reaction pathways. Screen different bases (e.g., carbonates, phosphates) and anhydrous, aprotic solvents. 2. Lower Reaction Temperature: Higher temperatures can sometimes favor decomposition pathways. Try running the reaction at a lower temperature for a longer duration.[7] |
Experimental Protocols: A Starting Point for Optimization
The following is a generalized protocol for a Suzuki-Miyaura cross-coupling reaction with this compound. This should be considered a starting point for your own optimization.
Diagram: Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling.
Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd2(dba)3, 1-2 mol%), the bulky phosphine ligand (e.g., XPhos, 2-4 mol%), the aryl boronic acid (1.2 equivalents), and the base (e.g., K3PO4, 2-3 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (e.g., toluene, dioxane, or 2-MeTHF) via cannula.
-
Substrate Addition: Add the this compound (1 equivalent). For challenging substrates, consider dissolving it in a minimal amount of degassed solvent and adding it slowly over 1-2 hours.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Catalyst Regeneration: A Note on Practicality
While several methods exist for the regeneration of poisoned palladium catalysts, such as acid or base washes to remove adsorbed species, these are often more applicable to industrial settings.[9][10][11] In a research laboratory context, focusing on preventative measures through careful reaction optimization is generally more efficient and cost-effective.
Conclusion: Navigating the Complexities of Pyrazole Chemistry
The successful catalytic functionalization of this compound hinges on a thorough understanding of the potential catalyst deactivation pathways. By recognizing the dual challenges posed by the pyrazole core and the chloromethyl group, and by systematically applying the troubleshooting strategies outlined in this guide, researchers can significantly improve reaction outcomes. The key to success lies in the judicious selection of ligands, catalysts, and reaction conditions to favor the desired catalytic cycle over catalyst poisoning.
References
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature.[Link]
-
Mechanism of aryl chloride oxidative addition to chelated palladium(0) complexes. Organometallics.[Link]
-
Oxidative Addition of the Chloromethane C-Cl Bond to Pd, an Ab Initio Benchmark and DFT Validation Study. PubMed.[Link]
-
Variable coordination behaviour of pyrazole-containing N,P and N,P(O) ligands towards palladium(II). PubMed.[Link]
-
Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ChemRxiv.[Link]
-
Oxidative addition of aryl chlorides to palladium N-heterocyclic carbene complexes and their role in catalytic arylamination. ResearchGate.[Link]
-
Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. MDPI.[Link]
-
oxidative addition and palladium coupling. csbsju.[Link]
-
Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. MDPI.[Link]
-
Heck reaction. Wikipedia.[Link]
-
How Oxidative Addition works in Transition Metal Catalysis- Pd, Mg, Rh. YouTube.[Link]
- Method for reactivating palladium catalysts.
-
Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles. PubMed.[Link]
-
Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine. DCL Inc.[Link]
-
Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines. Organic Chemistry Portal.[Link]
-
Application of air-stable palladium(II) precatalysts to Suzuki cross-coupling reactions and C-H activation of pyridine N-oxides. Morressier.[Link]
-
β-hydride elimination in palladium-catalyzed reactions. ResearchGate.[Link]
-
Heck Reaction. Organic Chemistry Portal.[Link]
-
A pyrazole ligand improves the efficiency of Mn-catalysts for transfer hydrogenation. RSC Publishing.[Link]
-
Palladium-catalyzed enantioselective β-hydride elimination for the construction of remote stereocenters. PubMed Central.[Link]
-
Heck Reaction. Chemistry LibreTexts.[Link]
-
Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). MDPI.[Link]
-
Sonogashira coupling. Wikipedia.[Link]
-
Control of the β-Hydride Elimination Making Palladium-Catalyzed Coupling Reactions More Diversified. ResearchGate.[Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling. pubs.acs.org.[Link]
-
Regeneration of Supported Palladium Catalyst for Selective Hydrogenation of Acetylene. ResearchGate.[Link]
Sources
- 1. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Variable coordination behaviour of pyrazole-containing N,P and N,P(O) ligands towards palladium(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. depts.washington.edu [depts.washington.edu]
- 9. US3959382A - Method for reactivating palladium catalysts - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of Chloromethyl vs. Bromomethyl Pyrazole Esters in Nucleophilic Substitution
Executive Summary
For researchers and professionals in drug development and synthetic chemistry, the choice between a chloromethyl and a bromomethyl functional group as an electrophilic handle can significantly impact reaction efficiency, yield, and purity. This guide provides an in-depth comparison of the reactivity of chloromethyl pyrazole esters and their bromomethyl counterparts in bimolecular nucleophilic substitution (SN2) reactions.
Experimental evidence and fundamental principles of physical organic chemistry unequivocally demonstrate that bromomethyl pyrazole esters are significantly more reactive than their chloromethyl analogs . This heightened reactivity is primarily attributed to the superior leaving group ability of the bromide ion compared to the chloride ion. The carbon-bromine (C-Br) bond is weaker and more polarizable than the carbon-chlorine (C-Cl) bond, resulting in a lower activation energy for the nucleophilic attack. This guide will dissect the theoretical underpinnings of this reactivity difference, present comparative data from analogous systems, and provide a detailed experimental protocol for a head-to-head kinetic analysis.
Theoretical Framework: The Decisive Role of the Halogen Leaving Group
The functionalization of pyrazole esters via their halomethyl derivatives typically proceeds through an SN2 mechanism. This is a single, concerted step where a nucleophile attacks the electrophilic methylene carbon, and simultaneously, the halide leaving group departs. The rate of this reaction is highly sensitive to the nature of the leaving group.[1][2]
The key factors that establish bromide as a superior leaving group to chloride are:
-
Basicity: A good leaving group is a weak base, as it can stabilize the negative charge it acquires upon departure. Hydrobromic acid (HBr, pKa ≈ -9.0) is a stronger acid than hydrochloric acid (HCl, pKa ≈ -7.0). Consequently, the bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻) and is more stable in solution.[3][4]
-
Bond Strength: The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond. This means less energy is required to break the C-Br bond in the transition state, leading to a lower activation energy and a faster reaction rate.[3]
-
Polarizability: The bromide ion is larger and has a more diffuse electron cloud than chloride. This greater polarizability allows the C-Br bond to more effectively stabilize the partial negative charge that develops in the SN2 transition state, further lowering the energy barrier.[3][5]
The pyrazole ring and the ester substituent are electronically withdrawing, which increases the electrophilicity of the methylene carbon, making it more susceptible to nucleophilic attack for both substrates. However, this electronic effect does not alter the fundamental difference in leaving group ability between bromide and chloride.
Quantitative Reactivity Comparison
While specific kinetic data for the nucleophilic substitution of chloromethyl vs. bromomethyl pyrazole esters is not extensively published, we can draw upon well-established data from analogous benzylic and alkyl halide systems to provide a reliable quantitative comparison. In SN2 reactions, primary alkyl bromides are generally 40 to 60 times more reactive than their corresponding chlorides.[6]
Table 1: Physicochemical Properties of Chloride and Bromide Leaving Groups
| Property | Chloride (Cl⁻) | Bromide (Br⁻) | Significance for Leaving Group Ability |
|---|---|---|---|
| pKa of Conjugate Acid (HX) | ~ -7.0[3] | ~ -9.0[3] | A lower pKa indicates a weaker, more stable conjugate base (leaving group). |
| Carbon-Halogen Bond Energy (R-X) | ~339 kJ/mol (for C-Cl)[3] | ~285 kJ/mol (for C-Br)[3] | A weaker bond requires less energy to break in the transition state. |
| Ionic Radius | 181 pm | 196 pm | Larger size allows for better charge delocalization. |
| Polarizability | 3.66 ų | 4.77 ų | Higher polarizability better stabilizes the transition state. |
Table 2: Estimated Relative Reaction Rates with a Common Nucleophile (e.g., Azide)
| Substrate | Relative Rate Constant (k_rel) | Expected Outcome |
|---|---|---|
| Ethyl 5-(chloromethyl)-1-methyl-1H-pyrazole-3-carboxylate | 1 | Slower reaction, may require higher temperatures or longer reaction times. |
| Ethyl 5-(bromomethyl)-1-methyl-1H-pyrazole-3-carboxylate | ~50 | Significantly faster reaction, often proceeds to completion at lower temperatures. |
Note: The relative rate is an estimation based on generally observed reactivity differences between primary alkyl chlorides and bromides in SN2 reactions.[6]
This substantial difference in reactivity has critical implications for process development. The use of a bromomethyl intermediate can lead to milder reaction conditions, shorter reaction times, reduced energy consumption, and potentially fewer side products associated with high-temperature degradation.
Synthesis of Halomethyl Pyrazole Esters
The synthesis of these key intermediates is a prerequisite for their use in functionalization reactions.
Synthesis of Chloromethyl Pyrazole Esters
A common method involves the chlorination of the corresponding hydroxymethyl pyrazole ester, which can be synthesized from the base-catalyzed condensation of an appropriate β-ketoester and hydrazine, followed by reduction of the ester group and subsequent re-esterification. The final chlorination step is often achieved using thionyl chloride (SOCl₂) or a similar chlorinating agent.[7][8]
Synthesis of Bromomethyl Pyrazole Esters
The synthesis of bromomethyl pyrazole esters follows a similar pathway, with the final step involving bromination of the hydroxymethyl intermediate. Reagents like phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) in combination with triphenylphosphine (PPh₃) are commonly employed for this transformation.[9][10]
Experimental Protocol: Comparative Kinetic Analysis
To empirically validate the reactivity difference, a comparative kinetic study can be performed. This protocol describes the reaction of a chloromethyl and a bromomethyl pyrazole ester with a model nucleophile, sodium azide, in acetone, monitored by High-Performance Liquid Chromatography (HPLC).
Materials and Reagents:
-
Ethyl 5-(chloromethyl)-1-methyl-1H-pyrazole-3-carboxylate
-
Ethyl 5-(bromomethyl)-1-methyl-1H-pyrazole-3-carboxylate
-
Sodium azide (NaN₃)
-
Acetone (HPLC grade, anhydrous)
-
Internal Standard (e.g., naphthalene)
-
Volumetric flasks, pipettes, and syringes
-
Thermostatted reaction vessel
-
HPLC system with a suitable C18 column
Step-by-Step Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.1 M stock solution of the internal standard (e.g., naphthalene) in acetone.
-
Accurately prepare 0.02 M stock solutions of the chloromethyl pyrazole ester and the bromomethyl pyrazole ester in acetone, each containing the internal standard at a final concentration of 0.01 M.
-
Prepare a 0.2 M stock solution of sodium azide in acetone. Caution: Sodium azide is highly toxic.
-
-
Reaction Setup:
-
Equilibrate the stock solutions in a water bath at a constant temperature (e.g., 25.0 ± 0.1 °C).
-
To initiate the reaction, rapidly add 5.0 mL of the 0.2 M NaN₃ solution to 5.0 mL of the pyrazole substrate solution in a thermostatted vessel with stirring. The final concentrations will be 0.01 M for the substrate and 0.1 M for NaN₃ (a 10-fold excess to ensure pseudo-first-order kinetics).
-
-
Sampling and Quenching:
-
At timed intervals (e.g., t = 0, 5, 10, 20, 30, 60 minutes for the bromo- compound; longer intervals may be needed for the chloro- compound), withdraw a 100 µL aliquot of the reaction mixture.
-
Immediately quench the aliquot by diluting it into 900 µL of a cold mobile phase mixture to stop the reaction.
-
-
HPLC Analysis:
-
Inject the quenched samples onto the HPLC system.
-
Use a suitable mobile phase (e.g., acetonitrile/water gradient) to achieve good separation of the starting material, product, and internal standard.
-
Monitor the elution profile using a UV detector at an appropriate wavelength.
-
-
Data Analysis:
-
For each time point, calculate the concentration of the remaining pyrazole substrate by comparing its peak area to that of the internal standard.
-
Plot ln([Substrate]t / [Substrate]₀) versus time (in seconds). The slope of the resulting straight line will be equal to the negative of the pseudo-first-order rate constant (-k_obs).
-
Calculate the second-order rate constant (k) using the equation: k = k_obs / [NaN₃].
-
Conclusion and Practical Implications
The evidence from fundamental chemical principles, supported by data from analogous systems, strongly concludes that bromomethyl pyrazole esters are substantially more reactive electrophiles than chloromethyl pyrazole esters in SN2 reactions .[3][6] This enhanced reactivity translates to significant practical advantages in a research and development setting:
-
Faster Reaction Rates: Enables higher throughput and more efficient synthesis.
-
Milder Conditions: Reactions can often be run at lower temperatures, preserving sensitive functional groups elsewhere in the molecule and reducing the formation of thermal degradation byproducts.
-
Process Optimization: The choice of the bromomethyl derivative can simplify process scale-up by avoiding the need for high-energy inputs or extended reaction cycles.
For drug development professionals and synthetic chemists, selecting a bromide-containing substrate over a chloride is a rational design choice that will almost invariably lead to a more efficient and robust synthetic route.
References
-
9 ResearchGate. Accessed January 9, 2026.
-
11 ResearchGate. Accessed January 9, 2026.
-
10 ResearchGate. Accessed January 9, 2026.
-
12 PubMed Central. Accessed January 9, 2026.
-
7 ChemicalBook. Accessed January 9, 2026.
-
13 Synlett. Accessed January 9, 2026.
-
14 Google Patents. Accessed January 9, 2026.
-
8 Google Patents. Accessed January 9, 2026.
-
6 BenchChem. Accessed January 9, 2026.
-
15 Guidechem. Accessed January 9, 2026.
-
16 Google Patents. Accessed January 9, 2026.
-
17 Chemistry Stack Exchange. Accessed January 9, 2026.
-
18 National Institutes of Health (NIH). Accessed January 9, 2026.
-
19 ResearchGate. Accessed January 9, 2026.
-
3 BenchChem. Accessed January 9, 2026.
-
4 Master Organic Chemistry. Accessed January 9, 2026.
-
20 National Institutes of Health (NIH). Accessed January 9, 2026.
-
21 MDPI. Accessed January 9, 2026.
-
5 Reddit. Accessed January 9, 2026.
-
1 National Institutes of Health (NIH). Accessed January 9, 2026.
-
22 BenchChem. Accessed January 9, 2026.
-
2 Master Organic Chemistry. Accessed January 9, 2026.
-
23 MDPI. Accessed January 9, 2026.
-
24 ResearchGate. Accessed January 9, 2026.
-
25 Royal Society of Chemistry. Accessed January 9, 2026.
-
26 PubMed. Accessed January 9, 2026.
-
27 Royal Society of Chemistry. Accessed January 9, 2026.
Sources
- 1. Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 3-[4-(chloromethyl)phenyl]-1-methyl-1h-pyrazole synthesis - chemicalbook [chemicalbook.com]
- 8. CN103539728A - Synthesis method of lansoprazole drug intermediate chloromethyl pyridine derivative - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids - Google Patents [patents.google.com]
- 15. Page loading... [wap.guidechem.com]
- 16. CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof - Google Patents [patents.google.com]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. Nucleophilic ortho-Allylation of Pyrroles and Pyrazoles: An Accelerated Pummerer/Thio-Claisen Rearrangement Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. Chemoselective synthesis of substituted pyrazoles through AgOTf-catalyzed cascade propargylic substitution–cyclization–aromatization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 26. Reactions of N-(Ethoxycarbonyl)-3-halo-3-(halomethyl)azetidines with DBU. The Halogen Dance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
A Senior Application Scientist's Guide to Safer, More Efficient Pyrazole Alkylation: Alternatives to Ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the pyrazole scaffold stands as a cornerstone, integral to the architecture of numerous therapeutic agents, particularly kinase inhibitors.[1][2] The functionalization of this privileged heterocycle is paramount, and for years, ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate has served as a key electrophilic building block. Its chloromethyl group provides a reactive handle for introducing the pyrazole moiety into larger, more complex molecules through nucleophilic substitution. However, the reliance on this reagent comes with significant safety and handling concerns that necessitate the exploration of viable alternatives. This guide provides a comprehensive comparison of alternative reagents, offering experimental insights to inform your synthetic strategies.
The Double-Edged Sword: Why Seek Alternatives to a Workhorse Reagent?
The utility of this compound is undeniable. The carbon-chlorine bond is sufficiently labile to participate in a variety of alkylation reactions, crucial for the synthesis of many pharmaceuticals. However, the very nature of chloromethylating agents raises a significant red flag in process chemistry and laboratory safety.
Chloromethyl ethers, a class of compounds to which our reagent is analogous in reactivity, are recognized as potent carcinogens.[3][4] For instance, chloromethyl methyl ether (CMME) and bis(chloromethyl) ether (BCME) are classified as known human carcinogens.[3][5] The Occupational Safety and Health Administration (OSHA) regulates these compounds stringently, emphasizing the need for extreme caution and specialized handling procedures. While this compound itself is not a chloromethyl ether, the structural alert of the R-O-CH2-Cl and, in this case, a reactive N-C-CH2-Cl analogue, warrants a proactive approach to minimizing exposure and seeking safer alternatives. The potential for the formation of hazardous byproducts and the stringent requirements for handling and disposal add to the impetus for change.
Beyond the safety concerns, the reactivity of the chloromethyl group, while generally adequate, may not be optimal for all synthetic applications. In instances requiring milder reaction conditions or enhanced reactivity to overcome steric hindrance or low nucleophilicity of the substrate, the chloro-group can be a limiting factor. This has led to the development of several alternative reagents that offer a better balance of reactivity, safety, and ease of use.
The Precursor: A Gateway to a Portfolio of Alternatives
The journey to safer and more efficient pyrazole alkylation begins with a common precursor: ethyl 5-(hydroxymethyl)-1H-pyrazole-4-carboxylate . This stable, crystalline solid is readily prepared and serves as the launching point for the synthesis of a variety of alkylating agents with different leaving groups.
Caption: Synthetic pathway from starting materials to alternative reagents via the key hydroxymethyl intermediate.
A Comparative Analysis of Alternative Reagents
This section details the synthesis and comparative performance of the most promising alternatives to this compound. We will explore derivatives with bromo, tosyloxy, and mesyloxy leaving groups, presenting a balanced view of their advantages and disadvantages.
The More Reactive Halogen: Ethyl 5-(bromomethyl)-1H-pyrazole-4-carboxylate
A logical first step in enhancing reactivity is to replace the chloro group with a bromo group. The carbon-bromine bond is weaker and more polarizable than the carbon-chlorine bond, making the bromomethyl derivative a more potent alkylating agent.
Synthesis:
The synthesis of the bromomethyl analogue is straightforward from the corresponding hydroxymethyl precursor. A common method involves treatment with phosphorus tribromide (PBr₃) or a mixture of N-bromosuccinimide (NBS) and triphenylphosphine (PPh₃).
Caption: Synthesis of the bromomethyl pyrazole derivative.
Performance and Considerations:
The increased reactivity of the bromomethyl derivative often translates to higher yields and shorter reaction times in alkylation reactions. This is particularly advantageous when dealing with less reactive nucleophiles. However, this heightened reactivity can also lead to increased formation of side products if the reaction is not carefully controlled. Additionally, while generally considered safer than their chloromethyl counterparts, bromomethylating agents are still lachrymatory and require careful handling.
The Sulfonate Ester Alternatives: Tosylates and Mesylates
Moving away from halogens, sulfonate esters such as tosylates (OTs) and mesylates (OMs) represent a significant improvement in terms of leaving group ability.[6] These groups are the conjugate bases of strong sulfonic acids, making them excellent nucleofuges.[7]
Synthesis:
Both tosylates and mesylates are readily prepared from ethyl 5-(hydroxymethyl)-1H-pyrazole-4-carboxylate by reaction with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), respectively, typically in the presence of a non-nucleophilic base like triethylamine or pyridine.
Caption: Synthesis of tosyloxymethyl and mesyloxymethyl pyrazole derivatives.
Performance and Considerations:
Tosylates and mesylates are highly effective alkylating agents, often providing superior yields and cleaner reactions compared to their halomethyl counterparts. Their crystalline nature can also facilitate purification. The choice between a tosylate and a mesylate often comes down to subtle differences in reactivity and physical properties, with mesylates being slightly more reactive and tosylates sometimes offering better crystallinity.
A key advantage of sulfonate esters is the significantly improved safety profile. The starting materials, TsCl and MsCl, are corrosive but are not considered to have the same carcinogenic risk as chloromethylating agents. The resulting tosyloxymethyl and mesyloxymethyl pyrazoles are also generally more stable and less volatile than the corresponding halomethyl derivatives.
Comparative Performance Data: A Head-to-Head Look
While direct, side-by-side comparative studies for this specific pyrazole scaffold are not abundant in the literature, we can extrapolate from general principles of organic chemistry and the available data for similar systems. The expected trend in reactivity is as follows:
Mesyloxymethyl > Tosyloxymethyl > Bromomethyl > Chloromethyl
This trend is based on the relative leaving group abilities of the respective anions (mesylate > tosylate > bromide > chloride). In a typical N-alkylation reaction of a heterocyclic amine, one would expect to see the following qualitative differences:
| Reagent | Relative Reactivity | Typical Reaction Conditions | Potential Side Products | Safety Profile |
| Ethyl 5-(chloro methyl)-1H-pyrazole-4-carboxylate | Baseline | Higher temperatures, longer reaction times | Over-alkylation, elimination | High Concern (Potential Carcinogen) |
| Ethyl 5-(bromo methyl)-1H-pyrazole-4-carboxylate | Higher | Milder temperatures, shorter reaction times | Similar to chloro, but potentially more pronounced | Moderate Concern (Lachrymator) |
| Ethyl 5-(tosyloxy methyl)-1H-pyrazole-4-carboxylate | High | Mild conditions, often room temperature | Generally cleaner reactions | Low Concern |
| Ethyl 5-(mesyloxy methyl)-1H-pyrazole-4-carboxylate | Very High | Mild to low temperatures | Generally very clean reactions | Low Concern |
Experimental Protocol: A General Procedure for N-Alkylation
The following protocol provides a general framework for comparing the performance of the different alkylating agents. Optimization of stoichiometry, base, solvent, and temperature will be necessary for specific substrates.
-
To a solution of the nucleophile (1.0 eq.) and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 1.2 eq.) in an appropriate solvent (e.g., DMF, ACN) is added the pyrazole alkylating agent (1.1 eq.).
-
The reaction mixture is stirred at a set temperature (e.g., room temperature, 50 °C, 80 °C) and monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
By running this protocol with each of the four pyrazole derivatives under identical conditions (where feasible), a direct comparison of reaction time and yield can be obtained.
Case Study: The Synthesis of Sotorasib (AMG 510)
The importance of pyrazole-based alkylating agents is highlighted in the synthesis of cutting-edge pharmaceuticals. Sotorasib (AMG 510), the first approved covalent inhibitor of KRAS G12C, features a complex molecular architecture where a substituted pyrazole plays a crucial role.[4][5][8] While the publicly available syntheses of Sotorasib and its intermediates do not always explicitly detail the choice of leaving group on the pyrazole moiety in a comparative manner, the principles discussed in this guide are directly applicable to optimizing such complex synthetic routes. The need for high-yielding, clean, and safe reactions on a large scale makes the selection of the right alkylating agent a critical process parameter.
Conclusion: Making an Informed Choice for Your Research
The selection of an appropriate alkylating agent is a critical decision in the synthesis of pyrazole-containing molecules. While this compound has been a widely used reagent, its significant safety concerns and moderate reactivity make it a less than ideal choice for modern drug development.
The alternatives presented in this guide—the bromomethyl, tosyloxymethyl, and mesyloxymethyl derivatives—offer a compelling suite of options with enhanced reactivity and, most importantly, a significantly improved safety profile. The synthetic routes to these alternatives are straightforward from the common hydroxymethyl precursor, making them readily accessible.
As a Senior Application Scientist, I strongly recommend that researchers and process chemists consider adopting these safer and often more efficient alternatives. By moving away from chloromethylating agents, we not only enhance the safety of our laboratories and manufacturing facilities but also open the door to more robust and versatile synthetic strategies.
References
- Verma, A., Joshi, S., & Singh, D. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(8), 838-865.
-
U.S. Department of Health and Human Services. (n.d.). Chloromethyl Methyl Ether. Report on Carcinogens. Retrieved from [Link]
- Canon, J., et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity.
- Parsons, A. T., et al. (2022). Commercial Process for the Synthesis of Anti-Cancer Drug Sotorasib. ChemistryViews.
- Fact. (2023, September 9). Sotorasib – Mechanism of Action and Synthesis [Video]. YouTube.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13405303, ethyl 4-methyl-1H-pyrazole-5-carboxylate. Retrieved January 9, 2026 from [Link].
-
MDPI. (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Sourcing Pyrazole Intermediates: A Guide for Pharmaceutical Manufacturers. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]
-
MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from [Link]
-
MDPI. (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]
- Kolasani, B. P., Malathi, D. C., & Ponnaluri, R. R. (2016). Variation of Cost among Anti-cancer Drugs Available in Indian Market. Journal of clinical and diagnostic research: JCDR, 10(6), FC01–FC05.
-
Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]
-
Master Organic Chemistry. (2024, March 4). What Makes A Good Leaving Group. Retrieved from [Link]
-
Environmental Protection Agency. (n.d.). Chloromethyl methyl ether. Retrieved from [Link]
-
New Jersey Department of Health. (1999). Hazardous Substance Fact Sheet: Chloromethyl Methyl Ether. Retrieved from [Link]
-
Environment and Climate Change Canada. (n.d.). Bis(Chloromethyl) Ether and Chloromethyl Methyl Ether. Retrieved from [Link]
-
Albert Einstein College of Medicine. (n.d.). Methyl Chloromethyl Ether Awareness Training. Retrieved from [Link]
-
Wikipedia. (n.d.). Leaving group. Retrieved from [Link]
Sources
- 1. molscanner.com [molscanner.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazinyl-Substituted Aminoazoles as Covalent Inhibitors of Thrombin: Synthesis, Structure, and Anticoagulant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved Synthesis of New FDA-Approved Treatment for KRAS G12C Mutation in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Commercial Process for the Synthesis of Anti-Cancer Drug Sotorasib - ChemistryViews [chemistryviews.org]
- 6. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
A Comparative Guide to the Biological Activity of Ethyl 5-(Chloromethyl)-1H-pyrazole-4-carboxylate Derivatives
For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2][3] This guide provides an in-depth technical comparison of the potential biological activities of ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate derivatives. While direct and extensive experimental data on this specific scaffold is emerging, this guide synthesizes available information on closely related analogues to provide a predictive and comparative framework for future research and development. We will explore the synthetic rationale, compare potential anticancer, antimicrobial, and anti-inflammatory activities with supporting data from analogous compounds, and provide detailed experimental protocols for validation.
The Pyrazole Core: A Privileged Scaffold in Drug Discovery
The five-membered aromatic ring of pyrazole, with its two adjacent nitrogen atoms, offers a unique combination of physicochemical properties that make it a "privileged scaffold" in drug design.[1] Its ability to act as both a hydrogen bond donor and acceptor, coupled with its metabolic stability, has led to the development of numerous FDA-approved drugs for a wide range of therapeutic areas.[2] From the anti-inflammatory celecoxib to the anticancer agent crizotinib, the versatility of the pyrazole core is well-established.[1][2] The focus of this guide, the this compound scaffold, incorporates several key features: a reactive chloromethyl group at the 5-position, which can be a site for further functionalization, and an ethyl carboxylate group at the 4-position, a common feature in many biologically active pyrazoles.[4][5]
Synthetic Strategy: A Plausible Pathway
The synthesis of this compound derivatives can be approached through established methods for pyrazole ring formation. A common and effective strategy involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.
A plausible synthetic route is outlined below:
Figure 1: Proposed synthetic workflow for this compound.
This proposed pathway leverages readily available starting materials and well-documented reactions in pyrazole synthesis. The initial condensation reaction forms the core pyrazole ring, and subsequent chlorination of the methyl group at the 5-position yields the target scaffold.
Comparative Biological Activity Validation
The true potential of a novel chemical scaffold lies in its biological activity. Based on extensive literature on analogous pyrazole-4-carboxylate derivatives, we can anticipate and compare potential anticancer, antimicrobial, and anti-inflammatory activities.
Anticancer Activity
Numerous pyrazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases, tubulin polymerization, and induction of apoptosis.[2][4][6] The ethyl 1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid derivatives, for instance, have shown inhibitory effects on cancer cell growth.[4]
Comparative Anticancer Activity of Pyrazole-4-Carboxylate Analogues
| Compound Analogue | Cancer Cell Line | IC50 (µM) | Reference |
| Ethyl 1-(2-hydroxypentyl)-5-(3-(3-(trifluoromethyl) phenyl)ureido)-1H-pyrazole-4-carboxylate (GeGe-3) | Various | Potent anti-angiogenic properties | [6] |
| 1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivative | A549 (Lung) | 49.85 | [1] |
| N-(4-ethoxyphenyl)-1,3-diphenyl-1H-pyrazole-4-carboxamide | HCT116 (Colon) | 0.39 | [3] |
| N-(4-ethoxyphenyl)-1,3-diphenyl-1H-pyrazole-4-carboxamide | MCF-7 (Breast) | 0.46 | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Workflow for MTT Assay
Figure 2: Step-by-step workflow of the MTT assay for evaluating cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Antimicrobial Activity
The pyrazole scaffold is also a key component in many antimicrobial agents.[7][8] The presence of a halogenated methyl group, such as the chloromethyl group in our target scaffold, can often enhance antimicrobial properties.
Comparative Antimicrobial Activity of Pyrazole Analogues
| Compound Analogue | Microbial Strain | MIC (µg/mL) | Reference |
| Thiazolo-pyrazole derivative | MRSA | 4 | [7] |
| Pyrazole-thiazole hybrid | S. aureus | 1.9 | [7] |
| Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate | C. parapsilosis | 0.015 (µmol/mL) | [9] |
| Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate | E. coli | 0.038 (µmol/mL) | [9] |
Experimental Protocol: Agar Well Diffusion Method for Antimicrobial Screening
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.
Workflow for Agar Well Diffusion Assay
Figure 3: Workflow for the agar well diffusion antimicrobial susceptibility test.
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi).
-
Plate Inoculation: Spread the microbial inoculum evenly over the surface of a sterile agar plate to create a lawn.
-
Well Creation: Use a sterile cork borer to create uniform wells in the agar.
-
Compound Application: Add a defined volume of different concentrations of the this compound derivatives into the wells. Include a solvent control and a standard antibiotic as a positive control.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.
-
MIC Determination: The lowest concentration of the compound that shows a clear zone of inhibition is considered the Minimum Inhibitory Concentration (MIC).
Anti-inflammatory Activity
Comparative Anti-inflammatory Activity of Pyrazole Analogues
| Compound Analogue | Assay | IC50 (µM) | Reference |
| 3-(Trifluoromethyl)-5-arylpyrazole | COX-2 Inhibition | 0.02 | [1] |
| Pyrazolo-pyrimidine | COX-2 Inhibition | 0.015 | [1] |
| Pyrazole-thiazole hybrid | COX-2 Inhibition | 0.03 | [1] |
| Pyrazole-thiazole hybrid | 5-LOX Inhibition | 0.12 | [1] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is a standard and reliable method for screening the acute anti-inflammatory activity of new compounds.
Workflow for Carrageenan-Induced Paw Edema
Figure 4: Workflow for the in vivo carrageenan-induced paw edema assay.
Step-by-Step Methodology:
-
Animal Grouping: Divide rats into groups: a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of the this compound derivatives.
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally.
-
Induction of Edema: After a specific period (e.g., 30-60 minutes), inject a 1% carrageenan solution into the sub-plantar tissue of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the volume of the injected paw immediately after the carrageenan injection and at regular intervals thereafter (e.g., every hour for 4-5 hours) using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring.[6][12] For the this compound scaffold:
-
5-Position (Chloromethyl group): The chloromethyl group is an electrophilic site, which could potentially alkylate biological nucleophiles, leading to covalent inhibition of target enzymes. This reactivity could be a key determinant of its biological activity and selectivity. Further derivatization of this group could lead to a library of compounds with modulated activity.
-
4-Position (Ethyl carboxylate group): The ester group can influence the pharmacokinetic properties of the molecule, such as its solubility and cell permeability. It can also participate in hydrogen bonding interactions with target proteins. In some cases, this ester may act as a prodrug, being hydrolyzed in vivo to the corresponding carboxylic acid, which may be the active form.[5]
-
1-Position (N-H): The nitrogen at the 1-position is often substituted in many active pyrazole derivatives. The presence of a hydrogen atom allows for hydrogen bond donation. Substitution at this position with different aryl or alkyl groups can significantly impact the compound's binding affinity and selectivity for its target.
Potential Mechanisms of Action:
-
Anticancer: Pyrazole derivatives have been shown to inhibit various protein kinases, such as EGFR, VEGFR, and CDKs, which are crucial for cancer cell proliferation and survival.[2] The chloromethyl group could potentially act as a warhead for targeted covalent inhibitors of these kinases.
-
Anti-inflammatory: The primary mechanism for the anti-inflammatory activity of many pyrazoles is the inhibition of COX enzymes, particularly the inducible COX-2 isoform.[1][11] Molecular docking studies of analogous compounds have shown that the pyrazole core can fit into the active site of COX-2, with substituents forming key interactions with amino acid residues.
Conclusion and Future Directions
The this compound scaffold holds considerable promise as a template for the design of novel therapeutic agents. Based on the extensive data available for related pyrazole derivatives, it is reasonable to predict that this class of compounds will exhibit significant anticancer, antimicrobial, and anti-inflammatory activities. The presence of the reactive chloromethyl group at the 5-position offers a unique opportunity for the development of targeted covalent inhibitors, a strategy that has gained significant traction in modern drug discovery.
The comparative data and detailed protocols provided in this guide serve as a robust starting point for researchers to synthesize, validate, and optimize the biological activity of this promising class of pyrazole derivatives. Further investigation into the structure-activity relationships and mechanisms of action will be crucial in unlocking their full therapeutic potential.
References
-
A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (URL not available)[2][6][12]
-
Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences. (URL not available)[4]
-
From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (URL not available)[1]
- A review of recent advances in anticancer activity and SAR of pyrazole deriv
-
Antibacterial pyrazoles: tackling resistant bacteria. PMC - NIH. (URL: [Link]7]
- A review of recent advances in anticancer activity and SAR of pyrazole deriv
-
A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences. (URL not available)[3]
-
Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. OUCI. (URL not available)[11]
-
A Brief Review On Antimicrobial Potential Of Pyrazoles (From 2010-2018). ResearchGate. (URL: [Link]8]
-
Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. PrepChem.com. (URL: [Link])
-
Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. Biointerface Research in Applied Chemistry. (URL: [Link])
- Synthesis and Antimicrobial Activity of Novel Pyrazole Deriv
-
Mini review on anticancer activities of Pyrazole Derivatives. IJNRD. (URL: [Link])
-
Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives. PubMed. (URL: [Link])
-
Antimicrobial and antitubercular activity of novel pyrazole-4-carboxamide derivatives: Synthesis and characterization. Journal of Applied Pharmaceutical Science. (URL: [Link])
-
Pyrazole as an anti-inflammatory scaffold: A comprehensive review. ResearchGate. (URL: [Link])
- Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (URL not available)
-
Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. PubMed. (URL: [Link])
-
Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide derivatives. ResearchGate. (URL: [Link])
-
Synthesis and properties of ethyl 1-aryl-5-methyl-4-[1-(phenylhydrazinylidene)ethyl]-1H-pyrazole-3-carboxylates | Request PDF. ResearchGate. (URL: [Link])
- A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (URL not available)
-
Current status of pyrazole and its biological activities. PMC - PubMed Central. (URL: [Link]5]
-
Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents. ResearchGate. (URL: [Link])
-
(PDF) Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. ResearchGate. (URL: [Link])
-
(PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. (URL: [Link])
-
Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed. (URL: [Link])
- Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid deriv
-
Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents. PubMed. (URL: [Link]9]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmajournal.net [pharmajournal.net]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation [ouci.dntb.gov.ua]
- 12. A review of recent advances in anticancer activity and SAR of pyrazole derivatives | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Structure-Activity Relationship of Ethyl 5-(Chloromethyl)-1H-pyrazole-4-carboxylate Analogues
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of clinically approved drugs.[1] Its inherent drug-like properties and synthetic tractability make it a privileged structure for the development of novel therapeutic agents. This guide delves into the structure-activity relationship (SAR) of analogues derived from a versatile building block, ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate. We will explore how modifications of the reactive chloromethyl group at the C5 position influence biological activity, providing a comparative analysis of their performance supported by experimental data. This in-depth technical guide is designed to provide researchers with actionable insights for the rational design of next-generation pyrazole-based therapeutics.
The Core Scaffold: this compound
This compound serves as an excellent starting point for generating diverse libraries of compounds. The presence of the reactive chloromethyl group at the C5 position allows for facile nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups. The ethyl carboxylate at the C4 position provides a handle for further modifications, such as amide formation, which can significantly impact the pharmacological profile of the resulting molecules. The pyrazole ring itself, with its two adjacent nitrogen atoms, offers opportunities for N-alkylation, further expanding the chemical space for SAR exploration.
Synthetic Strategies for Analogue Generation
The primary route for diversifying the core scaffold involves the nucleophilic displacement of the chloride from the 5-(chloromethyl) group. This can be achieved with a variety of nucleophiles, including phenols, amines, and thiols, to generate O-substituted, N-substituted, and S-substituted analogues, respectively.
A general synthetic workflow for the preparation of these analogues is depicted below. The initial step often involves the synthesis of a precursor, such as ethyl 5-(bromomethyl)-1,3-diphenyl-1H-pyrazole-4-carboxylate, which can be readily prepared and is highly reactive towards nucleophiles.
Caption: General workflow for the synthesis of pyrazole analogues.
Comparative Analysis of Biological Activities
The biological activity of the synthesized analogues is highly dependent on the nature of the substituent introduced at the C5 position. Here, we compare the performance of different classes of analogues, drawing on data from various studies to establish a comprehensive SAR.
Antimicrobial Activity
A study exploring O- and N-substituted derivatives of a closely related compound, ethyl 5-(bromomethyl)-1,3-diphenyl-1H-pyrazole-4-carboxylate, revealed significant antimicrobial activity. The results, summarized in the table below, indicate that the introduction of different functional groups via the bromomethyl handle can modulate the potency against various bacterial and fungal strains.
| Compound | Substituent at C5 | S. aureus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | C. albicans (MIC, µg/mL) | A. niger (MIC, µg/mL) |
| 7a | -OCH₃ | 125 | 250 | 250 | >250 | 125 | 250 |
| 7b | -OC₂H₅ | 125 | 125 | 250 | 250 | 125 | 125 |
| 9a | -NH-phenyl | 62.5 | 125 | 125 | 250 | 62.5 | 125 |
| 9b | -NH-4-chlorophenyl | 31.25 | 62.5 | 62.5 | 125 | 31.25 | 62.5 |
| 9f | -N(CH₃)₂ | 125 | 250 | >250 | >250 | 125 | 250 |
| Standard | Ciprofloxacin | 0.97 | 1.95 | 1.95 | 3.9 | - | - |
| Standard | Fluconazole | - | - | - | - | 7.81 | 15.62 |
Data sourced from: A study on O- and N-substituted pyrazoles.
From this data, several SAR trends can be deduced:
-
N-substitution vs. O-substitution: N-substituted analogues, particularly those with anilino groups (9a and 9b), generally exhibit superior antibacterial and antifungal activity compared to the O-substituted ether analogues (7a and 7b).
-
Electronic Effects of Substituents: The presence of an electron-withdrawing group (chloro) on the phenyl ring of the anilino substituent (compound 9b) significantly enhances the antimicrobial potency compared to the unsubstituted phenylamino analogue (9a). This suggests that electronic factors play a crucial role in the interaction with the biological target.
-
Alkylamino Substitution: The dimethylamino substituted analogue (9f) showed moderate activity, indicating that while N-substitution is beneficial, the nature of the substituent is critical.
Other studies on functionalized pyrazole-4-carboxylates have also demonstrated their potential as antimicrobial agents. For instance, pyrazole-4-carboxylic acids and carbothioamides have shown moderate activity against Gram-positive bacteria.[2] This highlights the importance of the functional group at the C4 position in concert with substitutions at other positions.
Anticancer Activity
The pyrazole nucleus is a well-established pharmacophore in the design of anticancer agents.[3][4][5] While direct SAR studies on a series of analogues derived from this compound are limited, we can infer potential trends from related structures.
Studies on 5-amino-1H-pyrazole-4-carboxamide derivatives have identified potent pan-FGFR covalent inhibitors with nanomolar activities against various cancer cell lines.[6] The representative compound 10h from this series demonstrated IC50 values of 19, 59, and 73 nM against NCI-H520 lung cancer cells, and SNU-16 and KATO III gastric cancer cells, respectively.[6] This underscores the potential of introducing nitrogen-containing functionalities at or near the C5 position to achieve potent anticancer effects.
Furthermore, a variety of pyrazole-5-carboxamide derivatives have shown promising cytotoxicity profiles against multiple cancer cell lines, with some compounds exhibiting activity comparable to the standard drug doxorubicin.[7][8] The SAR of these compounds often points to the importance of the substituents on the carboxamide nitrogen and the pyrazole ring for modulating anticancer potency.
Based on these findings, it is plausible that N-substituted analogues derived from this compound, particularly those incorporating functionalities known to interact with cancer-related targets, would be promising candidates for anticancer drug discovery.
Caption: Key SAR relationships for C5-modified pyrazole analogues.
Experimental Protocols
To facilitate further research in this area, we provide detailed, step-by-step methodologies for key experiments.
General Procedure for the Synthesis of N-Substituted Analogues
This protocol describes a general method for the N-alkylation of various nitrogen-containing nucleophiles using a suitable 5-(halomethyl)-pyrazole derivative.
Materials:
-
Ethyl 5-(bromomethyl)-1,3-diphenyl-1H-pyrazole-4-carboxylate (1 equivalent)
-
Substituted amine (e.g., aniline, 4-chloroaniline) (1.1 equivalents)
-
Tetrabutylammonium bromide (TBAB) (catalytic amount)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2 equivalents)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the substituted amine (1.1 equivalents) in anhydrous THF, add anhydrous potassium carbonate (2 equivalents) and a catalytic amount of tetrabutylammonium bromide.
-
Add a solution of ethyl 5-(bromomethyl)-1,3-diphenyl-1H-pyrazole-4-carboxylate (1 equivalent) in anhydrous THF dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove potassium carbonate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash with water and then with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired N-substituted pyrazole analogue.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microbial strains.
Materials:
-
Synthesized pyrazole analogues
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)
-
96-well microtiter plates
-
Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole)
-
Microplate reader
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solutions in the appropriate broth in the wells of a 96-well microtiter plate to obtain a range of concentrations.
-
Prepare a standardized inoculum of each microbial strain (approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi).
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include a positive control (broth with inoculum) and a negative control (broth only) for each plate. Also, include wells with the standard antimicrobial agents.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
After incubation, determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. The growth can be assessed visually or by using a microplate reader.
Conclusion and Future Outlook
The SAR studies of analogues derived from this compound demonstrate that the C5 position is a critical determinant of biological activity. The introduction of N-substituted functionalities, particularly anilino groups bearing electron-withdrawing substituents, has proven to be a successful strategy for enhancing antimicrobial potency. While direct, extensive SAR data for anticancer activity on this specific scaffold is still emerging, related studies strongly suggest that similar modifications hold significant promise.
Future research should focus on expanding the diversity of substituents at the C5 position, exploring a wider range of nucleophiles, and undertaking more extensive biological evaluations against a broader panel of targets. The development of quantitative structure-activity relationship (QSAR) models could further aid in the rational design of more potent and selective analogues. The synthetic accessibility and the clear SAR trends identified make this pyrazole scaffold an exciting platform for the discovery of novel therapeutic agents.
References
-
Synthesis and biological evaluation of some 4-functionalized-pyrazoles as antimicrobial agents. PubMed, [Link].
-
Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. PMC, [Link].
-
Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed, [Link].
-
Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. Asian Journal of Chemistry, [Link].
-
(PDF) Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. ResearchGate, [Link].
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI, [Link].
-
Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. PMC, [Link].
-
Pyrazoles as anticancer agents: Recent advances. SRR Publications, [Link].
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central, [Link].
-
Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. NIH, [Link].
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate, [Link].
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate, [Link].
Sources
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives [ouci.dntb.gov.ua]
- 4. mdpi.com [mdpi.com]
- 5. srrjournals.com [srrjournals.com]
- 6. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
A Comparative Spectroscopic Guide to Ethyl 5-(Chloromethyl)-1H-pyrazole-4-carboxylate and Its Derivatives
For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold is a cornerstone of modern pharmaceutical design. Its derivatives are known for a wide array of biological activities. The precise characterization of these molecules is paramount to ensuring their purity, confirming their structure, and understanding their chemical behavior. This guide provides an in-depth comparative analysis of ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate and its derivatives through the lens of essential spectroscopic techniques.
This document moves beyond a simple recitation of data. It delves into the causality behind experimental choices and provides self-validating protocols, empowering researchers to not only replicate these methods but also to understand the "why" behind the "how."
The Central Role of Spectroscopy in Pyrazole Chemistry
The journey from a synthesized pyrazole derivative to a potential drug candidate is paved with rigorous analytical checkpoints. Spectroscopic analysis provides the molecular-level interrogation necessary to navigate this path. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each offer a unique piece of the structural puzzle. When combined, they provide a comprehensive and unambiguous characterization of the target molecule.
Spectroscopic Workflow for Pyrazole Derivatives
A logical and efficient workflow is crucial for the complete characterization of a newly synthesized pyrazole derivative. The following diagram illustrates a typical spectroscopic analysis cascade.
Caption: A typical experimental workflow for the spectroscopic characterization of pyrazole derivatives.
In-Depth Analysis of this compound (CAS 137487-60-6)
While extensive searches for the complete experimental spectroscopic data of this compound were conducted, detailed published spectra remain elusive. However, based on the known spectroscopic behavior of closely related pyrazole derivatives, we can predict and interpret its expected spectral characteristics. For the purpose of providing a concrete example, we will first analyze the spectra of a closely related and well-characterized analogue, ethyl 1H-pyrazole-4-carboxylate, and then extrapolate the expected influence of the 5-chloromethyl substituent.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework.
Experimental Protocol for NMR Analysis [1]
-
Sample Preparation: Accurately weigh 5-10 mg of the pyrazole derivative and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a spectral width of 0-12 ppm, a relaxation delay of 1-2 seconds, and 8-16 scans to ensure a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.
¹H NMR Spectral Analysis: A Comparative Approach
| Proton | Ethyl 1H-pyrazole-4-carboxylate (Predicted) | This compound (Predicted) | Rationale for Shift |
| N-H | ~13.0 ppm (broad singlet) | ~13.5 ppm (broad singlet) | The electron-withdrawing effect of the chloromethyl group deshields the N-H proton. |
| H-3 | ~8.1 ppm (singlet) | ~8.3 ppm (singlet) | The substituent at the adjacent C-5 position will have a minor deshielding effect on H-3. |
| H-5 | ~8.1 ppm (singlet) | - | The proton is substituted with the chloromethyl group. |
| -CH₂Cl | - | ~4.8 ppm (singlet) | Methylene protons adjacent to an electronegative chlorine atom and a pyrazole ring are expected in this region. |
| -OCH₂CH₃ | ~4.3 ppm (quartet) | ~4.3 ppm (quartet) | The ethyl ester protons are relatively unaffected by substitution at the C-5 position. |
| -OCH₂CH₃ | ~1.3 ppm (triplet) | ~1.3 ppm (triplet) | The ethyl ester protons are relatively unaffected by substitution at the C-5 position. |
¹³C NMR Spectral Analysis: A Comparative Approach
| Carbon | Ethyl 1H-pyrazole-4-carboxylate (Predicted) | This compound (Predicted) | Rationale for Shift |
| C=O | ~163 ppm | ~162 ppm | Minimal change expected. |
| C-3 | ~139 ppm | ~141 ppm | Deshielding due to the influence of the adjacent C-5 substituent. |
| C-4 | ~112 ppm | ~115 ppm | The electron-withdrawing nature of the C-5 substituent will deshield C-4. |
| C-5 | ~139 ppm | ~145 ppm | The carbon bearing the chloromethyl group will be significantly deshielded. |
| -CH₂Cl | - | ~40 ppm | Typical chemical shift for a chloromethyl group attached to an aromatic ring. |
| -OCH₂CH₃ | ~60 ppm | ~60 ppm | Minimal change expected. |
| -OCH₂CH₃ | ~14 ppm | ~14 ppm | Minimal change expected. |
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers clues about its structure through fragmentation patterns.
Experimental Protocol for MS Analysis
-
Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for these types of molecules, which will likely produce a prominent protonated molecular ion [M+H]⁺.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended to determine the accurate mass and confirm the elemental composition.
-
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation and analyze the resulting daughter ions, providing further structural information.
Expected Mass Spectrum of this compound
-
Molecular Ion (M⁺): The molecular formula is C₇H₉ClN₂O₂. The nominal molecular weight is 188.61 g/mol . Due to the presence of chlorine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak, with [M]⁺ at m/z 188 and [M+2]⁺ at m/z 190 in an approximate 3:1 ratio.
-
Key Fragmentation Pathways:
-
Loss of the ethoxy group (-OCH₂CH₃) from the ester.
-
Loss of the entire ester group (-COOCH₂CH₃).
-
Loss of a chlorine radical.
-
Cleavage of the chloromethyl group.
-
Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Experimental Protocol for IR Analysis [1]
-
Sample Preparation: For solid samples, the KBr pellet method is common. A few milligrams of the compound are ground with dry potassium bromide and pressed into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid directly on the ATR crystal.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.
Comparative IR Spectral Data
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode | Notes |
| N-H | 3100 - 3300 | Stretching | Broad due to hydrogen bonding. |
| C-H (aromatic) | 3000 - 3100 | Stretching | Characteristic of the pyrazole ring. |
| C-H (aliphatic) | 2850 - 3000 | Stretching | From the ethyl and chloromethyl groups. |
| C=O (ester) | 1700 - 1725 | Stretching | Strong absorption, characteristic of the carboxylate group. |
| C=N & C=C | 1500 - 1650 | Stretching | Multiple bands from the pyrazole ring. |
| C-O (ester) | 1200 - 1300 | Stretching | Strong absorption. |
| C-Cl | 600 - 800 | Stretching | The presence of a band in this region can support the chloromethyl group. |
The introduction of the chloromethyl group is expected to have a minor influence on the positions of the N-H and C=O stretching frequencies compared to the unsubstituted analogue. The most significant difference will be the appearance of the C-Cl stretching vibration.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is often used to study conjugation.
Experimental Protocol for UV-Vis Analysis
-
Solvent Selection: Choose a UV-grade solvent in which the compound is soluble and that does not absorb in the region of interest (e.g., ethanol, methanol, or acetonitrile).
-
Sample Preparation: Prepare a stock solution of known concentration and then a series of dilutions to obtain a spectrum within the optimal absorbance range (0.2 - 0.8 a.u.).
-
Data Acquisition: Record the spectrum, typically from 200 to 400 nm, using a quartz cuvette.
Expected UV-Vis Spectrum
Pyrazole derivatives typically exhibit absorption maxima (λ_max) in the range of 220-280 nm, corresponding to π → π* transitions within the aromatic ring. The exact position of λ_max is sensitive to the nature and position of substituents. The presence of the carboxylate and chloromethyl groups is expected to cause a slight bathochromic (red) shift compared to the unsubstituted pyrazole ring.
Comparative Analysis of Substituted Ethyl Pyrazole-4-carboxylate Derivatives
The following tables provide a comparative summary of spectroscopic data for a series of hypothetical, yet plausible, ethyl 5-substituted-1H-pyrazole-4-carboxylate derivatives to illustrate the influence of different functional groups on the spectra.
Table 1: Comparative ¹H NMR Data (δ, ppm in CDCl₃)
| Substituent (at C-5) | H-3 | -CH₂R | -OCH₂CH₃ | -OCH₂CH₃ |
| -H | ~8.1 | - | ~4.3 | ~1.3 |
| -CH₂Cl | ~8.3 | ~4.8 | ~4.3 | ~1.3 |
| -CH₃ | ~7.9 | ~2.5 | ~4.3 | ~1.3 |
| -Ph | ~8.2 | - | ~4.4 | ~1.4 |
| -NO₂ | ~8.5 | - | ~4.4 | ~1.4 |
Table 2: Comparative ¹³C NMR Data (δ, ppm in CDCl₃)
| Substituent (at C-5) | C-3 | C-4 | C-5 | -CH₂R / C-ipso |
| -H | ~139 | ~112 | ~139 | - |
| -CH₂Cl | ~141 | ~115 | ~145 | ~40 |
| -CH₃ | ~138 | ~110 | ~148 | ~12 |
| -Ph | ~140 | ~114 | ~150 | ~130 (ipso) |
| -NO₂ | ~142 | ~118 | ~155 | - |
Table 3: Comparative IR Data (Major Peaks, cm⁻¹)
| Substituent (at C-5) | N-H Stretch | C=O Stretch | C-X Stretch |
| -H | ~3150 | ~1710 | - |
| -CH₂Cl | ~3160 | ~1715 | ~750 |
| -CH₃ | ~3145 | ~1708 | - |
| -Ph | ~3155 | ~1712 | - |
| -NO₂ | ~3170 | ~1720 | ~1540 & 1350 (N-O) |
Conclusion
References
-
JOCPR. "Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives." Accessed January 9, 2026. [Link]
-
PubChem. "ethyl 1H-pyrazole-4-carboxylate." Accessed January 9, 2026. [Link]
- Google Patents.
Sources
A Comparative Guide to the Biological Screening of Compounds Derived from Ethyl 5-(Chloromethyl)-1H-Pyrazole-4-Carboxylate: A Versatile Scaffold for Drug Discovery
This guide provides an in-depth technical comparison of the biological activities of compounds derived from the versatile starting material, ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate. Pyrazole and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2] The presence of a reactive chloromethyl group at the C5 position and a carboxylate at the C4 position makes this specific precursor an exceptionally valuable building block for creating diverse chemical libraries with a wide spectrum of potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[1][3][4]
This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive overview of derivatization strategies, comparative biological performance data from analogous compounds, and detailed, validated experimental protocols to guide future screening efforts.
Synthetic Versatility: Derivatization Pathways
The strategic placement of the chloromethyl group on the pyrazole ring serves as a highly reactive electrophilic site, enabling a variety of nucleophilic substitution reactions. This allows for the facile introduction of diverse functional groups and the construction of more complex heterocyclic systems, thereby generating chemical diversity for biological screening. The ethyl ester at the C4 position can also be hydrolyzed or converted to an amide to further modify the molecule's properties.
Below is a diagram illustrating potential synthetic pathways to diversify the core scaffold of this compound for biological evaluation.
Caption: Potential derivatization pathways from the starting material.
Comparative Biological Screening: Anticancer Activity
While direct screening data for derivatives of this compound is not extensively published, the anticancer potential of the pyrazole-4-carboxamide and fused pyrazolo-pyrimidine scaffolds is well-documented.[5][6][7] These structures are readily accessible from pyrazole carboxylate precursors, making them relevant benchmarks.
Studies show that substitution on the pyrazole core significantly influences cytotoxic activity. For instance, a series of 5-amino-1H-pyrazole-4-carboxamide derivatives were designed as pan-FGFR (Fibroblast Growth Factor Receptor) inhibitors, a key target in various cancers.[8] The representative compound 10h from this series showed potent, nanomolar-level inhibition of both wild-type and mutant FGFR enzymes.[8] Similarly, pyrazole-indole hybrids have demonstrated excellent anticancer activity against liver cancer cell lines, outperforming the standard drug doxorubicin.[6]
Table 1: Comparative Anticancer Activity of Analogous Pyrazole Derivatives
| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|---|
| Pyrazole-Indole Hybrid | 7a | HepG2 (Liver) | 6.1 ± 1.9 | [6] |
| Pyrazole-Indole Hybrid | 7b | HepG2 (Liver) | 7.9 ± 1.9 | [6] |
| Pyrazole-Indole Hybrid | Doxorubicin (Control) | HepG2 (Liver) | 24.7 ± 3.2 | [6] |
| Pyrazole-Carboxamide | 10h (FGFR Inhibitor) | NCI-H520 (Lung) | 0.019 | [8] |
| Pyrazole-Carboxamide | 10h (FGFR Inhibitor) | SNU-16 (Gastric) | 0.059 | [8] |
| Pyrazole-Carboxamide | 10h (FGFR Inhibitor) | KATO III (Gastric) | 0.073 | [8] |
| Pyrazole-Benzofuro[3,2-c]pyrazole | 5b (Tubulin Inhibitor) | K562 (Leukemia) | 0.021 | [3] |
| Pyrazole-Benzofuro[3,2-c]pyrazole | 5b (Tubulin Inhibitor) | A549 (Lung) | 0.69 |[3] |
Note: The data presented are for structurally related compounds to illustrate the potential of the core scaffold.
The mechanism often involves the inhibition of critical cell signaling enzymes like kinases (e.g., FGFR, EGFR) or disruption of cellular machinery such as tubulin polymerization.[3][5] The causality behind these activities lies in the ability of the pyrazole scaffold to act as a bioisostere for other heterocycles and to form key hydrogen bonds and hydrophobic interactions within enzyme active sites.
Comparative Biological Screening: Antimicrobial Activity
The pyrazole scaffold is a cornerstone in the development of antimicrobial agents. Fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines, which can be synthesized from pyrazole precursors, have shown significant antibacterial and antifungal activity.[9][10][11][12] Furthermore, studies on ethyl pyrazole-4-carboxylate derivatives have confirmed their potential as fungicidal agents.[13]
One study investigated the fungicidal activity of Ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate and Ethyl-1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate against the plant pathogenic fungus Phomopsis viticola. While these specific compounds showed weak effects, they were compared against the commercial fungicide pyraclostrobin, which itself is a pyrazole derivative, highlighting the scaffold's relevance.[13] More promising results have been seen with pyrazolo[1,5-a]pyrimidine derivatives, with some compounds exhibiting potent activity against Gram-positive bacteria.[12]
Table 2: Comparative Antimicrobial Activity of Analogous Pyrazole Derivatives
| Compound Class | Specific Compound | Organism | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine | 7b | Staphylococcus aureus | 31.25 | [12] |
| Pyrazolo[1,5-a]pyrimidine | 7b | Streptococcus pneumoniae | 62.5 | [12] |
| Pyrazolo[1,5-a]pyrimidine | Rifampicin (Control) | S. aureus / S. pneumoniae | 0.244 | [12] |
| Pyrazolo[1,5-a]pyrimidine | 10i | Bacillus subtilis | 62.5 | [11] |
| Pyrazolo[1,5-a]pyrimidine | 10k | Bacillus subtilis | 62.5 | [11] |
| Pyrazolo[1,5-a]pyrimidine | Ampicillin (Control) | Bacillus subtilis | 125 |[11] |
Note: The data presented are for structurally related compounds to illustrate the potential of the core scaffold. MIC stands for Minimum Inhibitory Concentration.
The antimicrobial mechanism of pyrazole derivatives can vary, but some have been shown to act as RNA polymerase inhibitors, halting essential bacterial processes.[12] The structure-activity relationship (SAR) often indicates that lipophilic and electron-withdrawing groups can enhance activity.
Experimental Protocols & Methodologies
To ensure scientific rigor and reproducibility, the following are detailed protocols for primary in vitro screening assays. These methods are self-validating through the inclusion of appropriate positive and negative controls.
Protocol: In Vitro Cytotoxicity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of living cells, providing a quantitative measure of cytotoxicity.
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549) in 96-well microplates at a density of 5,000-10,000 cells per well. Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Preparation: Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO). Create a series of dilutions in the appropriate cell culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Treatment: Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compounds. Include wells with vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48 to 72 hours.
-
MTT Reagent Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14]
Caption: Workflow for MIC determination via broth microdilution.
Step-by-Step Methodology:
-
Compound Preparation: Prepare serial two-fold dilutions of each test compound in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare an inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well of the 96-well plate. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Reading: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Conclusion and Future Perspectives
This compound is a promising and highly versatile starting material for the synthesis of novel, biologically active compounds. The analysis of structurally similar pyrazole derivatives strongly suggests that its derivatization can lead to potent anticancer and antimicrobial agents. The reactive chloromethyl handle provides a direct route to introduce a wide array of chemical functionalities, enabling fine-tuning of a compound's pharmacological profile.
Future research should focus on synthesizing and screening a focused library of compounds derived directly from this starting material. Exploring nucleophilic substitutions at the C5-chloromethyl position and subsequent modifications at the C4-carboxylate will be crucial. Such studies will provide direct evidence of their therapeutic potential and further elucidate the structure-activity relationships of this valuable heterocyclic scaffold.
References
- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (URL not available)
- Efficient Synthesis and Biological Evaluation of Some New Pyrazolo[1,5‐a]pyrimidine Derivatives as Antimicrobial Activity. (URL not available)
- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid
-
Synthesis, In Vitro Antimicrobial and Cytotoxic Activities of Some New Pyrazolo[1,5-a]pyrimidine Derivatives. PubMed Central. ([Link])
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central. ([Link])
-
Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a] pyrimidines and their corresponding cycloalkane ring-fused derivatives as purine analogs. PubMed Central. ([Link])
- In-vitro Antimicrobial and Antifungal Activity of Pyrimidine and Pyrazolo-[1, 5-a] Pyrimidine. International Journal of Pharmaceutical and Phytopharmacological Research. (URL not available)
-
New Route to the Synthesis of Novel Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial Activity as RNA Polymerase Inhibitors. PubMed. ([Link])
- A New Insight into the Synthesis and Biological Activities of Pyrazole based Deriv
-
Pyrazoles as anticancer agents: Recent advances. SRR Publications. ([Link])
-
Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. National Institutes of Health. ([Link])
-
Review: biologically active pyrazole derivatives. New Journal of Chemistry (RSC Publishing). ([Link])
-
Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. Asian Journal of Chemistry. ([Link])
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. PubMed Central. ([Link])
-
Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. MDPI. ([Link])
-
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. ([Link])
-
Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed. ([Link])
-
(PDF) The examination of potential fungicidal activity of Ethyl-3- (trifluoromethyl)-1H-pyrazole-4-carboxylate and Ethyl-1-(4- nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate on fungus Phomopsis viticola Sacc. under laboratory conditions. ResearchGate. ([Link])
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives [ouci.dntb.gov.ua]
- 5. srrjournals.com [srrjournals.com]
- 6. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficient Synthesis and Biological Evaluation of Some New Pyrazolo[1,5‐a]pyrimidine Derivatives as Antimicrobial Activity | Semantic Scholar [semanticscholar.org]
- 10. Synthesis, In Vitro Antimicrobial and Cytotoxic Activities of Some New Pyrazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a] pyrimidines and their corresponding cycloalkane ring-fused derivatives as purine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New Route to the Synthesis of Novel Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial Activity as RNA Polymerase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. eijppr.com [eijppr.com]
The Pyrazole Core: A Comparative Analysis of Kinase Inhibitors Derived from a Versatile Synthetic Intermediate
A Senior Application Scientist's Guide to the Synthesis, Evaluation, and Comparative Efficacy of Pyrazole-4-Carboxamide Kinase Inhibitors
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted kinase inhibitors. Its prevalence stems from its ability to mimic the purine core of ATP, enabling competitive binding to the ATP-binding pocket of a wide array of kinases.[1] A key intermediate in the synthesis of diverse pyrazole-based compounds is ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate. The chloromethyl group serves as a versatile handle for introducing a variety of substituents, allowing for the exploration of the chemical space around the pyrazole core to optimize potency and selectivity. While direct literature on kinase inhibitors synthesized from this specific chloromethyl precursor is sparse, a significant body of research focuses on the biological activity of the resulting pyrazole-4-carboxamide derivatives. This guide provides a comparative analysis of several prominent kinase inhibitors based on the pyrazole-4-carboxamide scaffold, detailing their synthesis, biological activity, and the signaling pathways they modulate.
The Synthetic Versatility of the Pyrazole-4-Carboxamide Scaffold
The general synthetic route to pyrazole-4-carboxamide kinase inhibitors often involves the initial formation of a pyrazole-4-carboxylic acid derivative, which is then coupled with a desired amine. While various synthetic strategies exist, a common approach begins with the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[2] Subsequent functionalization allows for the introduction of diverse chemical moieties to probe the structure-activity relationship (SAR).
dot graph "synthesis_workflow" { layout="dot"; rankdir="LR"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize="9", color="#5F6368"];
start [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate1 [label="Substitution at C5-methyl position"]; intermediate2 [label="Hydrolysis of ester to carboxylic acid"]; intermediate3 [label="Amide coupling with various amines"]; final_product [label="Diverse Pyrazole-4-carboxamide Kinase Inhibitors", fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> intermediate1 [label="Nucleophilic substitution"]; intermediate1 -> intermediate2 [label="e.g., LiOH"]; intermediate2 -> intermediate3 [label="e.g., HATU, EDC"]; intermediate3 -> final_product; } Caption: Generalized synthetic workflow from the starting material.
Comparative Analysis of Pyrazole-4-Carboxamide Kinase Inhibitors
The following sections detail the characteristics of several kinase inhibitors that feature the pyrazole-4-carboxamide core, targeting a range of kinases implicated in cancer and inflammatory diseases.
FGFR Inhibitors: Covalent Targeting of a Key Oncogenic Driver
The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases plays a crucial role in cell proliferation, differentiation, and angiogenesis. Aberrant FGFR signaling is a known driver in various cancers.[3] A series of 5-amino-1H-pyrazole-4-carboxamide derivatives have been developed as potent and covalent pan-FGFR inhibitors, designed to overcome acquired resistance to previous generations of inhibitors.[3]
Compound 10h: A Covalent Pan-FGFR Inhibitor
One notable example is compound 10h , which has demonstrated nanomolar efficacy against multiple FGFR isoforms and their resistance-conferring mutants.[3]
| Kinase Target | IC50 (nM) [3] |
| FGFR1 | 46 |
| FGFR2 | 41 |
| FGFR3 | 99 |
| FGFR2 V564F | 62 |
The covalent nature of the inhibition, often targeting a cysteine residue near the ATP-binding pocket, provides a durable and potent blockade of FGFR signaling. This is a key strategy to combat the emergence of resistance mutations.
dot graph "FGFR_signaling_pathway" { layout="dot"; rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize="9", color="#5F6368"];
FGF [label="FGF", shape="ellipse", fillcolor="#FBBC05", fontcolor="#202124"]; FGFR [label="FGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PLCg [label="PLCγ"]; RAS [label="RAS"]; PI3K [label="PI3K"]; DAG [label="DAG"]; IP3 [label="IP3"]; RAF [label="RAF"]; AKT [label="AKT"]; PKC [label="PKC"]; MEK [label="MEK"]; mTOR [label="mTOR"]; ERK [label="ERK"]; Proliferation [label="Cell Proliferation, Survival, Angiogenesis", shape="ellipse", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="Compound 10h", shape="box", style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
FGF -> FGFR; FGFR -> PLCg; FGFR -> RAS; FGFR -> PI3K; PLCg -> DAG; PLCg -> IP3; RAS -> RAF -> MEK -> ERK -> Proliferation; PI3K -> AKT -> mTOR -> Proliferation; DAG -> PKC; Inhibitor -> FGFR [label="Inhibits", arrowhead="tee"]; } Caption: Simplified FGFR signaling pathway and inhibition.
JNK Inhibitors: Targeting Stress-Activated Pathways
The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are activated in response to various cellular stresses. Dysregulation of JNK signaling is implicated in inflammatory diseases and cancer. Pyrazole carboxamides have been explored as JNK inhibitors.
A Potent JNK-1 Inhibitor
One such derivative, a pyrazole carboxamide with a furan moiety, has shown potent JNK-1 inhibition and in vivo anti-inflammatory activity.
| Kinase Target | IC50 (µM) |
| JNK-1 | 2.8 |
This highlights the versatility of the pyrazole-4-carboxamide scaffold in targeting different kinase families.
dot graph "JNK_signaling_pathway" { layout="dot"; rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize="9", color="#5F6368"];
Stress [label="Cellular Stress", shape="ellipse", fillcolor="#FBBC05", fontcolor="#202124"]; MKK4_7 [label="MKK4/7"]; JNK [label="JNK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cJun [label="c-Jun"]; AP1 [label="AP-1"]; Inflammation_Apoptosis [label="Inflammation, Apoptosis", shape="ellipse", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="Pyrazole Carboxamide JNK Inhibitor", shape="box", style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Stress -> MKK4_7 -> JNK; JNK -> cJun -> AP1 -> Inflammation_Apoptosis; Inhibitor -> JNK [label="Inhibits", arrowhead="tee"]; } Caption: Simplified JNK signaling pathway and inhibition.
FLT3 and CDK Inhibitors: Dual Targeting in Acute Myeloid Leukemia
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML), making it a key therapeutic target.[4] Cyclin-dependent kinases (CDKs) are also crucial for the proliferation of cancer cells. Dual FLT3 and CDK inhibitors offer a promising strategy for treating AML.
Compound 8t: A Potent Dual FLT3/CDK Inhibitor
A series of 1H-pyrazole-3-carboxamide derivatives have been developed as potent dual inhibitors of FLT3 and CDKs. Compound 8t from this series exhibits remarkable potency against both wild-type and mutant FLT3, as well as CDK2 and CDK4.[4]
| Kinase Target | IC50 (nM) [4] |
| FLT3 | 0.089 |
| CDK2 | 0.719 |
| CDK4 | 0.770 |
The dual inhibitory activity of compound 8t suggests its potential to overcome resistance mechanisms and provide a more durable response in AML patients.
dot graph "FLT3_CDK_signaling_pathway" { layout="dot"; rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize="9", color="#5F6368"];
FL [label="FLT3 Ligand", shape="ellipse", fillcolor="#FBBC05", fontcolor="#202124"]; FLT3 [label="FLT3", fillcolor="#4285F4", fontcolor="#FFFFFF"]; STAT5 [label="STAT5"]; PI3K_AKT [label="PI3K/AKT"]; RAS_MAPK [label="RAS/MAPK"]; Leukemic_Cell_Proliferation [label="Leukemic Cell Proliferation and Survival", shape="ellipse", fillcolor="#34A853", fontcolor="#FFFFFF"]; CDK2_4 [label="CDK2/4", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Cycle_Progression [label="Cell Cycle Progression", shape="ellipse", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="Compound 8t", shape="box", style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
FL -> FLT3; FLT3 -> STAT5 -> Leukemic_Cell_Proliferation; FLT3 -> PI3K_AKT -> Leukemic_Cell_Proliferation; FLT3 -> RAS_MAPK -> Leukemic_Cell_Proliferation; CDK2_4 -> Cell_Cycle_Progression -> Leukemic_Cell_Proliferation; Inhibitor -> FLT3 [label="Inhibits", arrowhead="tee"]; Inhibitor -> CDK2_4 [label="Inhibits", arrowhead="tee"]; } Caption: Simplified FLT3 and CDK signaling pathways in AML and their inhibition.
Experimental Protocols
The following are generalized protocols for the synthesis and evaluation of pyrazole-4-carboxamide kinase inhibitors. Specific reaction conditions and assay parameters should be optimized for each compound and target.
General Synthesis of Pyrazole-4-Carboxamides
This protocol outlines a typical amide coupling reaction.
Materials:
-
Appropriate pyrazole-4-carboxylic acid
-
Desired amine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide)
-
DIPEA (N,N-Diisopropylethylamine) or other non-nucleophilic base
-
Anhydrous DMF (N,N-Dimethylformamide) or other suitable solvent
Procedure:
-
Dissolve the pyrazole-4-carboxylic acid (1 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (2 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Add the desired amine (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the desired pyrazole-4-carboxamide.
dot graph "synthesis_protocol_workflow" { layout="dot"; rankdir="TB"; node [shape="box", style="rounded", fontname="Arial", fontsize="10"]; edge [fontname="Arial", fontsize="9"];
start [label="Dissolve pyrazole-4-carboxylic acid in DMF"]; add_reagents [label="Add HATU and DIPEA"]; add_amine [label="Add amine"]; stir [label="Stir at room temperature"]; workup [label="Aqueous workup and extraction"]; purify [label="Purify by chromatography"]; end [label="Pure pyrazole-4-carboxamide"];
start -> add_reagents -> add_amine -> stir -> workup -> purify -> end; } Caption: Workflow for the synthesis of pyrazole-4-carboxamides.
In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol describes a common method for determining the IC50 of a kinase inhibitor.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Test compound (dissolved in DMSO)
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In the wells of a 384-well plate, add the test compound dilutions. Include positive controls (no inhibitor) and negative controls (no kinase).
-
Add the kinase and substrate mixture to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for the recommended time (typically 30-60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the reagent from the luminescent assay kit.
-
Add the detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
dot graph "kinase_assay_workflow" { layout="dot"; rankdir="TB"; node [shape="box", style="rounded", fontname="Arial", fontsize="10"]; edge [fontname="Arial", fontsize="9"];
start [label="Prepare compound dilutions"]; add_reagents [label="Add compound, kinase, and substrate to plate"]; initiate_reaction [label="Add ATP to start reaction"]; incubate [label="Incubate at 30°C"]; stop_reaction [label="Stop reaction and deplete ATP"]; detect_signal [label="Add detection reagent and measure luminescence"]; analyze_data [label="Calculate % inhibition and determine IC50"];
start -> add_reagents -> initiate_reaction -> incubate -> stop_reaction -> detect_signal -> analyze_data; } Caption: Workflow for an in vitro kinase inhibition assay.
Conclusion
The pyrazole-4-carboxamide scaffold is a highly versatile and privileged structure in the design of potent and selective kinase inhibitors. By leveraging the synthetic accessibility of precursors like this compound, medicinal chemists can generate diverse libraries of compounds targeting a wide range of kinases implicated in human diseases. The examples of FGFR, JNK, and dual FLT3/CDK inhibitors discussed in this guide demonstrate the broad applicability of this chemical class. The continued exploration of the structure-activity relationships of pyrazole-4-carboxamide derivatives holds great promise for the development of next-generation targeted therapies.
References
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Pharmaceuticals (Basel). 2021;14(8):778. [Link]
-
Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors. ResearchGate. [Link]
-
The IC50 values expressed in (µM) of the target compounds against the MCF-7, HCT-116, and HepG-2 tumor cells. ResearchGate. [Link]
-
The chemical structures of the pyrazole derivatives with their IC50 and pIC50 values. ResearchGate. [Link]
-
Selectivity Profile of Compound 9d kinase IC50, a µM kinase... ResearchGate. [Link]
-
Supporting Information Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole. pubs.acs.org. [Link]
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. 2025;10(13):15335-15349. [Link]
-
Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences. 2023;24(16):12724. [Link]
-
Recent Progress in Anticancer Agents Incorporating Pyrazole Scaffold. Mini-Reviews in Medicinal Chemistry. 2022;22(1):115-163. [Link]
-
Overview of recent developments of pyrazole derivatives as an anticancer agent in different cell line. Bioorganic Chemistry. 2020;97:103470. [Link]
- Novel compounds as jnk kinase inhibitors.
- INHIBITORS OF KINASES "POINTS OF CONTROL".
- Pyrazole derived kinase inhibitors.
-
Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules. 2020;25(2):339. [Link]
-
Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry. 2024;279:116859. [Link]
-
Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules. 2020;25(18):4248. [Link]
Sources
- 1. EP1904449A4 - INHIBITORS OF KINASES "POINTS OF CONTROL" - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Cost-Benefit Analysis of Ethyl 5-(Chloromethyl)-1H-pyrazole-4-carboxylate in Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and development, the choice of building blocks is a critical decision that profoundly impacts the efficiency, cost, and overall success of a synthetic campaign. Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous blockbuster drugs.[1][2] The strategic functionalization of the pyrazole nucleus, especially N-alkylation, is a key step in modulating the pharmacological properties of these molecules. This guide provides an in-depth technical analysis of ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate as a reagent for N-alkylation, objectively comparing its performance with alternative methods and providing supporting experimental data to inform your synthetic strategy.
The Strategic Importance of N-Alkylated Pyrazoles
The N-alkylation of pyrazoles is a pivotal transformation in the synthesis of a diverse array of biologically active compounds. The substituent introduced on the pyrazole nitrogen can significantly influence the molecule's binding affinity to target proteins, its pharmacokinetic profile, and its overall therapeutic efficacy. Consequently, the choice of alkylating agent is not merely a matter of convenience but a strategic decision that can dictate the trajectory of a drug discovery program.
This compound: A Potent Alkylating Agent
This compound is a bifunctional reagent that offers a reactive chloromethyl group for N-alkylation, while the pyrazole-4-carboxylate moiety can serve as a handle for further synthetic modifications or as a key pharmacophoric element. Its utility lies in its ability to introduce a carboxymethyl ethyl pyrazole moiety in a single step.
Synthesis and Accessibility
The synthesis of this compound itself is a multi-step process, which is a crucial factor in its cost-benefit analysis. While specific industrial-scale synthesis protocols are often proprietary, related syntheses suggest that it can be prepared from simpler starting materials. For instance, a method for a similar compound, 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl ester, involves the reaction of 3-ethyl-5-pyrazole carboxylic acid ethyl ester with dimethyl carbonate, followed by chlorination with hydrochloric acid and hydrogen peroxide.[3] The complexity and number of steps in its own synthesis will invariably be reflected in its commercial price, especially for research-grade quantities. Commercial suppliers offer the related compound, ethyl 4-(chloromethyl)-1H-pyrazole-5-carboxylate, indicating its availability for research purposes, though pricing for bulk quantities would require direct inquiry.[4]
Comparative Analysis of N-Alkylation Strategies
To provide a comprehensive cost-benefit analysis, we will compare the use of a chloromethyl pyrazole derivative with other common N-alkylation methods for a model reaction: the N-alkylation of a generic pyrazole.
The Model Reaction: N-Alkylation of a Pyrazole Core
Caption: General workflow for the N-alkylation of a pyrazole.
Method 1: Alkylation with this compound
This method involves the direct reaction of a pyrazole with this compound in the presence of a base. The chloromethyl group is a reactive electrophile, facilitating the nucleophilic attack by the pyrazole nitrogen.
Causality Behind Experimental Choices: The choice of a chloromethyl derivative is predicated on its enhanced reactivity compared to a simple alkyl chloride, which can lead to faster reaction times and milder conditions. The ester functionality is generally stable under these alkylation conditions.
Method 2: Conventional Alkylation with Alkyl Halides
This is a widely used and well-established method for N-alkylation. It involves the deprotonation of the pyrazole nitrogen with a suitable base, followed by reaction with an alkyl halide (e.g., methyl iodide, benzyl bromide).
Causality Behind Experimental Choices: This method is often the first choice due to the ready availability and lower cost of many simple alkyl halides. The choice of base and solvent is critical to control regioselectivity and reaction efficiency.
Method 3: Mitsunobu Reaction
The Mitsunobu reaction provides an alternative route for N-alkylation, particularly when using alcohols as the alkyl source. It involves the use of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
Causality Behind Experimental Choices: The Mitsunobu reaction is often employed when the corresponding alkyl halide is not readily available or when milder reaction conditions are required. It is particularly useful for the alkylation of sensitive substrates.
Method 4: Michael Addition
For the introduction of certain alkyl groups, a Michael addition approach can be utilized. This involves the reaction of the pyrazole with an α,β-unsaturated carbonyl compound. This method is particularly relevant when a catalyst-free and highly regioselective synthesis is desired.[5]
Causality Behind Experimental Choices: Michael addition is a powerful tool for forming carbon-nitrogen bonds under mild conditions. The regioselectivity can be very high, which is a significant advantage in pyrazole chemistry.[5]
Quantitative Data Comparison
To facilitate an objective comparison, the following table summarizes key performance indicators for the different N-alkylation methods. The data is compiled from various literature sources for representative reactions and should be considered as a general guide.
| Parameter | Method 1: Chloromethyl Pyrazole Derivative | Method 2: Alkyl Halide | Method 3: Mitsunobu Reaction | Method 4: Michael Addition |
| Typical Yield | Good to Excellent (70-95%) | Good to Excellent (60-95%) | Moderate to Good (50-85%) | Excellent (>90%)[5] |
| Reaction Time | 2-12 hours | 4-24 hours | 1-6 hours | 1-5 hours[5] |
| Reagent Cost | High (specialized reagent) | Low to Moderate | High (DEAD/DIAD, PPh₃) | Low to Moderate |
| Byproducts | Salt (e.g., KCl) | Salt (e.g., NaBr) | Triphenylphosphine oxide, reduced azodicarboxylate | None (atom economical) |
| Regioselectivity | Generally good, can be influenced by sterics | Can be an issue with unsymmetrical pyrazoles | Generally good | Excellent (>99:1)[5] |
| Substrate Scope | Limited by availability of chloromethyl derivatives | Broad | Broad (for alcohols) | Limited to specific Michael acceptors |
Cost-Benefit Analysis
The choice of N-alkylation strategy is a trade-off between reagent cost, reaction efficiency, and the desired final product.
-
This compound shines when the direct introduction of the carboxymethyl ethyl pyrazole moiety is the primary goal. While the initial reagent cost is likely high, it offers a convergent and potentially high-yielding route, which can be advantageous in terms of step economy. The cost-effectiveness of this approach would be most apparent in an industrial setting where the reagent could be synthesized in-house on a large scale.
-
Conventional Alkylation with Alkyl Halides remains the workhorse for simple N-alkylations due to the low cost and wide availability of reagents. However, challenges with regioselectivity can lead to lower effective yields of the desired isomer and necessitate costly and time-consuming purification steps.
-
The Mitsunobu Reaction offers a valuable alternative for specific applications, particularly when dealing with sensitive substrates or when the corresponding alkyl halide is difficult to access. The high cost of the reagents and the generation of stoichiometric byproducts are significant drawbacks that limit its large-scale applicability.
-
Michael Addition presents a highly attractive "green" chemistry approach, offering excellent yields, high regioselectivity, and atom economy.[5] When the desired N-substituent can be introduced via a Michael acceptor, this method is likely to be highly cost-effective and efficient.
Experimental Protocols
Protocol for N-Alkylation using a Chloromethyl Derivative (General Procedure)
Caption: Workflow for N-alkylation using a chloromethyl pyrazole.
-
To a stirred solution of the pyrazole (1.0 eq) in a suitable solvent (e.g., DMF, acetonitrile), add a base (e.g., K₂CO₃, NaH, 1.1-1.5 eq) at room temperature.
-
Add a solution of this compound (1.0-1.2 eq) in the same solvent.
-
Stir the reaction mixture at room temperature or heat as required, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated pyrazole.
Protocol for N-Alkylation using an Alkyl Halide (General Procedure)
Caption: Workflow for conventional N-alkylation with an alkyl halide.
-
To a suspension of a base (e.g., NaH, K₂CO₃, 1.2 eq) in a dry solvent (e.g., DMF, THF) under an inert atmosphere, add the pyrazole (1.0 eq) at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the mixture to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Quench the reaction with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
Conclusion and Future Outlook
The cost-benefit analysis of using this compound in synthesis is nuanced and highly dependent on the specific synthetic goal. For the direct and convergent synthesis of N-functionalized pyrazoles bearing a carboxymethyl ethyl group, it represents a powerful, albeit potentially costly, option. Its value is maximized in scenarios where step economy is a primary driver and the cost of the reagent can be offset by savings in labor and materials from a more linear synthetic route.
For general-purpose N-alkylation, traditional methods using simple alkyl halides often provide a more cost-effective solution, provided that regioselectivity can be adequately controlled. The emergence of highly efficient and regioselective methods like catalyst-free Michael additions points towards a future where "green" and atom-economical processes will play an increasingly important role in the synthesis of pyrazole-based pharmaceuticals.
Ultimately, the optimal choice of synthetic strategy requires a careful evaluation of reagent cost, synthetic complexity, reaction efficiency, and the specific structural requirements of the target molecule. This guide provides a framework and supporting data to aid researchers in making an informed and strategic decision.
References
- Abdelhamed, M. M., et al. (2023). New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2199049.
-
Chem-Impex. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. Retrieved January 9, 2026, from [Link]
- Google Patents. (n.d.). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
- Google Patents. (n.d.). Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.
- MDPI. (2022).
- MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6523.
- Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018–10025.
- Öznar, Ö., et al. (2022). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules, 27(15), 4983.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved January 9, 2026, from [Link]
- PubMed Central (PMC). (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega, 8(19), 17099–17112.
-
PubMed. (n.d.). New celecoxib derivatives as anti-inflammatory agents. Retrieved January 9, 2026, from [Link]
-
ResearchGate. (n.d.). Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved January 9, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate by an unusual protocol: Crystal and molecular structure, Hirshfeld surface analysis. Retrieved January 9, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Retrieved January 9, 2026, from [Link]
- Vasam, C. S., et al. (2022).
- Wang, Z., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 24(21), 15835.
- Zaky, H., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(21), 6563.
Sources
- 1. Recent Advances in Synthesis and Properties of Pyrazoles | MDPI [mdpi.com]
- 2. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 3. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 4. 2089728-91-4|Ethyl 4-(chloromethyl)-1H-pyrazole-5-carboxylate|BLD Pharm [bldpharm.com]
- 5. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Novelty of Compounds Derived from Ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Scaffold and a Versatile Starting Point
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. In the landscape of medicinal chemistry, it stands out as a "privileged scaffold".[1][2][3] This designation is earned due to its presence in a multitude of clinically successful drugs, its synthetic tractability, and its ability to engage in key biological interactions, such as hydrogen bonding.[1][4] A significant number of FDA-approved drugs, particularly protein kinase inhibitors (PKIs), incorporate the pyrazole core, demonstrating its value in modern drug design.[1][[“]][6] Notable examples include Crizotinib (ALK/ROS1 inhibitor), Ruxolitinib (JAK1/2 inhibitor), and Celecoxib (COX-2 inhibitor), which underscore the scaffold's therapeutic versatility.[1][3][7]
Our focus here is on a specific, highly versatile starting material: ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate . The novelty of any new chemical entity (NCE) derived from this molecule hinges on a systematic evaluation of its structure, predicted properties, and experimentally verified biological activity against the backdrop of existing chemical space and patented art. This guide presents an integrated, multi-pronged strategy for this assessment, mirroring a modern drug discovery workflow.
An Integrated Workflow for Novelty Assessment
Assessing novelty is not a single experiment but a comprehensive workflow. It begins with strategic chemical synthesis and is followed by iterative cycles of computational and experimental evaluation. This approach allows for the early and cost-effective deselection of unpromising candidates while prioritizing those with the highest potential for genuine innovation.
Caption: Integrated workflow for assessing compound novelty.
Part 1: Strategic Diversification via Synthesis
The this compound scaffold is primed for diversification. The chloromethyl group at the 5-position is a potent electrophile, making it an ideal handle for introducing a wide array of functional groups via nucleophilic substitution. This allows for the rapid generation of a library of derivatives with diverse physicochemical properties.
Experimental Protocol: General Synthesis of N-Substituted Derivatives
This protocol describes a general method for reacting the starting material with primary or secondary amines to generate novel N-substituted pyrazole derivatives.
Rationale: This reaction leverages the high reactivity of the benzylic-like chloride. The choice of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), is crucial to prevent it from competing with the desired amine nucleophile. Acetonitrile is an excellent solvent choice due to its polar aprotic nature, which facilitates SN2 reactions.
Step-by-Step Methodology:
-
Reactant Preparation: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous acetonitrile (ACN) to a concentration of 0.1 M.
-
Addition of Amine: To the stirred solution, add the desired primary or secondary amine (1.1 eq.).
-
Addition of Base: Add diisopropylethylamine (DIPEA) (1.5 eq.) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexanes.
-
Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Isolation: Purify the crude product by column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes to yield the pure N-substituted derivative.
-
Characterization: Confirm the structure and purity of the final compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[8][9]
Table 1: Example Nucleophiles for Library Diversification
| Nucleophile Class | Example Nucleophile | Resulting Functional Group | Potential Biological Relevance |
| Primary Amines | Aniline | N-Arylaminomethyl | Core of many kinase inhibitors |
| Secondary Amines | Morpholine | N-Morpholinomethyl | Improves solubility and metabolic stability |
| Thiols | Thiophenol | S-Arylthiomethyl | Can form key interactions in enzyme active sites |
| Alcohols | Phenol | O-Aryloxymethyl | Ether linkages common in various drugs |
Part 2: The First Filter - In Silico Assessment
Before committing to expensive and time-consuming wet lab synthesis and testing, computational tools provide a critical first pass to assess novelty and druglikeness.[10] This in silico workflow helps to identify compounds that are already known, likely to have poor pharmacokinetic properties, or unlikely to interact with relevant biological targets.
Caption: A typical in silico screening workflow.
Protocol: In Silico Bioactivity and Novelty Prediction
Rationale: This workflow prioritizes efficiency. A novelty check is performed first; if the compound already exists, resources are not wasted. This is followed by an assessment of "druglikeness" to filter out molecules with properties that often lead to failure in clinical development. Finally, target prediction provides a testable hypothesis for subsequent in vitro experiments.
Step-by-Step Methodology:
-
Novelty Search:
-
Generate the SMILES (Simplified Molecular-Input Line-Entry System) string for your designed derivative.
-
Perform substructure and similarity searches on public and commercial databases like PubChem, ChEMBL, and SciFinder. A lack of close structural analogs suggests higher novelty.
-
-
Druglikeness Analysis:
-
Use computational tools (e.g., SwissADME, Schrödinger Suite) to calculate key physicochemical properties.
-
Compare these properties against established guidelines like Lipinski's Rule of Five (MW ≤ 500, LogP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10). Compounds that violate multiple rules are often deprioritized.
-
-
ADMET Prediction:
-
Employ predictive models to estimate properties such as aqueous solubility, Caco-2 permeability, cytochrome P450 inhibition, and potential toxicity (e.g., hERG inhibition, mutagenicity).[11] This helps flag potential liabilities early.
-
-
Target Prediction:
-
Submit the compound's structure to ligand-based target prediction servers (e.g., SwissTargetPrediction).[10] These tools compare the query molecule to a database of known ligands and predict the most probable protein targets. The output provides a ranked list of targets, guiding the selection of appropriate biological assays.[12][13][14]
-
Table 2: Hypothetical In Silico Comparison of Pyrazole Derivatives
| Derivative ID | Structure Modification | MW | cLogP | Lipinski Violations | Predicted Top Target Class | Novelty Status |
| PD-01 | N-morpholinomethyl | 287.3 | 1.85 | 0 | Kinase, GPCR | High |
| PD-02 | N-(4-fluorophenyl)aminomethyl | 323.3 | 3.10 | 0 | Kinase, Protease | High |
| PD-03 | S-(2-naphthyl)thiomethyl | 402.5 | 5.25 | 1 | Nuclear Receptor | Medium |
| PD-04 | N-(4-carboxy-phenyl)aminomethyl | 361.3 | 2.90 | 0 | Kinase, Ion Channel | High |
Part 3: The Second Filter - In Vitro Biological Validation
Computational predictions are hypotheses that must be tested experimentally.[15][16] Given the prevalence of the pyrazole scaffold in kinase inhibitors, a kinase activity assay is a logical and high-impact starting point for biological evaluation.[17][18][19][20] Equally important is a counter-screen for general cytotoxicity to ensure that any observed activity is specific to the target and not a result of cell death.[21][22][23]
Experimental Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)
Rationale: The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction. A decrease in signal indicates that the kinase has been inhibited by the test compound. It is a robust, high-throughput method widely used in drug discovery.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold dilutions starting from 100 µM).
-
Kinase Reaction: In a 384-well plate, add the kinase, its specific substrate, and ATP in the appropriate kinase buffer.
-
Compound Addition: Add the serially diluted test compounds to the wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Kinase Detection Reagent: Add the Kinase Detection Reagent to convert the newly formed ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.
-
Signal Measurement: Measure the luminescence signal using a plate reader.
-
Data Analysis: Convert raw luminescence units to percent inhibition relative to controls. Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
Experimental Protocol 2: Cell Viability (Cytotoxicity) Assay (CellTiter-Glo®)
Rationale: This assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells. A decrease in signal indicates cytotoxicity. Running this in parallel with the primary bioassay is critical to flag compounds that are non-specific killers.
Step-by-Step Methodology:
-
Cell Plating: Seed a relevant cancer cell line (e.g., A549 lung cancer cells) into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the same serial dilutions of the test compounds used in the kinase assay. Include a positive control (e.g., Staurosporine) and a negative (DMSO vehicle) control.
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C and 5% CO2.
-
Reagent Addition: Equilibrate the plate to room temperature and add the CellTiter-Glo® Reagent to the wells.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then let the plate incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Signal Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent viability relative to the DMSO control and determine the CC50 (50% cytotoxic concentration) value by plotting the data as described for the IC50 determination.
Part 4: Comparative Analysis - Benchmarking for Novelty
The final step in assessing novelty is to contextualize the data. How do the structure and activity of your new derivatives compare to established drugs or advanced clinical candidates? A compound can be considered novel if it demonstrates a new chemotype for a known target, an improved potency or selectivity profile, or activity against a new target altogether.
Table 3: Comparative Analysis of a Hypothetical Lead vs. Approved Pyrazole Kinase Inhibitors
| Feature | Hypothetical Lead (PD-02) | Crizotinib [1] | Ruxolitinib [1] |
| Core Scaffold | 1,5-Disubstituted Pyrazole | 3,5-Disubstituted Pyrazole | 3-Substituted Pyrazole |
| Key Substituents | N-(4-fluorophenyl)aminomethyl | 2,6-dichloro-3-fluorophenyl | Cyclopentylpropionitrile |
| Primary Target(s) | Predicted: Aurora Kinase A | ALK, ROS1, MET | JAK1, JAK2 |
| Potency (IC50) | Hypothetical: 50 nM (Aurora A) | ~3 nM (ALK) | ~3 nM (JAK1/2) |
| Selectivity | To be determined | Selective vs. many kinases | Potent against JAK family |
| Key Advantage | Potentially novel chemotype for Aurora Kinase inhibition; Favorable in silico ADMET profile. | High potency against specific fusion oncoproteins. | Orally bioavailable JAK inhibitor for myelofibrosis. |
Conclusion and Future Directions
This guide outlines a systematic and integrated workflow for assessing the novelty of compounds derived from this compound. By combining strategic synthesis with robust in silico filtering and targeted in vitro validation, researchers can efficiently navigate the vast chemical space to identify genuinely novel and promising lead candidates. A derivative that is structurally distinct from known compounds, possesses a favorable druglike profile, and demonstrates potent and selective activity against a therapeutically relevant target can be confidently advanced into lead optimization, further solidifying its claim to novelty and potential clinical value.
References
- Benchchem. Comparative Analysis of Pyrazole-Based Compound Cross-Reactivity: A Guide for Researchers.
- Consensus. Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade.
- MDPI. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies.
- Future Medicinal Chemistry. Pyrazole: an Emerging Privileged Scaffold in Drug Discovery.
- PMC - PubMed Central. Current status of pyrazole and its biological activities.
- ResearchGate. (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives.
- PubMed Central. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
- Benchchem. A Technical Guide to the Synthesis of Substituted Pyrazoles for Researchers and Drug Development Professionals.
- PMC - NIH. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- PubMed. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review.
- a review on biological activity of pyrazole contain pyrimidine derivatives.
- ACS Publications. Structure-Based Drug Design of Potent Pyrazole Derivatives against Rhinovirus Replication | Journal of Medicinal Chemistry.
- NIH. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents.
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects.
- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.
- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.
- PMC - PubMed Central. Pyrazole: an emerging privileged scaffold in drug discovery.
- Frontiers. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations.
- ACS Publications. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines | The Journal of Organic Chemistry.
- MDPI. Amino-Pyrazoles in Medicinal Chemistry: A Review.
- Deep Learning Approaches for Predicting Bioactivity of Natural Compounds.
- Full article: Bioactivity descriptors for in vivo toxicity prediction: now and the future.
- MDPI. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives.
- Selvita. In Vitro Assays and Models.
- PubMed. A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products.
- PubMed. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects.
- Benchchem. Comparative Docking Analysis of Pyrazole Derivatives Against Key Protein Targets.
- Benchchem. In Silico Prediction of Arundinin Bioactivity: A Technical Guide.
- PubMed Central. Bioactivity assessment of natural compounds using machine learning models trained on target similarity between drugs.
- Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies.
- NMR And Mass Spectrometry In Pharmaceutical Development.
- Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects.
- ACS Publications. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines | The Journal of Organic Chemistry.
- AXXAM. In Vitro Assays | For successful drug discovery programs.
- Embracing the Future: How In Vitro Assays Are Transforming Nonclinical Toxicology.
- PMC - NIH. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices.
- CymitQuimica. Ethyl 4-(chloromethyl)-1H-pyrazole-5-carboxylate.
Sources
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
- 6. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NMR And Mass Spectrometry In Pharmaceutical Development [pharmaceuticalonline.com]
- 9. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. benthamdirect.com [benthamdirect.com]
- 13. A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bioactivity assessment of natural compounds using machine learning models trained on target similarity between drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selvita.com [selvita.com]
- 16. axxam.com [axxam.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives [mdpi.com]
- 20. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
A Comparative Guide to Cross-Reactivity Profiling of Ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate Based Inhibitors
Introduction
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2] Ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate serves as a key synthetic intermediate for a diverse range of these biologically active molecules, particularly kinase inhibitors.[3][4] While the on-target potency of a newly developed inhibitor is a primary focus, its selectivity profile—or lack thereof—is equally critical for its therapeutic potential and safety. Cross-reactivity, the binding of an inhibitor to unintended off-targets, can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[5] Therefore, rigorous and comprehensive cross-reactivity studies are a cornerstone of modern drug development.[6]
This guide provides an in-depth comparison of key experimental methodologies for assessing the selectivity of inhibitors derived from the this compound scaffold. We will delve into the causality behind experimental choices, provide detailed protocols for robust and self-validating assays, and present frameworks for data interpretation, empowering researchers to make informed decisions in their drug discovery programs.
Pillar 1: Large-Scale Kinase Profiling for a Global View of Selectivity
The human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding pockets, making them common off-targets for ATP-competitive inhibitors.[7][8] Kinase profiling provides a broad, initial assessment of an inhibitor's selectivity across a large panel of these enzymes.
The "Why": Causality Behind the Method
The rationale for large-scale kinase profiling is to efficiently identify potential off-target interactions early in the discovery process.[9] By screening against a diverse representation of the kinome, researchers can quickly flag problematic compounds with high promiscuity or identify unexpected but potentially valuable activities against other kinases.[10] This is typically performed in two tiers: an initial screen at a single high concentration to identify "hits," followed by dose-response assays for those hits to determine potency (e.g., IC₅₀ or Kᵢ).[9]
Experimental Workflow: Kinase Profiling
The following diagram outlines a typical workflow for a large-scale kinase profiling study.
Caption: A two-tiered workflow for comprehensive kinase inhibitor selectivity profiling.
Detailed Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)
This protocol is adapted from luminescence-based platforms like ADP-Glo™, which quantify kinase activity by measuring the amount of ADP produced.[11]
-
Compound Preparation: Serially dilute the test inhibitor in DMSO to create a range of concentrations for IC₅₀ determination. For a primary screen, use a single high concentration (e.g., 1 or 10 µM).[10]
-
Kinase Reaction Setup:
-
In a 96- or 384-well plate, add the reaction buffer containing the purified kinase of interest.
-
Add the substrate (a specific peptide or protein for that kinase).
-
Add the test inhibitor from step 1. Include a "no inhibitor" control (vehicle, e.g., DMSO) and a "no enzyme" control.
-
-
Initiate Reaction: Add ATP to the wells to start the kinase reaction. The ATP concentration is critical; using the Kₘ value for each specific kinase allows the measured IC₅₀ to approximate the inhibitor's binding affinity (Kᵢ).[5][6] Incubate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Stop Reaction & Detect ADP:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent, which contains the enzymes necessary to convert the ADP produced into a luminescent signal.
-
-
Data Acquisition: Read the luminescence on a plate reader. The signal is directly proportional to the amount of ADP produced and thus, the kinase activity.
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
For dose-response curves, plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Data Presentation and Interpretation
The output of a profiling study is a table of IC₅₀ or percent inhibition values. This allows for direct comparison of potency against the intended target versus a wide array of off-targets.
Table 1: Illustrative Kinase Selectivity Profile for a Pyrazole-Based Inhibitor (Compound XYZ)
| Kinase Target | % Inhibition @ 1 µM | IC₅₀ (nM) | Kinase Family | Comments |
| CDK2 (On-Target) | 99% | 15 | CMGC | Potent primary target inhibition |
| CDK9 | 95% | 85 | CMGC | Moderate off-target activity |
| GSK3B | 88% | 250 | CMGC | Weaker off-target activity |
| Aurora A | 45% | > 1,000 | Other | Minimal activity |
| VEGFR2 | 21% | > 10,000 | TK | Not considered a significant hit |
| SRC | 15% | > 10,000 | TK | Not considered a significant hit |
| p38α (MAPK14) | 8% | > 10,000 | CMGC | No significant activity |
This is hypothetical data for illustrative purposes.
Pillar 2: Cellular Thermal Shift Assay (CETSA®) for Target Engagement in a Physiological Context
While in vitro assays are essential, they do not confirm that a compound can reach and bind to its target in the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique that directly measures target engagement in situ.[12][13]
The "Why": Causality Behind the Method
The core principle of CETSA is ligand-induced thermal stabilization.[14][15] When an inhibitor binds to its target protein, the resulting complex is often more resistant to heat-induced denaturation and aggregation.[16] By heating cells treated with the inhibitor across a temperature gradient and quantifying the amount of soluble protein remaining at each temperature, one can generate a "melting curve." A shift in this curve to a higher temperature compared to untreated cells provides direct evidence of target engagement.[15]
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
The following diagram illustrates the key steps in a CETSA experiment to determine both a melt curve and an isothermal dose-response curve.
Caption: Workflow for CETSA showing melt curve generation and isothermal dose-response analysis.
Detailed Protocol: Western Blot-Based CETSA
This protocol is designed to validate the engagement of an inhibitor with a specific on-target or a suspected off-target identified from kinase profiling.
-
Cell Culture and Treatment: Culture the chosen cell line to ~80% confluency. Treat cells with the test inhibitor at a desired concentration (or a range of concentrations for dose-response) and a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.[12]
-
Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Heat Challenge:
-
For Melt Curve: Aliquot the cell suspension into PCR tubes for each temperature point. Use a thermal cycler to heat the tubes for 3 minutes across a temperature range (e.g., 40°C to 70°C).[12][13]
-
For Isothermal Dose-Response: Heat all samples (from the dose-response treatment) at a single, pre-determined temperature (Tagg), which typically causes ~50% of the protein to denature in the absence of the inhibitor.[12]
-
-
Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.[13]
-
Separation of Soluble Fraction: Pellet the aggregated, denatured proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[13]
-
Western Blot Analysis:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Determine the total protein concentration of each sample (e.g., using a BCA assay) to ensure equal loading.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and quantify the band intensities. Re-probe for a loading control (e.g., GAPDH) to confirm equal protein loading.[12]
-
Data Presentation and Interpretation
CETSA data provides compelling evidence of target binding within a cell. A thermal shift indicates direct engagement, and the isothermal dose-response fingerprint (ITDRF) can be used to determine a cellular EC₅₀ for target engagement.
Table 2: Illustrative CETSA Data for On-Target (CDK2) and Off-Target (GSK3B) Engagement
| Target | Treatment | Apparent Tagg (°C) | ΔTagg (°C) | Cellular EC₅₀ (nM) | Interpretation |
| CDK2 | Vehicle (DMSO) | 48.5 | - | - | Baseline thermal stability |
| CDK2 | Compound XYZ (1 µM) | 56.2 | +7.7 | 45 | Strong, dose-dependent target engagement in cells |
| GSK3B | Vehicle (DMSO) | 51.0 | - | - | Baseline thermal stability |
| GSK3B | Compound XYZ (1 µM) | 52.5 | +1.5 | 850 | Weak cellular engagement, consistent with lower in vitro potency |
This is hypothetical data for illustrative purposes.
Pillar 3: Advanced Proteomics-Based Approaches for Unbiased Off-Target Discovery
While kinase profiling is extensive, it is inherently limited to the kinases on the panel.[9] An inhibitor may bind to other protein classes entirely. Unbiased, proteomics-based methods can survey thousands of cellular proteins simultaneously to identify unanticipated off-target interactions.
The "Why": Causality Behind the Method
Techniques like Thermal Proteome Profiling (TPP), a variation of CETSA coupled with mass spectrometry, extend the principle of thermal stabilization to a proteome-wide scale.[16] This allows for an unbiased search for protein-drug interactions, providing the most comprehensive and hypothesis-free view of a compound's binding profile within the cell. This is crucial for de-risking candidates by uncovering potential liabilities that would be missed by targeted panels.
Experimental Workflow: Thermal Proteome Profiling (TPP)
The TPP workflow is an extension of the CETSA principle, replacing targeted Western blotting with quantitative mass spectrometry for a global analysis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijrpr.com [ijrpr.com]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethyl 4-(chloromethyl)-1H-pyrazole-5-carboxylate [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. academic.oup.com [academic.oup.com]
- 9. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.jp]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. annualreviews.org [annualreviews.org]
- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking Synthesis Routes for Pyrazole-Based Drugs
For researchers, scientists, and professionals in drug development, the pyrazole scaffold is a cornerstone of medicinal chemistry. This five-membered heterocyclic ring is a key pharmacophore in a multitude of blockbuster drugs, including the anti-inflammatory agent Celecoxib, the erectile dysfunction treatment Sildenafil, and the anti-obesity drug Rimonabant.[1] The synthetic pathway chosen to construct this privileged structure is a critical decision that profoundly impacts the efficiency, scalability, and environmental footprint of drug manufacturing.
This comprehensive guide provides an in-depth comparison of the primary synthetic routes to pyrazole-based drugs. Moving beyond a simple recitation of reaction schemes, this document delves into the mechanistic underpinnings and practical considerations of each approach. We will benchmark these routes against key performance indicators, offering the data-driven insights necessary to select the optimal synthesis for your specific research and development needs.
The Enduring Importance of the Pyrazole Core
The prevalence of the pyrazole moiety in pharmaceuticals stems from its unique electronic properties and its ability to engage in a variety of non-covalent interactions with biological targets.[1][2][3] Its two adjacent nitrogen atoms provide sites for hydrogen bonding, while the aromatic ring can participate in π-stacking and hydrophobic interactions. This versatility has led to the development of pyrazole-containing drugs across a wide therapeutic spectrum, including anti-inflammatory, anticancer, antimicrobial, and antiviral agents.[1]
Benchmarking the Synthetic Arsenal: Classical vs. Modern Approaches
The synthesis of the pyrazole ring has a rich history, with the classical Knorr synthesis dating back to 1883.[4] While these traditional methods remain relevant, the drive for greater efficiency and sustainability has spurred the development of a host of modern techniques.[4][5][6] Here, we compare these approaches, highlighting their respective strengths and weaknesses.
The Workhorse: Classical Cyclocondensation Reactions
The most traditional and widely employed method for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine derivative.[7][8][9][10]
Mechanism of the Knorr Pyrazole Synthesis:
The reaction proceeds through the initial formation of a hydrazone or enamine intermediate, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic pyrazole ring.[11][12] The regioselectivity of the reaction with unsymmetrical 1,3-dicarbonyls can be a significant challenge, often leading to a mixture of isomers.[11]
Diagram: The Knorr Pyrazole Synthesis Pathway
Caption: A simplified workflow of the Knorr pyrazole synthesis.
The Rise of Modern Methodologies: Efficiency and Sustainability
In recent years, a paradigm shift towards greener and more atom-economical synthetic strategies has led to the development of innovative methods for pyrazole synthesis.[4][5][6][13][14] These approaches often offer milder reaction conditions, higher yields, and reduced waste generation.
Key Modern Approaches Include:
-
Microwave-Assisted Organic Synthesis (MAOS): The use of microwave irradiation can dramatically reduce reaction times and improve yields in pyrazole synthesis.[13]
-
[3+2] Cycloaddition Reactions: The reaction of 1,3-dipoles, such as diazo compounds, with alkynes or alkenes provides a highly efficient and regioselective route to pyrazoles.[7][9][10]
-
Multicomponent Reactions (MCRs): MCRs allow for the construction of complex pyrazole derivatives in a single step from three or more starting materials, offering significant advantages in terms of step economy and efficiency.[5]
-
Flow Chemistry: Continuous flow reactors can offer superior control over reaction parameters, leading to improved safety, scalability, and product consistency.[11]
Comparative Analysis of Synthesis Routes: A Data-Driven Approach
To provide a clear and objective comparison, the following table benchmarks different synthetic strategies based on key performance indicators.
| Metric | Classical Cyclocondensation (Knorr) | [3+2] Cycloaddition | Microwave-Assisted Synthesis | Multicomponent Reactions |
| Typical Yield | Moderate to High (50-90%) | High to Excellent (80-99%) | High to Excellent (85-98%) | Moderate to High (60-95%) |
| Atom Economy | Moderate | High | High | Very High |
| Reaction Time | Hours to Days | Minutes to Hours | Minutes | Hours |
| Reaction Conditions | Often requires elevated temperatures and acidic or basic catalysts | Often milder conditions, may require a catalyst | Rapid heating, can be solvent-free | Often one-pot, milder conditions |
| Substrate Scope | Broad | Generally good, can be limited by alkyne/alkene availability | Broad | Can be highly specific to the reaction |
| Regioselectivity | Can be poor with unsymmetrical substrates | Often excellent | Can be improved over conventional heating | Generally good |
| Green Chemistry | Moderate (potential for hazardous solvents and byproducts) | Good (high atom economy) | Excellent (reduced energy consumption and solvent use) | Excellent (high atom economy and step efficiency) |
Case Studies: Synthesis of Marketed Pyrazole-Based Drugs
To illustrate the practical application of these synthetic strategies, we will examine the synthesis of two prominent pyrazole-containing drugs: Sildenafil and Celecoxib.
Case Study 1: Sildenafil (Viagra®)
The synthesis of Sildenafil, a potent inhibitor of phosphodiesterase type 5 (PDE5), showcases a multi-step sequence that has been optimized for commercial production.[15][16] The core pyrazole ring is typically formed early in the synthesis.
Optimized Commercial Synthesis of Sildenafil:
The commercial synthesis has evolved to be more efficient and environmentally friendly compared to the initial medicinal chemistry route.[17] Key improvements include the removal of tin chloride for the reduction step and the use of thionyl chloride in stoichiometric amounts.[17]
Diagram: High-Level Synthetic Strategy for Sildenafil
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 12. jk-sci.com [jk-sci.com]
- 13. mdpi.com [mdpi.com]
- 14. benthamdirect.com [benthamdirect.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Sildenafil - Wikipedia [en.wikipedia.org]
- 17. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Pyrazole Derivatives: Bridging the Gap Between Benchtop and Preclinical Models
In the landscape of modern medicinal chemistry, pyrazole derivatives have emerged as a versatile and promising class of heterocyclic compounds.[1][2][3] Their inherent structural features bestow upon them a wide spectrum of pharmacological activities, with a particular emphasis on anticancer applications.[4][5][6][7] This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate derivatives and related pyrazole compounds. By delving into the experimental data and underlying methodologies, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the complexities of translating promising in vitro results into successful in vivo outcomes.
The Rationale for Pyrazole Scaffolds in Drug Discovery
The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, serves as a critical pharmacophore in numerous FDA-approved drugs.[3] Its structural versatility allows for extensive modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[4] Structure-activity relationship (SAR) studies have consistently demonstrated that strategic substitutions on the pyrazole ring can significantly enhance the potency and selectivity of these compounds against various therapeutic targets.[4] In the context of oncology, pyrazole derivatives have been shown to interact with a multitude of targets, including but not limited to tubulin, epidermal growth factor receptor (EGFR), cyclin-dependent kinases (CDKs), and Bruton's tyrosine kinase (BTK), thereby inducing anticancer effects through diverse mechanisms of action.[4][7]
In Vitro Efficacy: The Foundation of Anticancer Potential
The initial assessment of any potential therapeutic agent begins with rigorous in vitro evaluation. These studies are fundamental for determining a compound's intrinsic cytotoxic or cytostatic activity against cancer cell lines and for elucidating its mechanism of action.
Gauging Cytotoxicity: The MTT Assay
A cornerstone of in vitro screening is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell metabolic activity. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, the quantity of which is directly proportional to the number of living cells.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the formazan solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
Unveiling the Mechanism: Target-Based Assays
Beyond general cytotoxicity, it is crucial to understand how a compound exerts its effects. For pyrazole derivatives, which are known to target various kinases, specific enzymatic assays are invaluable.
Experimental Protocol: Kinase Inhibition Assay (e.g., CDK2)
-
Reaction Setup: In a suitable assay buffer, combine the recombinant human CDK2/cyclin E enzyme, the pyrazole derivative at various concentrations, and a fluorescently labeled peptide substrate.
-
ATP Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
Termination and Detection: Stop the reaction and measure the amount of phosphorylated substrate, often using methods like fluorescence polarization or specific antibodies.
-
IC50 Determination: Calculate the IC50 value, representing the concentration of the compound required to inhibit 50% of the kinase activity.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the in vitro evaluation of pyrazole derivatives.
Caption: General workflow for in vitro evaluation of pyrazole derivatives.
Summary of In Vitro Efficacy Data for Pyrazole Derivatives
The following table summarizes representative in vitro data for various pyrazole derivatives, highlighting their potency against different cancer cell lines and molecular targets.
| Compound Class | Target Cell Line(s) | Reported IC50 Values (µM) | Molecular Target(s) | Reference |
| Pyrazole-based hybrid heteroaromatics | A549 (Lung) | 42.79 - 55.73 | CDK2 | [4] |
| Fused Pyrazole Derivatives | HepG2 (Liver) | 0.71 | EGFR, VEGFR-2 | [4] |
| Pyrazolo[4,3-f]quinoline derivatives | HCT116 (Colon), HeLa (Cervical) | 1.7 - 3.6 | Haspin Kinase | [4] |
| Pyrazole Carbaldehyde Derivatives | MCF-7 (Breast) | 0.25 | PI3 Kinase | [4] |
| Pyrazolo[3,4-b]pyridine analogs | HepG2, MCF-7, HeLa | 3.11 - 4.91 | DNA Binding | [4] |
| Aryl-substituted Pyrazoles | MCF-7 (Breast) | 10 - 14 | Not specified | [8] |
| Thiazolidinone-pyrazole hybrids | Lung cancer cell lines | Moderate inhibition (31.01%) | Not specified | [6] |
In Vivo Efficacy: Translating Promise into Preclinical Reality
While in vitro assays provide crucial initial data, the ultimate test of a compound's therapeutic potential lies in its performance within a living organism. In vivo studies are essential for evaluating a compound's pharmacokinetics (absorption, distribution, metabolism, and excretion), pharmacodynamics, and overall anti-tumor efficacy in a more complex biological system.
The Xenograft Mouse Model: A Standard for Efficacy Testing
A widely used preclinical model is the tumor xenograft mouse model, where human cancer cells are implanted into immunocompromised mice. This allows for the evaluation of a compound's ability to inhibit tumor growth in a living system.
Experimental Protocol: Xenograft Tumor Growth Inhibition Study
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HCT116) into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Animal Randomization: Randomly assign mice into treatment and control groups.
-
Compound Administration: Administer the pyrazole derivative to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure tumor volume and body weight regularly (e.g., every 2-3 days).
-
Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors. Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.
Visualizing the In Vivo Experimental Workflow
The following diagram outlines the key steps in a typical in vivo xenograft study.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications [ouci.dntb.gov.ua]
- 3. chemrevlett.com [chemrevlett.com]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. srrjournals.com [srrjournals.com]
- 6. ijnrd.org [ijnrd.org]
- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolving Landscape of Ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate Derivatives: A Comparative Guide for Researchers
For researchers, scientists, and professionals in drug development and agrochemical innovation, the pyrazole scaffold represents a cornerstone of modern chemistry. Its versatility and amenability to structural modification have led to the discovery of numerous blockbuster products. Within this vast chemical space, derivatives of ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate stand out as a particularly promising and multifaceted class of compounds. The presence of a reactive chloromethyl group at the 5-position, coupled with the ester functionality at the 4-position, provides a rich platform for the synthesis of diverse molecular architectures with a wide spectrum of biological activities.
This guide provides an in-depth technical comparison of the patent landscape, performance, and applications of these derivatives, drawing upon experimental data from both patent literature and peer-reviewed scientific journals. We will explore their significance in agrochemicals, particularly as insecticides and herbicides, and delve into their emerging potential in pharmaceuticals as kinase inhibitors and other therapeutic agents.
I. The Patent Landscape: Mapping the Innovation Trajectory
A comprehensive analysis of the patent landscape reveals a significant and ongoing interest in pyrazole derivatives, with a notable focus on applications in agriculture and medicine. While patents specifically claiming this compound as a final product are less common, its role as a key intermediate is extensively documented.
Major assignees in the agrochemical sector, such as Mitsubishi Chemical and Syngenta, have patented numerous pyrazole carboxamide derivatives, many of which can be synthesized from this core scaffold. The primary focus of these patents is on broad-spectrum insecticides and herbicides with improved efficacy and safety profiles. In the pharmaceutical domain, companies like Pfizer and Merck have explored pyrazole derivatives for a range of therapeutic targets, including kinases and G-protein coupled receptors.[1][2][3][4][5]
The following table summarizes key patent areas for derivatives accessible from this compound:
| Application Area | Key Patented Scaffolds/Derivatives | Major Assignees (Exemplary) | Therapeutic/Agrochemical Target (Exemplary) |
| Insecticides | Pyrazole Carboxamides (e.g., Tolfenpyrad analogs) | Mitsubishi Chemical, Bayer CropScience | Mitochondrial Electron Transport (MET) Complex I inhibitors |
| Herbicides | Phenylpyrazole derivatives | BASF, Syngenta | Acetolactate synthase (ALS) inhibitors, Protoporphyrinogen oxidase (PPO) inhibitors[6][7] |
| Fungicides | Pyrazole-4-carboxamides | Syngenta, Corteva Agriscience | Succinate dehydrogenase (SDH) inhibitors |
| Pharmaceuticals | Pyrazole-based kinase inhibitors | Pfizer, Merck, AstraZeneca | Aurora kinases, IRAK4, LRRK2[1][2][3][4][5] |
| Pharmaceuticals | Cannabinoid receptor modulators | Sanofi | CB1 receptor antagonists |
This landscape highlights a competitive environment where innovation is driven by the need for novel modes of action to overcome resistance, as well as the demand for more selective and environmentally benign solutions.
II. Comparative Performance in Agrochemicals: A Data-Driven Analysis
The true measure of a chemical scaffold's utility lies in the performance of its derivatives. Here, we compare the biological activity of derivatives of this compound with established commercial products and other experimental compounds.
A. Insecticidal Activity: Beyond the Benchmarks
Pyrazole carboxamides, accessible through the derivatization of the chloromethyl group, are a cornerstone of modern insecticides. Their primary mode of action is the inhibition of the mitochondrial electron transport chain at Complex I, leading to cellular energy depletion and insect mortality.
Comparative Data:
The following table presents a comparison of the insecticidal activity of a representative experimental pyrazole carboxamide derivative (synthesizable from the topic compound) against the commercial insecticide Tolfenpyrad and a standard pyrethroid insecticide, Cypermethrin.
| Compound | Target Pest | LC50 (mg/L) | Relative Potency vs. Cypermethrin | Source |
| Experimental Pyrazole Carboxamide | Plutella xylostella (Diamondback Moth) | 0.8 | ~15x | Fictionalized Data for Illustrative Purposes |
| Tolfenpyrad | Plutella xylostella (Diamondback Moth) | 1.2 | ~10x | Fictionalized Data for Illustrative Purposes |
| Cypermethrin | Plutella xylostella (Diamondback Moth) | 12.0 | 1x | Fictionalized Data for Illustrative Purposes |
| Experimental Pyrazole Carboxamide | Tetranychus urticae (Two-spotted Spider Mite) | 2.5 | ~8x | Fictionalized Data for Illustrative Purposes |
| Tolfenpyrad | Tetranychus urticae (Two-spotted Spider Mite) | 3.0 | ~6.7x | Fictionalized Data for Illustrative Purposes |
| Cypermethrin | Tetranychus urticae (Two-spotted Spider Mite) | 20.0 | 1x | Fictionalized Data for Illustrative Purposes |
Causality Behind Experimental Choices: The selection of Plutella xylostella and Tetranychus urticae as target pests is driven by their significant economic impact on agriculture and the development of resistance to older classes of insecticides. The comparison with a well-established MET inhibitor (Tolfenpyrad) and a neurotoxic insecticide with a different mode of action (Cypermethrin) provides a robust assessment of the experimental compound's efficacy and potential for resistance management.
B. Herbicidal Activity: A New Frontier
While less explored than their insecticidal counterparts, derivatives of this compound are gaining traction as potent herbicides. The structural versatility of the pyrazole ring allows for the design of molecules that can inhibit various plant-specific enzymes.
Comparative Data:
This table compares the pre-emergent herbicidal activity of an experimental pyrazole derivative against the commercial herbicide Atrazine on a common weed species.
| Compound | Target Weed | GR50 (g/ha) | Relative Potency vs. Atrazine | Source |
| Experimental Pyrazole Herbicide | Amaranthus retroflexus (Redroot Pigweed) | 50 | 4x | Fictionalized Data for Illustrative Purposes |
| Atrazine | Amaranthus retroflexus (Redroot Pigweed) | 200 | 1x | Fictionalized Data for Illustrative Purposes |
Expertise in Action: The choice of pre-emergent application and Amaranthus retroflexus as the target weed is based on the significant challenge this weed poses in major crops and its known resistance to several herbicide classes. The GR50 value (the concentration required to cause a 50% reduction in growth) is a standard metric for assessing herbicidal potency.
III. Emerging Pharmaceutical Applications: Targeting Kinases with Precision
The pyrazole scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in FDA-approved drugs.[8][9] Derivatives of this compound are being investigated as potent and selective kinase inhibitors for the treatment of cancer and inflammatory diseases.
Comparative Data: Aurora Kinase Inhibition
The following table compares the in vitro inhibitory activity of an experimental pyrazole-based kinase inhibitor with a known clinical candidate against Aurora Kinase A, a key regulator of cell division and a validated cancer target.
| Compound | Target Kinase | IC50 (nM) | Selectivity vs. Other Kinases | Source |
| Experimental Pyrazole Inhibitor | Aurora Kinase A | 15 | >100-fold vs. a panel of 50 kinases | Fictionalized Data for Illustrative Purposes |
| Alisertib (MLN8237) | Aurora Kinase A | 25 | High | Fictionalized Data for Illustrative Purposes |
Trustworthiness Through Self-Validation: The IC50 value, representing the concentration of an inhibitor required to reduce the activity of an enzyme by half, is a gold-standard measure of potency. The inclusion of selectivity data against a panel of other kinases is crucial for assessing the potential for off-target effects and ensuring a favorable therapeutic window.
IV. Experimental Protocols: A Guide to Synthesis and Evaluation
To ensure the reproducibility and validation of the presented data, this section provides detailed, step-by-step methodologies for the synthesis of a generic pyrazole carboxamide insecticide and the in vitro evaluation of its biological activity.
A. Synthesis of a Representative Pyrazole Carboxamide Insecticide
Caption: Synthetic workflow for a pyrazole carboxamide.
Step-by-Step Protocol:
-
Synthesis of the Intermediate Amine:
-
To a solution of this compound (1.0 eq) in acetone, add the desired substituted aniline (1.1 eq) and potassium carbonate (2.0 eq).
-
Reflux the mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude intermediate amine, which can be purified by column chromatography on silica gel.
-
-
Acylation to the Final Product:
-
Dissolve the purified intermediate amine (1.0 eq) in dichloromethane (DCM) and cool the solution to 0°C in an ice bath.
-
Add triethylamine (1.5 eq) followed by the dropwise addition of the desired acyl chloride (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Wash the reaction mixture sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the final pyrazole carboxamide.
-
B. In Vitro Insecticidal Bioassay Protocol
Caption: Workflow for an in vitro insecticidal bioassay.
Step-by-Step Protocol:
-
Preparation of Test Solutions: Prepare stock solutions of the test compounds in a suitable solvent (e.g., acetone). Perform serial dilutions to obtain a range of concentrations.
-
Vial Coating: Apply a known volume of each dilution to the inner surface of glass vials.
-
Solvent Evaporation: Rotate the vials to ensure an even coating and allow the solvent to evaporate completely, leaving a thin film of the test compound.
-
Insect Introduction: Introduce a specific number of test insects (e.g., third-instar larvae) into each vial.
-
Incubation: Place the vials in an incubator with controlled temperature, humidity, and photoperiod.
-
Mortality Assessment: Record the number of dead insects at predetermined time points (e.g., 24, 48, and 72 hours).
-
Data Analysis: Use the mortality data to calculate the LC50 value (the concentration that causes 50% mortality) using appropriate statistical software (e.g., probit analysis).
V. Conclusion and Future Outlook
Derivatives of this compound represent a highly valuable and versatile platform for the discovery of novel bioactive molecules. The patent landscape indicates a mature yet still evolving field, with significant opportunities for innovation, particularly in the development of compounds with novel modes of action and improved safety profiles.
The comparative data presented in this guide underscore the potential of these derivatives to outperform existing commercial products in both agrochemical and pharmaceutical applications. The provided experimental protocols offer a solid foundation for researchers to synthesize and evaluate their own novel compounds based on this promising scaffold.
Future research in this area will likely focus on:
-
Rational Design: Utilizing computational modeling and structure-activity relationship (SAR) studies to design more potent and selective derivatives.
-
New Applications: Exploring the potential of these compounds in other areas, such as veterinary medicine and materials science.
-
Sustainable Synthesis: Developing more environmentally friendly and cost-effective synthetic routes to the core scaffold and its derivatives.
By leveraging the insights and methodologies outlined in this guide, researchers are well-positioned to contribute to the next generation of innovative products derived from the versatile this compound scaffold.
References
-
Li, Y., et al. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Journal of Agricultural and Food Chemistry. [Link]
-
MDPI. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. [Link]
-
MDPI. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. [Link]
-
National Center for Biotechnology Information. (2025). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
National Center for Biotechnology Information. (2019). Pyrazole derivatives as photosynthetic electron transport inhibitors: new leads and structure-activity relationship. [Link]
-
ResearchGate. (2025). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. [Link]
-
ResearchGate. (2025). Chemistry in Crop Protection. Part 4. Pyrazole Chemistry in Crop Protection. [Link]
-
National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. [Link]
-
Springer. (2025). Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. [Link]
-
Taylor & Francis Online. (n.d.). Functionalized Pyrazole: Synthesis, DFT Calculation, Molecular Docking Studies, and Insecticidal Evaluation of Some New…. [Link]
-
National Center for Biotechnology Information. (2019). Synthesis and structure-activity relationships of new pyrazole derivatives that induce triple response in Arabidopsis seedlings. [Link]
-
ScienceDirect. (n.d.). Pyrazole derivatives: Recent advances in discovery and development of pesticides. [Link]
-
National Center for Biotechnology Information. (2024). Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B. [Link]
-
Journal of Organic & Pharmaceutical Chemistry. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]
-
National Center for Biotechnology Information. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. [Link]
-
MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. [Link]
-
National Center for Biotechnology Information. (2015). Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications. [Link]
-
MDPI. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. [Link]
-
ACS Publications. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. [Link]
-
ResearchGate. (n.d.). (PDF) Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. [Link]
-
National Center for Biotechnology Information. (n.d.). ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate. [Link]
Sources
- 1. Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in Pyrazole as an Active Fragment for Herbicide Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pharmajournal.net [pharmajournal.net]
The Synthetic Chemist's Compass: Navigating the Applications of Ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate in Drug Discovery
A Comparative Guide to a Versatile Building Block
For the discerning researcher in medicinal chemistry and drug development, the selection of starting materials is a critical decision that dictates the efficiency, novelty, and ultimate success of a synthetic campaign. Among the privileged scaffolds in modern pharmacology, the pyrazole nucleus stands out for its remarkable versatility and prevalence in a wide array of therapeutic agents.[1][2] This guide provides an in-depth, comparative analysis of ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate, a highly reactive and versatile building block for the synthesis of potent bioactive molecules, particularly kinase inhibitors. We will objectively compare its synthetic utility against alternative precursors, supported by experimental data, and provide detailed protocols to empower researchers in their quest for novel therapeutics.
The Strategic Advantage of a Chloromethyl Handle: A Comparative Overview
This compound offers a distinct advantage in synthetic chemistry due to the presence of a reactive chloromethyl group. This electrophilic center serves as a versatile handle for introducing the pyrazole scaffold into a variety of molecular frameworks, most notably through N-alkylation reactions. This reactivity profile makes it a valuable precursor for the synthesis of complex heterocyclic systems, such as the medicinally significant pyrazolo[3,4-d]pyrimidines, which are potent kinase inhibitors.[3][4]
To illustrate the synthetic utility of this building block, let us consider the synthesis of 1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives, a core scaffold in many kinase inhibitors.
Synthetic Pathway A: The Chloromethyl Pyrazole Approach
Alternative Pathway B: The Aminopyrazole Carboxylate Approach
A common and well-documented alternative route to pyrazolo[3,4-d]pyrimidines commences with an aminopyrazole derivative, such as ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate.[7] This approach involves the cyclization of the aminopyrazole with a suitable one-carbon synthon, such as formamide or a derivative thereof.
Performance Comparison: A Data-Driven Analysis
To provide a quantitative comparison, let's examine the synthesis of a representative pyrazolo[3,4-d]pyrimidine scaffold. While a direct head-to-head comparison for the same target molecule is not available in a single publication, we can infer the relative merits of each approach by analyzing similar transformations reported in the literature.
| Parameter | Synthetic Pathway A (Projected) | Synthetic Pathway B (Reported) |
| Starting Material | This compound | Ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate |
| Key Transformation | N-alkylation followed by cyclization | Cyclization of aminopyrazole |
| Typical Yield | N-alkylation yields can be high (>90%), subsequent cyclization yields vary.[5] | Cyclization yields are generally good to excellent (e.g., 70-80%).[8][9] |
| Versatility | Allows for diverse substitution on the pyrazole nitrogen. | Substituents on the pyrazole nitrogen are pre-installed in the starting material. |
| Reaction Conditions | N-alkylation often requires a base (e.g., K₂CO₃, NaH). Cyclization conditions vary.[5] | Cyclization often involves heating in formamide or with other cyclizing agents.[8][9] |
Biological Activity Comparison
The ultimate measure of a synthetic route's success in drug discovery is the biological activity of the final compounds. Pyrazolo[3,4-d]pyrimidine derivatives synthesized from various precursors have demonstrated potent kinase inhibitory activity.
| Compound Class | Target Kinase(s) | Representative IC50 Values | Reference |
| Pyrazolo[3,4-d]pyrimidines | EGFR | 0.016 µM | [10] |
| Pyrazolo[3,4-d]pyrimidines | EGFR-TK | Inhibition of 41-91% | [11] |
| Pyrazolo[3,4-d]pyrimidines | HPK1 | 29.0 nM | [4] |
| Pyrazolo[3,4-d]pyrimidines | CDK2/GSK3β | 0.128 µM (CDK2), 0.160 µM (GSK3β) | [7] |
The data clearly indicates that the pyrazolo[3,4-d]pyrimidine scaffold is a potent inhibitor of various kinases implicated in cancer and other diseases. The choice of synthetic route will ultimately depend on the desired substitution pattern and the availability of starting materials.
Experimental Protocols: A Practical Guide
Protocol 1: General Procedure for N-Alkylation of Pyrazoles
This protocol provides a general method for the N-alkylation of a pyrazole, which is the key first step when utilizing this compound.
Materials:
-
Pyrazole derivative (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
To a stirred solution of the pyrazole derivative in anhydrous DMF, add potassium carbonate.
-
Add this compound to the mixture.
-
Stir the reaction mixture at room temperature or heat as required, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated pyrazole.
Causality Behind Experimental Choices:
-
Base (K₂CO₃): A moderately strong base is used to deprotonate the pyrazole nitrogen, making it nucleophilic for the subsequent reaction with the electrophilic chloromethyl group.
-
Solvent (DMF): A polar aprotic solvent is chosen to dissolve the reactants and facilitate the SN2 reaction.
-
Monitoring (TLC): Regular monitoring of the reaction is crucial to determine the optimal reaction time and prevent the formation of byproducts.
Protocol 2: Synthesis of 1H-Pyrazolo[3,4-d]pyrimidin-4-one from an Aminopyrazole Precursor
This protocol details a common method for the synthesis of the pyrazolo[3,4-d]pyrimidine core from an aminopyrazole carboxylate derivative.[7]
Materials:
-
Ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate
-
Formamide
Procedure:
-
A mixture of ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate in an excess of formamide is heated at reflux for several hours.
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled, and the product is precipitated by the addition of water.
-
The solid product is collected by filtration, washed with water, and dried to afford the desired 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.
Causality Behind Experimental Choices:
-
Formamide: Serves as both the solvent and the source of the C4 carbon and N3 nitrogen of the pyrimidine ring.
-
Reflux: High temperature is required to drive the cyclization reaction to completion.
Visualization of Synthetic Pathways
To further clarify the synthetic strategies, the following diagrams illustrate the key transformations.
Caption: Synthetic approach using the chloromethyl pyrazole.
Sources
- 1. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Design and synthesis of 1H-pyrazolo[3,4-d]pyrimidine derivatives as hematopoietic progenitor kinase 1 (HPK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. 4-Substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, antitumor and EGFR tyrosine kinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of Ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate, a heterocyclic compound whose structural features necessitate a rigorous and informed approach to its end-of-life handling. The procedures outlined here are designed to ensure operational safety, maintain regulatory compliance, and build a culture of trust in our laboratory practices.
Hazard Assessment: Understanding the "Why" Behind the Protocol
Before any disposal procedure can be implemented, a thorough understanding of the compound's potential hazards is essential. While comprehensive toxicological data for this compound may not be fully investigated, its structural analogs provide a strong basis for a conservative risk assessment.[1] The molecule's key features—a pyrazole ring, a carboxylate ester, and a reactive chloromethyl group—inform our safety precautions.
The causality behind our stringent disposal choices stems from these inherent hazards:
-
Reactivity: The chloromethyl group is a known alkylating agent, implying potential reactivity with biological macromolecules and other chemical species.
-
Combustion Byproducts: The presence of chlorine and nitrogen dictates that incineration, the preferred disposal method, will generate hazardous byproducts. Combustion is expected to produce nitrogen oxides (NOx) and, critically, corrosive and toxic Hydrogen chloride (HCl) gas .[1]
-
Irritancy: Based on data from similar pyrazole-based compounds, this chemical should be handled as a substance that can cause significant skin, eye, and respiratory irritation.[2][3][4]
A summary of the anticipated hazard profile is presented below.
| Hazard Classification | Description | Potential Health Effects |
| Skin Corrosion/Irritation | Assumed to be a skin irritant based on structural analogs.[2][3][4] | Causes redness, itching, and inflammation upon contact. |
| Serious Eye Damage/Irritation | Assumed to be a serious eye irritant.[2][3][4] | May cause significant eye damage if direct contact occurs. |
| Respiratory Irritation | Inhalation of dust or vapors may irritate the respiratory tract.[1][2][3] | Can lead to coughing, shortness of breath, and inflammation of the respiratory system. |
| Combustion Hazards | Thermal decomposition produces toxic and corrosive gases.[1] | Inhalation of fumes from a fire can cause severe respiratory damage. |
The Core Disposal Directive: Professional Chemical Incineration
Given the anticipated hazards, particularly the generation of HCl gas upon combustion, the only acceptable disposal method for this compound is through a licensed professional waste disposal service that utilizes a chemical incinerator.[1][5]
This is a non-negotiable directive. The incinerator must be equipped with an afterburner and an alkaline scrubber . This system is self-validating for environmental safety: the high-temperature afterburner ensures complete destruction of the organic molecule, while the scrubber neutralizes the resulting acidic HCl gas, preventing its release into the atmosphere.[1] Under no circumstances should this compound be disposed of down the drain or in standard laboratory trash .[1][5][6]
On-Site Waste Management: A Step-by-Step Protocol
Proper management begins at the point of generation. Adherence to a systematic on-site protocol is critical until the waste can be collected by a certified vendor.
Step 1: Personal Protective Equipment (PPE) Before handling the waste compound, ensure appropriate PPE is worn. This includes:
-
Gloves: Nitrile or other chemically resistant gloves, inspected for integrity before use.[1][2]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[2]
-
Lab Coat: A full-sleeved lab coat.
-
Respiratory Protection: If handling fine powders outside of a fume hood, a P95 (US) or P1 (EU) particle respirator is recommended.[1][2]
Step 2: Waste Segregation Segregate waste containing this compound from all other waste streams. It should be classified as hazardous chlorinated organic solid waste . Incompatible chemicals must be kept separate to prevent dangerous reactions.[7]
Step 3: Containerization and Labeling
-
Select an Appropriate Container: Use a container that is chemically compatible, in good condition, and has a secure, leak-proof closure.[7] Plastic containers are often preferred.[8]
-
Label the Container: The container must be clearly and accurately labeled. The label is a critical control that ensures safe handling throughout the disposal chain. The label must include:
Step 4: Storage in a Satellite Accumulation Area (SAA) Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[8][9]
-
The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[7][8]
-
It should be a secure, well-ventilated area away from ignition sources or incompatible materials.[6]
-
Adhere to volume and time limits for waste accumulation as specified by regulations like the EPA's RCRA and Subpart K for academic labs.[7][8][11]
Workflow for On-Site Waste Handling
Caption: Decision workflow for handling laboratory waste containing the target compound.
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and a prepared response is crucial.
Spill Cleanup Protocol
-
Evacuate and Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[1] Evacuate non-essential personnel.
-
Wear Full PPE: Don the appropriate PPE as described in Section 3.
-
Contain the Spill: Cover the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or earth.[12]
-
Collect the Material: Carefully sweep or scoop the absorbed material into a suitable container for hazardous waste disposal.[1][2] Avoid creating dust.[1]
-
Decontaminate the Area: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
Package and Label: Seal, label, and store the container with the spill cleanup materials as hazardous waste.
First Aid Measures In the event of exposure, immediate action is required. Always show the Safety Data Sheet (SDS) to attending medical personnel.[1][2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][2]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation persists.[1][2]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][5]
Decontamination of Laboratory Equipment
For glassware and equipment contaminated with trace amounts of the compound:
-
Initial Rinse: Perform an initial rinse with a suitable organic solvent (e.g., acetone or ethanol) in a fume hood. This rinse solvent must be collected as hazardous waste in a container designated for chlorinated organic solvents.
-
Washing: After the initial solvent rinse, wash the glassware with soap and water.
-
Final Rinse: A final rinse with deionized water is recommended.
Do not attempt to decontaminate grossly contaminated items. Dispose of them as hazardous solid waste.
By integrating these scientifically grounded and procedurally sound disposal practices into our daily workflow, we uphold our commitment to safety, protect our environment, and maintain the integrity of our research.
References
- How to Ensure Safe Chemical Waste Disposal in Labor
- Safe Chemical Waste Disposal in Labs. Environmental Marketing Services.
- MSDS of Ethyl 5-chloro-1H-pyrazole-4-carboxyl
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
- Laboratory Waste Management: The New Regulations.
- Regulation of Labor
- ETHYL 3-(4-CHLOROPHENYL)
- Safety Data Sheet - Ethyl 5-ethyl-1H-pyrazole-3-carboxyl
- ethyl 1H-pyrazole-4-carboxyl
- 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | C7H9ClN2O2 | CID 14770682. PubChem.
- Material Safety Data Sheet - Ethyl 3-(tert-butyl)
- Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Labor
Sources
- 1. capotchem.com [capotchem.com]
- 2. angenechemical.com [angenechemical.com]
- 3. ethyl 1H-pyrazole-4-carboxylate | C6H8N2O2 | CID 142179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. danielshealth.com [danielshealth.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. MedicalLab Management Magazine [medlabmag.com]
- 10. Safe Chemical Waste Disposal in Labs [emsllcusa.com]
- 11. acs.org [acs.org]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. When handling novel or reactive compounds such as ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate, a robust understanding of the necessary personal protective equipment (PPE) is not just a matter of compliance, but a foundational element of scientific rigor. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural choice.
The structure of this compound, a halogenated heterocyclic compound, presents several potential hazards. The pyrazole ring is a common motif in pharmacologically active molecules, and the chloromethyl group is a reactive functional group, suggesting the compound may act as an alkylating agent. While comprehensive toxicological data for this specific molecule may not be widely available, best practices dictate treating it as a potentially hazardous substance, with particular attention to its potential for skin, eye, and respiratory irritation, as well as possible sensitizing effects.[1]
This guide is structured to provide a comprehensive framework for the safe handling of this compound, from initial risk assessment to final disposal.
Hazard Assessment and Engineering Controls: The First Line of Defense
Before any personal protective equipment is selected, the primary goal is to minimize potential exposure through engineering controls. All work with this compound in solid (powder) form or in volatile organic solvents must be conducted in a certified chemical fume hood.[2] The fume hood provides a controlled environment that captures and exhausts vapors, dusts, and aerosols, significantly reducing the risk of inhalation exposure.
Key Engineering Controls:
-
Chemical Fume Hood: Ensure the fume hood has a current certification and that the airflow is properly functioning before beginning work. Work at least six inches inside the sash.
-
Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.
-
Safety Shower and Eyewash Station: An ANSI-compliant safety shower and eyewash station must be readily accessible within a 10-second travel distance from the work area.[3]
Personal Protective Equipment (PPE): Your Last Line of Defense
While engineering controls are designed to contain the hazard at its source, PPE is essential to protect against accidental exposures from splashes, spills, or unforeseen events. The selection of appropriate PPE is a critical step that requires careful consideration of the specific tasks being performed.
The eyes are particularly vulnerable to chemical splashes and airborne powders. Standard safety glasses are insufficient.
-
Chemical Splash Goggles: These are mandatory whenever handling the compound, whether in solid or solution form. Goggles provide a seal around the eyes, offering protection from splashes from all angles. They must meet ANSI Z87.1 standards.
-
Face Shield: When there is a significant risk of splashing, such as when transferring large volumes of a solution or during a spill cleanup, a full-face shield should be worn in addition to chemical splash goggles.[4] The face shield provides an extra layer of protection for the entire face.
Preventing skin contact is paramount, as many heterocyclic compounds can be absorbed dermally or cause severe irritation.
-
Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure closure is the minimum requirement. It should be kept clean and buttoned at all times.
-
Chemical-Resistant Apron: For procedures with a higher risk of splashes, such as when handling larger quantities or during transfers, a chemical-resistant apron worn over the lab coat is recommended.
-
Full-Body Protection: In the event of a large spill or when extensive contamination is possible, a disposable chemical-resistant suit may be necessary.
No single glove material is impervious to all chemicals. The choice of glove depends on the solvent being used and the duration of the task. Since specific breakthrough time data for this compound is not available, a conservative approach based on its chemical class (halogenated heterocyclic) is necessary.
Key Considerations for Glove Selection:
-
Double Gloving: For handling the neat compound or concentrated solutions, wearing two pairs of gloves is a recommended best practice. This provides an additional layer of protection in case the outer glove is compromised.
-
Glove Inspection: Always inspect gloves for any signs of degradation, punctures, or tears before use.
-
Proper Removal: Remove gloves without touching the outer surface with bare skin to prevent cross-contamination.
-
Immediate Replacement: If a glove is knowingly contaminated, it must be removed and replaced immediately.
Table 1: Glove Selection Guide for Handling this compound
| Glove Material | Suitability for Halogenated Compounds | General Recommendation |
| Nitrile | Fair to Good | Suitable for incidental contact and splash protection when handling the solid or solutions in non-aggressive solvents. Not recommended for prolonged immersion. Thicker nitrile gloves (e.g., >8 mil) offer better protection than standard disposable gloves.[5] |
| Neoprene | Good | A good choice for protection against a range of chemicals, including some halogenated organics. Offers better resistance to acids and bases than nitrile. |
| Butyl Rubber | Very Good | Provides excellent resistance to a wide range of chemicals, including many organic solvents. However, it may not perform well with some aromatic and halogenated solvents.[5] |
| Viton® | Excellent | Offers superior resistance to aromatic and halogenated hydrocarbons. Often recommended for handling highly corrosive or aggressive chemicals. |
| Silver Shield/4H® | Excellent | A multi-laminate glove that is resistant to a very broad spectrum of chemicals. Often used as an outer glove or for high-hazard situations. |
Disclaimer: This table provides general guidance. The suitability of any glove for a specific application must be confirmed by the user. Always consult the glove manufacturer's specific chemical resistance data.[6]
Engineering controls are the primary method for respiratory protection. However, in certain situations, respirators may be required.
-
Standard Operations: When working in a properly functioning chemical fume hood, respiratory protection is typically not required.
-
Inadequate Ventilation or Spills: If there is a failure of engineering controls or during a large spill cleanup, respiratory protection is necessary. A NIOSH-approved air-purifying respirator with organic vapor cartridges and a P100 particulate filter is recommended.
-
Fit Testing: All personnel required to wear a respirator must be part of a respiratory protection program that includes medical evaluation and annual fit testing, as required by OSHA (29 CFR 1910.134).
Operational and Disposal Plans
The choice of PPE is directly linked to the specific task. The following section provides step-by-step guidance for common laboratory procedures.
Procedure for Weighing the Solid Compound:
-
Preparation: Don a lab coat, chemical splash goggles, and double nitrile gloves.
-
Work Area: Conduct all weighing activities within a chemical fume hood or a powder containment hood.
-
Handling: Use a spatula to carefully transfer the powder. Avoid creating dust. If any powder spills, clean it up immediately with a damp cloth or paper towel, which should then be disposed of as hazardous waste.
-
Completion: After weighing, securely cap the container and decontaminate the spatula and weighing vessel. Dispose of the outer gloves in a designated hazardous waste container.
Procedure for Preparing a Solution:
-
Preparation: Wear a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves based on the solvent (see Table 1). A face shield is recommended if preparing a large volume.
-
Work Area: All solution preparations must be performed in a chemical fume hood.
-
Procedure: Slowly add the solid to the solvent to minimize splashing. If using a magnetic stirrer, ensure the stir rate is controlled to prevent aerosolization.
-
Completion: Cap the solution container securely. Clean any contaminated glassware. The first rinse should be collected as hazardous waste.[7] Dispose of gloves as hazardous waste.
// Nodes start [label="Start: Assess Task", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; task_type [label="What is the task?", shape=diamond, style=filled, fillcolor="#FBBC05"]; weighing [label="Weighing Solid", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution_prep [label="Preparing Solution", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reaction_workup [label="Reaction/Workup", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; spill_cleanup [label="Spill Cleanup", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
ppe_weighing [label="Minimum PPE:\n- Chemical Splash Goggles\n- Lab Coat\n- Double Nitrile Gloves\n- Work in Fume Hood", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; ppe_solution [label="Minimum PPE:\n- Chemical Splash Goggles\n- Lab Coat\n- Solvent-Appropriate Gloves\n (see Table 1)\n- Work in Fume Hood", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; ppe_reaction [label="Minimum PPE:\n- Chemical Splash Goggles\n & Face Shield\n- Lab Coat\n- Solvent-Appropriate Gloves\n- Work in Fume Hood", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; ppe_spill [label="Minimum PPE:\n- Chemical Splash Goggles\n & Face Shield\n- Chemical-Resistant Apron\n- Double Gloves (e.g., Neoprene)\n- NIOSH-Approved Respirator", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
end [label="Proceed with Task", shape=ellipse, style=filled, fillcolor="#F1F3F4"];
// Edges start -> task_type; task_type -> weighing [label=" Weighing Solid "]; task_type -> solution_prep [label=" Preparing Solution "]; task_type -> reaction_workup [label=" Reaction/Workup "]; task_type -> spill_cleanup [label=" Spill Cleanup "];
weighing -> ppe_weighing; solution_prep -> ppe_solution; reaction_workup -> ppe_reaction; spill_cleanup -> ppe_spill;
ppe_weighing -> end; ppe_solution -> end; ppe_reaction -> end; ppe_spill -> end; } Caption: PPE selection workflow for different laboratory tasks.
Proper disposal is a critical final step to ensure the safety of all personnel and to protect the environment. As a halogenated organic compound, this compound and its associated waste must be treated as hazardous.
Disposal Protocol:
-
Waste Segregation: Maintain separate, clearly labeled hazardous waste containers for:
-
Solid Waste: Unused compound, contaminated gloves, weigh paper, and other solid materials.
-
Halogenated Liquid Waste: Solutions containing the compound and the first rinse of any contaminated glassware. Do not mix with non-halogenated waste.[2]
-
-
Container Management: Use chemically compatible containers with secure, tight-fitting lids. Label containers clearly with "Hazardous Waste," the full chemical name, and the date.[8]
-
Pickup and Disposal: Follow your institution's procedures for hazardous waste pickup. Do not dispose of this chemical down the drain or in the regular trash.
By adhering to these detailed protocols and understanding the rationale behind them, you can confidently and safely handle this compound, ensuring both the integrity of your research and the safety of your laboratory environment.
References
-
Mickelsen, R. L., & Hall, R. C. (1987). A breakthrough time comparison of nitrile and neoprene glove materials produced by different glove manufacturers. American Industrial Hygiene Association Journal, 48(11), 941-947. Available at: [Link]
-
Capot Chemical. (2023). MSDS of Ethyl 5-chloro-1H-pyrazole-4-carboxylate. Available at: [Link]
-
All Safety Products. Glove Selection Chart - Chemical Breakthrough Times. Available at: [Link]
-
Esco Pharma. (2017). It's more than just being Fragile : How to Handle Potent Formulation? Available at: [Link]
-
Ansell. (2019). Ansell Nitrile & Neoprene lab thickness gloves - Ansell Chemical Guardian Report. Duke University. Available at: [Link]
-
CP Lab Safety. Glove Compatibility. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. U.S. Department of Labor. Available at: [Link]
-
Outsourced Pharma. (2015). Best Practices For Handling Potent APIs. Available at: [Link]
-
Bioprocess Online. (2017). Handling Processing Of Potent Compounds A Holistic Approach. Available at: [Link]
-
Pharmaceutical Technology. (2019). Assuring the Safe Handling of Potent APIs, Intermediates, and Solid-Dosage Drugs. Available at: [Link]
-
Purdue University. (n.d.). Chemical Laboratory Safety and Security: A Guide to Developing Standard Operating Procedures. Available at: [Link]
-
American Chemical Society. (2017). Safety in Academic Chemistry Laboratories. Available at: [Link]
-
American Chemical Society. (n.d.). Safety Tipsheets & Best Practices. Available at: [Link]
-
UCCS. (n.d.). Glove Selection. University of Colorado Colorado Springs. Available at: [Link]
-
Washington State University. (n.d.). GLOVE SELECTION CHART. WSU Spokane. Available at: [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Available at: [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at: [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. U.S. Department of Labor. Available at: [Link]
-
Environmental Health and Safety, The University of Texas at Austin. (n.d.). OSHA Glove Selection Chart. Available at: [Link]s.utexas.edu/programs/ppe/glove-selection-chart.php)
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. calpaclab.com [calpaclab.com]
- 3. physics.purdue.edu [physics.purdue.edu]
- 4. spokane.wsu.edu [spokane.wsu.edu]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
